molecular formula C10H12O4 B156188 2,5-Dimethoxyphenylacetic acid CAS No. 1758-25-4

2,5-Dimethoxyphenylacetic acid

Cat. No.: B156188
CAS No.: 1758-25-4
M. Wt: 196.2 g/mol
InChI Key: BBZDYQUXRFATHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxyphenylacetic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZDYQUXRFATHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061948
Record name Benzeneacetic acid, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-25-4
Record name 2,5-Dimethoxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,5-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxyphenylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, 2,5-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,5-Dimethoxyphenylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Dimethoxyphenylacetic Acid: Properties, Synthesis, and Applications

Introduction

This compound (2,5-DMPAA) is a versatile aromatic carboxylic acid that serves as a crucial building block and intermediate in a multitude of scientific domains.[1] Characterized by a phenyl ring substituted with two methoxy groups and an acetic acid moiety, its unique electronic and structural properties make it a compound of significant interest.[2] For researchers in pharmaceutical development and medicinal chemistry, 2,5-DMPAA is a key precursor in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[1][3] Its utility also extends to analytical chemistry, where it functions as a reference standard, and to organic synthesis for the development of novel materials.[1] This guide provides a comprehensive technical overview of its chemical properties, established synthetic protocols, spectroscopic profile, and critical applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Profile

The fundamental identity and purity of 2,5-DMPAA are established through its distinct physicochemical properties and spectroscopic signatures.

Core Chemical Properties

A summary of the essential physicochemical data for 2,5-DMPAA is presented below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1758-25-4[1][4][5]
Molecular Formula C₁₀H₁₂O₄[1][4]
Molecular Weight 196.20 g/mol [1][4]
IUPAC Name 2-(2,5-dimethoxyphenyl)acetic acid[4][6]
Appearance Off-white to yellow crystalline powder[1][6]
Melting Point 123-125 °C[1][7]
Purity Typically ≥98%[5]
InChI Key BBZDYQUXRFATHZ-UHFFFAOYSA-N[5][6]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of 2,5-DMPAA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methylene protons of the acetic acid group, and the protons of the two methoxy groups.[4]

    • ¹³C NMR : The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methoxy carbons, confirming the carbon skeleton.[4][8]

  • Mass Spectrometry (MS) :

    • Electron Ionization (EI-MS) typically shows a prominent molecular ion peak (M⁺) at m/z 196.[4] Key fragmentation peaks often observed include those at m/z 151, 137, and 121, corresponding to the loss of the carboxyl group and subsequent rearrangements.[4]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid group (typically ~2500-3300 cm⁻¹), a sharp C=O stretching vibration (~1700 cm⁻¹), and C-O stretching bands for the methoxy groups and the carboxylic acid.

Synthesis and Reactivity

The synthesis of 2,5-DMPAA is well-established, with the Willgerodt-Kindler reaction being a classical and reliable method.

Synthetic Pathway: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a robust pathway to synthesize aryl-acetic acids from the corresponding aryl ketones. The process involves the reaction of an acetophenone derivative with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.[9] This method is advantageous for its reliability in converting the ketone functional group into the required phenylacetic acid structure.

SynthesisWorkflow Start 2,5-Dimethoxy- acetophenone Intermediate Thiomorpholide Intermediate Start->Intermediate Willgerodt-Kindler Reaction Reagents Sulphur (S) Morpholine Reagents->Intermediate Acidification Acid Workup (e.g., HCl) Intermediate->Acidification Hydrolysis Hydrolysis Ethanolic NaOH Reflux Hydrolysis->Acidification Product 2,5-Dimethoxyphenyl- acetic Acid Acidification->Product Precipitation

Figure 1: Willgerodt-Kindler synthesis of 2,5-DMPAA.
Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 2,5-DMPAA.[9]

Step 1: Formation of the Thiomorpholide Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyacetophenone (II) (45 g), sulfur (12 g), and morpholine (27 g).[9]

  • Heat the mixture under reflux for 6 hours. The reaction mixture will become a reddish-yellow mass.[9]

  • After reflux, pour the hot mixture into ice-cold water to precipitate the crude thiomorpholide intermediate.[9]

  • Wash the crude solid thoroughly with water to remove any unreacted morpholine and sulfur.[9]

Step 2: Hydrolysis to this compound

  • Transfer the crude thiomorpholide to a larger flask containing 500 mL of 10% ethanolic sodium hydroxide.[9]

  • Reflux the mixture for 10 hours to ensure complete hydrolysis.[9]

  • After hydrolysis, remove most of the ethanol via distillation.[9]

  • Add 250 mL of water to the residue to dissolve the sodium salt of the product.[9]

  • Cool the alkaline solution in an ice bath and make it strongly acidic by the careful addition of a concentrated mineral acid (e.g., HCl).[9]

  • The this compound (III) will precipitate out as a solid.[9]

  • Extract the product from the cooled aqueous solution using diethyl ether.[9]

  • Combine the ethereal extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the final product.[9]

An alternative patented method involves a four-step process starting from 1,4-dimethoxybenzene, which reportedly achieves a higher overall yield.[10]

Applications in Research and Drug Development

The structural features of 2,5-DMPAA make it a valuable precursor in several areas of chemical and pharmaceutical research.

Intermediate for Neurological Agents

2,5-DMPAA is a pivotal intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its phenylacetic acid scaffold is a common feature in many psychoactive compounds. For instance, it is a known metabolite of the psychedelic phenethylamine 2C-B, where it is formed via oxidative deamination.[11]

More significantly, the 2,5-dimethoxyphenyl motif is a core component of many potent and selective serotonin 5-HT₂A receptor agonists.[3][12] These agonists are under intense investigation for their therapeutic potential in treating depression, anxiety, and substance abuse disorders.[3] 2,5-DMPAA serves as a starting point for elaborating the structure to create more complex molecules, such as the 2,5-dimethoxyphenylpiperidines, which have shown high selectivity for the 5-HT₂A receptor.[3][12]

DrugDevWorkflow Start 2,5-Dimethoxy- phenylacetic Acid Step1 Functional Group Transformation (e.g., Reduction, Amidation) Start->Step1 Chemical Modification Step2 Coupling Reactions (e.g., with Piperidine derivatives) Step1->Step2 Scaffold Elaboration Product Selective 5-HT2A Receptor Agonists (e.g., LPH-5) Step2->Product Target Therapeutic Target: Neurological Disorders (Depression, Anxiety) Product->Target Pharmacological Action

Figure 2: Role of 2,5-DMPAA as a precursor in drug discovery.
Other Scientific Applications

Beyond its prominent role in medicinal chemistry, 2,5-DMPAA finds use in other scientific fields:

  • Analytical Chemistry : It serves as a certified reference standard for the identification and quantification of related compounds in complex matrices using techniques like chromatography and mass spectrometry.[1]

  • Agricultural Chemistry : The compound is investigated for its potential in developing novel plant growth regulators, contributing to research in sustainable agriculture.[1]

Safety and Handling

As with any laboratory chemical, proper handling of 2,5-DMPAA is essential to ensure personnel safety.

  • GHS Hazard Classification : According to aggregated data, 2,5-DMPAA is classified as follows:

    • H315 : Causes skin irritation.[4][5]

    • H319 : Causes serious eye irritation.[4][5]

    • H335 : May cause respiratory irritation.[4][5]

  • Signal Word : Warning.[5][13]

  • Pictogram : GHS07 (Exclamation Mark).[5]

Recommended Handling Procedures :

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[13][14]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles (compliant with EN 166).[13]

    • Hand Protection : Use appropriate protective gloves.[13]

    • Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[13]

  • First Aid Measures :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13][15]

    • Skin : Wash off immediately with soap and plenty of water.[13][15]

    • Ingestion : Clean mouth with water and seek medical attention.[13]

  • Storage : Store in a cool, dry, dark location in a tightly sealed container.[14]

Conclusion

This compound is more than a simple organic molecule; it is a foundational tool for innovation in science. Its well-defined chemical properties, reliable synthetic routes, and critical role as a precursor to advanced pharmaceutical agents underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's characteristics is essential for leveraging its full potential in creating next-generation therapeutics and other advanced chemical applications.

References

  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.
  • Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetic acid (2,5-dimethoxybenzyl) ester. Retrieved from [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • MDPI. (2023).
  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Retrieved from [Link]

Sources

2,5-Dimethoxyphenylacetic acid CAS number 1758-25-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dimethoxyphenylacetic Acid (CAS 1758-25-4)

Introduction

This compound (2,5-DMPAA), identified by CAS number 1758-25-4, is an aromatic carboxylic acid of significant interest in pharmaceutical development, organic synthesis, and forensic chemistry.[1][2] Its molecular structure, featuring a phenyl ring substituted with two methoxy groups and an acetic acid moiety, makes it a versatile intermediate for synthesizing more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical methods, tailored for researchers and professionals in the chemical and biomedical sciences.

Physicochemical and Spectroscopic Data

2,5-DMPAA is typically a white to off-white crystalline solid at room temperature.[2][3] Its solubility is limited in water but good in organic solvents like ethanol and methanol.[2] The key physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1758-25-4[1]
Molecular Formula C₁₀H₁₂O₄[1][4]
Molecular Weight 196.20 g/mol [1][4]
Melting Point 121-128 °C[1][3][5]
Appearance Off-white to yellow powder or crystals[1][3]
Purity ≥98% (Typical)[3]
InChI Key BBZDYQUXRFATHZ-UHFFFAOYSA-N[2]
SMILES COC1=CC=C(OC)C(CC(O)=O)=C1[2][3]
logP (Octanol/Water) 1.331[6]

Spectroscopic data is critical for the unambiguous identification of 2,5-DMPAA. Various spectral data, including 1H NMR, 13C NMR, and mass spectrometry, are available in public databases for reference.[7]

Synthesis Methodologies

The synthesis of 2,5-DMPAA is well-documented, with the Willgerodt-Kindler reaction being a classical and frequently cited method.[8][9] This reaction transforms an aryl alkyl ketone into a terminal carboxylic acid with the same number of carbon atoms.

Willgerodt-Kindler Reaction Protocol

This pathway begins with the Friedel-Crafts acylation of 1,4-dimethoxybenzene to produce 2,5-dimethoxyacetophenone, which is then converted to 2,5-DMPAA.[8][9]

Step 1: Synthesis of 2,5-Dimethoxyacetophenone

  • React 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[8][9]

  • The reaction mixture is worked up to isolate the ketone intermediate, 2,5-dimethoxyacetophenone.

Step 2: Synthesis of this compound

  • A mixture of 2,5-dimethoxyacetophenone (1 part), elemental sulfur (approx. 0.3 parts), and morpholine (approx. 0.6 parts) is heated under reflux for several hours (e.g., 6 hours).[8]

  • During this step, the ketone is converted to a thiomorpholide intermediate.

  • The hot reaction mixture is poured into cold water, and the crude thiomorpholide is isolated.[8]

  • The crude intermediate is then subjected to hydrolysis by refluxing with an ethanolic sodium hydroxide solution (e.g., 10% NaOH in ethanol) for an extended period (e.g., 10 hours).[8]

  • After hydrolysis, most of the ethanol is removed by distillation. The residue is diluted with water, and the resulting alkaline solution is strongly acidified (e.g., with HCl).[8]

  • The acidified solution is cooled, and the precipitated this compound is extracted with an organic solvent, such as ether.[8]

  • Evaporation of the solvent yields the final product, which can be further purified by recrystallization.[8]

Causality Note: The Willgerodt-Kindler reaction is effective for this transformation because it facilitates the migration of the carbonyl group from an internal position to the terminal carbon of the alkyl chain, followed by oxidation to a carboxylic acid. The use of sulfur and a high-boiling amine like morpholine is characteristic of this reaction.

Alternative Synthesis Route

A patented alternative method avoids the Willgerodt-Kindler reaction and reports higher yields. This multi-step process involves:

  • Formylation of 1,4-dimethoxybenzene to yield 2,5-dimethoxybenzaldehyde.[10]

  • Reduction of the aldehyde to 2,5-dimethoxybenzyl alcohol.[10]

  • Conversion of the alcohol to 2-bromomethyl-1,4-dimethoxybenzene using a bromination reagent.[10]

  • Finally, reaction of the brominated intermediate with magnesium or butyl lithium and carbon dioxide (carboxylation) to produce this compound.[10]

Synthesis_Workflow cluster_start Starting Materials cluster_wk Willgerodt-Kindler Pathway 1_4_DMB 1,4-Dimethoxybenzene DMA 2,5-Dimethoxyacetophenone 1_4_DMB->DMA AcCl Acetyl Chloride AcCl->DMA AlCl3 AlCl₃ AlCl3->DMA DMPAA This compound DMA->DMPAA Willgerodt-Kindler Reaction Reagents Sulfur, Morpholine Reagents->DMA Hydrolysis NaOH, EtOH, H₂O then H⁺ Hydrolysis->DMPAA Mechanism_Concept DMPAA_Core 2,5-Dimethoxyphenyl Core Psychedelics Psychedelic Phenethylamines (e.g., 2C-B, DOB) DMPAA_Core->Psychedelics is a structural motif for Receptor Serotonin 5-HT₂A Receptor Psychedelics->Receptor act as agonists at Effect Psychedelic Effects (Therapeutic Potential) Receptor->Effect activation leads to

Sources

Molecular structure of 2,5-Dimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Applications of 2,5-Dimethoxyphenylacetic Acid

Introduction

This compound (2,5-DMPAA) is an aromatic carboxylic acid that serves as a crucial intermediate and building block in the fields of organic synthesis and medicinal chemistry.[1][2] Its molecular framework, characterized by a phenylacetic acid core substituted with two methoxy groups at the 2 and 5 positions, imparts unique chemical properties that make it a valuable precursor for a range of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, analytical characterization, and its significant role in contemporary scientific research, particularly in drug development and neuroscience.

Molecular Structure and Physicochemical Properties

The foundational attributes of 2,5-DMPAA are rooted in its distinct molecular architecture. The presence of the carboxylic acid group and the electron-donating methoxy groups on the benzene ring dictates its reactivity and physical characteristics.

IUPAC Name: 2-(2,5-dimethoxyphenyl)acetic acid[3] CAS Number: 1758-25-4[3] Molecular Formula: C₁₀H₁₂O₄[3] Molecular Weight: 196.20 g/mol [3]

2_5_Dimethoxyphenylacetic_acid Figure 1: 2D Chemical Structure of 2,5-DMPAA C1 C C2 C C1->C2 C7 C C1->C7 C8 C C1->C8 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 H1 H C5 C C4->C5 H2 H C6 C C5->C6 O2 O C5->O2 C6->C1 H3 H O3 O C7->O3 O4 O C7->O4 OH_group OH C7->OH_group H5 H₂ C8->H5 C9 CH₃ O1->C9 C10 CH₃ O2->C10 H4 H

Caption: .

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance White to cream crystalline powder[4]
Melting Point 121-128 °C[4][5]
Purity ≥98%[5]
SMILES COC1=CC(=C(C=C1)OC)CC(=O)O[3]
InChI Key BBZDYQUXRFATHZ-UHFFFAOYSA-N[3][5]
InChI 1S/C10H12O4/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)[3][5]

Synthesis Methodologies

The synthesis of 2,5-DMPAA can be accomplished through several routes, with the Willgerodt-Kindler reaction being a historically significant and frequently cited method. This reaction facilitates the conversion of an aryl alkyl ketone into a terminal carboxylic acid with the same number of carbon atoms.

Synthesis via the Willgerodt-Kindler Reaction

A common and effective pathway starts from 1,4-dimethoxybenzene, which is first acetylated to form 2,5-dimethoxyacetophenone. This ketone intermediate is then subjected to the Willgerodt-Kindler reaction using sulfur and a secondary amine like morpholine to yield a thiomorpholide, which is subsequently hydrolyzed to the desired carboxylic acid.[6][7]

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis A 1,4-Dimethoxybenzene B 2,5-Dimethoxyacetophenone A->B Acetyl Chloride, AlCl₃ C Thiomorpholide Intermediate B->C Sulfur, Morpholine, Reflux D This compound C->D Ethanolic NaOH, Reflux, then Acidification

Caption: Willgerodt-Kindler synthesis workflow for 2,5-DMPAA.

Experimental Protocol: Willgerodt-Kindler Synthesis of 2,5-DMPAA [6]

  • Preparation of 2,5-Dimethoxyacetophenone (Intermediate II): This intermediate is prepared from 1,4-dimethoxybenzene and acetyl chloride in the presence of anhydrous aluminum chloride, following established Friedel-Crafts acylation procedures.

  • Synthesis of the Thiomorpholide: A mixture of 2,5-dimethoxyacetophenone (45 g), sulfur (12 g), and morpholine (27 g) is heated under reflux for 6 hours. The reaction mixture is then poured into ice-cold water.

  • Hydrolysis to this compound (III): The crude thiomorpholide obtained is washed thoroughly with water. To this crude product, 500 ml of 10% ethanolic sodium hydroxide is added, and the mixture is refluxed for 10 hours.

  • Work-up and Isolation: Most of the ethanol is removed by distillation. Water (250 ml) is added to the residue, and the alkaline solution is made strongly acidic. The solution is cooled and extracted with ether. The solvent is evaporated from the ethereal extract to yield the final product, this compound.

Alternative Synthesis Route

An alternative method, outlined in patent literature, avoids the Willgerodt-Kindler reaction. This process involves:

  • Formylation of 1,4-dimethoxybenzene to yield 2,5-dimethoxybenzaldehyde.

  • Reduction of the aldehyde to 2,5-dimethoxybenzyl alcohol.

  • Conversion of the alcohol to 2-bromomethyl-1,4-dimethoxybenzene using a bromination reagent.

  • Reaction of the brominated intermediate with magnesium or butyl lithium and subsequent carboxylation with carbon dioxide to afford this compound.[8]

This route is reported to potentially offer higher yields compared to the Willgerodt-Kindler method.[8]

Spectroscopic and Analytical Characterization

The structural elucidation of 2,5-DMPAA is definitively achieved through a combination of modern spectroscopic techniques. The data from NMR, IR, and Mass Spectrometry provide a complete "fingerprint" of the molecule.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Peaks / SignalsInterpretationReference(s)
¹H NMR δ ~10-12 ppm (s, 1H)δ ~6.7-6.9 ppm (m, 3H)δ ~3.75 ppm (s, 3H)δ ~3.74 ppm (s, 3H)δ ~3.6 ppm (s, 2H)Carboxylic acid proton (-COOH)Aromatic protonsMethoxy protons (-OCH₃)Methoxy protons (-OCH₃)Methylene protons (-CH₂-)[3]
¹³C NMR δ ~170-180 ppmδ ~150-155 ppmδ ~110-125 ppmδ ~55-56 ppmδ ~35-40 ppmCarboxylic carbon (C=O)Aromatic carbons attached to oxygenAromatic carbonsMethoxy carbons (-OCH₃)Methylene carbon (-CH₂-)[3][9]
IR Spectroscopy ~2500-3300 cm⁻¹ (broad)~1700 cm⁻¹ (strong)~1200-1300 cm⁻¹~2850-3000 cm⁻¹O-H stretch (carboxylic acid dimer)C=O stretch (carboxylic acid)C-O stretch (aryl ether)C-H stretch (aliphatic/aromatic)[3][10][11]
Mass Spectrometry m/z 196 (M⁺)m/z 151Molecular ion peakFragment from loss of -COOH[12][13]

Note: Specific chemical shifts (δ) and wavenumbers (cm⁻¹) can vary slightly based on the solvent and instrument used.

Applications and Significance in Research

The utility of 2,5-DMPAA extends far beyond its fundamental chemical identity. It is a pivotal molecule in pharmaceutical research and neuropharmacology, primarily due to its structural relationship with a class of psychoactive phenethylamines.

Pharmaceutical Intermediate

2,5-DMPAA is a versatile intermediate for synthesizing more complex chemical entities.[1] Its structure is a key component in the development of novel therapeutic agents, with research focusing on treatments for neurological disorders.[1] The 2,5-dimethoxy substitution pattern is a recognized motif for conferring potent agonist activity at the serotonin 2A receptor (5-HT₂ₐR), a key target for psychedelic drugs and potential new-generation antidepressants and anxiolytics.[14]

Metabolite in Forensic and Clinical Analysis

A highly significant application arises in the field of toxicology and drug metabolism. 2,5-DMPAA is the major human metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive hallucinogen.[15][16] The metabolic pathway involves oxidative deamination of 2C-B by monoamine oxidase (MAO), followed by oxidation to the corresponding carboxylic acid.[15][16] Consequently, the detection of 2,5-DMPAA (or its brominated analog) in urine is a definitive marker for the consumption of 2C-B, making it a critical analyte in forensic investigations.[15]

Metabolism_Pathway cluster_0 Parent Compound cluster_1 Metabolic Conversion A 2C-B (4-bromo-2,5-dimethoxyphenethylamine) B 4-bromo-2,5-dimethoxyphenylacetic acid (Major Metabolite) A->B Monoamine Oxidase (MAO) & Aldehyde Dehydrogenase

Caption: Metabolic conversion of 2C-B to its major acid metabolite.

Foundation for Structure-Activity Relationship (SAR) Studies

The 2,5-dimethoxyphenyl scaffold is foundational in the design of serotonergic ligands. Structure-activity relationship studies on 2,5-dimethoxyphenethylamines and related compounds have led to the discovery of potent and selective serotonin 5-HT₂ receptor agonists.[17][18][19] These studies are crucial for developing new tool molecules to investigate the therapeutic potential of 5-HT₂ receptor activation and for designing novel psychiatric drugs with improved efficacy and safety profiles, potentially separating therapeutic effects from psychedelic activity.[17]

Conclusion

This compound is a molecule of substantial scientific interest. Its structure, while seemingly simple, provides a versatile platform for complex organic synthesis. Through well-established synthetic protocols like the Willgerodt-Kindler reaction, it is readily accessible for research purposes. The definitive characterization of its molecular structure by spectroscopic methods provides the necessary quality assurance for its use in demanding applications. Its most profound impact lies in the realm of drug development and neuroscience, where it serves as both a key synthetic precursor for novel 5-HT₂ₐR agonists and a critical biomarker for the metabolism of psychoactive substances. This dual role ensures its continued relevance for researchers, scientists, and drug development professionals dedicated to advancing chemical synthesis and understanding neuropharmacology.

References

  • Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. [Link]

  • This compound | C10H12O4 | CID 74469. PubChem - NIH. [Link]

  • Preparation method of 2, 5-dimethoxy phenylacetic acid.
  • Preparation method of 2,5-dimethylphenylacetic acid.
  • Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [Link]

  • This compound - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • This compound - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

  • This compound. Stenutz. [Link]

  • Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]

  • Notes- A New Route to this compound. ACS Publications. [Link]

  • Acetic acid (2,5-dimethoxybenzyl) ester - Spectra. SpectraBase. [Link]

  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities by Taylor & Francis. [Link]

  • 2C-B - Wikipedia. Wikipedia. [Link]

  • Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. MDPI. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. [Link]

  • The bioactivity of 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and its detection in rat urine by capillary electrophoresis combined with an on-line sample concentration technique. PubMed. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Publications. [Link]

Sources

A Comprehensive Technical Guide to 2-(2,5-Dimethoxyphenyl)acetic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dimethoxyphenyl)acetic acid, a significant aromatic carboxylic acid, serves as a pivotal intermediate in the realms of pharmaceutical development and organic synthesis.[1] Its unique molecular architecture, featuring a phenyl ring substituted with two methoxy groups and an acetic acid moiety, imparts a desirable combination of reactivity and solubility. This makes it an ideal precursor for the synthesis of a variety of bioactive molecules.[1] This guide provides an in-depth exploration of its chemical properties, synthesis methodologies, analytical characterization, and its expanding role in medicinal chemistry and material science. The officially recognized IUPAC name for this compound is 2-(2,5-dimethoxyphenyl)acetic acid.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(2,5-dimethoxyphenyl)acetic acid is fundamental for its application in research and development.

PropertyValueSource
CAS Number 1758-25-4[1][2][3][4]
Molecular Formula C₁₀H₁₂O₄[1][2][3][4]
Molecular Weight 196.20 g/mol [1][2][4]
Appearance Off-white powder[1]
Melting Point 123-125 °C[1]
Purity ≥ 98%[1]
InChI Key BBZDYQUXRFATHZ-UHFFFAOYSA-N[2][3]
SMILES COC1=CC(=C(C=C1)OC)CC(=O)O[2]

Synthesis of 2-(2,5-Dimethoxyphenyl)acetic Acid

The synthesis of 2-(2,5-dimethoxyphenyl)acetic acid can be achieved through various routes. A commonly employed method is the Willgerodt-Kindler reaction, which is a powerful tool for converting aryl alkyl ketones into the corresponding amides and subsequently to carboxylic acids with the same number of carbon atoms.

A notable synthesis pathway begins with 1,4-dimethoxybenzene, which is first subjected to a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2,5-dimethoxyacetophenone.[5][6] The resulting ketone then undergoes the Willgerodt reaction.[5] This involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide intermediate.[5] Subsequent hydrolysis of this intermediate with an ethanolic sodium hydroxide solution, followed by acidification, yields the final product, 2-(2,5-dimethoxyphenyl)acetic acid.[5]

An alternative patented method involves a four-step process starting from 1,4-dimethoxybenzene, which is reported to have a higher overall yield than the Willgenodt-Kindler method.[7] This process includes formylation, reduction to the corresponding benzyl alcohol, bromination, and finally a Grignard reaction with carbon dioxide to produce the desired acid.[7]

Experimental Protocol: Willgerodt-Kindler Synthesis

The following is a generalized protocol based on the Willgerodt-Kindler reaction for the synthesis of 2-(2,5-dimethoxyphenyl)acetic acid:

  • Synthesis of 2,5-Dimethoxyacetophenone: To a solution of 1,4-dimethoxybenzene in a suitable solvent, add acetyl chloride and anhydrous aluminum chloride portion-wise while maintaining a low temperature. The reaction mixture is stirred until completion and then worked up to isolate the 2,5-dimethoxyacetophenone.

  • Willgerodt-Kindler Reaction: A mixture of 2,5-dimethoxyacetophenone, sulfur, and morpholine is heated under reflux for several hours.[5]

  • Hydrolysis: The resulting crude thiomorpholide is then subjected to hydrolysis by refluxing with a 10% ethanolic sodium hydroxide solution for an extended period.[5]

  • Purification: After hydrolysis, the ethanol is removed, and the residue is diluted with water. The aqueous solution is then made strongly acidic, leading to the precipitation of the crude 2-(2,5-dimethoxyphenyl)acetic acid, which can be further purified by recrystallization.[5]

Caption: Workflow for the synthesis of 2-(2,5-dimethoxyphenyl)acetic acid via the Willgerodt-Kindler reaction.

Analytical Characterization

The structural confirmation and purity assessment of 2-(2,5-dimethoxyphenyl)acetic acid are crucial. This is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, and C-O stretches from the ether linkages.[2]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of 2-(2,5-dimethoxyphenyl)acetic acid will show a molecular ion peak corresponding to its molecular weight of 196.20 g/mol .[9][10]

Applications in Drug Development and Research

2-(2,5-Dimethoxyphenyl)acetic acid is a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its utility extends to the development of novel therapeutic agents, including analgesics and anti-inflammatory drugs, due to its potential to modulate biological pathways.[1]

Role as a Precursor and Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is a known metabolite of the psychoactive compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine), identified as 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[11] The 2,5-dimethoxy motif is recognized for conferring potent agonist activity at the serotonin 2A receptor (5-HT₂ₐR), a key target for psychedelic drugs and a focus of research for treating various psychiatric disorders.[12][13][14]

Use in Analytical Chemistry

In addition to its role in synthesis, 2-(2,5-dimethoxyphenyl)acetic acid is utilized as a reference standard in analytical techniques such as chromatography and mass spectrometry.[1] This allows for the accurate identification and quantification of related compounds in complex biological and chemical matrices.[1]

Caption: Key application areas of 2-(2,5-dimethoxyphenyl)acetic acid.

Conclusion

2-(2,5-Dimethoxyphenyl)acetic acid stands as a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined chemical properties, established synthesis routes, and diverse applications underscore its importance as a versatile chemical intermediate. As research into novel therapeutics continues to evolve, the demand for and applications of this valuable building block are poised to expand.

References

  • PubChem. (n.d.). 2,5-Dimethoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.
  • Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetic acid (2,5-dimethoxybenzyl) ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. Retrieved from [Link]

  • Advent Bio. (n.d.). 2-(2,5-dimethoxyphenyl)acetic acid. Retrieved from [Link]

  • PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]

Sources

Physical and chemical properties of 2,5-Dimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dimethoxyphenylacetic Acid

Introduction

This compound (2,5-DMPAA) is an aromatic carboxylic acid that serves as a pivotal intermediate in diverse fields of chemical and pharmaceutical research.[1] Characterized by a phenyl ring substituted with two methoxy groups and an acetic acid moiety, its unique electronic and structural features make it a versatile building block for complex organic synthesis.[2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, analytical methods, and applications, with a focus on its relevance to researchers and professionals in drug development. Its role extends from being a key precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, to serving as an analytical reference standard.[1]

Physicochemical and Structural Properties

The physical and chemical characteristics of 2,5-DMPAA are fundamental to its handling, reactivity, and application in various experimental settings. These properties are summarized below.

Core Physical and Chemical Data
PropertyValueSource(s)
IUPAC Name 2-(2,5-dimethoxyphenyl)acetic acid[3][4]
Synonyms Homogentisic acid dimethyl ether, (2,5-Dimethoxy)acetic acid[1][2]
CAS Number 1758-25-4[1][5]
Molecular Formula C₁₀H₁₂O₄[1][3]
Molecular Weight 196.20 g/mol [1][3]
Appearance Off-white to yellow powder or crystals[1][6]
Melting Point 121-128 °C[1][6][7]
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.[2]
InChI Key BBZDYQUXRFATHZ-UHFFFAOYSA-N[4][5]
SMILES COC1=CC=C(OC)C(CC(O)=O)=C1[4]
Molecular Structure

The structure of this compound consists of a benzene ring substituted at positions 2 and 5 with methoxy (-OCH₃) groups and at position 1 with a carboxymethyl (-CH₂COOH) group. The electron-donating nature of the methoxy groups influences the reactivity of the aromatic ring.

start 2,5-Dimethoxy- acetophenone step1 Sulphur, Morpholine Reflux start->step1 intermediate Thiomorpholide Intermediate step1->intermediate step2 1. Ethanolic NaOH, Reflux 2. Acidification intermediate->step2 product 2,5-Dimethoxyphenyl- acetic acid step2->product

Caption: Willgerodt-Kindler synthesis of 2,5-DMPAA.

An alternative patented method involves a multi-step synthesis starting from 1,4-dimethoxybenzene, proceeding through formylation, reduction, bromination, and finally a Grignard reaction with carbon dioxide to form the acetic acid moiety. [8]This method is reported to have a higher overall yield compared to the Willgerodt-Kindler approach. [8]

Chemical Reactivity
  • Carboxylic Acid Group : The carboxylic acid functional group is the primary site of reactivity, readily undergoing esterification when refluxed with an alcohol in the presence of an acid catalyst. [9]It can also be reduced to the corresponding alcohol, 2-(2,5-dimethoxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LAH). [9]* Aromatic Ring : The two methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution.

Applications in Research and Drug Development

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development.

  • Pharmaceutical Intermediate : It is a key intermediate in the synthesis of various pharmaceuticals. [1][7]Its structure is a scaffold for developing novel therapeutic agents, including analgesics and anti-inflammatory drugs, due to its potential to modulate biological pathways. [1]* Neurological Research : The 2,5-dimethoxyphenyl moiety is present in a number of psychoactive compounds and is a core structure in the development of selective serotonin 5-HT2A receptor agonists, which are being investigated for treating psychiatric disorders like depression and anxiety. [10][11]* Metabolism Studies : 2,5-DMPAA is structurally related to metabolites of certain psychoactive phenethylamines. For instance, 4-Bromo-2,5-dimethoxyphenylacetic acid is the major human metabolite of the hallucinogen 4-bromo-2,5-dimethoxyphenethylamine (2C-B). [12][13]Understanding the properties of 2,5-DMPAA can provide insights into the metabolism and detection of these substances. [13][14]* Analytical Standard : The compound is also utilized as a reference standard in analytical chemistry for the accurate identification and quantification of related compounds in complex mixtures using techniques like chromatography and mass spectrometry. [1]

Analytical Methodologies

Accurate analysis of this compound is essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

Protocol: GC-MS Analysis of 2,5-DMPAA

This protocol outlines a general procedure for the analysis of 2,5-DMPAA. Derivatization is often required to increase the volatility of the carboxylic acid for GC analysis.

  • Sample Preparation :

    • Accurately weigh a small amount of the sample.

    • Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Derivatization (Silylation) :

    • Transfer a known volume of the sample solution to a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to form the trimethylsilyl (TMS) ester.

  • GC-MS Injection :

    • Cool the derivatized sample to room temperature.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Conditions :

    • Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium at a constant flow rate.

    • Temperature Program : An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Mode : Acquire data in full scan mode to identify the compound and its fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity and specificity. [14]6. Data Analysis :

    • Identify the peak corresponding to the TMS-derivatized 2,5-DMPAA based on its retention time and mass spectrum.

    • Confirm the identity by comparing the obtained mass spectrum with a reference library spectrum. [15]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing dissolve Dissolve Sample in Solvent derivatize Derivatize with Silylating Agent (e.g., BSTFA) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on GC Column inject->separate detect Detection by MS (EI, Full Scan/SIM) separate->detect identify Identify Peak by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve (optional) identify->quantify

Caption: General workflow for GC-MS analysis of 2,5-DMPAA.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Hazard Statements :

    • H315: Causes skin irritation. [3][5] * H319: Causes serious eye irritation. [3][5] * H335: May cause respiratory irritation. [3][5] * H302: Harmful if swallowed. [16]* Precautionary Measures :

    • Handling : Use in a well-ventilated area or under a chemical fume hood. [17]Avoid breathing dust. [16]Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. [16][18] * Storage : Store in a cool, dry, dark place in a tightly sealed container. [17] * First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. [16]If on skin, wash with plenty of soap and water. [16]If inhaled, move to fresh air. [17]If swallowed, call a poison center or doctor. [16]

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a valuable tool in scientific research. Its significance as a synthetic intermediate in the pharmaceutical industry, particularly for compounds targeting the central nervous system, is well-established. A thorough understanding of its synthesis, reactivity, and analytical characterization, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

  • Rhodium.ws. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74469, this compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.
  • Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - MS (GC) Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetic acid (2,5-dimethoxybenzyl) ester. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Carmo, H., et al. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of forensic sciences, 57(5), 1313–1319. [Link]

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

  • MDPI. (n.d.). Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. Metabolites. Retrieved from [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Lin, L. C., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 798(2), 241–247. [Link]

  • Nieddu, M., et al. (2018). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 36(2), 287-306. [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - MS (GC) Spectrum. Retrieved from [Link]

  • SWGDRUG.org. (2013). 2,5-Dimethoxyamphetamine Monograph. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyacetic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in the Application of 2,5-Dimethoxyphenylacetic Acid

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[3][4]
Molecular Weight 196.20 g/mol [3]
Appearance White to off-white crystalline powder[2][4]
Melting Point 121.0-128.0 °C[4]
Predicted pKa 4.03 ± 0.10[5]
CAS Number 1758-25-4[1][4]

Theoretical Framework for the Solubility of an Aromatic Carboxylic Acid

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. As an aromatic carboxylic acid, its solubility is particularly sensitive to the pH of the aqueous medium.

The Influence of Molecular Structure

The molecular architecture of this compound features both hydrophobic (the benzene ring) and hydrophilic (the carboxylic acid and methoxy groups) moieties. The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents like water and alcohols, contributing to its solubility. The two methoxy groups, with their ether linkages, also introduce some polarity. However, the nonpolar benzene ring provides a significant hydrophobic character, which tends to limit its solubility in aqueous solutions but enhances it in organic solvents.[1]

pH-Dependent Solubility: The Role of pKa

The most significant factor influencing the aqueous solubility of this compound is the pH of the solution. The carboxylic acid group has a predicted pKa of approximately 4.03.[5] This value is the pH at which the protonated (uncharged) and deprotonated (charged, carboxylate) forms of the molecule are present in equal concentrations.

  • At pH values below the pKa (pH < 4.03): The carboxylic acid group will be predominantly in its protonated, uncharged form (R-COOH). This form is less polar and therefore less soluble in water.

  • At pH values above the pKa (pH > 4.03): The carboxylic acid group will be predominantly in its deprotonated, anionic form (R-COO⁻). The presence of a charge significantly increases the molecule's polarity and its ability to interact with water molecules, leading to a substantial increase in aqueous solubility.

This relationship can be visualized as follows:

G pH-Dependent Ionization of this compound cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Basic Environment) Protonated_Form R-COOH (Less Soluble in Water) Deprotonated_Form R-COO⁻ (More Soluble in Water) Protonated_Form->Deprotonated_Form + OH⁻ Deprotonated_Form->Protonated_Form + H⁺

Caption: Ionization equilibrium of this compound.

The Effect of Temperature

For most solid solutes, solubility increases with temperature. The dissolution process can be either endothermic or exothermic. For many organic acids, the dissolution is endothermic, meaning that an increase in temperature will favor the dissolution process, leading to higher solubility. Experimental determination of solubility at various temperatures is necessary to quantify this relationship for this compound.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pH. The "shake-flask" method is the gold standard for its determination.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the essential steps for determining the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., purified water, phosphate-buffered saline at various pHs, ethanol, methanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Solvent Systems: Prepare the desired aqueous and organic solvents. For pH-dependent studies, use appropriate buffer systems (e.g., phosphate, citrate) to maintain a constant pH.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution has reached equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

G Shake-Flask Solubility Determination Workflow Start Start Add_Excess_Solute Add Excess Solute to Solvent Start->Add_Excess_Solute Equilibrate Equilibrate (Shake/Rotate) 24-72h at Constant Temp. Add_Excess_Solute->Equilibrate Separate_Phases Separate Solid and Liquid Phases (Settle and Filter) Equilibrate->Separate_Phases Quantify Quantify Solute Concentration (e.g., HPLC, UV-Vis) Separate_Phases->Quantify End End Quantify->End

Caption: Workflow for the shake-flask solubility method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is paramount for reliable solubility data.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying this compound.

  • Principle: A small volume of the diluted saturated solution is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector (typically UV-Vis) measures the absorbance of the eluting compound, and the concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection at a wavelength of maximum absorbance for this compound.

3.2.2. UV-Vis Spectrophotometry

For simpler solvent systems where this compound is the only absorbing species, UV-Vis spectrophotometry offers a straightforward method for quantification.

  • Principle: This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning a solution of the compound across a range of UV wavelengths.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λ_max.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the appropriately diluted saturated solution and determine its concentration from the calibration curve.

Concluding Remarks for the Research Professional

While a definitive, quantitative solubility profile for this compound is not currently cataloged in readily accessible literature, this guide provides the essential theoretical framework and robust experimental protocols for its determination. A thorough understanding of its pH-dependent behavior, coupled with the meticulous application of the shake-flask method and appropriate analytical techniques, will empower researchers to generate the high-quality, reliable solubility data necessary for advancing their work in drug discovery and chemical synthesis. The principles and methodologies detailed herein are fundamental to the broader field of physical chemistry and are directly applicable to the characterization of other novel chemical entities.

References

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick Institutional Repository. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379-1383. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. Retrieved from [Link]

  • Queimada, A. J., Mota, F. L., Pardal, F., & Fareleira, J. M. N. A. (2009). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 54(3), 999–1005. [Link]

  • Vig, O. P., Sharma, S. D., Verma, N. K., & Handa, V. K. (1977). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Indian Journal of Chemistry, 15B, 988-990. Retrieved from [Link]

  • Llinàs, A., & Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. medRxiv. [Link]

Sources

2,5-Dimethoxyphenylacetic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 2,5-Dimethoxyphenylacetic Acid

This guide provides a comprehensive technical analysis of the melting point of this compound (CAS No. 1758-25-4), a key intermediate in pharmaceutical and chemical research.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of values to explore the scientific principles, experimental methodologies, and critical factors that govern the accurate determination of this fundamental physical property.

This compound is an aromatic carboxylic acid utilized as a building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its melting point is a critical parameter for identity confirmation and purity assessment. An initial overview of its core properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₄[1][2][3]
Molecular Weight 196.20 g/mol [1][3]
CAS Number 1758-25-4[1][2]
Appearance White to off-white/cream crystalline powder[1][2]
Reported Melting Point 121-128 °C[1][2][4][5]

Analysis of Reported Melting Point Data

A survey of commercial suppliers and literature reveals a slight variance in the reported melting point of this compound. This variation is instructive for understanding the practical realities of physical property measurement.

SourcePurityReported Melting Point (°C)
Thermo Scientific Chemicals≥98.5%121.0 - 128.0
Sigma-Aldrich98%124
Chem-Impex≥99% (GC)123 - 125
Fisher Scientific99%123 - 125
Published Synthesis[6](Unspecified)110 (uncorrected)

The consensus for high-purity (≥98%) material centers around a melting range of 123-125 °C .[1][4][5] The broader range of 121-128°C provided by some suppliers accounts for potential batch-to-batch variability and different analytical criteria.[2] The significantly lower value of 110°C reported in a synthetic procedure is a classic example of melting point depression due to the presence of impurities, such as residual solvents or unreacted starting materials from the synthesis.[6]

The Scientific Principles Governing Melting Point

An accurate interpretation of melting point data requires a firm grasp of the underlying physicochemical principles. The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium.[7] For a pure, crystalline solid, this transition occurs over a very narrow temperature range, often less than 1-2 °C.[7]

The Impact of Impurities

The presence of even small amounts of soluble impurities will typically cause a depression of the melting point and a broadening of the melting range .[7] This occurs because the impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This phenomenon is fundamental to using melting point as a criterion for purity.

Caption: Impurities disrupt the crystal lattice, lowering and broadening the melting range.

The Potential for Polymorphism

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[8] Different polymorphs of the same compound are, in effect, different solids and will exhibit different physical properties, including distinct melting points and solubilities.[8] While specific polymorphs of this compound are not prominently documented in the reviewed literature, this phenomenon is a critical consideration in drug development, as a change in crystal form can impact bioavailability and stability. Researchers should be aware that different crystallization conditions could potentially lead to different polymorphs with varying melting points.

Authoritative Protocol: Melting Point Determination by Capillary Method

The following protocol details the standard capillary method for determining the melting point of this compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Experimental Workflow Diagram

G A 1. Sample Preparation Ensure sample is completely dry. Crush to a fine powder. B 2. Capillary Loading Tap open end of capillary into sample. Pack 2-3 mm of material into the sealed end. A->B C 3. Instrument Setup Place capillary in apparatus. Set starting temperature ~15-20°C below expected MP. B->C D 4. Rapid Scan (Optional) Heat at a fast ramp rate (10-20°C/min) to find approximate MP. C->D E 5. Accurate Determination Use a fresh sample. Set start temp ~10°C below approx. MP. Heat at a slow ramp rate (1-2°C/min). C->E D->E F 6. Data Recording Record T1: Temp. of first liquid drop. Record T2: Temp. of complete liquefaction. E->F G 7. Report Result Report as a range: T1 - T2. F->G Dryness Moisture acts as an impurity. Packing Uniform packing ensures even heat transfer. RampRate Slow rate is crucial for thermal equilibrium.

Caption: Standard operating procedure for accurate capillary melting point determination.

Step-by-Step Methodology
  • Sample Preparation :

    • Action: Place a small amount of this compound on a watch glass. If it appears clumpy, gently crush it into a fine, uniform powder using a spatula.

    • Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube. The sample must be completely dry, as residual solvent (e.g., from recrystallization) will act as an impurity and depress the melting point.[9]

  • Capillary Tube Loading :

    • Action: Tap the open end of a capillary tube (sealed at one end) into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to compact the powder. Repeat until a column of 2-3 mm of tightly packed material is at the bottom.

    • Causality: Insufficient sample may be difficult to observe, while too much sample will create a large temperature gradient across the sample mass, leading to a broadened apparent melting range.[10]

  • Instrumental Setup & Measurement :

    • Action: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Causality: The instrument's thermometer must be calibrated against known standards to ensure accuracy.

  • Determination of Melting Range :

    • Action (Rapid Scan): For an unknown or potentially impure sample, first perform a rapid scan by heating at a rate of 10-20 °C per minute to quickly find the approximate melting temperature.[9]

    • Action (Accurate Measurement): Using a fresh sample, allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.[9]

    • Causality: A slow heating rate is critical to allow the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium. Heating too quickly is the most common source of erroneously high and broad melting ranges.[10]

  • Recording Observations :

    • Action: Record two temperatures:

      • T₁: The temperature at which the first drop of liquid becomes visible.

      • T₂: The temperature at which the last solid crystal melts completely.

    • Action: The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow (e.g., 123.5 - 124.5 °C).

Conclusion

The melting point of this compound is a critical quality attribute, with a consensus value for high-purity material in the range of 123-125 °C . Deviations from this range, particularly a depression and broadening, are strong indicators of impurities. Accurate and reproducible determination is contingent upon proper sample preparation, meticulous adherence to a slow heating rate (1-2 °C/min), and the use of a calibrated apparatus. Understanding the scientific principles of melting point depression and potential polymorphism provides the necessary context for researchers to not only measure but also correctly interpret this fundamental physical property.

References

  • Vig, O. P., et al. Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • Google Patents. CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.
  • Google Patents. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • University of Calgary. Experiment 1: Melting-point Determinations. [Link]

  • University of Technology, Iraq. experiment (1) determination of melting points. [Link]

  • University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • PubMed, National Institutes of Health. Phenylacetic acid derivatives as hPPAR agonists. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • All About Drugs. Polymorphism. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA), with a focus on its biological significance, metabolic origins, and relationship to psychoactive phenethylamines. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacology and metabolism of serotonergic compounds.

Introduction and Physicochemical Properties

This compound (2,5-DMPAA) is a carboxylic acid derivative of dimethoxybenzene.[1][2] While its direct biological activity is not extensively characterized in scientific literature, it holds significant relevance as a primary metabolite of several psychoactive 2,5-dimethoxyphenethylamine derivatives.[3][4] Understanding the properties and metabolic generation of 2,5-DMPAA is therefore crucial for a complete pharmacological and toxicological assessment of its parent compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1758-25-4[1][2]
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [1][2]
IUPAC Name 2-(2,5-dimethoxyphenyl)acetic acid[1]
Melting Point 124 °C
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as ethanol and methanol.

2,5-DMPAA as a Metabolite of Psychoactive Phenethylamines

The primary context for the biological relevance of 2,5-DMPAA is its role as a metabolite of psychoactive phenethylamines, particularly those belonging to the 2C-x and DOx series of hallucinogens. These compounds are known for their potent agonist activity at serotonin 5-HT₂A receptors.[5][6][7]

Parent Compounds of Interest
  • 2,5-Dimethoxyamphetamine (DMA) : A psychoactive drug of the phenethylamine and amphetamine families. While considered to have weak hallucinogenic effects on its own, it is the parent compound for the more potent DOx series of drugs.[5]

  • 2,5-Dimethoxy-4-methylamphetamine (DOM or "STP") : A potent psychedelic drug with a long duration of action.[8] It is a selective full agonist at the serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[8]

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) : A popular recreational psychedelic known for its hallucinogenic, mild stimulant, and entactogenic effects.[3]

  • Other 2,5-Dimethoxy-Substituted Phenethylamines : This class includes a wide range of compounds with varying substitutions at the 4-position of the phenyl ring, many of which are presumed to be metabolized to 2,5-DMPAA.[9][10]

Metabolic Pathway to 2,5-DMPAA

The formation of 2,5-DMPAA from its parent phenethylamine precursors is a two-step enzymatic process primarily occurring in the liver.[3][4]

  • Oxidative Deamination by Monoamine Oxidase (MAO) : The primary amino group of the phenethylamine is removed by MAO-A and MAO-B, forming an unstable aldehyde intermediate.[3]

  • Oxidation by Aldehyde Dehydrogenase (ALDH) : The aldehyde intermediate is rapidly oxidized by ALDH to the corresponding carboxylic acid, 2,5-DMPAA.[4]

This metabolic pathway is significant as it represents a detoxification route, converting a psychoactive primary amine into a more polar and likely less active carboxylic acid, which can be more readily excreted.

metabolic_pathway parent 2,5-Dimethoxyphenethylamine (e.g., 2C-B, DMA) aldehyde 2,5-Dimethoxyphenylacetaldehyde (Intermediate) parent->aldehyde Monoamine Oxidase (MAO-A/B) dmpaa This compound (2,5-DMPAA) aldehyde->dmpaa Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic conversion of 2,5-dimethoxyphenethylamines to 2,5-DMPAA.

Inferred Biological Activity of 2,5-DMPAA

There is a lack of direct studies on the pharmacological activity of 2,5-DMPAA. However, based on structure-activity relationships (SAR) of related compounds, we can infer its likely biological profile.

The primary psychoactive effects of the parent phenethylamines are mediated by their interaction with the serotonin 5-HT₂A receptor.[5][6][7] This interaction is highly dependent on the presence of the primary amino group, which is thought to form a salt bridge with a conserved aspartate residue in the receptor's binding pocket.

The conversion of the amine to a carboxylic acid in 2,5-DMPAA represents a significant structural and electronic change. This modification would prevent the crucial interaction with the 5-HT₂A receptor, strongly suggesting that 2,5-DMPAA is unlikely to possess significant agonist activity at this receptor and is therefore expected to be non-psychoactive.

While direct activity at serotonergic receptors is improbable, the possibility of off-target effects at other receptors or enzymes cannot be entirely ruled out without empirical data.

Proposed Experimental Workflows for Characterizing the Biological Activity of 2,5-DMPAA

To definitively characterize the biological profile of 2,5-DMPAA, a series of in vitro and in vivo assays are recommended.

In Vitro Receptor Binding and Functional Assays

This workflow aims to assess the affinity and functional activity of 2,5-DMPAA at a panel of relevant CNS receptors, with a primary focus on those targeted by its parent compounds.

in_vitro_workflow start 2,5-DMPAA Synthesis & Purification binding Radioligand Binding Assays (5-HT Receptor Panel, Dopamine Receptors, Adrenergic Receptors) start->binding functional Functional Assays (e.g., Calcium Flux, IP1 Accumulation) binding->functional If significant binding observed analysis Data Analysis (Ki, EC50, Emax Determination) binding->analysis functional->analysis conclusion Conclusion on In Vitro Activity analysis->conclusion

Caption: Experimental workflow for in vitro characterization of 2,5-DMPAA.

Step-by-Step Protocol: Radioligand Binding Assay for 5-HT₂A Receptor

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human 5-HT₂A receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of a high-affinity radioligand for the 5-HT₂A receptor (e.g., [³H]ketanserin).

      • Increasing concentrations of unlabeled 2,5-DMPAA (or a reference compound like ketanserin for positive control).

      • Cell membrane preparation.

    • For non-specific binding determination, add a high concentration of a non-radiolabeled competitor (e.g., unlabeled ketanserin) to a set of wells.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (2,5-DMPAA).

    • Fit the data to a one-site competition model to determine the inhibition constant (Ki).

In Vivo Behavioral Assays

Should any unexpected in vitro activity be observed, or to confirm the lack of psychoactivity, in vivo studies in rodent models would be the next logical step.

Head-Twitch Response (HTR) Assay in Mice:

The HTR in mice is a well-established behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential.[5]

  • Animal Acclimation:

    • Acclimate male C57BL/6J mice to the testing room and observation chambers for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer 2,5-DMPAA via an appropriate route (e.g., intraperitoneal injection) at a range of doses.

    • Include a vehicle control group and a positive control group (e.g., administered with a known 5-HT₂A agonist like DOI or a parent compound).[11]

  • Behavioral Observation:

    • Immediately after injection, place the mice individually in observation chambers.

    • Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.

  • Data Analysis:

    • Compare the number of head twitches in the 2,5-DMPAA-treated groups to the vehicle and positive control groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

A lack of a significant increase in head twitches, even at high doses, would provide strong evidence for the non-hallucinogenic nature of 2,5-DMPAA.

Conclusion

This compound is a key metabolite of a class of psychoactive phenethylamines. Its formation via oxidative deamination represents a crucial detoxification pathway. Based on established structure-activity relationships, 2,5-DMPAA is not expected to retain the serotonergic activity of its parent compounds and is likely non-psychoactive. However, empirical validation through the experimental workflows outlined in this guide is necessary to definitively confirm its biological and safety profile. This information is critical for a thorough understanding of the pharmacology and toxicology of 2,5-dimethoxy-substituted phenethylamines in both research and clinical contexts.

References

  • Title: this compound | C10H12O4 | CID 74469 - PubChem Source: PubChem URL: [Link]

  • Title: 2,5-Dimethoxyamphetamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Serotonin (5-HT)2A/2C receptor agonist 2,5-dimethoxy-4-iodophenyl-2-aminopropane hydrochloride improves detrusor sphincter dyssynergia by inhibiting L-type voltage-gated calcium channels in spinal cord injured rats - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed Source: PubMed URL: [Link]

  • Title: 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed Source: PubMed URL: [Link]

  • Title: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes Source: British Journal of Pharmacology URL: [Link]

  • Title: Psychedelic-Induced Serotonin 2A Receptor Downregulation Does Not Predict Swim Stress Coping in Mice - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester - Erowid Source: Erowid URL: [Link]

  • Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers Source: Frontiers in Pharmacology URL: [Link]

  • Title: When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions Source: Research Communities by Springer Nature URL: [Link]

  • Title: 2C-B - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms - PubMed Source: PubMed URL: [Link]

  • Title: Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): Involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed Source: PubMed URL: [Link]

  • Title: 2,5-Dimethoxy-4-methylamphetamine - Wikipedia Source: Wikipedia URL: [Link]

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dimethoxyphenylacetic acid (2,5-DMPAA) is a carboxylic acid derivative that has garnered interest within the scientific community, primarily as a metabolite of the psychoactive phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), and as a scaffold in the development of novel therapeutic agents. While its direct pharmacological profile is not extensively characterized in publicly available literature, its structural features suggest several plausible mechanisms of action. This guide synthesizes the available information on structurally related compounds and potential biological targets to propose and explore putative mechanisms of action for 2,5-DMPAA. We will delve into hypothesized interactions with serotonergic pathways, its potential role as an agonist at the hydroxycarboxylic acid receptor 2 (HCA₂/GPR109A), and a possible role in the modulation of inflammatory pathways through the inhibition of prostaglandin synthesis. This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and detailed experimental protocols to facilitate the investigation of 2,5-DMPAA's pharmacological activity.

Introduction: The Enigmatic Profile of this compound

This compound (2,5-DMPAA) is a compound of interest due to its structural relationship to a class of well-characterized psychoactive phenethylamines. It is a known human metabolite of 2C-B, formed through monoamine oxidase-mediated deamination followed by oxidation. The parent compounds, characterized by a 2,5-dimethoxy substitution pattern, are potent agonists at serotonin 5-HT₂ₐ and 5-HT₂_c_ receptors, mediating their psychedelic effects.[1][2][3] However, the substitution of the ethylamine moiety with a carboxylic acid group in 2,5-DMPAA dramatically alters its physicochemical properties, suggesting a departure from the classical pharmacology of its precursors.

This guide puts forth three primary, testable hypotheses for the mechanism of action of 2,5-DMPAA, based on its structure and the known pharmacology of similar chemical motifs:

  • Hypothesis 1: Modulation of the Serotonergic System. Despite the structural change, the 2,5-dimethoxyphenyl scaffold might retain some affinity for serotonin receptors, potentially acting as a biased agonist, antagonist, or allosteric modulator.

  • Hypothesis 2: Agonism at the Hydroxycarboxylic Acid Receptor 2 (HCA₂/GPR109A). As a carboxylic acid, 2,5-DMPAA is a candidate ligand for HCA₂, a G-protein coupled receptor involved in anti-inflammatory and metabolic signaling.

  • Hypothesis 3: Inhibition of Prostaglandin Synthesis. The reported use of 2,5-DMPAA in the development of anti-inflammatory agents suggests it may interfere with the cyclooxygenase (COX) pathway, reducing the production of pro-inflammatory prostaglandins.[4]

This document will explore the rationale behind each hypothesis and provide detailed experimental protocols to investigate these potential mechanisms.

Hypothesis 1: Modulation of the Serotonergic System

The 2,5-dimethoxy substitution pattern is a key pharmacophore for 5-HT₂ₐ receptor agonism in the phenethylamine class.[1][5] While the replacement of the amine with a carboxylic acid would significantly impact the interaction with the highly conserved amine-binding pocket of the receptor, it is plausible that 2,5-DMPAA could still interact with the receptor at other sites, potentially as a low-affinity binder, a biased agonist, or an allosteric modulator.

Rationale

The extended structure of the 5-HT₂ₐ receptor provides multiple potential interaction points. A biased agonist of the 5-HT₂ₐ receptor could selectively activate certain downstream signaling pathways (e.g., β-arrestin) over others (e.g., Gq/11-mediated calcium flux), potentially leading to therapeutic effects without the hallucinogenic properties associated with canonical agonists.[6]

Experimental Validation

To test this hypothesis, a series of in vitro assays should be performed to characterize the binding and functional activity of 2,5-DMPAA at 5-HT₂ₐ and other relevant serotonin receptors (e.g., 5-HT₂_c_).

This experiment will determine if 2,5-DMPAA can displace a known radiolabeled ligand from the 5-HT₂ₐ receptor, providing data on its binding affinity (Ki).

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate cell membranes with a fixed concentration of a high-affinity 5-HT₂ₐ receptor radioligand (e.g., [³H]ketanserin) and increasing concentrations of 2,5-DMPAA.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of 2,5-DMPAA that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

These assays will determine if 2,5-DMPAA can activate the 5-HT₂ₐ receptor and will characterize the nature of this activity (agonist, partial agonist, antagonist, or biased agonist).

A. Calcium Mobilization Assay (Gq/11 Pathway): [4]

  • Cell Culture and Loading: Plate HEK293 cells expressing the 5-HT₂ₐ receptor in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of 2,5-DMPAA to the wells. Include a known 5-HT₂ₐ agonist (e.g., serotonin) as a positive control.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the concentration of 2,5-DMPAA to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

B. β-Arrestin Recruitment Assay:

  • Cell Line: Utilize a cell line engineered to express the 5-HT₂ₐ receptor fused to a component of a reporter system (e.g., β-galactosidase) and β-arrestin fused to the complementary component.

  • Compound Treatment: Treat the cells with increasing concentrations of 2,5-DMPAA.

  • Signal Detection: Upon receptor activation and β-arrestin recruitment, the two components of the reporter system come into proximity, generating a detectable signal (e.g., chemiluminescence).

  • Data Analysis: Quantify the signal and plot it against the concentration of 2,5-DMPAA to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Data Presentation:

AssayParameterExpected Outcome for 2,5-DMPAA (Hypothetical)
Radioligand BindingKi> 1 µM (Low Affinity)
Calcium MobilizationEC₅₀/EₘₐₓNo significant activity
β-Arrestin RecruitmentEC₅₀/EₘₐₓPotentially weak partial agonism

Signaling Pathway Diagram:

Gq_Pathway DMPAA 2,5-DMPAA HT2A 5-HT2A Receptor DMPAA->HT2A Binds Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Hypothesized Gq/11 signaling pathway for 5-HT₂ₐ receptor activation.

Hypothesis 2: Agonism at the Hydroxycarboxylic Acid Receptor 2 (HCA₂/GPR109A)

HCA₂ is a Gi-protein coupled receptor expressed in adipocytes and immune cells, including macrophages and neutrophils.[6][7] Its endogenous ligands are the ketone body β-hydroxybutyrate and the vitamin niacin. Activation of HCA₂ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent anti-inflammatory effects.[6] The carboxylic acid moiety of 2,5-DMPAA makes it a plausible candidate for an HCA₂ agonist.

Rationale

The anti-inflammatory effects of HCA₂ activation are well-documented and are mediated, in part, by the suppression of pro-inflammatory cytokine production.[7] If 2,5-DMPAA activates this receptor, it could provide a molecular basis for its potential use in developing anti-inflammatory therapeutics.

Experimental Validation

The primary method to test this hypothesis is to measure the ability of 2,5-DMPAA to inhibit cAMP production in cells expressing HCA₂.

Protocol: [2]

  • Cell Culture: Culture a cell line (e.g., CHO-K1 or HEK293) stably expressing the human HCA₂ receptor.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-incubation: Pre-incubate the cells with increasing concentrations of 2,5-DMPAA for a short period. Include a known HCA₂ agonist (e.g., niacin or acifran) as a positive control.

  • Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of 2,5-DMPAA to determine the IC₅₀ value.

Data Presentation:

AssayParameterExpected Outcome for 2,5-DMPAA (Hypothetical)
cAMP InhibitionIC₅₀1-10 µM

Signaling Pathway Diagram:

HCA2_Pathway DMPAA 2,5-DMPAA HCA2 HCA2 (GPR109A) DMPAA->HCA2 Binds Gi Gi/o HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Inflammation Pro-inflammatory Gene Expression PKA->Inflammation Inhibits PGE2_Workflow cluster_0 Cell Culture and Stimulation cluster_1 Incubation and Sample Collection cluster_2 PGE₂ Quantification A Plate RAW 264.7 Macrophages B Add LPS (1 µg/mL) A->B C Add varying concentrations of 2,5-DMPAA B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform PGE₂ ELISA E->F G Determine PGE₂ Concentration F->G

Caption: Experimental workflow for measuring the inhibition of PGE₂ production.

Conclusion and Future Directions

The mechanism of action of this compound is currently not well understood. This guide has presented three plausible, experimentally testable hypotheses based on its chemical structure and the known pharmacology of related molecules. The proposed experimental protocols provide a clear path forward for researchers to elucidate the pharmacological profile of 2,5-DMPAA.

Future research should focus on a systematic evaluation of these hypotheses. Should 2,5-DMPAA demonstrate significant activity in any of the proposed assays, further studies will be warranted to explore its in vivo efficacy, safety profile, and potential therapeutic applications. The exploration of this compound's mechanism of action could lead to the development of novel therapeutics for a range of disorders, from inflammatory conditions to neurological diseases.

References

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chem Neurosci. 2020.

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.

  • Validating LC-MS/MS Methods for Prostaglandin E2 Quantification Using PGE2-d4: A Comparative Guide. BenchChem.

  • 2-(2,5-dimethoxyphenyl)acetic acid - Chem-Impex.

  • This compound | C10H12O4 | CID 74469 - PubChem. National Institutes of Health.

  • 2C-B - Wikipedia.

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.

  • This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals.

  • Measurement of Prostaglandin E2. Bio-protocol.

  • GPR109A and Vascular Inflammation. Current Atherosclerosis Reports.

  • Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of analytical toxicology.

  • When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities by Springer Nature.

  • Hydroxycarboxylic acid receptor 2 - Wikipedia.

  • Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyticatus in Disease Treatment. MDPI.

  • Activation of microglial GPR109A alleviates thermal hyperalgesia in female lupus mice by suppressing IL-18 and glutamatergic synaptic activity. Journal of Neuroinflammation.

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.

  • Application Notes and Protocols for GPR109A Activation Assay Using Acifran. BenchChem.

  • 5-HT2A Serotonin Receptor Assay. Innoprot.

  • Prostaglandin E2 (PGE2) ELISA. IBL-America.

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • The Synergistic Effects of 5-HT2A and TRP Agonism/Antagonism in Reducing Inflammation for Enhanced Mental and Physical Health. ACS Medicinal Chemistry Letters.

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology.

  • Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of Pharmacology and Experimental Therapeutics.

  • Molecular basis for the inhibition of prostanoid biosynthesis by nonsteroidal anti-inflammatory agents. The American Journal of Medicine.

  • Prostaglandin inhibitors - Wikipedia.

  • Inhibition of Prostaglandin Biosynthesis by Corticosteroids. Journal of Investigative Dermatology.

  • Effects of inhibition of prostaglandin endoperoxide synthase-2 in chronic gastro-intestinal ulcer models in rats. British Journal of Pharmacology.

  • Inhibition of prostaglandin synthesis up-regulates cyclooxygenase-2 induced by lipopolysaccharide and peroxisomal proliferators. The FASEB Journal.

  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine.

Sources

Discovery and history of 2,5-Dimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Dimethoxyphenylacetic Acid: Discovery, Synthesis, and Historical Significance

Introduction

This compound (2,5-DMPAA) is an organic compound that holds a significant, albeit often overlooked, position in the history of psychoactive drug research. While not pharmacologically active in its own right, it serves as a critical chemical intermediate, or precursor, in the synthesis of a class of psychedelic compounds known as the 2C-x series of phenethylamines. Its primary importance lies in its role as the direct precursor to 2,5-Dimethoxyphenethylamine (2C-H), the parent compound from which chemist Alexander Shulgin synthesized a wide array of potent and structurally novel psychoactive agents.[1][2] This guide provides a comprehensive technical overview of 2,5-DMPAA, from its discovery and synthesis to its pivotal role in the exploration of serotonergic psychedelics.

Historical Context and Discovery

The history of 2,5-DMPAA is intrinsically linked to the broader exploration of phenethylamines, a class of compounds that includes hormones, neurotransmitters, and a wide range of psychoactive substances.[3][4] The parent compound of the 2C-x series, 2C-H, was first synthesized in 1932 by Johannes S. Buck.[2] However, it was the pioneering work of Alexander "Sasha" Shulgin in the 1970s and 1980s that brought prominence to this chemical family.[5][6] Shulgin's systematic exploration, detailed in his book PiHKAL (Phenethylamines I Have Known and Loved), required reliable synthetic routes to the core 2,5-dimethoxyphenethylamine structure. This necessitated the synthesis and purification of intermediates like 2,5-DMPAA.

One of the classic and well-documented methods for synthesizing 2,5-DMPAA is through the Willgerodt reaction, starting from 2,5-dimethoxyacetophenone.[7] This reaction, which involves heating a ketone with sulfur and a secondary amine like morpholine, transforms the acetyl group into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid. This method provided a reliable pathway for producing the phenylacetic acid backbone required for the subsequent steps toward 2C-H and its derivatives. An alternative route was later described by McFadden and Still in 1959, highlighting ongoing academic interest in novel synthetic methodologies for such compounds.[8]

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount in chemical research. 2,5-DMPAA is typically a white to off-white crystalline solid under standard conditions.[9][10]

Key Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-(2,5-dimethoxyphenyl)acetic acid[11]
CAS Number 1758-25-4[12]
Molecular Formula C₁₀H₁₂O₄[11][12]
Molar Mass 196.20 g/mol [11][12]
Melting Point 123-125 °C[10]
Appearance White to light brown crystalline powder[10]
Solubility Soluble in organic solvents like ethanol, methanol; limited solubility in water.[9]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of synthesized 2,5-DMPAA.

TechniqueKey FeaturesSource
¹H NMR Spectra available for structural elucidation.[11][13]
¹³C NMR Spectra available for confirming the carbon skeleton.[14]
IR Spectroscopy Shows characteristic peaks for a carboxylic acid O-H stretch (broad, ~3300-2600 cm⁻¹) and a C=O stretch (~1710 cm⁻¹).[7]
Mass Spectrometry (MS) Data available for determining molecular weight and fragmentation patterns.[15]
Raman Spectroscopy Spectra available for vibrational mode analysis.[11]

Synthesis Methodologies

The synthesis of 2,5-DMPAA is a foundational step in accessing the 2C-x family. The following section details a classic experimental protocol and illustrates the overall synthetic workflow.

Protocol: Synthesis via the Willgerodt-Kindler Reaction

This protocol is based on the well-established method of converting 2,5-dimethoxyacetophenone to 2,5-DMPAA.[7]

Step 1: Formation of the Thiomorpholide

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyacetophenone (45 g), sulfur (12 g), and morpholine (27 g).

  • Heat the mixture under reflux for 6 hours. The reaction will become viscous and dark.

  • Pour the hot reaction mixture into a beaker of ice-cold water. A reddish-yellow solid mass, the crude thiomorpholide, will precipitate.

  • Collect the solid by filtration and wash it thoroughly with water to remove any residual morpholine and sulfur.

Step 2: Hydrolysis to this compound

  • Transfer the crude thiomorpholide to a large flask.

  • Add 500 mL of 10% ethanolic sodium hydroxide solution.

  • Reflux the mixture for 10 hours to facilitate the hydrolysis of the thioamide to the carboxylate salt.

  • After reflux, remove most of the ethanol using a rotary evaporator or distillation.

  • Add 250 mL of water to the residue to dissolve the sodium salt of the product.

  • Cool the alkaline solution in an ice bath and make it strongly acidic by the slow addition of concentrated hydrochloric acid.

  • The this compound will precipitate out of the acidic solution.

  • Extract the product into diethyl ether.

  • Dry the ethereal extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude acid.

  • Recrystallize the product from a suitable solvent (e.g., water or a toluene/hexane mixture) to obtain pure this compound.

G cluster_0 Step 1: Thiomorpholide Formation cluster_1 Step 2: Hydrolysis A 2,5-Dimethoxy- acetophenone C Reflux (6 hrs) A->C B Sulfur + Morpholine B->C D Crude Thiomorpholide C->D E Ethanolic NaOH F Reflux (10 hrs) D->F E->F G Acidification (HCl) F->G H 2,5-DMPAA G->H

Workflow for the Willgerodt-Kindler synthesis of 2,5-DMPAA.

Role as a Precursor to the 2C-x Series

The primary historical and scientific importance of 2,5-DMPAA is its role as a key building block for 2C-H, the structural parent of the 2C-x family of psychedelic phenethylamines.[1][2] These compounds are known for their potent agonist activity at serotonin 5-HT₂ₐ receptors, which is believed to mediate their psychedelic effects.[16][17]

The conversion of 2,5-DMPAA to 2C-H typically involves a two-step reduction process:

  • Reduction of the Carboxylic Acid: The carboxylic acid group of 2,5-DMPAA is reduced to a primary alcohol, forming 2-(2,5-dimethoxyphenyl)ethanol. This is commonly achieved using a strong reducing agent like lithium aluminum hydride (LAH).[7]

  • Conversion to the Amine: The resulting alcohol is then converted to the corresponding amine, 2C-H. This can be accomplished through various synthetic strategies, such as converting the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine source, or via a Mitsunobu reaction.

From 2C-H, Alexander Shulgin and other researchers were able to synthesize a vast library of analogues by introducing different substituents at the 4-position of the phenyl ring.[4][5] This systematic modification led to compounds with widely varying potencies and qualitative effects, such as the well-known 2C-B (4-bromo), 2C-I (4-iodo), and 2C-E (4-ethyl).[18][19]

G DMPAA 2,5-Dimethoxyphenylacetic Acid (2,5-DMPAA) Alcohol 2-(2,5-Dimethoxyphenyl) ethanol DMPAA->Alcohol Reduction (LAH) TwoCH 2,5-Dimethoxyphenethylamine (2C-H) Alcohol->TwoCH Amination TwoCB 2C-B TwoCH->TwoCB Bromination TwoCI 2C-I TwoCH->TwoCI Iodination TwoCE 2C-E TwoCH->TwoCE ...and other substitutions

Synthetic lineage from 2,5-DMPAA to the 2C-x family.

Biological Context and Metabolism of Related Compounds

While 2,5-DMPAA itself is not intended for consumption and is primarily a laboratory chemical, the phenylacetic acid structure is relevant to the metabolism of its descendants. For instance, studies on the metabolism of 2C-B have shown that one of its major metabolites is 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[18] This indicates that oxidative deamination of the ethylamine side chain, followed by oxidation of the resulting aldehyde, is a significant metabolic pathway for these compounds. This metabolic fate underscores the biochemical stability of the phenylacetic acid scaffold.

Furthermore, research into the broader class of 2,5-dimethoxyphenethylamines has revealed potential for neurotoxicity at high concentrations, often linked to mitochondrial dysfunction and oxidative stress.[16][20] Understanding the synthesis and properties of precursors like 2,5-DMPAA is therefore fundamental for any research into the toxicology and pharmacology of these complex compounds.

Conclusion

This compound represents a cornerstone molecule in the chemical history of psychedelic phenethylamines. Though lacking psychoactive properties, its discovery and the development of reliable synthetic routes were essential for the systematic exploration of the 2C-x series. Its story is a clear example of how fundamental organic synthesis enables profound advancements in pharmacology and neuroscience. For researchers and drug development professionals, understanding the history, synthesis, and chemical nature of this precursor is crucial for appreciating the origins and chemical landscape of one of the most structurally diverse and pharmacologically significant classes of modern psychoactive substances.

References

  • Wikipedia. (n.d.). 2C-H. Retrieved from [Link]

  • PsychonautWiki. (n.d.). 2C-H. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • The Hive. (n.d.). Amines related to 2,5-dimethoxyphenethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74469, this compound. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. Retrieved from [Link]

  • Bionity. (n.d.). Alexander Shulgin. Retrieved from [Link]

  • Wikipedia. (n.d.). Alexander Shulgin. Retrieved from [Link]

  • Wiley. (n.d.). This compound - Optional[MS (GC)] - Spectrum - SpectraBase. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.
  • Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Retrieved from [Link]

  • Biblioteca IQS. (n.d.). Synthesis of a family of Potentially Psychoactive Phenethylamines. Retrieved from [Link]

  • PubMed. (2024). The origin of 2,5-dimethoxy-4-methylamphetamine (DOM, STP). Retrieved from [Link]

  • ACS Publications. (1959). Notes- A New Route to this compound. Retrieved from [Link]

  • PubMed. (2025). Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-isopropylamphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]

  • PubMed Central. (2025). Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice. Retrieved from [Link]

  • Frontiers. (n.d.). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Retrieved from [Link]

  • ScienceDirect. (n.d.). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • PubMed. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Retrieved from [Link]

Sources

Spectroscopic Data for 2,5-Dimethoxyphenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Dimethoxyphenylacetic acid (CAS No: 1758-25-4), a significant intermediate in pharmaceutical and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes detailed spectral interpretations, standardized experimental protocols for data acquisition, and insights into the structural elucidation of the molecule. The guide is structured to provide both foundational knowledge and practical application, ensuring scientific integrity through verifiable data and methodologies.

Introduction

This compound is a valuable building block in the synthesis of various organic molecules and active pharmaceutical ingredients. Its chemical structure, comprising a substituted benzene ring with two methoxy groups and an acetic acid moiety, imparts specific reactivity and biological activity. Accurate structural confirmation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectroscopic characteristics. This guide serves as a detailed reference for the spectroscopic signature of this compound, facilitating its identification, characterization, and utilization in research and development.

Molecular Structure and Properties

  • IUPAC Name: 2-(2,5-dimethoxyphenyl)acetic acid[2]

  • Molecular Formula: C₁₀H₁₂O₄[2]

  • Molecular Weight: 196.20 g/mol [2]

  • Melting Point: 123-125 °C[1]

  • Appearance: White to off-white crystalline powder

Molecular Structure:

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other protons.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR chemical shifts for this compound in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
6.75 - 6.85Multiplet3HAr-H
3.80Singlet3H-OCH
3.78Singlet3H-OCH
3.65Singlet2H-CH ₂COOH

Note: The chemical shift of the carboxylic acid proton can be highly variable and may exchange with residual water in the solvent.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by several key signals. A broad singlet in the downfield region (typically between 10 and 12 ppm) is indicative of the acidic proton of the carboxylic acid group. The aromatic region displays a multiplet between 6.75 and 6.85 ppm, integrating to three protons, which corresponds to the three protons on the substituted benzene ring. Two distinct singlets are observed around 3.80 and 3.78 ppm, each integrating to three protons, representing the two magnetically non-equivalent methoxy groups. A singlet at approximately 3.65 ppm, integrating to two protons, is assigned to the methylene protons of the acetic acid side chain.

Experimental Protocol for ¹H NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Agitate the vial to ensure complete dissolution of the solid.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

ParameterValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion for routine analysis.
SolventCDCl₃Common deuterated solvent that dissolves the analyte well.
Pulse Sequencezg30A standard one-pulse experiment with a 30° flip angle to allow for faster repetition without saturation.
Number of Scans (NS)16Sufficient to obtain a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of most protons between scans.
Acquisition Time (AQ)4.0 sProvides sufficient digital resolution for accurate peak picking.
Spectral Width (SW)16 ppm (-2 to 14 ppm)Covers the entire expected range of proton chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.

graph "H_NMR_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
subgraph "Sample Preparation" {
    A [label="Weigh Sample"];
    B [label="Dissolve in CDCl3 with TMS"];
    C [label="Filter into NMR Tube"];
    A -> B -> C;
}

subgraph "Data Acquisition" {
    D [label="Insert Sample into Spectrometer"];
    E [label="Set Acquisition Parameters"];
    F [label="Acquire FID"];
    D -> E -> F;
}

subgraph "Data Processing" {
    G [label="Fourier Transform"];
    H [label="Phase and Baseline Correction"];
    I [label="Integration and Peak Picking"];
    G -> H -> I;
}

C -> D;
F -> G;
I -> "Final Spectrum";

}

Caption: Workflow for ¹H NMR data acquisition and processing.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique for determining the number and types of carbon atoms in a molecule.

¹³C NMR Spectral Data

The following table presents the expected ¹³C NMR chemical shifts for this compound in CDCl₃.

Chemical Shift (δ) ppmAssignment
~178C OOH
~153C -OCH₃
~151C -OCH₃
~125Ar-C H
~117Ar-C H
~113Ar-C H
~112Ar-C -CH₂
56.0-OC H₃
55.8-OC H₃
~36-C H₂COOH
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group appears furthest downfield, around 178 ppm. The two aromatic carbons attached to the methoxy groups are found at approximately 153 and 151 ppm. The four other aromatic carbons appear in the range of 112 to 125 ppm. The two methoxy carbons give rise to signals at 56.0 and 55.8 ppm. The methylene carbon of the acetic acid side chain is observed at around 36 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

Sample Preparation:

  • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of CDCl₃.

  • Filter the solution into a 5 mm NMR tube.

Instrument Parameters (Typical for a 100 MHz Spectrometer):

ParameterValueRationale
Spectrometer Frequency100 MHzStandard frequency for ¹³C NMR on a 400 MHz ¹H system.
SolventCDCl₃The solvent signal at ~77 ppm serves as a convenient reference.
Pulse Sequencezgpg30A standard power-gated proton-decoupled experiment with a 30° flip angle.
Number of Scans (NS)1024 or moreA higher number of scans is required due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2.0 sA compromise to allow for reasonable relaxation of most carbons.
Acquisition Time (AQ)1.0 sProvides adequate digital resolution.
Spectral Width (SW)240 ppm ( -10 to 230 ppm)Encompasses the full range of expected ¹³C chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

IR Spectral Data

The following table lists the characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
~2950MediumC-H stretch (aliphatic and aromatic)
~1710StrongC=O stretch of the carboxylic acid
~1500, ~1460MediumC=C stretch of the aromatic ring
~1220, ~1040StrongC-O stretch of the ether and carboxylic acid

Data obtained from typical solid-state (ATR or KBr pellet) measurements.

Interpretation of the IR Spectrum

The IR spectrum of this compound shows a very broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp peak is observed around 1710 cm⁻¹, corresponding to the C=O stretching of the carbonyl group in the carboxylic acid. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are seen around 2950 cm⁻¹. Aromatic C=C stretching vibrations are visible at approximately 1500 and 1460 cm⁻¹. Strong absorptions around 1220 and 1040 cm⁻¹ are attributed to the C-O stretching of the ether and carboxylic acid functionalities.

Experimental Protocol for ATR-FTIR Data Acquisition

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters:

ParameterValueRationale
TechniqueATRRequires minimal sample preparation and is suitable for solid samples.
Spectral Range4000 - 400 cm⁻¹Covers the mid-infrared region where most functional groups absorb.
Number of Scans32Provides a good signal-to-noise ratio.
Resolution4 cm⁻¹Sufficient for identifying the major functional groups.
BackgroundCollect a background spectrum of the clean, empty ATR crystal before running the sample.

graph "ATR_FTIR_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
A [label="Clean ATR Crystal"];
B [label="Collect Background Spectrum"];
C [label="Place Sample on Crystal"];
D [label="Apply Pressure"];
E [label="Acquire Sample Spectrum"];

A -> B;
A -> C;
C -> D -> E;

}

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show the following key signals:

m/zRelative IntensityAssignment
196ModerateMolecular ion [M]⁺
151High[M - COOH]⁺, loss of the carboxylic acid group
121ModerateFurther fragmentation, potentially loss of formaldehyde (CH₂O) from 151

Note: The fragmentation pattern can vary depending on the ionization energy and the specific instrument used.

Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound will exhibit a molecular ion peak at m/z 196, corresponding to the molecular weight of the compound. A prominent fragment is expected at m/z 151, resulting from the loss of the carboxylic acid group (a mass of 45 Da). This benzylic cation is stabilized by the electron-donating methoxy groups. Further fragmentation of the m/z 151 ion can occur, with a potential loss of a neutral formaldehyde molecule (30 Da) from one of the methoxy groups, leading to a fragment at m/z 121. The fragmentation of a related compound, 4-methoxyphenylacetic acid, also shows a dominant peak corresponding to the loss of the carboxylic acid group, supporting this proposed pathway.[3]

Fragmentation_Pathway M [C10H12O4]+• m/z = 196 F1 [C9H11O2]+ m/z = 151 M->F1 Loss1 F2 [C8H7O]+ m/z = 121 F1->F2 Loss2 Loss1 - COOH• Loss2 - CH2O

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • For solid samples, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Alternatively, if coupled with gas chromatography (GC-MS), the sample is first dissolved in a volatile solvent and injected into the GC.

Instrument Parameters:

ParameterValueRationale
Ionization ModeElectron Ionization (EI)A standard hard ionization technique that provides reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy that yields consistent and extensive fragmentation for library matching.
Mass AnalyzerQuadrupole or TOFCommon mass analyzers for routine organic analysis.
Mass Rangem/z 40 - 400Covers the molecular ion and expected fragments.
Source Temperature200 - 250 °CEnsures volatilization of the sample without thermal decomposition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorptions in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer a robust analytical toolkit for researchers and scientists. The detailed experimental protocols provide a foundation for reproducible and accurate data acquisition. This guide serves as a valuable resource for ensuring the quality and integrity of this compound used in various scientific applications.

References

  • Vig, O. P., et al. (1980). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. In Supporting Information. [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Forensic Chemistry. [Link]

  • mzCloud. (2016). DL-α-Methoxyphenylacetic acid. [Link]

  • Kuck, D. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. CORE. [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Semantic Scholar. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000042). [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Unknown. (n.d.). Tables For Organic Structure Analysis. [Link]

  • Stenutz, R. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. [Link]

  • Derr, K. F., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety and hazards associated with 2,5-Dimethoxyphenylacetic acid (2,5-DM PAA). As a crucial intermediate in organic synthesis and a metabolite of pharmacologically active compounds, understanding its hazard profile is paramount for ensuring laboratory safety and data integrity.[1][2][3] This guide moves beyond mere compliance, delving into the causal relationships between the compound's properties and the necessary safety protocols, empowering researchers to make informed decisions.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures.

This compound is an off-white to yellow crystalline powder.[1][4] Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 2-(2,5-dimethoxyphenyl)acetic acid[4][5]
Synonyms (2,5-Dimethoxyphenyl)-acetic acid, 2,5-DM PAA[1][5]
CAS Number 1758-25-4[1][4][5]
Molecular Formula C₁₀H₁₂O₄[1][4][5][6]
Molecular Weight 196.20 g/mol [5][6]
Melting Point 121-128 °C[1][2][4]
Appearance White to cream to yellow crystals or powder[1][4]
Purity Typically ≥98%[1]

Section 2: GHS Hazard Identification and Risk Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS).[5] The primary risks are associated with irritation and acute toxicity. A thorough understanding of these hazards is not merely a regulatory formality; it is the scientific basis for the selection of all control measures that follow.

GHS Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [5][6]
Hazard Statements
H302Harmful if swallowed[6][7]
H315Causes skin irritation[5][6][7]
H319Causes serious eye irritation[5][6][7]
H335May cause respiratory irritation[5][6][7]
Precautionary Statements
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][7]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[6][7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

Expert Analysis of Hazards:

  • Respiratory Irritation (H335): As a fine powder, the primary exposure risk during handling (e.g., weighing, transferring) is the generation of airborne dust. Inhalation can lead to irritation of the nasal passages and throat. This directly necessitates the use of engineering controls like a chemical fume hood.[5][6][8]

  • Serious Eye Irritation (H319): This is the most consistently reported and severe hazard classification.[5] Contact with the eyes can cause significant irritation, pain, and potential damage. This hazard makes the use of chemical safety goggles a non-negotiable requirement.

  • Skin Irritation (H315): Direct contact with the skin can cause redness and irritation. This underpins the requirement for wearing compatible gloves and a lab coat to prevent incidental contact.

  • Acute Oral Toxicity (H302): The compound is harmful if ingested. While less common in a laboratory setting, this hazard emphasizes the importance of strict hygiene measures, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[6]

Section 3: A Hierarchy of Controls for Safe Handling

To mitigate the identified risks, a hierarchy of controls must be implemented. This systematic approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

G cluster_0 Hierarchy of Controls for 2,5-DM PAA cluster_1 Specific Protocols a Elimination / Substitution b Engineering Controls c Administrative Controls b1 Use in Chemical Fume Hood b->b1 Mitigates H335 (Respiratory Irritation) d Personal Protective Equipment (PPE) c1 Designated Work Area & SOPs c->c1 Minimizes Cross-Contamination c2 Strict Hygiene Practices c->c2 Prevents H302 (Ingestion) d1 Safety Goggles (EN166) d->d1 Protects Against H319 (Eye Irritation) d2 Nitrile Gloves d->d2 Protects Against H315 (Skin Irritation) d3 Lab Coat d->d3 Protects Against H315 (Skin Irritation) G cluster_routes Identify Exposure Route cluster_actions Immediate First Aid start Exposure Event skin Skin Contact (H315) start->skin eyes Eye Contact (H319) start->eyes inhalation Inhalation (H335) start->inhalation ingestion Ingestion (H302) start->ingestion skin_action Remove contaminated clothing. Wash with plenty of soap and water for 15 min. skin->skin_action eyes_action Rinse cautiously with water for at least 15 min. Remove contact lenses. Continue rinsing. eyes->eyes_action inhalation_action Move to fresh air. If breathing is difficult, provide oxygen. inhalation->inhalation_action ingestion_action Clean mouth with water. Do NOT induce vomiting. ingestion->ingestion_action end Seek Immediate Medical Attention skin_action->end eyes_action->end inhalation_action->end ingestion_action->end

Caption: Emergency Response Workflow for 2,5-DM PAA Exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention. [6][8]* Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. [6][8]If skin irritation occurs, get medical advice. [9]* Inhalation: Remove the victim from the exposure to fresh air and keep them in a position comfortable for breathing. [8][10]If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention. [8]* Ingestion: Clean the mouth with water. [6]Do not induce vomiting. [10]Call a poison control center or doctor immediately for treatment advice. [6]

Section 6: Storage, Spills, and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [8][10]Keep away from incompatible materials such as strong oxidizing agents. [8]* Accidental Release: For small spills, ensure the area is well-ventilated and wear full PPE. Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. [6][11]Do not let the chemical enter drains. * Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74469, this compound. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar (n.d.). This compound, 99%. Retrieved from [Link]

  • Loba Chemie (2015). PHENYLACETIC ACID MSDS. Retrieved from [Link]

  • Wikipedia (n.d.). 2C-B. Retrieved from [Link]

Sources

Literature review of 2,5-Dimethoxyphenylacetic acid research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Dimethoxyphenylacetic Acid: Synthesis, Characterization, and Applications

Introduction

This compound (2,5-DMPAA) is an aromatic carboxylic acid that has garnered significant attention within the scientific community. Characterized by a phenyl ring substituted with two methoxy groups and an acetic acid moiety, this compound serves as a pivotal intermediate in a multitude of synthetic pathways.[1] Its unique molecular architecture enhances both its reactivity and solubility, making it an invaluable building block in organic synthesis and medicinal chemistry.[2] Researchers leverage 2,5-DMPAA in the development of novel therapeutic agents, particularly in the realms of analgesics, anti-inflammatory drugs, and compounds targeting neurological disorders.[2] Furthermore, its presence as a key metabolite of certain psychoactive substances makes it a critical subject of study in toxicology and pharmacology. This guide provides a comprehensive overview of 2,5-DMPAA, detailing its chemical properties, synthesis protocols, analytical methods, and diverse applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

Accurate identification and characterization of 2,5-DMPAA are fundamental for its application in research and synthesis. The compound is typically a white to off-white crystalline solid at room temperature.[1] Its physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₄[2][3]
Molecular Weight 196.20 g/mol [2][3]
CAS Number 1758-25-4[2][3]
Melting Point 121-128 °C[2][4][5]
Appearance Off-white to yellow powder/crystals[1][2][5]
Purity ≥98%[2][6]
IUPAC Name 2-(2,5-dimethoxyphenyl)acetic acid[3]
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.[1]
Spectroscopic Data

For unambiguous identification, spectroscopic analysis is essential. The primary spectral features for 2,5-DMPAA are outlined below:

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands. A broad peak is typically observed in the 3300-2600 cm⁻¹ region, corresponding to the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1710 cm⁻¹ indicates the C=O (carbonyl) stretch of the acid.[7][8]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 196.[3][9] Key fragmentation peaks often appear at m/z 137 and 121, which can be used for structural confirmation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for structural elucidation.[10] The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Synthesis Methodologies

Several synthetic routes to this compound have been reported. A prevalent and effective method involves the Willgerodt-Kindler reaction, starting from 2,5-dimethoxyacetophenone.[7][8][11] This multi-step process provides a reliable pathway to the target acid. Another patented method involves the formylation of 1,4-dimethoxybenzene to yield 2,5-dimethoxybenzaldehyde as a key intermediate.[12]

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol is adapted from established literature procedures and outlines the conversion of 2,5-dimethoxyacetophenone to this compound.[7][8]

Step 1: Synthesis of the Thiomorpholide Intermediate

  • Combine 2,5-dimethoxyacetophenone (45 g), sulfur (12 g), and morpholine (27 g) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture under reflux for 6 hours. The causality here is the thermal promotion of the reaction between the ketone, sulfur, and amine to form the thiomorpholide, a key intermediate in the Willgerodt-Kindler reaction.

  • After reflux, pour the hot reaction mixture into ice-cold water. A reddish-yellow solid will precipitate.

  • Collect the crude thiomorpholide by filtration and wash it thoroughly with water to remove any unreacted morpholine and other water-soluble impurities.

Step 2: Hydrolysis to this compound

  • Transfer the crude thiomorpholide to a large flask containing 500 mL of 10% ethanolic sodium hydroxide.

  • Reflux the mixture for 10 hours. This extended period of heating in a strong alkaline solution is necessary to ensure the complete hydrolysis of the stable thiomorpholide intermediate to the corresponding carboxylate salt.

  • After hydrolysis, remove most of the ethanol by distillation.

  • Add 250 mL of water to the residue to dissolve the sodium salt of the product.

  • Cool the alkaline solution in an ice bath and make it strongly acidic by the careful addition of a suitable acid (e.g., concentrated HCl). This protonates the carboxylate, precipitating the desired this compound.

  • Extract the aqueous solution with ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude acid.

  • The product can be further purified by recrystallization. This procedure typically yields the final product with a melting point of around 110-125°C and a yield of approximately 50%.[7][8]

Synthesis Workflow Diagram

SynthesisWorkflow A 2,5-Dimethoxyacetophenone B Thiomorpholide Intermediate A->B  Sulphur, Morpholine  Reflux (6 hr) C This compound B->C  10% Ethanolic NaOH  Reflux (10 hr)  Acidification

Caption: Willgerodt-Kindler synthesis of 2,5-DMPAA.

Analytical Techniques

The quantification and identification of 2,5-DMPAA in various matrices, from reaction mixtures to biological samples, require robust analytical methods.

  • Chromatography: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for separating and quantifying 2,5-DMPAA.[2][13] When coupled with mass spectrometry (GC-MS or LC-MS), these techniques provide high sensitivity and specificity for detection, which is crucial for metabolic studies and toxicological screening.[13][14][15]

  • Reference Standard: Due to its stable, crystalline nature and high purity, 2,5-DMPAA is utilized as a reference standard in analytical chemistry for the accurate identification and quantification of related compounds in complex mixtures.[2]

Applications and Research Areas

The utility of 2,5-DMPAA spans several scientific disciplines, from drug discovery to environmental science.

  • Pharmaceutical Development: The compound is a cornerstone intermediate in the synthesis of various pharmaceuticals.[2] Its structure is a key component in molecules designed to target neurological disorders.[2] Recent research has focused on using dimethoxyphenyl-containing structures to develop selective serotonin 5-HT2A receptor agonists, which are being investigated for treating psychiatric conditions like depression and anxiety.[16][17][18]

  • Organic Synthesis: Beyond pharmaceuticals, 2,5-DMPAA serves as a versatile precursor for creating more complex chemical entities and innovative materials.[2]

  • Metabolism and Toxicology: 2,5-DMPAA is a significant metabolite of several psychoactive phenethylamines of the 2C family, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[19][20] In humans, 2C-B undergoes oxidative deamination, a process mediated by monoamine oxidase (MAO) enzymes, to form an intermediate aldehyde. This aldehyde is subsequently oxidized by aldehyde dehydrogenase to produce the corresponding phenylacetic acid derivative (e.g., 4-bromo-2,5-dimethoxyphenylacetic acid or BDMPAA).[14][19][20] In fact, BDMPAA is often the most abundant metabolite of 2C-B found in human urine, making it a critical biomarker for confirming exposure to the drug.[14]

  • Agricultural Chemistry: The compound has been investigated for its potential application in developing new plant growth regulators, aiming to enhance crop yields.[2]

Biological Activity and Metabolic Pathways

While 2,5-DMPAA is primarily known as a synthetic intermediate, its role as a metabolite is of significant biological interest. The metabolic conversion of phenethylamines to their corresponding phenylacetic acid derivatives is a major detoxification and elimination pathway.

Metabolic Pathway of 2C-B to BDMPAA

MetabolicPathway cluster_enzymes Enzymatic Conversion cluster_compounds Metabolites MAO Monoamine Oxidase (MAO) A 2C-B (4-Bromo-2,5-dimethoxy- phenethylamine) MAO->A ALDH Aldehyde Dehydrogenase B Intermediate Aldehyde ALDH->B A->B Oxidative Deamination C BDMPAA (4-Bromo-2,5-dimethoxy- phenylacetic acid) B->C Oxidation

Caption: Metabolism of 2C-B to its major metabolite, BDMPAA.

There is some evidence suggesting 2,5-DMPAA and its derivatives may possess direct biological activities. One report describes 2-(2,5-dimethoxyphenyl)acetic acid (DMPA) as a potent inhibitor of epidermal growth and suggests it may bind to factor receptor tyrosine kinase.[1] However, this area requires more extensive research for validation.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]

  • Signal Word: Warning[6]

  • Pictogram: GHS07 (Exclamation mark)[6]

When handling this compound, standard laboratory safety precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

Conclusion

This compound stands out as a compound of significant scientific and commercial interest. Its role as a versatile chemical intermediate is well-established, providing a foundation for the synthesis of complex molecules in the pharmaceutical, agricultural, and materials science sectors.[2] Furthermore, its importance in toxicology as a key metabolite of designer drugs underscores the need for continued research into its detection and metabolic pathways.[14] For researchers in drug development and organic synthesis, a thorough understanding of the properties, synthesis, and applications of 2,5-DMPAA is essential for advancing scientific discovery.

References

  • Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Rhodium.ws via Erowid. [Link]

  • Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [Link]

  • 2C-B. Wikipedia. [Link]

  • This compound | C10H12O4 | CID 74469. PubChem, National Institutes of Health. [Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. [Link]

  • Preparation method of 2, 5-dimethoxy phenylacetic acid.
  • Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. PubMed. [Link]

  • Acetic acid (2,5-dimethoxybenzyl) ester. SpectraBase. [Link]

  • This compound - Optional[MS (GC)]. SpectraBase. [Link]

  • Synthesis of this compound, and the corresponding aldehyde, alcohol & ethyl ester. Rhodium.ws. [Link]

  • Preparation method of 2,5-dimethylphenylacetic acid.
  • Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. PubMed. [Link]

  • (PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]

  • Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. PubMed. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central, National Institutes of Health. [Link]

  • Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. MDPI. [Link]

  • (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. [Link]

  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. PubMed. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices. SpringerLink. [Link]

  • The bioactivity of 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and its detection in rat urine by capillary electrophoresis combined with an on-line sample concentration technique. PubMed. [Link]

  • New designer drug 2,5-dimethoxy-4-ethylthio-β-phenethylamine (2C-T-2): Studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. ResearchGate. [Link]

Sources

2,5-Dimethoxyphenylacetic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dimethoxyphenylacetic Acid Derivatives and Analogs

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (2,5-DMAA), its derivatives, and analogs for researchers, scientists, and professionals in drug development. 2,5-DMAA serves as a crucial chemical intermediate and a core scaffold for a range of biologically active molecules.[1][2] This document delves into the synthesis, chemical properties, pharmacology, and structure-activity relationships (SAR) of this compound class. It offers detailed experimental protocols and analytical methodologies, contextualizing the technical data with field-proven insights to facilitate further research and development. The guide also explores the therapeutic potential and future directions for these compounds, particularly in the context of neurological and psychiatric disorders.

Introduction: The 2,5-Dimethoxyphenyl Scaffold

This compound (2,5-DMAA) is an aromatic carboxylic acid characterized by a phenyl ring substituted with two methoxy groups at the 2 and 5 positions and an acetic acid group at the 1 position.[1][3] This arrangement of functional groups makes it a versatile building block in organic synthesis and a key intermediate in the production of various pharmaceuticals.[1][2] While 2,5-DMAA itself has reported biological activities, including the inhibition of epidermal growth factor, its primary significance lies in its structural relationship to a broader class of psychoactive phenethylamines and amphetamines.[3]

Notably, 2,5-DMAA is a known metabolite of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychedelic drug.[4] The metabolism of 2C-B involves oxidative deamination, leading to the formation of 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), a direct analog of 2,5-DMAA.[4] This metabolic link underscores the importance of understanding the 2,5-dimethoxyphenyl scaffold in the context of pharmacology and toxicology. The derivatives of this core structure, particularly those with substitutions at the 4-position of the phenyl ring, have been extensively studied for their potent interactions with serotonin receptors, making them valuable tools for neuroscience research and potential leads for novel therapeutics.[5][6]

This guide will systematically explore the chemical landscape and biological implications of this important class of molecules.

Synthesis and Chemical Properties

The synthesis of 2,5-DMAA and its derivatives often begins with commercially available 1,4-dimethoxybenzene. A common and effective route involves the Willgerodt-Kindler reaction, which transforms an aryl methyl ketone into a phenylacetic acid.

General Synthetic Pathway

A representative synthesis starts with the Friedel-Crafts acylation of 1,4-dimethoxybenzene to produce 2,5-dimethoxyacetophenone. This ketone intermediate is then subjected to the Willgerodt reaction using sulfur and morpholine to form a thiomorpholide, which is subsequently hydrolyzed under basic conditions to yield the final this compound.[7] Further derivatization, such as esterification or reduction of the carboxylic acid group, can be readily achieved to produce a variety of analogs.[7]

A 1,4-Dimethoxybenzene B 2,5-Dimethoxyacetophenone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C Thiomorpholide Intermediate B->C Willgerodt Reaction (Sulphur, Morpholine) D This compound (2,5-DMAA) C->D Hydrolysis (NaOH, Ethanol) E Derivatives (Esters, Alcohols, etc.) D->E Further Reactions (Esterification, Reduction)

Caption: General synthetic route to 2,5-DMAA and its derivatives.

Physicochemical Properties

2,5-DMAA is typically a white to off-white crystalline solid at room temperature.[3] Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[3][8][9][10]
Molecular Weight 196.20 g/mol [8][9]
Melting Point 121-128 °C[2][10][11]
Appearance White to cream crystalline powder[3][10]
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water[3]
CAS Number 1758-25-4[3][8][9][11]
InChI Key BBZDYQUXRFATHZ-UHFFFAOYSA-N[3][10][11]

Pharmacology and Mechanism of Action

The biological activity of 2,5-dimethoxyphenyl derivatives is predominantly defined by their interaction with the serotonergic system, specifically the 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C).[5][6][12] These G-protein coupled receptors are crucial modulators of a wide range of neurological processes, including mood, perception, and cognition.

  • 5-HT₂ₐ Receptor Agonism: The psychedelic and hallucinogenic effects of many 4-substituted 2,5-dimethoxyphenethylamine (2C-x) and amphetamine (DOx) analogs are primarily mediated by their agonist activity at the 5-HT₂ₐ receptor.[5][6][12] Activation of this receptor in cortical neurons is a hallmark of classic psychedelics.

  • 5-HT₂C Receptor Interaction: Many compounds in this class also show high potency at the 5-HT₂C receptor.[5] This interaction can modulate the primary effects of 5-HT₂ₐ activation, contributing to the complex pharmacological profiles observed.[6]

  • 5-HT₂ₑ Receptor Binding: A significant concern with compounds that activate 5-HT₂ₑ receptors is the potential for cardiac valvulopathy with chronic use.[12] Therefore, assessing the selectivity of new analogs against this receptor subtype is a critical step in drug development.

While the phenethylamine and amphetamine derivatives are direct receptor agonists, 2,5-DMAA and its direct analogs, as metabolites, represent the end products of the body's attempt to neutralize and excrete these substances.[4] Their own direct pharmacological activity is generally considered to be low; however, their presence in biological matrices is a key indicator of exposure to the parent compounds.[13]

Structure-Activity Relationships (SAR)

The 2,5-dimethoxyphenyl scaffold is a fertile ground for SAR studies. Minor structural modifications can lead to dramatic changes in potency, efficacy, and receptor selectivity.[6]

cluster_0 Core Scaffold: 2,5-Dimethoxyphenyl cluster_1 R1: 4-Position Substitution cluster_2 R2: Side Chain Core Phenyl Ring with 2,5-Dimethoxy groups R1 Controls Potency & Selectivity - Halogens (Br, I): High Potency - Alkyl/Thioalkyl: Modulates Duration Core->R1 Critical for 5-HT2A Receptor Affinity R2 Influences Class & Metabolism - Ethylamine (2C-x): Phenethylamine - Isopropylamine (DOx): Amphetamine - Acetic Acid (Metabolite): Inactive Core->R2 Defines Drug Class & Pharmacokinetics

Caption: Key structure-activity relationships for 2,5-dimethoxyphenyl derivatives.

  • Substitution at the 4-Position: This is the most critical position for modulating activity. Introducing small, lipophilic groups like halogens (e.g., bromine in 2C-B) or alkyl groups dramatically increases agonist potency at 5-HT₂ₐ receptors compared to the unsubstituted parent compound. Recent studies have explored substitutions like thiotrifluoromethyl groups, leading to potent and long-acting 5-HT₂ receptor agonists.[5]

  • The Alpha-Methyl Group: The presence or absence of a methyl group on the carbon alpha to the amine group distinguishes the amphetamine analogs (DOx series) from the phenethylamine analogs (2C series). This alpha-methylation typically increases the duration of action by making the compound more resistant to metabolism by monoamine oxidase (MAO).[4]

  • The Acetic Acid Side Chain: As seen in 2,5-DMAA itself, the replacement of the amine function with a carboxylic acid group generally abolishes the psychoactive properties, as this moiety does not interact favorably with the orthosteric binding site of the 5-HT₂ receptors.

Experimental Protocols & Analytical Methodologies

Protocol: Synthesis of this compound (2,5-DMAA)

This protocol is adapted from established literature procedures and outlines the synthesis via the Willgerodt-Kindler reaction.[7]

Step 1: Friedel-Crafts Acylation to form 2,5-Dimethoxyacetophenone

  • In a fume hood, add 1,4-dimethoxybenzene to a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring.

  • Add acetyl chloride dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction by pouring it over ice and hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

Step 2: Willgerodt Reaction and Hydrolysis

  • Combine the 2,5-dimethoxyacetophenone from Step 1 with sulfur and morpholine in a flask.

  • Heat the mixture under reflux for approximately 6 hours.[7]

  • Pour the hot reaction mixture into ice-cold water to precipitate the crude thiomorpholide.

  • Isolate the crude solid by filtration and wash thoroughly with water.

  • Add the crude thiomorpholide to a solution of 10% ethanolic sodium hydroxide.

  • Heat this mixture under reflux for 10-12 hours to facilitate hydrolysis.[7]

  • Remove most of the ethanol by distillation. Add water to the residue.

  • Cool the alkaline solution and acidify strongly with concentrated HCl. 2,5-DMAA will precipitate.

  • Extract the product with ether, wash the ethereal extract, dry, and evaporate the solvent to yield crude 2,5-DMAA.

  • Recrystallize from a suitable solvent (e.g., n-hexane) to obtain the purified product.

Protocol: Biological Evaluation using Calcium Mobilization Assay

This protocol describes a common method to assess the functional activity of 2,5-DMAA derivatives at Gq-coupled receptors like 5-HT₂ₐ or 5-HT₂ₑ.[12]

A 1. Cell Culture (HEK 293 cells expressing the target 5-HT receptor) B 2. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye) A->B C 3. Compound Addition (Add serial dilutions of test compound using a liquid handler) B->C D 4. Signal Detection (Measure fluorescence intensity over time using a plate reader) C->D E 5. Data Analysis (Plot dose-response curve and calculate EC50 value) D->E

Caption: Workflow for a calcium mobilization functional assay.

  • Cell Preparation: Plate cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT₂ₐ) in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds (2,5-DMAA analogs) and a reference agonist (e.g., serotonin) in an appropriate assay buffer.

  • Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Measurement: Record a baseline fluorescence reading for several seconds. Then, automatically add the compound dilutions to the wells and continue to measure the fluorescence intensity. Agonist binding to the Gq-coupled receptor will trigger the release of intracellular calcium, causing a sharp increase in fluorescence.

  • Data Analysis: For each concentration, determine the peak fluorescence response over baseline. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Analytical Techniques

The identification and quantification of 2,5-DMAA derivatives in various matrices, including biological samples, rely on chromatographic methods coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for identifying these compounds, often requiring derivatization to improve volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for quantification in biological fluids like urine and plasma due to its high sensitivity and specificity, often without the need for derivatization.[13]

Therapeutic Potential and Future Directions

The profound effects of 2,5-dimethoxyphenyl derivatives on the 5-HT₂ₐ receptor have positioned them as lead compounds in the modern renaissance of psychedelic medicine. Research is actively exploring their potential for treating conditions such as:

  • Treatment-Resistant Depression

  • Post-Traumatic Stress Disorder (PTSD)

  • Anxiety Disorders

  • Substance Use Disorders

The key challenge and the focus of current drug development is to fine-tune the pharmacology. This includes developing analogs with improved oral bioavailability, optimized duration of action, and enhanced safety profiles (i.e., reduced 5-HT₂ₑ receptor activity).[5] Furthermore, the discovery of compounds with high 5-HT₂ₐ potency but low psychedelic-like activity in animal models opens the door to developing non-psychedelic therapeutics that still harness the neuroplasticity-promoting effects associated with this receptor target.[5]

Conclusion

This compound and its analogs represent a structurally simple but pharmacologically profound class of compounds. From its role as a key synthetic intermediate and a biomarker metabolite to its function as the core scaffold for potent neuromodulators, the 2,5-dimethoxyphenyl moiety is of significant interest to medicinal chemists, pharmacologists, and drug development professionals. A thorough understanding of the synthesis, structure-activity relationships, and analytical methodologies detailed in this guide is essential for unlocking the full therapeutic potential of this versatile chemical scaffold and developing the next generation of targeted neurological therapies.

References

  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Rhodium.ws. [Link]

  • Wikipedia. (2023). 2C-B. [Link]

  • Kanamori, T., et al. (2016). Urinary Excretion Profiles of 2,5-Dimethoxy-4-alkylthiophenethylamine Analogs in Rats. Journal of Health Science, 53(5), 586-591. [Link]

  • Brabander, D. S., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • McCorvy, J. D., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Neuropharmacology, 213, 109088. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Mannocchi, G., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Analytical Toxicology, 46(8), 865-876. [Link]

  • van der Veer, C. (2023). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities by Springer Nature. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 2,5-Dimethoxyphenylacetic Acid from 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated guide for the synthesis of 2,5-Dimethoxyphenylacetic acid, a valuable intermediate in pharmaceutical and organic synthesis. The protocol outlines a robust and efficient two-step pathway commencing from the readily available starting material, 1,4-dimethoxybenzene. The synthesis first involves a Friedel-Crafts acylation to yield the key intermediate, 2,5-dimethoxyacetophenone. This is followed by a Willgerodt-Kindler reaction and subsequent in-situ hydrolysis to afford the target acid. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical process parameters to ensure reproducibility and high yield.

Introduction & Synthetic Strategy

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its structural motif is present in several classes of compounds investigated for therapeutic potential. The synthetic route detailed herein was selected for its reliability, scalability, and use of well-understood, classic organic transformations.

The overall strategy is a two-step process:

  • Friedel-Crafts Acylation: The electron-rich aromatic ring of 1,4-dimethoxybenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2,5-dimethoxyacetophenone. The high activation of the ring by two methoxy groups facilitates this electrophilic aromatic substitution.[1][2]

  • Willgerodt-Kindler Reaction & Hydrolysis: The acetyl group of the intermediate ketone is converted into a carboxylic acid moiety. This is elegantly achieved via the Willgerodt-Kindler reaction, which transforms the aryl alkyl ketone into a thiomorpholide intermediate using sulfur and morpholine.[3][4][5] This intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.[3][6][7]

The complete synthetic pathway is illustrated below:

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 2,5-Dimethoxyacetophenone (Intermediate)

Reaction Principle: Friedel-Crafts Acylation

This reaction is a classic electrophilic aromatic substitution. The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion (CH₃C≡O⁺). The electron-rich 1,4-dimethoxybenzene ring then acts as a nucleophile, attacking the acylium ion. The two methoxy groups are ortho, para-directing and strongly activating. Acylation occurs at the position ortho to one methoxy group and meta to the other, which is sterically accessible and electronically favored.[1][8]

Experimental Protocol

Safety Note: This procedure involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (32.0 g, 0.24 mol). Suspend the AlCl₃ in 150 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1,4-dimethoxybenzene (27.6 g, 0.20 mol) and acetyl chloride (17.2 g, 0.22 mol) in 50 mL of anhydrous DCM.

  • Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until all the dark solid has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with 100 mL of 5% NaOH solution, 100 mL of water, and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a minimal amount of ethanol to yield 2,5-dimethoxyacetophenone as a solid.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.Amount
1,4-DimethoxybenzeneC₈H₁₀O₂138.161.027.6 g
Acetyl ChlorideC₂H₃ClO78.501.117.2 g
Aluminum Chloride (anhyd.)AlCl₃133.341.232.0 g
Dichloromethane (anhyd.)CH₂Cl₂84.93-~200 mL
Hydrochloric Acid (conc.)HCl36.46-50 mL

Part II: Synthesis of this compound

Reaction Principle: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into ω-aryl-substituted carboxylic acids (or their derivatives) with the same number of carbon atoms.[4][9] The mechanism is complex but is believed to involve the initial formation of an enamine from the ketone and morpholine.[10] This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations occur, effectively migrating the carbonyl function to the terminal carbon of the alkyl chain, resulting in a thioamide (in this case, a thiomorpholide).[4][10] This stable intermediate is then readily hydrolyzed under strong basic conditions to cleave the thioamide and yield the carboxylate salt, which upon acidification gives the final carboxylic acid.[3][11]

Caption: Experimental workflow for Part II.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure with proven efficacy.[3]

  • Willgerodt-Kindler Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-dimethoxyacetophenone (45.0 g, 0.25 mol), elemental sulfur (12.0 g, 0.375 mol), and morpholine (27.0 g, 0.31 mol).

  • Reaction Execution: Heat the mixture under reflux for 6 hours. The mixture will become dark and viscous.

  • Thiomorpholide Isolation: After cooling slightly, pour the hot reaction mixture into a beaker containing 500 mL of ice-cold water. A reddish-yellow solid mass (the crude thiomorpholide) will precipitate.

  • Washing: Break up the solid and wash it thoroughly with water by decantation until the washings are neutral.

  • Hydrolysis Setup: Transfer the entire crude, washed thiomorpholide mass to a 1 L round-bottom flask. Add 500 mL of 10% ethanolic sodium hydroxide solution.

  • Hydrolysis Execution: Heat the mixture under reflux for 10 hours. The solid will gradually dissolve as the hydrolysis proceeds.

  • Solvent Removal: After the reflux period, arrange the apparatus for distillation and remove most of the ethanol under atmospheric pressure.

  • Work-up: To the aqueous residue, add 250 mL of water. Cool the solution in an ice bath and make it strongly acidic (pH ~1-2) by the slow addition of concentrated hydrochloric acid. A precipitate of the crude carboxylic acid will form.

  • Extraction: Cool the acidified mixture and extract the product with diethyl ether (3 x 150 mL).

  • Drying and Isolation: Combine the ether extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or water) to obtain the pure product. A reported yield for this two-step process is approximately 50%.[3]

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product. The following data are consistent with the structure of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[12]
Molecular Weight 196.20 g/mol [12]
Appearance White to off-white solid
Melting Point 110-112 °C[3]
IR (cm⁻¹) 3300-2600 (broad, O-H), 1710 (C=O)[3]
¹H NMR (CDCl₃) δ (ppm): 3.63 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 6.7-6.8 (m, 3H, Ar-H), ~11 (br s, 1H, COOH)
¹³C NMR Representative peaks expected around δ 177 (C=O), 153, 151, 122, 113, 112, 111 (aromatic C), 55.8, 55.6 (OCH₃), 36 (CH₂)[13]
Mass Spec (EI) m/z: 196 (M⁺), 151, 137, 121[12][14][15]

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Slideshare. Vilsmeier haack rxn. Available at: [Link]

  • Erowid. Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Available at: [Link]

  • ResearchGate. Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. Available at: [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Available at: [Link]

  • National Institutes of Health. This compound | C10H12O4 | CID 74469 - PubChem. Available at: [Link]

  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • Wikipedia. Willgerodt rearrangement. Available at: [Link]

  • PubMed Central (PMC). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Available at: [Link]

  • Molécules. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Available at: [Link]

  • SynArchive. Willgerodt-Kindler Reaction. Available at: [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available at: [Link]

  • Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]

  • MSU chemistry. Willgerodt‐Kindler Reac1on. Available at: [Link]

  • IvyPanda. Synthesis of 1, 4-Di-t-butyl-2, 5-dimethoxybenzene in terms of Friedel-Crafts Alkylation. Available at: [Link]

  • Google Patents. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.

Sources

Application Note: Synthesis of 2,5-Dimethoxyphenylacetic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2,5-Dimethoxyphenylacetic acid, a key intermediate in pharmaceutical and fine chemical manufacturing. The synthesis is centered around the Friedel-Crafts acylation of 1,4-dimethoxybenzene, a robust and scalable electrophilic aromatic substitution reaction. This note details the underlying reaction mechanism, provides a validated step-by-step protocol, outlines critical experimental parameters, and offers troubleshooting guidance. The aim is to equip researchers with the necessary technical knowledge and practical insights to successfully and safely perform this synthesis.

Introduction and Significance

This compound (2,5-DMPAA) is a valuable building block in organic synthesis. Its structural motif is present in a variety of pharmacologically active molecules. The synthesis of 2,5-DMPAA is often a critical step in the development of new therapeutic agents.

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of C-C bond formation on aromatic rings.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group (R-C=O) onto an aromatic substrate.[2] The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent.[3] For the synthesis of 2,5-DMPAA, the process begins with the acylation of the highly activated 1,4-dimethoxybenzene ring to form an acetophenone intermediate. Subsequent chemical transformations then yield the target carboxylic acid. A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution.[2][4]

Reaction Mechanism and Rationale

The synthesis of 2,5-DMPAA from 1,4-dimethoxybenzene proceeds in two key stages:

  • Friedel-Crafts Acylation: Formation of 2,5-dimethoxyacetophenone.

  • Oxidative Rearrangement: Conversion of the acetophenone to this compound (e.g., via the Willgerodt-Kindler reaction as one possible route).

This note focuses on the initial, crucial Friedel-Crafts acylation step. The reaction proceeds through the generation of a highly electrophilic acylium ion.

Mechanism Steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the acylating agent (acetyl chloride or acetic anhydride), leading to the formation of a resonance-stabilized acylium ion.[5][6] This species is the active electrophile.

  • Electrophilic Attack: The electron-rich π-system of the 1,4-dimethoxybenzene ring attacks the acylium ion. The two methoxy groups are strongly activating and ortho-, para-directing. Due to steric hindrance from the methoxy group at position 1, the acylation predominantly occurs at the ortho position (position 2). This forms a resonance-stabilized carbocation intermediate known as an arenium ion.[7]

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the 2,5-dimethoxyacetophenone product.[6] The AlCl₃ catalyst is regenerated in this step, although it remains complexed to the product ketone.[1]

  • Workup: An aqueous workup is required to decompose the aluminum chloride-ketone complex and isolate the product.[1]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride CH₃COCl Complex1 [CH₃COCl-AlCl₃] Complex Acyl_Chloride->Complex1 Coordination AlCl3_1 AlCl₃ AlCl3_1->Complex1 Acylium_Ion CH₃C⁺=O (Acylium Ion) Complex1->Acylium_Ion Cleavage AlCl4_minus AlCl₄⁻ Complex1->AlCl4_minus Arenium_Ion Arenium Ion (Resonance Stabilized) Acylium_Ion->Arenium_Ion Product_Complex Product-AlCl₃ Complex AlCl4_minus->Product_Complex DMB 1,4-Dimethoxybenzene DMB->Arenium_Ion Attack on Acylium Ion Arenium_Ion->Product_Complex Deprotonation by AlCl₄⁻ HCl HCl Product_Complex->HCl AlCl3_2 AlCl₃ Product_Complex->AlCl3_2 Product 2,5-Dimethoxy- acetophenone Product_Complex->Product Aqueous Workup

Caption: Mechanism of the Friedel-Crafts Acylation of 1,4-Dimethoxybenzene.

Experimental Protocol: Acylation of 1,4-Dimethoxybenzene

This protocol details the synthesis of the intermediate, 2,5-dimethoxyacetophenone.

Reagents and Materials
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
1,4-DimethoxybenzeneC₈H₁₀O₂138.1757-60212~1.05Irritant
Anhydrous Aluminum ChlorideAlCl₃133.34192.4 (subl.)-2.48Corrosive, Water-Reactive
Acetyl ChlorideCH₃COCl78.50-112521.104Corrosive, Lachrymator
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.33Carcinogen, Irritant
Hydrochloric Acid (conc.)HCl36.46--1.18Corrosive, Toxic
Sodium Bicarbonate (sat. sol.)NaHCO₃84.01--~1.0Irritant
Anhydrous Magnesium SulfateMgSO₄120.371124-2.66Irritant
Step-by-Step Procedure

Safety Precaution: This reaction is exothermic and involves corrosive, water-sensitive reagents.[8][9] It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. All glassware must be thoroughly dried to prevent violent reaction of AlCl₃ with water.

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel.[10]

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (10.0 g, 0.075 mol) and 50 mL of dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Begin stirring to form a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.[9] The reaction is highly exothermic.[8]

  • Addition of Acetyl Chloride: In the dropping funnel, prepare a solution of acetyl chloride (5.4 mL, 0.076 mol) in 20 mL of dry DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.[9]

  • Addition of Substrate: After the acetyl chloride addition is complete, add a solution of 1,4-dimethoxybenzene (10.0 g, 0.072 mol) in 30 mL of dry DCM dropwise over 30 minutes, again keeping the temperature below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.[9] This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.[9]

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2,5-dimethoxyacetophenone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol/water) or by column chromatography on silica gel.

Experimental_Workflow cluster_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Isolation cluster_Purification Purification Setup 1. Assemble Dry Glassware (3-Neck Flask, Condenser, Funnel) Charge 2. Charge AlCl₃ and DCM Setup->Charge Cool 3. Cool to 0°C Charge->Cool Add_AcCl 4. Add Acetyl Chloride/DCM (Dropwise, < 5°C) Cool->Add_AcCl Add_DMB 5. Add 1,4-DMB/DCM (Dropwise, < 5°C) Add_AcCl->Add_DMB Stir 6. Stir at RT for 1-2h (Monitor by TLC) Add_DMB->Stir Quench 7. Quench in Ice/HCl Stir->Quench Extract 8. Extract with DCM Quench->Extract Wash 9. Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry 10. Dry (MgSO₄) & Evaporate Wash->Dry Purify 11. Recrystallize or Column Chromatography Dry->Purify Final_Product Pure 2,5-Dimethoxyacetophenone Purify->Final_Product

Caption: Experimental workflow for the synthesis of 2,5-dimethoxyacetophenone.

Conversion to this compound

The resulting 2,5-dimethoxyacetophenone can be converted to the final product, this compound, through various methods. One common laboratory-scale method is the Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine like morpholine to form a thioamide, followed by hydrolysis.[11]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The paramount consideration is the rigorous exclusion of moisture. Aluminum chloride reacts violently with water, which would deactivate the catalyst and reduce the yield.[5]

  • Stoichiometry of Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃, rendering it inactive.[1] A slight excess is often used to ensure the reaction goes to completion.

  • Substrate Reactivity: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene). It also fails if the ring contains basic functional groups like amines (-NH₂) that will complex with the Lewis acid catalyst.[4][12] 1,4-dimethoxybenzene is a highly activated substrate, making this reaction efficient.

  • Low Yields: Potential causes include insufficient catalyst, presence of moisture, or incomplete reaction time. Ensure all reagents are pure and dry.

  • Side Products: While polyacylation is rare, other side reactions can occur. If the temperature is not controlled, side-chain reactions or decomposition may be observed.

Conclusion

The Friedel-Crafts acylation of 1,4-dimethoxybenzene is an effective and reliable method for synthesizing the 2,5-dimethoxyacetophenone precursor, which can then be converted to this compound. By understanding the reaction mechanism and adhering to a carefully controlled protocol that emphasizes anhydrous conditions and temperature management, researchers can achieve high yields of this important synthetic intermediate. This application note serves as a practical guide for scientists engaged in pharmaceutical development and complex organic synthesis.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Rhodium.ws. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • LibreTexts Chemistry. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

Sources

The Willgerodt-Kindler Reaction: A Detailed Guide to the Synthesis of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Willgerodt-Kindler reaction stands as a powerful and intriguing transformation in the organic chemist's toolkit, enabling the conversion of aryl alkyl ketones to terminal thioamides, which can be subsequently hydrolyzed to the corresponding carboxylic acids. This application note provides an in-depth exploration of this reaction, with a specific focus on its application to the synthesis of phenylacetic acid derivatives—a structural motif of paramount importance in medicinal chemistry and drug development. Phenylacetic acids are key components in a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and various other biologically active molecules.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer practical insights for its successful implementation in a research and development setting.

The Underlying Chemistry: Mechanism of the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a remarkable process that involves the migration of a carbonyl group along an alkyl chain and its subsequent conversion to a thioamide at the terminal position.[2] The Kindler modification, which utilizes elemental sulfur and a secondary amine (commonly morpholine), is a more convenient and widely used variation.[2][3] The reaction proceeds through a series of complex yet elegant steps, which are crucial to understand for optimizing reaction conditions and troubleshooting.

The currently accepted mechanism initiates with the formation of an enamine from the starting aryl alkyl ketone and the secondary amine.[2][3] This enamine then acts as a nucleophile, attacking elemental sulfur. A cascade of rearrangements involving thio-substituted iminium-aziridinium intermediates facilitates the migration of the amine and sulfur functionalities to the end of the alkyl chain.[3][4] Tautomerization then yields the stable thioamide product.

Below is a visual representation of the key mechanistic steps:

Willgerodt_Kindler_Mechanism A Aryl Alkyl Ketone B Enamine Formation (+ Morpholine) A->B - H2O C Enamine B->C D Sulfur Addition C->D + Sulfur (S8) E Thio-Iminium Intermediate D->E F Rearrangement Cascade (Aziridinium Intermediates) E->F G Terminal Thioamide F->G H Hydrolysis G->H + H3O+ or OH- I Phenylacetic Acid H->I

Caption: Generalized mechanism of the Willgerodt-Kindler reaction.

Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Acid

This section provides a detailed, step-by-step protocol for the synthesis of 4-methoxyphenylacetic acid from 4-methoxyacetophenone, a common transformation illustrating the practical application of the Willgerodt-Kindler reaction.[5]

Materials and Equipment
Reagents and Solvents Equipment
4-MethoxyacetophenoneRound-bottom flask (250 mL)
Sulfur (powder)Reflux condenser
MorpholineHeating mantle with magnetic stirrer
10% Sodium Hydroxide SolutionStir bar
Dilute Hydrochloric AcidBuchner funnel and filter flask
Ethanol (for recrystallization)Beakers and Erlenmeyer flasks
Diethyl ether (for extraction)Graduated cylinders
Anhydrous sodium sulfatepH paper or pH meter
Thin-layer chromatography (TLC) plates
UV lamp for TLC visualization
Step-by-Step Procedure

The synthesis is a two-step process: the formation of the thiomorpholide intermediate followed by its hydrolysis.

WK_Workflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hydrolysis A 1. Combine 4-methoxyacetophenone, sulfur, and morpholine in a flask. B 2. Reflux the mixture for 6-12 hours. A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool the reaction mixture. C->D E 5. Pour into water to precipitate the crude product. D->E F 6. Filter, wash with water, and dry the solid. E->F G 7. Add the crude thiomorpholide to 10% alcoholic NaOH solution. H 8. Reflux the mixture for 8-10 hours. G->H I 9. Cool the reaction mixture. H->I J 10. Acidify with dilute HCl to pH 2. I->J K 11. Filter the precipitated phenylacetic acid. J->K L 12. Recrystallize from a suitable solvent (e.g., ethanol/water). K->L

Caption: Experimental workflow for the synthesis of phenylacetic acid derivatives.

Part 1: Synthesis of 4-Methoxyphenylacetothiomorpholide

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methoxyacetophenone (e.g., 0.1 mol), sulfur (e.g., 0.25 mol), and morpholine (e.g., 0.3 mol).[1]

  • Heat the mixture to reflux (approximately 130-140°C) with constant stirring.[1] The reaction mixture will darken and may become viscous.

  • Maintain the reflux for 6 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone.

  • After the reaction is complete, allow the mixture to cool slightly.

  • Pour the warm reaction mixture slowly into a beaker of cold water while stirring. The crude thiomorpholide will precipitate as a yellow solid.[5]

  • Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water to remove any residual morpholine and inorganic salts.

  • Air-dry the crude 4-methoxyphenylacetothiomorpholide. For many applications, this crude product is of sufficient purity for the subsequent hydrolysis step.[5]

Part 2: Hydrolysis to 4-Methoxyphenylacetic Acid

  • Transfer the crude 4-methoxyphenylacetothiomorpholide to a round-bottom flask containing a 10% solution of sodium hydroxide in a mixture of ethanol and water.[5]

  • Reflux the mixture for approximately 10 hours.[5]

  • After cooling the reaction mixture to room temperature, acidify it by slowly adding dilute hydrochloric acid until the pH reaches approximately 2. The 4-methoxyphenylacetic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • For further purification, the crude acid can be recrystallized from a suitable solvent system, such as ethanol-water.

  • Dry the purified product to a constant weight. The expected yield of 4-methoxyphenylacetic acid is typically in the range of 70-80%.[5]

Scope and Variations for Substituted Phenylacetic Acids

The Willgerodt-Kindler reaction is applicable to a wide range of substituted acetophenones, allowing for the synthesis of a diverse library of phenylacetic acid derivatives. The electronic nature of the substituents on the aromatic ring can influence the reaction rate and yield.

Substituent on Phenyl Ring Typical Reaction Time (Thioamide formation) Reported Yield (Phenylacetic Acid) Notes
4-Methoxy6-12 hours~70-80%Electron-donating groups generally facilitate the reaction.[5]
4-Methyl8-14 hours~65-75%
Unsubstituted8-16 hours~60-70%
4-Chloro10-18 hours~55-65%Electron-withdrawing groups can slow down the reaction.
4-Nitro12-24 hoursLower yields, potential for side reactions.Strongly deactivating groups can be challenging.
3,4,5-Trimethyl12 hours~79% (thiomorpholide)Steric hindrance can play a role, but the reaction is often still efficient.[5]

Note: Reaction times and yields are approximate and can vary depending on the specific reaction scale and conditions.

Recent advancements have explored the use of microwave irradiation to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[6][7] Additionally, phase-transfer catalysts have been employed to facilitate the reaction under milder conditions.[8][9]

Troubleshooting and Practical Considerations

While the Willgerodt-Kindler reaction is robust, researchers may encounter certain challenges. Here are some common issues and their potential solutions:

  • Low Yield:

    • Incomplete reaction: Ensure sufficient reflux time. Monitor the reaction by TLC until the starting material is consumed.

    • Loss during workup: Phenylacetic acids can have some solubility in the aqueous layer, especially if not fully protonated. Ensure the pH is sufficiently low (pH ~2) during precipitation.[5] Extractions with an organic solvent like diethyl ether after acidification can help recover dissolved product.[5]

    • Sub-optimal reagent ratios: The molar ratio of ketone:sulfur:amine is critical. An excess of sulfur and amine is typically required.[1]

  • Formation of Complex Mixtures:

    • Side reactions: Overheating or prolonged reaction times can lead to decomposition and the formation of byproducts.[10]

    • Impure starting materials: Ensure the purity of the starting acetophenone and reagents.

  • Reaction Stalls:

    • Insufficient temperature: Ensure the reaction mixture is maintained at a vigorous reflux.

    • Poor mixing: Efficient stirring is crucial, especially as the reaction mixture can become viscous.

Safety Precautions

The Willgerodt-Kindler reaction involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Sulfur: Finely powdered sulfur can form flammable dust clouds in the air.[12][13] Avoid creating dust and ensure there are no ignition sources nearby.[14]

  • Morpholine: Morpholine is a corrosive and flammable liquid.[15] Avoid contact with skin and eyes and handle it with care.

  • Hydrogen Sulfide: The reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell.[12] Adequate ventilation is essential to prevent inhalation.

  • Hydrolysis Step: The use of strong acids and bases requires caution. Add reagents slowly and control any exothermic reactions.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.[11][12][13][14][15]

Applications in Drug Discovery and Development

The thioamide functionality itself is of significant interest in medicinal chemistry. It can act as a bioisostere for the amide bond, offering altered physicochemical properties such as increased lipophilicity and modified hydrogen bonding capabilities.[16][17][18][19] This can lead to improved metabolic stability, cell permeability, and target affinity.[20] Thioamide-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[16][17] Therefore, the thioamide intermediates generated in the Willgerodt-Kindler reaction are not merely synthetic precursors but can be valuable compounds for biological screening in their own right.

Conclusion

The Willgerodt-Kindler reaction provides a reliable and versatile method for the synthesis of phenylacetic acid derivatives from readily available acetophenones. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety precautions are key to its successful application. The ability to generate both valuable thioamide intermediates and the final carboxylic acid products makes this reaction a cornerstone in the synthesis of biologically active molecules for drug discovery and development.

References

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium.ws. [URL: http://www.rhodium.ws/chemistry/phenylacetic.html]
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/synthesis-of-functionalized-phenylacetic-acids]
  • Priebbenow, D., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [URL: https://www.researchgate.net/publication/249969036_Recent_advances_in_the_Willgerodt-Kindler_reaction]
  • SD1.14 Willgerodt Phu. Scribd. [URL: https://www.scribd.com/document/372483839/SD1-14-Willgerodt-Phu]
  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/willgerodt-kindler-reaction.shtm]
  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemistry – A European Journal, e202303770. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/649d52f979998d336a18641b]
  • Willgerodt rearrangement. Wikipedia. [URL: https://en.wikipedia.org/wiki/Willgerodt_rearrangement]
  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [URL: https://www.researchgate.net/publication/249969036_Recent_advances_in_the_Willgerodt-Kindler_reaction]
  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Acta Chemica Scandinavica, 40b, 534-544. [URL: https://actachemscand.org/pdf/acta_vol_40b_p0534-0544.pdf]
  • Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie, 029, 90-96. [URL: https://www.js केमिस्ट्री.org/images/js केमिस्ट्री_articles/vol_29/full_text_29_10.pdf]
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. ResearchGate. [URL: https://www.researchgate.net/publication/236162391_A_Facile_Synthesis_of_Phenylacetic_Acids_via_Willgerodt-Kindler_Reaction_Under_PTC_Condition]
  • Wu, Y., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3539. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141647/]
  • King, J. A., & McMillan, F. H. (1946). Studies on the Willgerodt Reaction. IV. The Preparation of Nuclear-Substituted Phenylacetic Acids and Some of Their Derivatives. Journal of the American Chemical Society, 68(11), 2335–2339. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01215a051]
  • Adapa, S. R., & Prasad, C. S. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 36(16), 2311-2316. [URL: https://www.sciencemadness.
  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/how-to/work-up/failed-reaction.php]
  • Unlocking the potential of the thioamide group in drug design and development. (2024). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849339/]
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7021481/]
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2023). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849339/]
  • Working with Hazardous Chemicals. Organic Syntheses. [URL: http://www.orgsyn.org/hazard.aspx]
  • Huang, Y., & Dömling, A. (2019). Third Component Sulfur (Willgerodt–Kindler Reaction). In Science of Synthesis: Multicomponent Reactions (Vol. 1, pp. 261-272). Thieme. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/sos-TOC-42018-0063]
  • Safety Data Sheet - Sulfur. Hess Corporation. [URL: https://www.hess.com/-/media/hess-com/documents/sds/sulfur-sds.pdf]
  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry, 30(9), e202303770. [URL: https://pubmed.ncbi.nlm.nih.gov/38088462/]
  • Willgerodt-Kindler Reaction. Organic Chemistry Reaction. [URL: https://www.chemistryguide.net/named-reaction/willgerodt-kindler-reaction.html]
  • Safety Data Sheet - Morpholine. Solvents & Petroleum Service, Inc. [URL: https://www.spsci.com/wp-content/uploads/2018/08/Morpholine.pdf]
  • Safety Data Sheet - SULFUR. ChemSupply Australia. [URL: https://www.chemsupply.com.au/documents/SU0061CH6S.pdf]
  • Safety Data Sheet - Sulfur Powder. Redox. [URL: https://www.redox.com/sds/AU/SULPHUR_POWDER_-Redox-_AU.pdf]
  • Darabi, H. R., Aghapoor, K., & Nakhshab, L. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Zeitschrift für Naturforschung B, 59(5), 601-605. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2004-0518/html]
  • What Is Willgerodt-Kindler Reaction?. Unacademy. [URL: https://unacademy.com/content/jee/study-material/chemistry/willgerodt-kindler-reaction/]

Sources

Purifying 2,5-Dimethoxyphenylacetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dimethoxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1] Its purity is paramount to ensure the desired outcome and reproducibility of subsequent reactions. This application note provides a comprehensive guide to the purification of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen purification strategies, offering detailed, step-by-step protocols for achieving high-purity material, complete with quality control measures for verification.

Chemical Properties at a Glance

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.20 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 124 °C
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.[1]

Purification Strategies: A Mechanistic Approach

The purification of crude this compound, often obtained from synthetic routes such as the Willgerodt-Kindler reaction, typically involves the removal of unreacted starting materials, byproducts, and residual solvents. The acidic nature of the target compound allows for a multi-pronged purification approach, primarily leveraging acid-base extraction, followed by either recrystallization or column chromatography.

dot

Purification_Strategy

Caption: Overall purification workflow for this compound.

Detailed Experimental Protocols

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This method is highly effective for removing neutral and basic impurities from the crude product.

Materials:

  • Crude this compound

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

  • Hexane

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Base Extraction: Transfer the ethereal solution to a separatory funnel and extract with 1 M NaOH solution (3 x 50 mL). The carboxylate salt will partition into the aqueous layer.

  • Separation: Combine the aqueous layers in a clean beaker. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by dropwise addition of 6 M HCl with stirring until the pH is ~1-2 (confirm with pH paper). A white precipitate of pure this compound will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the solid under vacuum.

  • Recrystallization:

    • Dissolve the dried solid in a minimal amount of hot toluene.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.

    • Slowly add hexane to the hot toluene solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexane.

    • Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Bromocresol green stain[3]

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Prepare a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) with a few drops of acetic acid.[3][4]

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate.

    • Develop the plate in the prepared mobile phase.

    • Visualize the spots under a UV lamp and/or by staining with bromocresol green to identify the product and impurities.[3] This will help in optimizing the mobile phase for column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack the chromatography column.

    • Equilibrate the column by running the initial mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid) through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid).

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate with 0.5% acetic acid) to elute the desired compound. The addition of a small amount of acetic acid to the eluent helps to prevent tailing of the acidic product on the silica gel.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Quality Control and Characterization

The purity of the final product should be confirmed by a combination of physical and spectroscopic methods.

Melting Point Determination

A sharp melting point close to the literature value (124 °C) is a good indicator of purity.

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks corresponding to the aromatic, methylene, and methoxy protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule.

FTIR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretch characteristic of a carboxylic acid, along with a strong C=O stretch.

TechniqueExpected Peaks/Shifts
¹H NMR Aromatic protons, methylene protons (~3.6 ppm), and methoxy protons (~3.8 ppm).[5]
¹³C NMR Peaks corresponding to the carboxyl carbon, aromatic carbons, methylene carbon, and methoxy carbons.[2][6]
FTIR (cm⁻¹) Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretches, and aromatic C-H stretches.[5][7]
dot

QC_Workflow

Caption: Quality control workflow for purified this compound.

Troubleshooting

ProblemPossible CauseSolution
Low recovery after recrystallization Too much solvent used.Use the minimum amount of hot solvent required for dissolution.
Oiling out during recrystallization Solution cooled too quickly or solvent system is inappropriate.Allow the solution to cool slowly. Try a different solvent system.
Streaking on TLC plate The acidic compound is interacting with the silica gel.Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[3]
Poor separation in column chromatography Incorrect mobile phase polarity.Optimize the mobile phase using TLC before running the column.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the purification of this compound. By understanding the underlying chemical principles and carefully executing these procedures, researchers can consistently obtain high-purity material, which is essential for the success of subsequent synthetic endeavors and biological studies.

References

  • Wiley-VCH. (2007).
  • AGA Analytical.
  • PubChem. This compound. [Link]

  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Google Patents.
  • Google Patents. A kind of method preparing substituted phenylacetic acid.
  • Quora. How to recrystallize phenoxyacetic acid. [Link]

  • Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)
  • Solubility of Things. 3,4-Dimethoxyphenylacetic acid. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
  • Organic Syntheses. phenylacetic acid. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]

  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. This compound - Optional[Raman] - Spectrum. [Link]

  • BenchChem. Application Note and Protocol: Thin-Layer Chromatography of 2,4,5-Trimethoxybenzoic Acid.
  • ResearchGate. FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. [Link]

Sources

Application Note: A Validated Protocol for the Recrystallization of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2,5-Dimethoxyphenylacetic acid (CAS No. 1758-25-4) is a pivotal intermediate in the synthesis of various high-value molecules, particularly in the development of novel pharmaceuticals and specialized organic materials[1]. Its molecular structure, featuring a carboxylic acid group and a dimethoxy-substituted phenyl ring, makes it a versatile building block[1]. The purity of this reagent is paramount, as impurities can lead to significant side reactions, reduced yields, and compromised activity in downstream applications.

Recrystallization is a robust, cost-effective, and scalable purification technique that relies on the principle of differential solubility[2]. The target compound and its impurities exhibit different solubilities in a given solvent system at varying temperatures. By carefully selecting a solvent, a supersaturated solution is prepared at an elevated temperature and then cooled, allowing the desired compound to crystallize in a highly purified form while impurities remain in the solution (mother liquor).

This application note provides a comprehensive, validated protocol for the purification of this compound via recrystallization. It is designed for researchers, chemists, and process development scientists, offering not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice to ensure reproducibility and success.

Principle of the Method: Solvent System Rationale

The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should exhibit the following properties:

  • High Solvation Power at Elevated Temperatures: The solvent must completely dissolve the this compound when hot.

  • Low Solvation Power at Reduced Temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting crystal formation.

  • Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (retained in the mother liquor).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

This compound is an amphiphilic molecule, possessing a polar carboxylic acid head and a less polar dimethoxy-phenyl ring system. This structure suggests that a solvent of intermediate polarity, or a binary mixture of polar and non-polar solvents, will be most effective. Based on the principles applied to similar phenylacetic acid derivatives, an aqueous ethanol system is the primary recommendation[3]. The water acts as an anti-solvent, reducing the compound's solubility as the solution cools, while ethanol ensures sufficient solubility at higher temperatures.

Materials and Equipment

Reagents
  • Crude this compound (Purity <98%)

  • Ethanol (95% or Absolute), Reagent Grade

  • Deionized Water

  • Activated Carbon, Decolorizing Grade (Optional)

  • Heptane or Hexane (for alternative solvent system), Reagent Grade

  • Toluene, Reagent Grade (for alternative solvent system)

Equipment
  • Erlenmeyer Flasks (appropriate sizes for the scale of recrystallization)

  • Graduated Cylinders

  • Magnetic Stirrer and Stir Bars

  • Hot Plate with Stirring Capability

  • Thermometer

  • Büchner Funnel and Flask

  • Vacuum Source (aspirator or pump)

  • Filter Paper (sized for Büchner funnel)

  • Watch Glass

  • Spatulas

  • Drying Oven (vacuum or convection)

  • Melting Point Apparatus

Experimental Protocol

This protocol is optimized for a 10-gram scale. Adjust solvent volumes proportionally for different quantities.

Step 1: Dissolution of the Crude Solid
  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • In a separate flask, prepare the solvent system. For the primary recommendation, begin with a 1:1 (v/v) mixture of 95% ethanol and deionized water.

  • Add an initial 50 mL of the solvent mixture to the flask containing the crude acid.

  • Gently heat the mixture on a hot plate with constant stirring. Bring the solution to a gentle boil. Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solid and increasing its solubility. Using the minimum volume ensures the solution will be supersaturated upon cooling, maximizing yield.

  • If the solid is not fully dissolved, add small aliquots (5-10 mL) of the pre-heated solvent mixture until a clear solution is achieved. Avoid adding a large excess of solvent.

Step 2: Decolorization with Activated Carbon (Optional)
  • If the hot solution is deeply colored (e.g., dark yellow or brown), this indicates the presence of high molecular weight, colored impurities.

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add approximately 0.1-0.2 g (a small spatula tip) of activated carbon to the solution. Caution: Adding carbon to a boiling solution can cause vigorous frothing.

  • Return the flask to the hot plate and maintain a gentle boil with stirring for 5-10 minutes. Causality: The porous structure of activated carbon provides a large surface area for the adsorption of colored impurities.

Step 3: Hot Filtration
  • Set up a hot filtration apparatus. This involves placing a stemless or short-stem funnel with fluted filter paper into a clean receiving Erlenmeyer flask. Pre-heat the entire apparatus (funnel and flask) on the hot plate to prevent premature crystallization.

  • Carefully and quickly pour the hot solution through the fluted filter paper. Causality: This step is crucial for removing insoluble impurities, such as dust, catalysts, or the activated carbon added in the previous step. Performing this filtration quickly and with pre-heated glassware prevents the desired compound from crystallizing on the filter paper, which would decrease the final yield[4].

Step 4: Crystallization
  • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Causality: Slow cooling is critical for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure needles or powder.

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 30-60 minutes to maximize the yield. Causality: The solubility of this compound is significantly lower at 0-4 °C, forcing more of the dissolved product out of the solution.

Step 5: Isolation and Washing of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Wet the paper with a small amount of the cold mother liquor or fresh, cold solvent to ensure a good seal.

  • Turn on the vacuum source and pour the crystallized slurry into the center of the funnel.

  • Wash the crystals with a minimal amount (2 x 10 mL) of ice-cold solvent (the same ethanol/water mixture). Causality: The cold wash is essential to rinse away any residual mother liquor, which contains the soluble impurities. Using a minimal volume of ice-cold solvent prevents significant dissolution of the purified product crystals.

  • Keep the vacuum on for 10-15 minutes to pull air through the filter cake, partially drying the crystals.

Step 6: Drying
  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Break up the solid gently with a spatula to increase the surface area for drying.

  • Dry the crystals to a constant weight. This can be done by air drying overnight or, more efficiently, in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours.

Process Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_output Outputs Crude Crude Solid Dissolve 1. Dissolve in Min. Hot Solvent Crude->Dissolve Solvent Solvent System (e.g., Aq. Ethanol) Solvent->Dissolve Decolorize 2. Decolorize (Optional, Activated Carbon) Dissolve->Decolorize if colored HotFilter 3. Hot Filtration Dissolve->HotFilter Decolorize->HotFilter Cool 4. Slow Cooling & Crystallization HotFilter->Cool Waste Waste: Mother Liquor & Insoluble Impurities HotFilter->Waste Insoluble Impurities Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Isolate->Waste Mother Liquor (Soluble Impurities) Dry 7. Dry to Constant Weight Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound.

Data Summary & Quality Control

All quantitative data and observations should be meticulously recorded. The success of the purification is validated by comparing pre- and post-recrystallization data.

ParameterBefore Recrystallization (Crude)After Recrystallization (Typical Result)Method of Analysis
Appearance Off-white to yellow/brown powder[1][5]White, crystalline solidVisual Inspection
Melting Point Broad range, e.g., 118-123 °CSharp range, e.g., 123-125 °C[1][6]Melting Point Apparatus
Typical Yield N/A80 - 95%Gravimetric
Purity <98%>99.5%HPLC, GC, or Titration[1][5]

A narrow melting point range that aligns with literature values is a strong indicator of high purity.

Troubleshooting

ProblemProbable Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is too concentrated.Add more of the more polar solvent (water) to the hot mixture until the oil dissolves, then cool again. Reheat and add slightly more solvent before cooling.
No Crystals Form Too much solvent was used. / The solution was cooled too rapidly.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure compound. If necessary, evaporate some solvent by gentle heating and attempt to cool again.
Very Low Recovery Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration.Ensure minimum solvent volume is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is properly pre-heated.

Safety Precautions

  • This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation[7][8].

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Never heat organic solvents using an open flame. Use a regulated hot plate to prevent fire hazards.

  • Consult the Safety Data Sheet (SDS) for all reagents before beginning work.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Phenylcinnamic acid. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

  • University of Canterbury. (n.d.). Organic Laboratory Techniques 2: Recrystallisation.

Sources

Application Note: A Robust RP-HPLC Method for the Quantification of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA). 2,5-DMPAA is a significant chemical intermediate in organic synthesis and a potential metabolite in various biological studies.[1][2] The described method utilizes a C18 stationary phase with a UV detector, providing a straightforward, reproducible, and robust protocol suitable for quality control, purity assessment, and quantitative research in pharmaceutical and chemical development settings.

Introduction and Scientific Principle

This compound (CAS No: 1758-25-4) is a carboxylic acid derivative of benzene.[3] Its accurate quantification is crucial for ensuring the quality of starting materials in multi-step syntheses and for studying metabolic pathways. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4]

This method is based on the principle of reverse-phase chromatography . The analyte, 2,5-DMPAA, is separated based on its partitioning between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase.[5] The mobile phase consists of a mixture of acetonitrile and an acidified aqueous solution. The inclusion of an acid, such as phosphoric acid, is critical; it suppresses the ionization of the carboxylic acid moiety of the 2,5-DMPAA molecule.[6] By maintaining the analyte in its neutral, protonated form, we ensure consistent retention on the non-polar stationary phase and achieve sharp, symmetrical peak shapes, which are essential for accurate quantification. Detection is performed using a UV-Vis detector, as the phenyl ring in the analyte's structure acts as a chromophore, absorbing light in the ultraviolet region.[5][7]

Experimental Methodology

Instrumentation and Equipment
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon®, Empower™).

  • Analytical balance (4-decimal place).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, Nylon or PTFE).[8]

  • Ultrasonic bath.

Chemicals and Reagents
  • This compound reference standard (≥98% purity).[9]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q®).

  • Phosphoric acid (H₃PO₄), 85% (ACS grade or higher).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below. These conditions have been optimized to provide efficient separation and optimal peak shape for 2,5-DMPAA.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb RP-18)[5][10]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min[5][10]
Column Temperature 30 °C[11]
Detection UV at 210 nm[5][8][10]
Injection Volume 10 µL[12]
Run Time Approximately 10 minutes

Causality behind choices:

  • C18 Column: A C18 column provides excellent hydrophobic retention for the phenyl ring of the analyte. The 250 mm length ensures high resolution and sufficient theoretical plates for good separation from potential impurities.[8]

  • Acidified Mobile Phase: As previously mentioned, the low pH (~2.1) of the 0.1% phosphoric acid solution ensures the carboxylic acid group remains protonated, preventing peak tailing and improving retention time stability.[5][6][10]

  • Acetonitrile: Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The 40:60 ratio provides a suitable elution strength to achieve a reasonable retention time for 2,5-DMPAA.

  • UV Detection at 210 nm: Organic acids typically exhibit a strong absorbance maximum around 210 nm, offering high sensitivity for detection.[4][5][10]

Protocols and Workflows

Preparation of Solutions

Mobile Phase (1 L):

  • Pour 600 mL of HPLC-grade water into a 1 L media bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid and mix thoroughly.

  • Add 400 mL of acetonitrile.

  • Cap the bottle and mix well. Sonicate for 10-15 minutes to degas the solution.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25.0 mg of the 2,5-DMPAA reference standard.

  • Transfer the standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.[8]

  • Allow the solution to return to room temperature.

  • Make up to the mark with the mobile phase and mix thoroughly by inverting the flask multiple times.

Calibration Standards (e.g., 10-200 µg/mL):

  • Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution using the mobile phase.

Sample Preparation:

  • Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration within the calibration range (e.g., 10 mg of sample into a 100 mL volumetric flask for a target of 100 µg/mL).

  • Dissolve and dilute the sample using the same procedure as the standard stock solution.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[8][13][14]

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (ACN:0.1% H3PO4) P2 Prepare Standard Stock (1000 µg/mL) P1->P2 P3 Prepare Sample (Weigh, Dissolve, Dilute) P2->P3 P4 Filter all solutions (0.45 µm Syringe Filter) P3->P4 A1 Equilibrate HPLC System (Stable Baseline) P4->A1 A2 Perform System Suitability Test (Inject Standard 5x) A1->A2 A3 Inject Calibration Standards A2->A3 A4 Inject Samples A3->A4 D1 Identify Peak by Retention Time A4->D1 D2 Integrate Peak Areas D1->D2 D3 Generate Calibration Curve (Area vs. Concentration) D2->D3 D4 Quantify Sample Concentration D3->D4

Caption: Overall experimental workflow from preparation to data analysis.

System Validation and Data Interpretation

A self-validating protocol relies on system suitability testing (SST) to ensure the chromatographic system is performing adequately before sample analysis begins.[8]

System Suitability Test (SST)

Inject a mid-level standard (e.g., 100 µg/mL) five or six times. The results must meet the acceptance criteria before proceeding.

Typical System Suitability Results:

Parameter Acceptance Criteria Typical Result
Retention Time (RT) %RSD ≤ 1.0% 0.15%
Peak Area %RSD ≤ 2.0% 0.45%
Tailing Factor (T) ≤ 2.0 1.1

| Theoretical Plates (N) | ≥ 5000 | > 7500 |

Quantification and Linearity

The concentration of 2,5-DMPAA in samples is determined using an external standard calibration curve. A typical calibration curve should demonstrate excellent linearity.

Typical Calibration Data:

Concentration (µg/mL) Peak Area (mAU*s)
10 125,400
25 313,000
50 627,100
100 1,255,000
200 2,512,000

| Correlation (R²) | ≥ 0.999 | 0.9998 |

Factors Influencing Separation

The robustness of an HPLC method depends on understanding how small variations in parameters can affect the results. The following diagram illustrates key relationships.

Factors cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes pH Mobile Phase pH RT Retention Time pH->RT Decrease -> Increase Shape Peak Shape pH->Shape Low pH -> Symmetrical ACN % Acetonitrile ACN->RT Increase -> Decrease Res Resolution ACN->Res Affects RT->Res Affects

Caption: Key parameter adjustments and their effect on chromatographic results.

Conclusion

The RP-HPLC method described provides a reliable and precise tool for the quantitative determination of this compound. The use of a standard C18 column and an isocratic mobile phase makes the method easy to implement in any analytical laboratory. The protocol's integrity is ensured through rigorous system suitability testing, making it ideal for routine quality control and research applications where accuracy and reproducibility are paramount.

References

  • Tašev, K., Stefova, M., & Ivanova-Petropulos, V. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 225–233. [Link]

  • Scherer, R., Rybka, A. C. P., Ballus, C. A., Meinhart, A. D., de Souza Godoy, H. T., & de Oliveira, A. L. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154. Available at: [Link]

  • Kumar, P., Kumar, R., Kumar, A., & Kumar, S. (2021). Method Development & Validation of High-Performance Liquid Chromatography Method for Organic Acids in Ayurveda Preparation. International Journal of Research and Pharmaceutical Sciences, 12(3), 1935-1941. Available at: [Link]

  • Wang, X., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Molecules, 24(12), 2210. [Link]

  • Tašev, K., Stefova, M., & Ivanova-Petropulos, V. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74469, this compound. PubChem. Retrieved from [Link]

  • Sandler, M., et al. (1984). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Psychiatry Research, 11(2), 175-183. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzeneacetic acid, 2,5-dimethoxy-. Retrieved from [Link]

  • Wang, Y., & Li, H. (2007). HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. Chinese Journal of Pharmaceutical Analysis, 2007-01. Available at: [Link]

  • Reid, D. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1937-1951. [Link]

  • Welch Materials. (2023). The Starting Point in Method Development. Welch Materials Insights. Retrieved from [Link]

  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114947. [Link]

  • Li, Y., et al. (2024). Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. Metabolites, 14(1), 32. [Link]

  • Li, J., et al. (2015). Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods, 7(14), 5896-5904. [Link]

  • Kanamori, T., et al. (2013). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of Forensic Sciences, 58(1), 253-259. [Link]

  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 343-350. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dehydroacetic acid. Retrieved from [Link]

  • Gaciong, Z., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 64(2), 113-118. Available at: [Link]

Sources

Quantitative Analysis of 2,5-Dimethoxyphenylacetic Acid by Derivatization Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the identification and quantification of 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of 2,5-DMPAA, a derivatization step is essential for successful GC analysis. This protocol details a trimethylsilylation (TMS) procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid functional group into its more volatile and thermally stable TMS ester. The methodology covers sample preparation, derivatization, instrument parameters, and expected mass spectral fragmentation, providing a comprehensive guide for researchers in metabolic studies, pharmaceutical analysis, and synthetic chemistry.

Introduction and Scientific Principle

This compound (2,5-DMPAA) is a significant compound in several scientific domains. It is recognized as a metabolite of various phenethylamine derivatives and serves as a precursor in the synthesis of pharmaceutically active molecules.[1][2] Accurate quantification of 2,5-DMPAA in complex matrices like biological fluids or reaction mixtures is crucial for understanding metabolic pathways, monitoring drug disposition, and controlling synthetic processes.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive structural identification.[3][4] However, compounds containing polar functional groups, such as the carboxylic acid moiety in 2,5-DMPAA, exhibit poor chromatographic behavior due to low volatility and high thermal lability.[5][6] To overcome these limitations, a chemical derivatization step is employed.

The core of this method is the conversion of the analyte into a form more amenable to GC analysis.[7] Silylation is a widely used and highly effective derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[8][9] This protocol utilizes BSTFA, a powerful silylating agent, which reacts with the acidic proton of the carboxylic acid group on 2,5-DMPAA. This reaction (Figure 1) effectively masks the polar -COOH group, significantly increasing the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity during GC-MS analysis.[8][10]

Reaction of 2,5-DMPAA with BSTFA to form its TMS derivative.
Figure 1. Silylation of this compound (2,5-DMPAA) with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to yield its volatile trimethylsilyl (TMS) ester derivative.

Materials and Instrumentation

Reagents and Standards
  • This compound (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[7][10]

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Ethyl Acetate (HPLC grade) for extraction[11]

  • Hexane (HPLC grade)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Sodium Sulfate (anhydrous) for drying

  • Internal Standard (IS): Phenylacetic acid or a deuterated analog of 2,5-DMPAA is recommended for quantitative accuracy.[12]

Instrumentation and Consumables
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5MS, HP-5MS, or equivalent)

  • Autosampler Vials: 2 mL glass vials with PTFE-lined caps and inserts[5]

  • Heating block or oven set to 70°C

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Detailed Experimental Protocols

Workflow Overview

The entire process, from sample receipt to final data analysis, follows a logical sequence designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis A Sample Collection (e.g., Urine, Plasma) B pH Adjustment (Acidification) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Evaporation to Dryness C->D E Reconstitute in Pyridine D->E F Add BSTFA + 1% TMCS E->F G Incubate at 70°C for 45 min F->G H GC-MS Injection G->H I Data Acquisition (Full Scan / SIM) H->I J Data Processing I->J

Diagram 1. Comprehensive workflow for the GC-MS analysis of 2,5-DMPAA.
Standard and Sample Preparation

Crucial Precaution: BSTFA is extremely sensitive to moisture, which can inhibit the reaction and hydrolyze the TMS derivatives. All glassware must be dry, and samples should be evaporated to complete dryness before adding the derivatization reagent.[9][13]

  • Preparation of Stock Solutions: Accurately weigh and dissolve 2,5-DMPAA and the chosen Internal Standard in a suitable solvent (e.g., methanol) to prepare 1 mg/mL stock solutions.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 to 100 µg/mL).

  • Sample Extraction (Liquid-Liquid Extraction): a. To 1 mL of the sample (e.g., urine), add the internal standard. b. Acidify the sample to a pH of ~1 by adding 6M HCl.[11] This protonates the carboxylic acid, making it more soluble in the organic solvent. c. Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes to separate the layers.[11] d. Carefully transfer the upper organic layer to a clean tube. e. Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

Derivatization Protocol
  • Reconstitution: To the dried residue from the extraction step (or a dried aliquot of a standard), add 50 µL of anhydrous pyridine.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS. The use of a catalyst like TMCS is recommended to ensure a complete and rapid reaction with the carboxylic acid.[7]

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes.[13] This elevated temperature and time ensure the derivatization reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters provide a validated starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System
Injection PortSplitlessTo maximize sensitivity for trace analysis.
Injector Temp250 °CEnsures rapid and complete vaporization of the TMS derivative.
Injection Volume1 µLA standard volume to prevent column overloading.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal separation and peak shape.
Oven ProgramInitial 100°C (hold 1 min), ramp at 6°C/min to 280°C (hold 5 min)A temperature ramp that effectively separates the analyte from matrix components.[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Source Temp230 °CStandard temperature to maintain ion source cleanliness.
Transfer Line Temp280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeFull Scan (m/z 50-550)Used for qualitative identification and spectral confirmation.
Selected Ion Monitoring (SIM)Used for quantitative analysis to enhance sensitivity and selectivity.

Expected Results and Data Interpretation

Chromatography

Under the specified conditions, the TMS-derivative of 2,5-DMPAA will elute as a sharp, symmetrical peak. The exact retention time will vary between systems but serves as a primary identifier.

Mass Spectrum and Fragmentation

The Electron Ionization (EI) mass spectrum provides the structural fingerprint of the analyte. The molecular weight of underivatized 2,5-DMPAA is 196.2 g/mol .[14][15] After derivatization with a TMS group, the molecular weight increases to 268.2 g/mol . The resulting mass spectrum is characterized by the molecular ion and several key fragment ions that confirm the structure.

Key Ions for TMS-derivatized 2,5-DMPAA:

m/z (Mass-to-Charge) Proposed Fragment Ion Interpretation
268[M]•+Molecular ion
253[M - CH₃]⁺Loss of a methyl group from the TMS moiety; a hallmark of TMS derivatives.
151[C₉H₁₁O₂]⁺Benzylic cleavage resulting in the stable 2,5-dimethoxybenzyl cation. This is a highly characteristic fragment.[16]
117[COOSi(CH₃)₃]⁺Fragment corresponding to the silylated carboxyl group.

The fragmentation begins with the formation of the molecular ion (m/z 268). The most characteristic pathway involves the alpha-cleavage of the bond between the methylene carbon and the carbonyl carbon, leading to the formation of the highly stable, resonance-stabilized 2,5-dimethoxybenzyl cation at m/z 151. This is often the base peak or a very abundant ion in the spectrum. Another common fragmentation for TMS esters is the loss of a methyl radical (-CH₃) from the TMS group, resulting in the [M-15]⁺ ion at m/z 253.

Diagram 2. Proposed primary fragmentation pathways for TMS-derivatized 2,5-DMPAA.

Trustworthiness and Method Validation

To ensure the reliability and trustworthiness of the data generated, the following validation steps are recommended:

  • Calibration Curve: A calibration curve should be constructed using at least five non-zero standards. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

  • Internal Standard: The use of an internal standard is critical to correct for variations during sample preparation and injection, thereby improving precision and accuracy.[12]

  • Quality Control (QC): QC samples at low, medium, and high concentrations should be analyzed alongside unknown samples to monitor the method's performance.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. The described method, centered on a robust silylation derivatization procedure, is sensitive, specific, and reliable for the quantification of 2,5-DMPAA in various matrices. The detailed steps for sample preparation, instrumental analysis, and data interpretation offer researchers a validated starting point for their analytical needs, ensuring high-quality, reproducible results.

References

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Lee, S. H., et al. (2008). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Annals of Clinical and Laboratory Science, 38(1), 59-65. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Wysocka, I., & Ciesielski, T. M. (2020). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Environmental Science and Pollution Research, 27(34), 42893–42905. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Cattabeni, F., et al. (1987). Gas chromatographic-mass spectrometric determination of phenylacetic acid in human blood. Journal of Chromatography B: Biomedical Sciences and Applications, 421, 1-8. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Vig, O. P., et al. (1981). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 20B(6), 521-522. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzeneacetic acid, 2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sandler, M., et al. (1984). Gas-liquid chromatographic determination of total phenylacetic acid in urine. Analytical Biochemistry, 136(1), 202-207. Retrieved from [Link]

  • Liu, R. H., & Lin, D. L. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Benzeneacetic acid, 2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzeneacetic acid, 2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices. Forensic Toxicology, 41(1), 1-22. Retrieved from [Link]

  • Dautović, J., et al. (2016). Identification and quantitative analysis of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization. Technologica Acta, 9(1), 21-27. Retrieved from [Link]

  • Li, X., et al. (2018). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 1092, 456-462. Retrieved from [Link]

  • DeRuiter, J., et al. (2003). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Forensic Sciences, 48(6), 1339-1346. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5-Dimethoxyphenethylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Lin, L. C., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Journal of Chromatography B, 798(2), 241-247. Retrieved from [Link]

  • Wang, X., et al. (2022). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 27(18), 5898. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Tofalo, R., et al. (2013). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Journal of Mass Spectrometry, 48(11), 1205-1213. Retrieved from [Link]

  • Chen, J., et al. (2018). Proposed fragmentation patterns of the main fragment ions in negative-ion mode for isochlorogenic acid A in the root bark of A. gracilistylus. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 915-920. Retrieved from [Link]

Sources

Application Note: 1H and 13C NMR Characterization of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive guide to the structural characterization of 2,5-Dimethoxyphenylacetic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols for sample preparation and data acquisition are presented, alongside an in-depth analysis of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for the structural elucidation of organic molecules. The causality behind experimental choices is explained to ensure technical accuracy and trustworthiness in the described protocols.

Introduction

This compound is a valuable organic compound, often utilized as a building block in the synthesis of various pharmaceutical agents and other complex organic molecules. Its precise chemical structure dictates its reactivity and biological activity, making unambiguous characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1][2][3] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can elucidate the connectivity and spatial arrangement of atoms within the molecule.[4][5]

This document outlines the systematic approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, ensuring high-quality, reproducible results.

Molecular Structure and Expected Spectral Features

A thorough understanding of the molecular structure is paramount for predicting and assigning NMR signals. The structure of this compound, with appropriate atom numbering for NMR assignment, is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Based on this structure, we can predict the following signals:

  • ¹H NMR:

    • Three distinct signals for the aromatic protons (H3, H4, H6).

    • A singlet for the methylene protons (-CH₂-) of the acetic acid moiety.

    • Two singlets for the protons of the two non-equivalent methoxy (-OCH₃) groups.

    • A broad singlet for the acidic proton (-COOH), which may be exchangeable with deuterium in certain solvents.

  • ¹³C NMR:

    • Ten distinct signals are expected, corresponding to the ten carbon atoms in unique chemical environments. This includes the carbonyl carbon, the methylene carbon, two methoxy carbons, and six aromatic carbons.

Experimental Protocol

Materials and Equipment
  • Analyte: this compound (Purity ≥ 98%)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D)

  • Internal Standard: Tetramethylsilane (TMS) (optional, as residual solvent peaks can be used for referencing)[2]

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Glassware: Pasteur pipettes, small vials

  • Spectrometer: 400 MHz (or higher) NMR spectrometer

Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (¹H: 5-25 mg | ¹³C: 50-100 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6-0.7 mL in a vial) weigh->dissolve Solubilize transfer 3. Filter & Transfer (Pipette with glass wool plug into NMR tube) dissolve->transfer Ensure homogeneity shim 4. Shimming (Optimize magnetic field homogeneity) transfer->shim Sample ready for analysis acquire_H1 5. Acquire ¹H Spectrum shim->acquire_H1 Lock on deuterium signal acquire_C13 6. Acquire ¹³C Spectrum acquire_H1->acquire_C13

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol
  • Solvent Selection: The choice of deuterated solvent is critical and depends on the solubility of the analyte.[6] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its ability to dissolve a wide range of non-polar to moderately polar substances.[7][8] For compounds with poor solubility in CDCl₃, or to observe exchangeable protons like the carboxylic acid proton, DMSO-d₆ is an excellent alternative.[9] Deuterated solvents are essential to avoid large solvent signals that would overwhelm the analyte's signals in ¹H NMR.

  • Sample Weighing:

    • For ¹H NMR , accurately weigh 5-25 mg of this compound into a clean, dry vial.[10][11]

    • For ¹³C NMR , a higher concentration is typically required due to the lower natural abundance of the ¹³C isotope. Weigh 50-100 mg of the sample.[10][12]

  • Dissolution:

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[10]

    • Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.[13]

  • Transfer to NMR Tube:

    • To remove any undissolved particles that can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution into a 5 mm NMR tube.[11][13] A simple and effective method is to use a Pasteur pipette with a small plug of glass wool.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.[12]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.

    • Acquire the ¹H spectrum. A standard single-pulse experiment is usually sufficient.

    • Acquire the proton-decoupled ¹³C spectrum. This provides a spectrum with a single peak for each unique carbon atom.

Data Analysis and Interpretation

¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound in CDCl₃ will exhibit the following characteristic signals. The residual solvent peak of CHCl₃ at 7.26 ppm can be used as a reference.[8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHThe acidic proton is typically deshielded and appears far downfield. Its signal is often broad.
~6.8Multiplet3HAr-HThe three aromatic protons (H3, H4, H6) will appear in the aromatic region. Their exact shifts and coupling patterns depend on the electronic effects of the substituents.
~3.8Singlet3H-OCH₃Protons of one of the methoxy groups.
~3.75Singlet3H-OCH₃Protons of the second, non-equivalent methoxy group.
~3.6Singlet2H-CH₂-The methylene protons are adjacent to the aromatic ring and the carbonyl group, resulting in a downfield shift.
¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show ten distinct signals. The solvent signal for CDCl₃ appears as a triplet at ~77.16 ppm and can be used for referencing.[14]

Chemical Shift (δ, ppm)AssignmentRationale
~177C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~153Ar-C (C-O)Aromatic carbon directly attached to an oxygen atom (C2 or C5).
~151Ar-C (C-O)Aromatic carbon directly attached to the other oxygen atom (C2 or C5).
~125Ar-CQuaternary aromatic carbon (C1).
~117Ar-CHAromatic methine carbon.
~113Ar-CHAromatic methine carbon.
~112Ar-CHAromatic methine carbon.
~56-OCH₃Carbon of one of the methoxy groups.
~55.5-OCH₃Carbon of the second methoxy group.
~41-CH₂-The aliphatic methylene carbon.

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[6]

Conclusion

This application note provides a robust and detailed protocol for the ¹H and ¹³C NMR characterization of this compound. By following the outlined procedures for sample preparation and data acquisition, researchers can obtain high-quality spectra amenable to accurate structural elucidation. The provided spectral assignments, based on established principles of NMR spectroscopy, serve as a reliable reference for the verification of this important chemical entity in research and development settings.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Alfa Chemistry. Common Deuterated Solvents and Their Characteristics.
  • Slideshare. Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • University of Bristol. NMR Sample Preparation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • National Institutes of Health, PubChem. This compound. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. Sample Preparation. Retrieved from [Link]

  • Quora. (2019, October 9). How to perform NMR spectroscopy structure determination. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information.
  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

  • Reich, H. J. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • Stenutz, R. This compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
  • ResearchGate. Structures of compounds 2–5 with the numbering of atoms (for NMR assignments). Retrieved from [Link]

  • SpectraBase. Acetic acid (2,5-dimethoxybenzyl) ester. Retrieved from [Link]

  • SpectraBase. This compound - Optional[Raman] - Spectrum. Retrieved from [Link]

  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Goalby, N. 6.3.2 Spectroscopy.

Sources

Mass spectrometry analysis of 2,5-Dimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2,5-Dimethoxyphenylacetic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

This compound (2,5-DMPAA) is a significant chemical intermediate and reference standard used in diverse research fields.[1] With the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol , its structure lends it to applications in pharmaceutical development, particularly in the synthesis of novel therapeutic agents for neurological disorders, as well as in organic synthesis.[1][2] Given its role as a key building block and its potential presence in complex matrices, a sensitive, selective, and robust analytical method is crucial for its accurate identification and quantification.

This application note provides a comprehensive guide for the analysis of 2,5-DMPAA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is well-suited for this purpose due to its high sensitivity and specificity, allowing for reliable quantification even at trace levels.[3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReferences
IUPAC Name 2-(2,5-dimethoxyphenyl)acetic acid[2][4]
Synonyms (2,5-Dimethoxyphenyl)acetic acid[1][2][5]
CAS Number 1758-25-4[1][2][4]
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [1][2]
Appearance Off-white to yellow crystalline powder[1][4]
Melting Point 123-125 °C[1][6]

Principle of Analysis: LC-MS/MS

This method leverages the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection capabilities of tandem mass spectrometry. The workflow begins with the separation of 2,5-DMPAA from other matrix components on a reversed-phase HPLC column. The analyte then enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI).[7] Due to the acidic nature of the carboxylic acid group, ESI in negative ion mode is the preferred method, as it efficiently generates the deprotonated molecule [M-H]⁻.

The tandem mass spectrometer then isolates this precursor ion, subjects it to collision-induced dissociation (CID), and detects the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is the gold standard for quantification in complex mixtures.[8]

Experimental Workflow

The overall analytical process follows a structured path from sample receipt to final data reporting. The key stages are outlined below.

Caption: High-level workflow for 2,5-DMPAA analysis.

Part 1: Sample Preparation Protocol

The goal of sample preparation is to extract 2,5-DMPAA from the sample matrix and remove interferences that could suppress the MS signal or damage the analytical column.[9] The choice of method depends on matrix complexity.

Protocol 1A: Solid Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Urine)

SPE offers superior cleanup by partitioning the analyte from matrix components like salts, proteins, and phospholipids.[10] For an acidic compound like 2,5-DMPAA, a polymer-based or mixed-mode sorbent is often effective.

Materials:

  • SPE Cartridges (e.g., Oasis HLB or equivalent)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (≥98%)

  • Deionized Water

  • Sample Collection Tubes

  • Nitrogen Evaporator

Step-by-Step Procedure:

  • Sample Pre-treatment: Acidify the sample (e.g., 500 µL plasma or urine) to a pH of ~2-3 with formic acid. This ensures the carboxylic acid group is protonated, enhancing its retention on the reversed-phase sorbent.[11]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. This step is crucial for eliminating salts and other components that do not interact strongly with the sorbent.

  • Elution: Elute the 2,5-DMPAA from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤40°C.[12] Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[11] Vortex to ensure complete dissolution. The sample is now ready for injection.

Protocol 1B: Protein Precipitation for High-Throughput Screening

For cleaner matrices or when speed is prioritized, protein precipitation offers a simpler, faster alternative.[9]

Step-by-Step Procedure:

  • To 100 µL of sample (e.g., serum or plasma), add 300 µL of cold acetonitrile containing 1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Part 2: LC-MS/MS Instrumental Parameters

The following tables provide recommended starting parameters for method development. Optimization is necessary for specific instrumentation and applications.

Table 1: Liquid Chromatography (LC) Conditions
ParameterRecommended SettingRationale
Instrument High-Performance Liquid ChromatographStandard for separation prior to MS.[3]
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for aromatic compounds.[11][13]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure good peak shape and ionization efficiency.[11][13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.[11][13]
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns, balancing speed and efficiency.[11]
Column Temp. 40 °CImproves peak shape and reduces viscosity.[11]
Injection Vol. 5 µLAdjustable based on sample concentration and sensitivity.
Gradient 10% B to 95% B over 5 min, hold 1 min, re-equilibrateA standard gradient to elute the compound and clean the column.
Table 2: Mass Spectrometry (MS) Conditions
ParameterRecommended SettingRationale
Instrument Tandem Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for acidic compounds like 2,5-DMPAA.[11][14]
Capillary Voltage -3500 VTypical voltage for generating a stable spray in negative mode.[13]
Nebulizer Pressure 40 psiAssists in droplet formation.[13]
Drying Gas Flow 9 L/minAids in solvent evaporation and ion desolvation.[13]
Gas Temperature 350 °CEnsures efficient desolvation of ions.[13]
MRM Transitions See Table 3Specific precursor-to-product ion transitions for quantification and confirmation.
Table 3: Proposed MRM Transitions for 2,5-DMPAA

The precursor ion for 2,5-DMPAA in negative ESI mode is the deprotonated molecule, [M-H]⁻, with an m/z of 195.07.

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed Use
1 195.1151.1Quantifier
2 195.1136.1Qualifier

Note: These transitions should be empirically optimized on the specific mass spectrometer being used.

Anticipated Fragmentation Pathway

Understanding the fragmentation is key to selecting robust MRM transitions. In negative ion mode, the deprotonated carboxylic acid is prone to specific bond cleavages under collision-induced dissociation. The most common fragmentation is the neutral loss of carbon dioxide (CO₂).

fragmentation cluster_parent Precursor Ion [M-H]⁻ cluster_frag1 Product Ion 1 cluster_frag2 Product Ion 2 parent m/z = 195.1 frag1 m/z = 151.1 parent->frag1 - CO₂ (44 Da) frag2 m/z = 136.1 frag1->frag2 - CH₃ (15 Da)

Caption: Proposed fragmentation of 2,5-DMPAA in negative ESI.

The primary fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylate group, yielding a highly stable benzylic anion at m/z 151.1.[15] A secondary fragmentation can occur from this product ion, involving the loss of a methyl radical (15 Da) from one of the methoxy groups, resulting in a fragment at m/z 136.1. The transition 195.1 → 151.1 is typically the most intense and is therefore recommended for quantification.

Method Validation and Trustworthiness

To ensure the reliability of quantitative data, the analytical method must be validated.[16] This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.

Table 4: Key Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² > 0.99[11]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-Noise > 10, Precision < 20% RSD[11]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise > 3
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed by spiking blank matrix with known concentrations.80-120% Recovery[11]
Precision (RSD%) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.< 15% RSD[11][14]

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound using LC-MS/MS. By following the outlined protocols for sample preparation, instrument setup, and data analysis, researchers can develop a robust, sensitive, and selective method. The principles and specific parameters serve as a strong foundation for adaptation to various matrices and research objectives, ensuring high-quality, reliable data in pharmaceutical, chemical, and environmental analyses.

References

  • This compound | C10H12O4 | CID 74469 - PubChem. (URL: [Link])

  • Preparing Samples for LC-MS/MS Analysis - Organomation. (URL: [Link])

  • Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea - ADDI. (URL: [Link])

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research | myadlm.org. (URL: [Link])

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed. (URL: [Link])

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (URL: [Link])

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note - Agilent. (URL: [Link])

  • Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment - MDPI. (URL: [Link])

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • Desorption Electrospray Ionization Mass Spectrometry: 20 Years - PubMed. (URL: [Link])

Sources

The Cornerstone of Neuromodulatory Drug Discovery: Application Notes for 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,5-Dimethoxy Scaffold

In the landscape of modern medicinal chemistry, the 2,5-dimethoxyphenyl moiety has emerged as a privileged scaffold, particularly in the design of agents targeting the central nervous system. 2,5-Dimethoxyphenylacetic acid serves as a pivotal pharmaceutical intermediate, providing a versatile starting point for the synthesis of a range of neurologically active compounds.[1] Its utility is rooted in the specific electronic and steric properties conferred by the methoxy groups at the 2 and 5 positions of the phenyl ring. This substitution pattern is a key pharmacophoric element for potent agonism at serotonin 5-HT2A receptors, a critical target in the treatment of psychiatric disorders such as depression and anxiety.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of advanced pharmaceutical intermediates and potential therapeutic agents.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is fundamental to its successful application in multi-step synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1758-25-4
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 121-128 °C
Purity Typically ≥98%

Safety and Handling: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application in the Synthesis of Key Pharmaceutical Intermediates

The true value of this compound lies in its role as a precursor to more complex molecules. A critical transformation is its reduction to 2-(2,5-dimethoxyphenyl)ethanol, which can then be further functionalized.

Protocol 1: Synthesis of 2-(2,5-Dimethoxyphenyl)ethanol

This protocol details the reduction of the carboxylic acid to the corresponding primary alcohol. The choice of a powerful reducing agent like Lithium Aluminum Hydride (LAH) is crucial for this transformation.

Reaction Scheme:

G start This compound intermediate Ethyl 2,5-dimethoxyphenylacetate start->intermediate  Ethanol, H₂SO₄ (cat.) Reflux product 2-(2,5-Dimethoxyphenyl)ethanol intermediate->product  1. LiAlH₄, Dry Ether 2. H₂O Quench

Caption: Synthesis of 2-(2,5-Dimethoxyphenyl)ethanol.

Materials:

  • This compound (19.6 g, 0.1 mol)

  • Anhydrous Ethanol (9.2 mL)

  • Dry Benzene (27.6 mL) - Caution: Carcinogen

  • Concentrated Sulfuric Acid (2 drops)

  • Lithium Aluminum Hydride (LAH) (2.3 g, 0.06 mol)

  • Anhydrous Diethyl Ether

  • Saturated solution of Sodium Potassium Tartrate

Procedure:

Step 1: Esterification [1][4]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (19.6 g), dry benzene (27.6 mL), and anhydrous ethanol (9.2 mL).

  • Carefully add 2 drops of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 4 hours).

  • Cool the reaction mixture to room temperature.

  • Work up the reaction in the usual manner (e.g., wash with saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure).

  • The crude ethyl 2,5-dimethoxyphenylacetate can be purified by vacuum distillation.

Step 2: Reduction [1][4]

  • In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride (2.3 g) in anhydrous diethyl ether (300 mL) under a nitrogen atmosphere.

  • Dissolve the ethyl 2,5-dimethoxyphenylacetate (16.8 g) from the previous step in anhydrous diethyl ether (60 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the LAH suspension with stirring at room temperature.

  • After the addition is complete, continue stirring for an additional 10 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the dropwise addition of a saturated solution of sodium potassium tartrate.

  • Separate the ethereal layer. Extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The resulting 2-(2,5-dimethoxyphenyl)ethanol can be purified by vacuum distillation to yield a colorless oil.

Application in the Synthesis of Serotonin 5-HT2A Receptor Agonists

The 2,5-dimethoxyphenyl scaffold is a cornerstone in the development of selective serotonin 5-HT2A receptor agonists, which are under investigation for the treatment of various psychiatric disorders.[2][3] The intermediate, 2-(2,5-dimethoxyphenyl)ethanol, can be converted to the corresponding phenethylamine, a key building block for these agonists.

Conceptual Pathway to 2,5-Dimethoxyphenethylamine Derivatives

The following workflow illustrates the conceptual steps to convert 2-(2,5-dimethoxyphenyl)ethanol into a phenethylamine derivative, which is the core of many psychoactive drugs like 2C-B.[5]

G A 2-(2,5-Dimethoxyphenyl)ethanol B 2-(2,5-Dimethoxyphenyl)ethyl bromide/tosylate A->B  PBr₃ or TsCl, Pyridine C 2-(2,5-Dimethoxyphenyl)acetonitrile B->C  NaCN, DMSO D 2,5-Dimethoxyphenethylamine C->D  Reduction (e.g., LiAlH₄) E Target Serotonin Receptor Agonist D->E  Further Functionalization (e.g., N-alkylation, ring formation)

Sources

The Versatile Role of 2,5-Dimethoxyphenylacetic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

2,5-Dimethoxyphenylacetic acid, a readily accessible aromatic carboxylic acid, has emerged as a cornerstone in the edifice of modern organic synthesis.[1][2] Its unique electronic and structural features, conferred by the two methoxy groups on the phenyl ring, render it a versatile precursor for a diverse array of complex molecules, ranging from psychoactive substances to medicinally significant isoquinoline alkaloids.[1][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed, field-proven protocols and a thorough examination of the underlying chemical principles.

The strategic placement of the methoxy groups at the 2- and 5-positions of the phenyl ring significantly influences the reactivity of both the aromatic core and the acetic acid side chain. These electron-donating groups activate the ring towards electrophilic aromatic substitution, facilitating the construction of intricate molecular architectures.[4][5] Furthermore, the acetic acid moiety serves as a versatile handle for a multitude of chemical transformations, including reduction, esterification, amidation, and cyclization reactions.

This guide will explore the pivotal role of this compound as a key intermediate in the synthesis of valuable compounds, with a particular focus on its conversion to 2,5-dimethoxyphenethylamine and subsequent elaboration into complex heterocyclic systems.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 1758-25-4[6][7]
Molecular Formula C₁₀H₁₂O₄[6][7]
Molecular Weight 196.20 g/mol [6][7]
Appearance White to off-white crystalline powder[8]
Melting Point 121-128 °C[8]
Solubility Soluble in common organic solvents such as methanol, ethanol, and acetone.
Purity Typically available in high purity (≥98%)

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is vast and continually expanding. This section will detail some of its most significant applications, providing both the conceptual framework and practical protocols.

Synthesis of this compound and its Derivatives

The foundation of any synthetic endeavor is a reliable and scalable route to the starting material. This compound is commonly synthesized from 2,5-dimethoxyacetophenone via the Willgerodt-Kindler reaction.[9]

This protocol outlines a robust procedure for the synthesis of this compound from 2,5-dimethoxyacetophenone.

Workflow Diagram:

Willgerodt_Kindler cluster_0 Step 1: Thiomorpholide Formation cluster_1 Step 2: Hydrolysis 2,5-Dimethoxyacetophenone 2,5-Dimethoxyacetophenone Thiomorpholide Thiomorpholide 2,5-Dimethoxyacetophenone->Thiomorpholide Reflux, 6 hr Sulphur Sulphur Sulphur->Thiomorpholide Morpholine Morpholine Morpholine->Thiomorpholide Thiomorpholide_hydrolysis Thiomorpholide Product This compound Thiomorpholide_hydrolysis->Product Reflux, 10 hr NaOH_EtOH 10% Ethanolic NaOH NaOH_EtOH->Product Acidification Acidification (HCl) Product->Acidification

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2,5-Dimethoxyacetophenone

  • Sulphur powder

  • Morpholine

  • 10% Ethanolic Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Thiomorpholide Formation: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyacetophenone (1.0 eq), sulphur (0.75 eq), and morpholine (1.5 eq).[9]

  • Heat the mixture to reflux and maintain for 6 hours.[9]

  • Pour the hot reaction mixture into ice-cold water. A reddish-yellow solid will precipitate.

  • Collect the crude thiomorpholide by filtration and wash thoroughly with water.[9]

  • Hydrolysis: Transfer the crude thiomorpholide to a round-bottom flask and add a 10% solution of sodium hydroxide in ethanol.[9]

  • Reflux the mixture for 10 hours.[9]

  • Remove the majority of the ethanol by distillation.

  • Add water to the residue and cool the solution in an ice bath.

  • Carefully acidify the alkaline solution with concentrated hydrochloric acid until strongly acidic. A precipitate will form.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., water or toluene) to obtain a white to off-white crystalline solid.

Expected Yield: 50-60%.

This compound can be readily converted into its corresponding ester and alcohol, which are also valuable synthetic intermediates.

Workflow Diagram:

Derivatives_Synthesis Acid This compound Ester Ethyl 2,5-dimethoxyphenylacetate Acid->Ester Ethanol, H₂SO₄ (cat.), Reflux Alcohol 2-(2,5-Dimethoxyphenyl)ethanol Ester->Alcohol LiAlH₄, Ether Aldehyde 2,5-Dimethoxyphenylacetaldehyde Alcohol->Aldehyde PCC, CH₂Cl₂

Caption: Synthesis of derivatives from this compound.

Protocol 2: Synthesis of Ethyl 2,5-Dimethoxyphenylacetate

  • Combine this compound (1.0 eq), absolute ethanol (excess), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus.[9]

  • Reflux the mixture until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by vacuum distillation.

Expected Yield: 85-95%.

Protocol 3: Synthesis of 2-(2,5-Dimethoxyphenyl)ethanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of Ethyl 2,5-dimethoxyphenylacetate (1.0 eq) in anhydrous diethyl ether dropwise.[9]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Expected Yield: 80-90%.

Gateway to Phenethylamines: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

This compound is a key precursor to 2,5-dimethoxyphenethylamine (2C-H), a foundational molecule for a wide range of psychoactive compounds and pharmaceutical intermediates. The synthesis typically involves the conversion of the carboxylic acid to an amide, followed by reduction.

Workflow Diagram:

TwoCH_Synthesis Acid This compound Amide 2,5-Dimethoxyphenylacetamide Acid->Amide 1. SOCl₂ or (COCl)₂ 2. NH₄OH Amine 2,5-Dimethoxyphenethylamine (2C-H) Amide->Amine LiAlH₄, THF

Caption: Synthetic route to 2,5-Dimethoxyphenethylamine (2C-H).

Protocol 4: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

  • Amide Formation: Convert this compound to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

  • Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide to form 2,5-dimethoxyphenylacetamide.

  • Filter, wash with cold water, and dry the resulting amide.

  • Reduction: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Add a solution of 2,5-dimethoxyphenylacetamide in anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 4-6 hours.

  • Cool the reaction to 0 °C and quench cautiously with water, followed by 15% aqueous sodium hydroxide, and then water.

  • Filter the solid and wash with THF.

  • Combine the organic phases, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

  • Purify the resulting 2,5-dimethoxyphenethylamine by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Construction of Isoquinoline Scaffolds: The Bischler-Napieralski and Pictet-Spengler Reactions

The 2,5-dimethoxyphenethylamine synthesized from this compound is a valuable precursor for the construction of isoquinoline and tetrahydroisoquinoline ring systems, which are prevalent in a vast number of natural products and pharmaceuticals, including the opioid analgesic papaverine.[3][10]

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield a 3,4-dihydroisoquinoline.[4][5][11][12]

Reaction Scheme:

Bischler_Napieralski Amide N-(2,5-dimethoxyphenethyl)acetamide Dihydroisoquinoline 6,9-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline POCl₃, Reflux

Caption: Bischler-Napieralski cyclization of an N-phenethylacetamide.

Protocol 5: Synthesis of a Dihydroisoquinoline Derivative

  • Prepare N-(2,5-dimethoxyphenethyl)acetamide by reacting 2,5-dimethoxyphenethylamine with acetyl chloride or acetic anhydride.

  • In a round-bottom flask, dissolve the N-acyl derivative in an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C.

  • After the addition, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting dihydroisoquinoline derivative by column chromatography or crystallization.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13][14][15][16][17]

Reaction Scheme:

Pictet_Spengler Amine 2,5-Dimethoxyphenethylamine Tetrahydroisoquinoline Substituted Tetrahydroisoquinoline Amine->Tetrahydroisoquinoline Aldehyde Aldehyde (R-CHO) Aldehyde->Tetrahydroisoquinoline Acid catalyst (e.g., TFA, HCl)

Caption: Pictet-Spengler synthesis of a tetrahydroisoquinoline.

Protocol 6: General Procedure for the Pictet-Spengler Reaction

  • Dissolve 2,5-dimethoxyphenethylamine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).

  • Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, to the mixture. The reaction is often carried out at room temperature but may require heating.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting tetrahydroisoquinoline derivative by column chromatography or crystallization.

Conclusion: A Versatile and Indispensable Reagent

This compound has proven to be a remarkably versatile and indispensable building block in organic synthesis. Its straightforward preparation and the rich chemistry of its functional groups provide access to a wide range of valuable molecules, from fundamental research chemicals to complex pharmaceutical agents. The protocols detailed in this guide offer a practical starting point for researchers to harness the synthetic potential of this important reagent. As the demand for novel and complex organic molecules continues to grow, the applications of this compound are poised to expand even further, solidifying its status as a key player in the synthetic chemist's toolbox.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • ResearchGate. Bischler-Napieralski Reaction of N-[2-(2-Bromo-4,5-dialkyloxyphenyl)- ethyl]. [https://www.researchgate.net/publication/226344278_Bischler-Napieralski_Reaction_of_N-2-2-Bromo-45-dialkyloxyphenyl-ethyl]-N-1-phenylethyl-2-2-bromo-45-dimethoxyphenylacetamides]([Link])

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Bartleby. Isoquinoline Synthesis. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • An Examination of Synthetic Routes to Papaverine. Theses - Theses and Dissertations. [Link]

  • Der Pharma Chemica. Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. [Link]

  • Inorganic Chemistry Research. Green Synthesis of Papaverine one of Opium Alkaloids in Water. [Link]

  • Molecules. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • Arkivoc. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Product Class 5: Isoquinolines. [Link]

  • Erowid. Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. [Link]

  • Molecules. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • Molecules. Sustainable Enzymatic Production of Bioactive Compounds: From Designing to Bioavailability. [Link]

  • The Journal of Phytopharmacology. Exploring the Diverse Bioactive Compounds from Medicinal Plants: A Review. [Link]

  • Molecules. Synthesis and Bioactive Properties of the Novel Coloured Compound Obtained via the Laccase-Mediated Transformation of 5-Aminosalicylic Acid. [Link]

Sources

Technical Guide: 2,5-Dimethoxyphenylacetic Acid as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: The Role of 2,5-DMAA in Modern Analytics

2,5-Dimethoxyphenylacetic acid (2,5-DMAA) is a versatile aromatic carboxylic acid that serves a critical function in both synthetic and analytical chemistry. Its stable structure and distinct physicochemical properties make it an ideal reference standard for chromatography and mass spectrometry.[1] In the pharmaceutical sector, 2,5-DMAA is not only a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, but also a crucial standard for quantifying related compounds in complex matrices.[1] Furthermore, its relevance extends to forensic and metabolic studies, as it is a known metabolite of psychoactive substances like 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper characterization, handling, and application of 2,5-DMAA as an analytical standard. The protocols herein are designed to be robust and self-validating, ensuring the highest degree of accuracy and reproducibility in your analytical workflows.

Physicochemical Characterization of the Analytical Standard

The identity and purity of an analytical standard are its most critical attributes. Before use, it is imperative to verify the material against established specifications.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(2,5-dimethoxyphenyl)acetic acid[PubChem][4]
CAS Number 1758-25-4[Thermo Fisher][5], [Sigma-Aldrich][6]
Molecular Formula C₁₀H₁₂O₄[PubChem][4]
Molecular Weight 196.20 g/mol [PubChem][4]
Appearance White to cream or yellow crystals/powder[Thermo Fisher][5]
Melting Point 121-128 °C[Thermo Fisher][5], [Sigma-Aldrich][6]
Purity (Typical) ≥98%[Sigma-Aldrich][6]
InChIKey BBZDYQUXRFATHZ-UHFFFAOYSA-N[Sigma-Aldrich][6]

Causality Note: The melting point is a rapid and effective indicator of purity. A broad melting range or a significant deviation from the reference value can indicate the presence of impurities or residual solvent.

For unequivocal identification, spectral analysis is non-negotiable. The primary methods for structural confirmation are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][7] Reference spectra are available from various chemical databases and should be used for comparison.[8]

Understanding the Origin: Synthesis and Impurity Profile

A robust analytical method accounts for potential impurities. Understanding the synthesis of 2,5-DMAA provides insight into what these impurities might be. A common route is the Willgerodt reaction, starting from 2,5-dimethoxyacetophenone.[9]

Synthesis_Workflow cluster_synthesis Willgerodt-Kindler Reaction Pathway Start 2,5-Dimethoxy- acetophenone Intermediate Thiomorpholide Intermediate Start->Intermediate Reflux Reagents Sulphur (S) Morpholine Product 2,5-Dimethoxyphenyl- acetic Acid (2,5-DMAA) Intermediate->Product Hydrolysis & Acidification Hydrolysis Ethanolic NaOH Reflux

Caption: Workflow for the Willgerodt-Kindler synthesis of 2,5-DMAA.

Expert Insight: The Willgerodt reaction can introduce sulfur-containing impurities. The hydrolysis step, if incomplete, can leave unreacted thiomorpholide. Therefore, chromatographic methods for purity assessment must have sufficient resolution to separate these from the main 2,5-DMAA peak.

Protocol I: Preparation of Standard Solutions

Accurate preparation of stock and working solutions is fundamental to quantitative analysis. This protocol ensures the integrity of the standard from solid form to final dilution.

Objective: To prepare a 1.0 mg/mL primary stock solution and a 100 µg/mL working standard of 2,5-DMAA.

Materials:

  • This compound (verified standard)

  • Methanol (HPLC or ACS Grade)

  • Class A Volumetric Flasks (10 mL, 100 mL)

  • Analytical Balance (readable to 0.01 mg)

  • Ultrasonic Bath

Step-by-Step Methodology:

  • Tare and Weigh: Accurately weigh approximately 10.0 mg of 2,5-DMAA standard directly into a 10 mL Class A volumetric flask. Record the exact weight.

    • Rationale: Direct weighing into the flask minimizes transfer loss, a common source of error.

  • Initial Dissolution: Add approximately 7 mL of methanol to the flask. Cap and swirl gently to dissolve the majority of the solid.

  • Complete Dissolution: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

    • Rationale: Sonication breaks up small agglomerates and overcomes slow dissolution kinetics, ensuring a homogenous solution.

  • Equilibration and Dilution: Allow the solution to return to room temperature. Once equilibrated, carefully add methanol to the calibration mark.

    • Rationale: Solvents change volume with temperature. Bringing the solution to ambient temperature before final dilution is critical for accuracy.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed. This is your 1.0 mg/mL Primary Stock Solution .

  • Working Standard Preparation: Using a calibrated pipette, transfer 10.0 mL of the Primary Stock Solution into a 100 mL Class A volumetric flask. Dilute to the mark with methanol. This is your 100 µg/mL Working Standard .

  • Storage: Transfer solutions to amber glass vials and store at 2-8°C. Solutions should be stable for several weeks, but stability should be verified if stored for extended periods.

Protocol II: Quantification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a robust RP-HPLC method for the quantification of 2,5-DMAA. The method is designed to be validated according to ICH guidelines.[10][11]

HPLC_Workflow cluster_hplc HPLC Quantification Workflow Prep Prepare Standard Curve (e.g., 1-100 µg/mL) Inject Inject onto HPLC System Prep->Inject Sample Prepare Sample (Dilute in Mobile Phase) Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Analyze Integrate Peak Area & Quantify Detect->Analyze

Caption: General workflow for the quantification of 2,5-DMAA by HPLC.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic acids.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v)A common mobile phase for phenylacetic acids. The acid suppresses ionization of the carboxyl group, leading to better peak shape and retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CProvides stable retention times by controlling viscosity and separation kinetics.
Detection UV at 225 nmA wavelength where the dimethoxy-substituted benzene ring exhibits strong absorbance.[12]
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overloading.

Method Validation (Self-Validating System):

To ensure trustworthiness, the method must be validated.[13]

  • Specificity: Inject a blank (methanol) to ensure no interfering peaks are present at the retention time of 2,5-DMAA.

  • Linearity: Prepare a calibration curve using a series of dilutions from the working standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Plot peak area versus concentration. The correlation coefficient (r²) should be >0.999.[11]

  • Accuracy & Precision: Analyze samples at low, medium, and high concentrations within the linear range in triplicate. Accuracy (recovery) should be within 98-102%, and precision (RSD) should be <2%.

  • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Protocol III: Identification by GC-MS

For definitive identification, especially in complex matrices like biological samples, GC-MS is the gold standard. Due to the carboxylic acid group, derivatization is required to increase volatility.

Objective: To identify 2,5-DMAA by converting it to a volatile silyl ester for GC-MS analysis.

Materials:

  • Dried 2,5-DMAA sample or residue from an evaporated solution.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Pyridine or Acetonitrile (Silylation Grade).

  • Heating block or oven.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample containing 2,5-DMAA is completely dry in a GC vial.

    • Rationale: Water will react with the silylating agent, reducing derivatization efficiency.

  • Reagent Addition: Add 50 µL of pyridine (or acetonitrile) and 50 µL of BSTFA w/ 1% TMCS to the dry sample.

  • Derivatization Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

    • Rationale: Heating drives the silylation reaction to completion, converting the polar carboxylic acid to a nonpolar trimethylsilyl (TMS) ester.

  • Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS system.

Table 3: Recommended GC-MS Method Parameters

ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temp. 250 °C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Expected Outcome: The resulting mass spectrum of the TMS-derivatized 2,5-DMAA will show a characteristic molecular ion and fragmentation pattern that can be used for positive identification.[14][15]

Safety and Handling

As a laboratory chemical, 2,5-DMAA requires appropriate handling procedures.

  • GHS Hazards: Causes serious eye irritation (H319), may cause respiratory irritation (H335), and may cause skin irritation (H315).[4][6][16]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • León, T., Correa, A., & Martin, R. (n.d.). Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • SpectraBase. (n.d.). This compound - Optional[MS (GC)]. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[Raman]. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[MS (GC)]. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.
  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Røsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • MDPI. (2024). Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. Metabolites. Retrieved from [Link]

  • Namera, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Egyptian Journal of Forensic Sciences. Retrieved from [Link]

  • Lin, H. R., et al. (2006). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved from [Link]

  • Kanamori, T., et al. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of Forensic Sciences. Retrieved from [Link]

  • Phoenix Police Department. (2024). TOX-SOP-31 Protocol for Solid Phase Extractions of Acid Basic Drugs in Blood. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Homoveratric acid. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Lestido-Cardama, A., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry. Retrieved from [Link]

  • Patel, A., & Shah, B. (2014). RP-HPLC Method Development and Validation using Factorial Design for Simultaneous Estimation of Thiocolchicoside and Etodolac with Forced Degradation Studies. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

Sources

Application Note: Derivatization of 2,5-Dimethoxyphenylacetic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the chemical derivatization of 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA) to facilitate robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). 2,5-DMPAA is a significant analyte, often encountered as a metabolite or precursor in the synthesis of psychoactive phenethylamines.[1] Its direct analysis by GC is hampered by the polar carboxylic acid moiety, which leads to poor peak shape, thermal instability, and limited volatility. This document outlines two effective derivatization protocols—silylation using BSTFA and esterification via acid-catalyzed methylation—explaining the chemical rationale and providing step-by-step methodologies. The expected analytical outcomes are presented to demonstrate the significant improvements in chromatographic performance and mass spectral clarity achieved through these derivatization strategies.

Introduction: The Analytical Challenge

This compound (2,5-DMPAA) is a compound of interest in forensic chemistry, toxicology, and pharmaceutical development due to its association with 2C-series designer drugs.[2][3] Accurate quantification and identification of 2,5-DMPAA in various matrices are crucial for both regulatory control and metabolic studies. However, the inherent chemical properties of 2,5-DMPAA present a significant challenge for direct GC-MS analysis.

The primary obstacle is the carboxylic acid functional group (-COOH). This group is highly polar and capable of hydrogen bonding, which results in:

  • Low Volatility: The compound does not readily vaporize in the GC inlet, leading to poor transfer onto the analytical column.[4]

  • Thermal Instability: At the high temperatures required for volatilization, the acid can decarboxylate, leading to analyte loss and inaccurate quantification.

  • Poor Peak Shape: Interactions between the polar acid group and active sites (silanol groups) on the GC liner and column cause significant peak tailing, reducing resolution and sensitivity.[5]

To overcome these issues, chemical derivatization is an essential sample preparation step.[6] This process converts the polar -COOH group into a less polar, more volatile, and more thermally stable functional group, making the analyte amenable to GC-MS analysis.[4][7]

Rationale and Strategy Selection

The goal of derivatization is to replace the active hydrogen on the carboxylic acid's hydroxyl group with a non-polar moiety.[8] This effectively "caps" the polar site, preventing hydrogen bonding and increasing the molecule's volatility. The two most common and effective strategies for carboxylic acids like 2,5-DMPAA are silylation and alkylation (esterification) .[4][9]

  • Silylation: This involves replacing the acidic proton with a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce volatile byproducts that do not interfere with the analysis.[8] The resulting TMS esters are significantly more volatile and thermally stable. The reactivity order for silylation generally follows: alcohols > phenols > carboxylic acids > amines.[10]

  • Esterification (Methylation): This classic method converts the carboxylic acid into its corresponding methyl ester. This can be achieved using various reagents, including diazomethane (highly effective but toxic and explosive), or more commonly, by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like HCl or H₂SO₄.[11][12] On-line methylation techniques using reagents like phenyltrimethylammonium hydroxide (PTMAH) are also available.[13][14]

This note will detail protocols for silylation with BSTFA and acid-catalyzed methylation, as they represent robust, accessible, and widely validated approaches.

Experimental Workflow and Protocols

A generalized workflow for the derivatization and analysis of 2,5-DMPAA is depicted below. The critical step is ensuring the sample is completely dry before adding the derivatization reagent, as moisture will readily hydrolyze both the reagents and the resulting derivatives.[9]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing 2,5-DMPAA Solvent_Evap Solvent Evaporation (Dryness is Critical) Sample->Solvent_Evap Reagent_Add Add Derivatization Reagent & Solvent Solvent_Evap->Reagent_Add Heat_React Heat & React (e.g., 60-70°C) Reagent_Add->Heat_React GCMS_Inject Inject into GC-MS System Heat_React->GCMS_Inject Data_Acq Data Acquisition & Analysis GCMS_Inject->Data_Acq

Caption: General experimental workflow for 2,5-DMPAA derivatization.

Protocol 1: Silylation using BSTFA with 1% TMCS

This is a rapid and highly effective method. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor, and the 1% Trimethylchlorosilane (TMCS) acts as a catalyst to enhance reactivity, especially with sterically hindered groups.[8]

Materials:

  • Dried 2,5-DMPAA sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Ethyl Acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for drying

Procedure:

  • Sample Preparation: Place 1-10 mg of the 2,5-DMPAA sample into a reaction vial.[8] If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent (e.g., acetonitrile) to dissolve the residue. To this, add 100-200 µL of BSTFA + 1% TMCS. A molar excess of at least 2:1 (reagent to analyte) is recommended to drive the reaction to completion.[8]

  • Reaction: Tightly cap the vial immediately to prevent moisture ingress. Heat the vial at 60-70°C for 30-60 minutes.[15] Reaction time can be optimized, but many simple carboxylic acids derivatize almost instantly upon dissolution.[16]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. No work-up is required as the reagent and byproducts are volatile.

Caption: Silylation of 2,5-DMPAA with BSTFA to form the TMS ester.

Protocol 2: Methyl Esterification with Methanol and Acid Catalyst

This classic method is cost-effective and produces a very stable methyl ester derivative. The reaction requires an acid catalyst and heat to proceed efficiently.

Materials:

  • Dried 2,5-DMPAA sample

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Extraction solvent (e.g., Hexane or Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vials, heating block, vortex mixer

Procedure:

  • Sample Preparation: Place the dried 2,5-DMPAA sample in a reaction vial.

  • Reagent Preparation: Prepare a 5-10% (v/v) solution of H₂SO₄ in anhydrous methanol. (Caution: Add acid to methanol slowly while cooling). Alternatively, a reagent of acetyl chloride in methanol can be used.[11]

  • Reaction: Add 1-2 mL of the acidic methanol solution to the sample vial. Cap tightly and heat at 60-80°C for 1-2 hours.[12]

  • Neutralization and Extraction: Cool the reaction mixture to room temperature. Add 1 mL of water and 1 mL of hexane (or dichloromethane). Vortex thoroughly. Carefully add saturated NaHCO₃ solution dropwise until effervescence ceases to neutralize the excess acid.

  • Isolation: Vortex the mixture again and allow the layers to separate. Carefully transfer the upper organic layer containing the methyl ester to a clean vial.

  • Drying and Analysis: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. The clear supernatant is now ready for GC-MS analysis.

Expected Analytical Outcomes

Derivatization drastically improves the chromatographic and mass spectrometric properties of 2,5-DMPAA. The underivatized acid, if it elutes at all, will produce a broad, tailing peak at a high retention time. In contrast, the derivatized products will be sharp, symmetrical, and elute much earlier.

Table 1: Comparison of Analytical Characteristics

ParameterUnderivatized 2,5-DMPAA2,5-DMPAA-TMS Ester2,5-DMPAA-Methyl Ester
Molecular Weight 196.20 g/mol 268.34 g/mol 210.22 g/mol
Volatility Very LowHighModerate-High
Thermal Stability PoorExcellentExcellent
GC Peak Shape Broad, TailingSharp, SymmetricalSharp, Symmetrical
Retention Time Long / Does not eluteShortShort-Medium
Key Mass Fragments (m/z) 196, 151, 137, 121[17]M-15 (253), 208, 151M-31 (179), 151, 121

The mass spectra of the derivatives are also more informative. The TMS derivative typically shows a characteristic loss of a methyl group ([M-15]⁺), providing a clear indication of the molecular ion. The methyl ester often shows a loss of the methoxy group ([M-31]⁺). Both derivatives retain the key fragment at m/z 151, corresponding to the dimethoxybenzyl cation, which is characteristic of the original molecule's core structure.

Conclusion and Best Practices

Chemical derivatization is an indispensable technique for the reliable GC-MS analysis of this compound. Both silylation with BSTFA and methylation via acid-catalyzed esterification effectively convert the polar, non-volatile acid into derivatives suitable for gas chromatography.

Key Best Practices:

  • Anhydrous Conditions: Moisture is the primary enemy of derivatization. Ensure all glassware is dry and use anhydrous solvents and reagents.[8][9]

  • Reagent Excess: Use a sufficient molar excess of the derivatizing reagent to ensure the reaction proceeds to completion.

  • Method Validation: Always run a derivatized standard to confirm retention time and mass spectrum before analyzing unknown samples.

  • Blank Samples: Prepare a reagent blank to identify any potential interferences from the solvent or derivatizing agents themselves.[8]

By implementing these robust protocols, researchers, forensic scientists, and drug development professionals can achieve sensitive, accurate, and reproducible results for the analysis of 2,5-DMPAA and other related acidic compounds.

References

  • Vertex AI Search. (n.d.). Acids: Derivatization for GC Analysis.
  • ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (n.d.). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. PMC. Retrieved January 9, 2026, from [Link]

  • PubMed. (n.d.). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Retrieved January 9, 2026, from [Link]

  • PubMed. (2012, January). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of Chromatographic Science, 50(1), 1–9. Retrieved January 9, 2026, from [Link]

  • National Institute of Justice. (2012, January 1). GC-MS and GC-IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Retrieved January 9, 2026, from [Link]

  • Semantic Scholar. (n.d.). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Retrieved January 9, 2026, from [Link]

  • Vertex AI Search. (n.d.). Determination of carboxylic esters by acid fusion reaction gas chromatography.
  • ResearchGate. (n.d.). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Request PDF. Retrieved January 9, 2026, from [Link]

  • PubMed. (2021, September 15). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Retrieved January 9, 2026, from [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved January 9, 2026, from [Link]

  • Bibel, A. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (2020, July 28). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. PMC. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). 9 questions with answers in BSTFA. Science topic. Retrieved January 9, 2026, from [Link]

  • ACS Publications. (n.d.). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry. Retrieved January 9, 2026, from [Link]

  • Vertex AI Search. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • DEA.gov. (2019, September). Analysis of Drugs Manual. Retrieved January 9, 2026, from [Link]

  • Vertex AI Search. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • PubMed. (n.d.). Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Retrieved January 9, 2026, from [Link]

  • PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (n.d.). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Retrieved January 9, 2026, from [Link]

  • CalTech GPS. (2017, July 25). Comparison of three methods for the methylation of aliphatic and aromatic compounds. Retrieved January 9, 2026, from [Link]

  • MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2025, August 6). Solid Phase Microextraction and On-line Methylation Gas Chromatography for Aliphatic Carboxylic Acids. Request PDF. Retrieved January 9, 2026, from [Link]

  • SEARCH. (n.d.). The analysis of controlled substances. Retrieved January 9, 2026, from [Link]

  • PubMed. (n.d.). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2025, August 9). IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION. Retrieved January 9, 2026, from [Link]

  • Wiley. (n.d.). THE ANALYSIS OF CONTROLLED SUBSTANCES. Retrieved January 9, 2026, from [Link]

  • Google Books. (n.d.). The Analysis of Controlled Substances.
  • ChemRxiv. (n.d.). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography - Vacuum - Photoionization Orbitrap Mass Spectrometry of Bio-Oils. Retrieved January 9, 2026, from [Link]

Sources

Application Note: Strategies for Efficient Amide Coupling of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of pharmaceuticals, natural products, and peptides.[1][2] The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[3] While conceptually straightforward, the direct condensation of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction that deactivates the amine nucleophile.[4][5] Consequently, a diverse toolkit of coupling reagents has been developed to activate the carboxylic acid, facilitating amide bond formation under mild conditions.[1][2]

This application note provides a detailed guide to the experimental protocols for the amide coupling of 2,5-dimethoxyphenylacetic acid, a common building block in organic synthesis. We will explore two robust and widely applicable coupling methodologies: a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and a more potent method utilizing the uronium salt HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The protocols are designed to be self-validating, with explanations for key experimental choices and guidance on reaction monitoring and product purification.

Understanding the Chemistry: The Role of Coupling Reagents

The fundamental principle behind amide coupling reagents is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl group towards nucleophilic attack by the amine.[4][6]

Carbodiimide-Mediated Coupling (EDC)

Carbodiimides, such as EDC and dicyclohexylcarbodiimide (DCC), are widely used activating agents.[1][7] The reaction mechanism involves the initial attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][8] This intermediate can then be intercepted by the amine to form the desired amide and a urea byproduct.[4][8]

However, the O-acylisourea intermediate is susceptible to an intramolecular rearrangement to form a stable N-acylurea, an undesired side product.[8][9] To mitigate this and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[7] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable than the O-acylisourea but still highly reactive towards amines.[10]

Diagram 1: Carbodiimide-Mediated Amide Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + NHS/HOBt N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement NHS_HOBt NHS or HOBt Amide Desired Amide Product Active_Ester->Amide + Amine Amine Primary or Secondary Amine Urea_Byproduct Urea Byproduct

Caption: Workflow of EDC/NHS mediated amide coupling.

Uronium/Aminium Salt-Based Coupling (HATU)

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, uronium/aminium salt-based reagents like HATU are often more effective.[7][11] HATU is known for its high reactivity and rapid reaction times, often leading to higher yields and cleaner reactions.[7][12] The mechanism involves the formation of an active ester with 7-aza-1-hydroxybenzotriazole (HOAt), which is incorporated into the HATU structure. These active esters are highly reactive and less prone to racemization in the case of chiral carboxylic acids. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, initiating the activation process.[2]

Experimental Protocols

The following protocols are designed for the amide coupling of this compound with a generic primary or secondary amine. It is crucial to use anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for routine amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M. Add the amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).[5] Cool the mixture to 0 °C in an ice bath.

  • Activation and Coupling: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[2]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HATU-Mediated Amide Coupling

This protocol is recommended for more challenging substrates or when faster reaction times are desired.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (0.1-0.5 M).

  • Reagent Addition: Add the amine (1.0-1.2 eq) and DIPEA (3.0 eq) to the solution.[5][13]

  • Activation and Coupling: Add HATU (1.2 eq) to the mixture at room temperature.[5][12] Stir the reaction for 1-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[2] These reactions are often complete within a few hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude amide by flash column chromatography on silica gel.

Diagram 2: General Experimental Workflow

G Setup Reaction Setup (Inert Atmosphere) Reagents Add Acid, Amine, Base, Coupling Reagent Setup->Reagents Reaction Stir at RT (or 0°C to RT) Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up (Extraction) Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: A generalized workflow for amide coupling reactions.

Data Presentation: Reagent Stoichiometry and Conditions

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)Rationale
Carboxylic Acid 1.0 eq1.0 eqLimiting Reagent
Amine 1.0 - 1.2 eq1.0 - 1.2 eqA slight excess can drive the reaction to completion.
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.2 eq)Ensures complete activation of the carboxylic acid.
Additive HOBt (1.2 eq)N/ASuppresses side reactions and improves efficiency.
Base DIPEA (2.0 - 3.0 eq)DIPEA (3.0 eq)Neutralizes HCl from EDC·HCl and deprotonates the acid.
Solvent Anhydrous DMF or DCMAnhydrous DMFPolar aprotic solvents that solubilize most reactants.
Temperature 0 °C to Room Temp.Room TemperatureHATU reactions are typically faster and can be run at RT.
Reaction Time 12 - 24 hours1 - 4 hoursHATU provides significantly faster kinetics.

Analytical Characterization and Monitoring

Effective monitoring is crucial for determining reaction completion and identifying potential side products.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting materials and the formation of the product. The amide product is typically less polar than the starting carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of the starting materials, product, and any byproducts, confirming the identity of the desired amide.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of the final purified product.[14][15] ¹H and ¹³C NMR will confirm the formation of the amide bond and the overall structure. Online NMR can also be used for real-time reaction monitoring.[16][17][18]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and amine. For challenging substrates, switching from EDC/HOBt to the more reactive HATU is often beneficial.[19] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.

  • Side Product Formation: The most common side product in carbodiimide couplings is the N-acylurea.[8][9] Using an additive like HOBt or NHS is the primary way to prevent this. If side products are still an issue with HATU, ensure the order of addition is correct (pre-mixing the acid, amine, and base before adding HATU).

  • Purification Difficulties: The urea byproduct from EDC is water-soluble, making it easily removable during the aqueous workup.[7] If DCC were used, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[7][8] If the amide product is difficult to separate from residual starting materials, optimizing the stoichiometry and reaction time can lead to a cleaner crude product.

Conclusion

The amide coupling of this compound can be achieved with high efficiency using standard modern coupling reagents. The choice between a carbodiimide-based method like EDC/HOBt and a uronium salt like HATU will depend on the specific amine being used, cost considerations, and the desired reaction time. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and successfully synthesize the desired amide products for their research and development endeavors.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH17YOEriCkrm7CUmyE80q3Ha2cyhgyN1ZiW8hlq5_g2Vujuo0bDVlhZP8cLKZvtPXzEnf5K8-MnC_pvqMWfhB3zinbTGRr-dVRqxcYhtO69lGlxo8FRte8d5R8CKnRy9Xjs0VUPVte4OE1d-1IEqw1cCIrpdlRZxx6JVh_B3KUsJVxnRF7i8NQbyuws3qbLoQxDDZSn56SAwMunWyzj_FW05oZqEjXKI8DTR0yTcSGEAwB387yjhZCjYVt4T18582nIBD1EV_xTKCrr1k=]
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmqzeftM9Mux218bEUWu8fwwJ2iIo2ekYWl1UpkoeO4XkVInX7NGBis7qeQtVJriMHtJOkES9C073nBykSCMjd_CUiIoPA7jpU9wRJq9edvvyjLntkG3dvk-tk16ZFJDv_9A==]
  • Wikipedia. (n.d.). Carbodiimide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0-0ReNZdBf2tEDwe3Aeahjp0C55vx1KbbU9yiM05MF13BaIG64ZlOHFX5k3sXjfxWtWmuMV64WZU4M_ytayxOK73VePiuDr1ILvYSikqZrCRSmtnT7Zx0UqiUiJIlFUxN3Gnj]
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2c6YEzFnD30HTyeGrhflO2bMoa-IN4M65A2abBqcBrrZwJk5aMfbBmLsHkIYEF0K6FHqoQ0k3rYEMtth8_sb3HqD7-iGgmxUAQgbWY1kooW4b320KwH238lapAeJMDCLylFbXwoTi1fAMMVRySgC9qJ1Y3HkN96S5kcBHqWlUHaBidihl9W4=]
  • JoVE. (2023). Preparation of Amides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-tkpaEBPwFjDIohv9KptkpYzqFYLgu4DoGBgbShYXVI5ZpjdqUsk6BLXpdyyGetdoeSpg-GBWVASShy7Mhez6cLD-fQT1ZVAGYoG4RVImQKRP2KVqcyoNpCV9MYKb8kWCi2l3Kg6TtWLw3C8an9wqtqpJBZf3n_f0LwfFjT0=]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGIgx-wPcL-Yo72pdCVZXoTQmtahGbpXfYdAT-Y31iEeOVb8-MTU3VDmZiADS5PrlmctRx_4kMlqwYK26mEVwkUE_MzJQTeKZ9fY-T5eppKnPo8CZoJLRPhrSU0ptEG6Nwa08Olx-YvQxLnTU4wZMOdyX-uw==]
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmxsxvzlYFYBYAe-ovTKfGv1nIH-ZLUyiA1s08O0ta9KhHqpFPxe7G0sXuPok3HSD2zt_FQ_wWXdSH8bLX-h4PUeKieOB-UQLmMgGsGonkDO9YsBFKs7h4zVLpe8HxM7b6bRPK62So0X91NvrwOA4mRGhqKE-a3qB5SYGkNKlx4pxxBTujGH_V3ETW1NhQTc0VJTpWggTTmhxUAmcKZS8zS3sRBKjlZg==]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk3F7sv2xUIKPtN2wSjY6N7_hzlm70DS56293eCz6sKgZhjZowBPigu02iqmCPi4AGl4ZZGJnS-3eMo_HgHIYae36UkAb-1GUG-RhGdr_FNRuiEqmcFeKeujngSpZrUUB2WCEeJzS05eK5dMjMGBkZZo8iFUuZTwhUV8rKfVJ8ncbzmDBjJCKOzWq6nA==]
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9u_1C0fbOlFA1Ilpz-ogUW0ARVAbq6vHZxP1sRto1db1poN1ZqNS-J8SSpmYku7c26nH0soDraHXrGBKzpLqOZfKH_-AcjcWtlbIQxoI0FOeD46mNMO6TRquw8uamPPGDUWtvm4pNexTfHeRnPN0z2rJeeoQj3NJb0VOUf1QIgTMn4k3I_HZWEVWtTEn4sRaSZCW3d9-IWhpXYYA_lLr1qWE-ErTKbGSK-op7hFDOdIA=]
  • Fisher Scientific. (n.d.). Amide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbqdXQWj4wpmldxPCwRY9A-M6h4mDPMT0yf-zm6RR9JzDXvHZtQ5i23y4HoAlqH7tYtuRfRbZslxdyQ2SHwrraUHLpkhQ_PHScoGeJFTyIUqWRJPGUCHQ6AzQ7HIAx6Y5pwDMwnsNdVg2nyJdTeTkLe4hzg6Hsy7nEju3u0TCdo-jX4M9qyzpCAxmMqmcMArpU66lvDawa-eHS37S9p-s=]
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL3R_N_z5EWz0y0pWpeyte1Hhz6E2vvhImPbCYoz3ePm717BwH-5GT1NkJfJy8oEKj0F6Vwh1IspbAC5fxCVym-0ycHzsEOlmWkz8nzULmmnWLuQhdAKoinBERNzWDrRh1Pwkp--SulERShzUehIBbkRM=]
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVEcKX9lzlxoZ_vb-00Gn9cre_iIpRS8Y6cT9FI5HLrNrkMPK7KVH2kPtbrqWc9gevutbslUf_Cd9-PmJ65jP-42a0eczwvsNnItVJhcC7W2HGL2JwN1ElWxpjVDYNrdB46V_9mIpZVAgiLg==]
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGasEEpJVLWuDAskRiTnCUQFhtLsqfnm5GiEoJLF6gz7hrk-EhLLK0gc7xPH1t5zY_7GXYUd9U4ws3eBSsnSq_BLor-mTT6n0h6uGo-u7vySlI6ep6md7ZVi-397lzl29aQP7X9doTKD7Xd-P0eZgMeVw6kpZ2z0TnupkPT6tW74IIjjfOWPeA3FOLuddfUaYt0bFKXmphYYogC14aaV-PEbifHEtBWUC9eEMkgWz_mYsb_xyt1OAGbw_vTmpPj]
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjh0t0Xvz3r9LMt5aNIrlBKbYv83q7FdD2Lu02aV8vYlfgP8r_OL7ESCK8zSPZ8Aa7GjGz_Xqf81RkO-cd_ke-5b6VYJJ15C-uYe0-aYCmMXTkWyxZVNeSuAEk-K4yfQgl7U0ZL_S6QmEyW9tMIhanvknClsCEBlY=]
  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExuSJFFqVFTgbHc9Y5xtWWgAElMt5EHf_fDO9i_3VTV9rTXRFF5lM5JJYkKi68nZtBUNxu7x5xqXtVDPFKh6KWU87P6jX_2tAYGjhn7rseKKgIxHXtiht2DdqFKzQhUvAbZ9ax3cfU_mfhHkunhiKw2Ucv_iPG0n7StbMOoB7bDoB84K0icsrIDLjVO22N1X2Wl5NUvEuHjIU3XvQv]
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwsJulImqsYC76t6jP9kXacHhIF-n600aCLIdPNyxAWSZrEWy7iEzwiQfrXNILEsFiVwgIA99qXffy0G1LFkkFnCMxlxxznRpqDvmiDs9s8Z4fwUHLsHFWAsduJ69Ztvc8ceCUzEWlw6M4wAgwbP8M_1SUrxctrnlcucciofUzdfIvBes5UKd-HTl1RM-qYaYkd3-LFwGvo-niO2m9Pg8=]
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9R3PqpAVr7AVy9aL6TrE1v5mAFPBri_yGcsLCHWNdWCODK-r2v-uZ3YaHfzFOTR9AwcHrLDThQ8r-In8O0RDsvU5yWB-WR5I4z4_170zRhSJgUcrzfYHTmcipRMuA6pcrr8N0ISp-Dg==]
  • PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9WWQ2QTFT98v8NcF6-Ri9h4-0ApI1Ryzx-gfYJwnXJ2CJQi_3k3KrbYeT2ivnsUW9zWSpY1a-jS5xrOEQMFVCfNdzi6wZgUkYYc_EKIviltkSqtFX6cq_C3c2ICV2vXo35oE=]
  • ResearchGate. (n.d.). Amine coupling through EDC/NHS: a practical approach. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkj-XFBv7wjuHt35mtBZ7S8XrnD6PdY_5xKfedWS_furZTw70s1-zwkJ1ZpzJWTu6WfYrgLhtqFZU6XKxKQ0rP3khrLnxqZrdkS_icsjgdFMzqdGwEJOF65fRDJNvUM7-tnR9VW6V3XLEgEwGzUxVakrnEbaUhCsSkaQYC3E1mi2QLNwI8Zbq1kL9nXom30NiSG73-vcE8WG8MXq0Qyg==]
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ6kEQl1oA7YYC36S7mu343-z6oTsGwQr_tbegC8-lYbnSexm_ydct5pYY7a2MugwuZaJ5n3lvK4AzI6vWoA4E54UxUKHSB8-ukjX9O0Z0aIyk2QRhAqxu1N6NQkcNNNTVjdQAcdKHoFxyU5iXoi5lmI6QI_uuPDh9Oz7iZEbKlqFTsg==]
  • International Journal of Electrochemical Science. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETaUZT8yC7tQn0bM3wQI0B1RNRTRhX6irV_gRtsgLcIUhcA7CJ9a_knaW-ECLbwKx0bUYbycD13sLVIBZ7TDvIfx-dOnf4Y5oHMocy7xz9deodobs9OnsEWmTBd6qJ_K6RGE5WlzJhZhFCpw-3poIG]
  • Organic Chemistry Portal. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuT0l-2cltZC-XYV7RnePA6zsxBXTiK8Yy117YrlXtazoCIJb006WVnSwdTx72uQIs-diR1ZQW08ReuZFX1EWtbVk0SR-7W7Zx1l538lQUFnqEP0ph0erapndtSkM1ujlTPtKLPkkongnXHFNB40mnXWWU]
  • Reddit. (2022). amide coupling help. r/Chempros. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuqxDdH9cunAwp6usg_uVECvgTFhNpeVChIgDwgmRwCOnO80R5csGp6tJ7RFHynmhTlPiiYPolhC7BPswaV_Omi_r1iRHCjgZdKITwxr7zRcpVZHtmhpd02VYqWD686luPnY1HIjF-iz4jDxUF3hMQoQAKnr8mOBoHaErW7lyixA==]
  • ResearchGate. (n.d.). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaAZn8K0U8k6_Jzz2TfLnadX4HEU-Y7rMFS18TCjFUWeSx_n5dWUQxTdln1ZDM3URJJHQicnshv6p9uJNxsrm6sG4UpQ1YikuJkpJNF1ksWqiAi9aKHHJI5zUBlJaqgFilpuu8f0GYMvma4AGLyFUfhKiw8r-Nm_zJYfofkMOJB-u6RNuwFsSVubBxHPp-SlGCV3eiJceR3BwDUq-0Er14a6LhvCf_AMRwumG6x3tbhqeUs8v1DI6DzO_6gn9Y9HcVkKlQlL9qDk8]
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOPtS-vAlAabgzZZAOJov-NAib8oUw_5LsmqMV-Bb9i3K8SKlLfWhcFYLzcaUvVqSiuFgPEIRYDq0UXwe_pX-k2fPxbK4IzVZAaU25Kxz6AxRilTuL83Y94Stos4aBHirUXXC6VSi21D2umssvCakViXTK9olBZSLjFljz2oG0EswpouEJRMELGgvLtt4=]
  • ResearchGate. (n.d.). Monitoring the amide coupling reaction by 1 H NMR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRrqQnzJMb0pKWqA66MTcidcVD5cp7R5PTG2D8BCEurO9d17Q0Y3I6WxvYwsVqo75o2SxnHOVZ6okuJwBUd-Fcj6wUcizYY2e5nAHwREP3kJWcz5zCGmk8BnIrxtpvViAxNdw6w23Z4FDloCeClgaWFnpRGOpPCWR05Y68sDlD6CW-QI348AKug64eL_2qOu3sBOy9nHyEA6ob0kAAxvkCPbvA2Su2fHkG8sC8yyZGu0p-MNEmmghyQKf_7A==]
  • National Institutes of Health. (n.d.). This compound. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHobpQqMGg48sY5Y_qy9KSzQe-Tn7Rv6S9Yz4zI0HOhvxQNT2Ed8fIAoDLo3AtL9z8DLsLCMhIEzNEghm5AZUTCnh_zcGDGMjLWiqlPcpD6-yERLwkVtW-YfbsuzHbitnttfTuos-_XXL8YDz78FRrMn0in_n1S59uBBqM2Q6j_xPX]
  • National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFum_5h1WGIxueP1EgSSTBZuCEm1l0wRenwvwMcOQFS8mexPN91GNfnCxDaTS9zmUoWorf3HlQCCTPHLdy5vNvjgHxm542fOmCyvCVszaQR9WQPqudzcV82GKlYj91Q2f_CkufMGv6wzznU9qQ=]
  • Imai, Y., et al. (n.d.). synthesis and characterization of soluble aromatic polyamides from 2,5-bis (3-amino-phenyl). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp7cUaOrsOjKrQKdg7HzHFYjCWSAKa80ysSedZTLvGivF_q9BqGJqcvcm7gkX5jBygUw5Zq9NNQfHBT5szgSJfraGBgBeOB7BoYjDVth20dn9fENkFmHgjzk6ua0c2OX20LdleZCECyW8=]
  • ResearchGate. (n.d.). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxsUcVxHukXsOYlPHp7lcr9g3uJrXrsquNJYEhpYLicqghYMlfbOZD4nfz1NwOZ0EzaW6wpdYHbkzryeoxy9tLh9yEK5x7i08RA8ETou5goLBAk3kNt7qM7sL3tdThpmkdGe1nrXvQPmjmgucnH43ho2dNfZ8s17Ixa4SroMv_0N_bUehcEIzEfDOJv2z8DgCYyzxBWngQ7bBjEN02uCTb9wFGjX0tQwiqFKk_ms7-JFTiYNWGUca_pB3QEdKeKd6_tkj3mfhmzNlSztaCjA0sTx0wdjr72g==]

Sources

The Strategic Utility of 2,5-Dimethoxyphenylacetic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic campaign. 2,5-Dimethoxyphenylacetic acid, a readily accessible aromatic carboxylic acid, has emerged as a cornerstone scaffold for the construction of a diverse array of bioactive molecules. Its intrinsic structural features—a phenylacetic acid moiety substituted with two methoxy groups—provide a unique combination of reactivity and electronic properties that chemists can strategically exploit. The presence of the carboxylic acid functional group serves as a versatile handle for a multitude of chemical transformations, including amidation, esterification, reduction, and cyclization reactions. The dimethoxy substitution pattern on the aromatic ring not only influences the molecule's overall lipophilicity and metabolic stability but also directs further electrophilic aromatic substitution reactions, allowing for precise structural modifications. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and insights into its application for generating molecules with significant biological activities, ranging from potent psychoactive compounds to potential antimicrobial and anticancer agents.

Core Synthetic Pathways from this compound

The journey from this compound to a bioactive lead compound typically involves a series of strategic synthetic transformations. The following sections delineate key protocols for the synthesis of the parent acid and its conversion into crucial intermediates, which then serve as branching points for the creation of diverse molecular architectures.

Protocol 1: Synthesis of this compound

The Willgerodt-Kindler reaction provides a classical and reliable method for the synthesis of this compound from the corresponding acetophenone.[1] This multi-step one-pot reaction involves the conversion of an aryl ketone to a thioamide, which is subsequently hydrolyzed to the carboxylic acid.

Experimental Workflow: Willgerodt-Kindler Synthesis

A 2,5-Dimethoxyacetophenone C Reflux A->C B Sulphur, Morpholine B->C D Thiomorpholide Intermediate C->D Formation F Reflux D->F E 10% Ethanolic NaOH E->F G Hydrolysis F->G H Acidification (HCl) G->H I This compound H->I Precipitation A This compound C Reflux A->C B Ethanol, H2SO4 (cat.) B->C D Ethyl 2,5-dimethoxyphenylacetate C->D Esterification F Reduction D->F E LiAlH4, Dry Ether E->F G 2-(2,5-Dimethoxyphenyl)ethanol F->G

Caption: Synthesis of 2-(2,5-Dimethoxyphenyl)ethanol from this compound.

Step-by-Step Methodology:

  • Esterification: In a round-bottom flask fitted with a Dean-Stark apparatus, combine this compound (19.6 g), dry benzene (27.6 mL), dry ethanol (9.2 mL), and a catalytic amount of concentrated sulfuric acid (2 drops). [1]2. Reflux: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (approximately 4 hours).

  • Work-up 1: After cooling, perform a standard aqueous work-up and remove the solvent under reduced pressure to obtain ethyl 2,5-dimethoxyphenylacetate.

  • Reduction: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.3 g) in dry diethyl ether (300 mL).

  • Addition: Add a solution of ethyl 2,5-dimethoxyphenylacetate (16.8 g) in dry diethyl ether (60 mL) dropwise to the LAH suspension with stirring.

  • Reaction: Continue stirring at room temperature for 10 hours.

  • Quenching and Isolation: Carefully quench the reaction by the dropwise addition of a saturated solution of sodium potassium tartrate. Separate the ethereal layer, extract the aqueous phase with diethyl ether, and dry the combined organic extracts. Remove the solvent and purify the residue by distillation to obtain 2-(2,5-dimethoxyphenyl)ethanol. [1] From 2-(2,5-dimethoxyphenyl)ethanol, the corresponding phenethylamine can be synthesized through various methods, such as conversion to an alkyl halide followed by reaction with ammonia or a primary amine, or via a Mitsunobu reaction with a nitrogen nucleophile.

Application in the Synthesis of Bioactive Amides

The carboxylic acid functionality of this compound readily undergoes amidation with a wide range of primary and secondary amines to generate a library of amide derivatives. These compounds have been explored for various biological activities, including antimicrobial and anticancer properties. [2][3][4]

Protocol 3: General Procedure for Amide Synthesis

A common method for amide bond formation involves the activation of the carboxylic acid with a coupling agent, followed by the addition of the desired amine.

Experimental Workflow: Amide Synthesis

A This compound D Activated Intermediate A->D B Coupling Agent (e.g., HATU, DCC) B->D Activation C Solvent (e.g., DMF, CH2Cl2) C->D G Amide Product D->G E Amine (R-NH2) E->G Amination F Base (e.g., DIPEA) F->G

Caption: General workflow for the synthesis of amides from this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 eq) or DCC (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove the coupling agent byproducts and excess reagents. The crude product can then be purified by column chromatography on silica gel to afford the desired amide.

Pharmacological Data of Bioactive Molecules

The following table summarizes the biological activities of representative molecules synthesized from this compound derivatives.

Compound ClassExample CompoundBiological TargetActivity DataReference
Phenethylamines2C-B (4-Bromo-2,5-dimethoxyphenethylamine)Serotonin 5-HT2A ReceptorPotent partial agonist[5]
AmidesSubstituted N-aryl amidesAspergillus nigerMIC: 32-256 µg/mL[4]
Amides2-chloro-N-phenylacetamideAspergillus nigerMIC: 32-256 µg/mL[4]

Application in the Synthesis of Heterocyclic Scaffolds

The this compound framework can also serve as a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. For instance, the corresponding phenethylamine can undergo the Pictet-Spengler reaction to form tetrahydroisoquinolines, a core structure in many natural products and pharmaceuticals. [6][7]

Conceptual Pathway: Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a new heterocyclic ring.

Logical Relationship: Pictet-Spengler Reaction

A 2,5-Dimethoxyphenethylamine C Condensation A->C B Aldehyde/Ketone B->C D Iminium Ion Intermediate C->D F Intramolecular Cyclization D->F E Acid Catalyst E->F G Tetrahydroisoquinoline Derivative F->G

Caption: Conceptual pathway for the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction.

Conclusion and Future Perspectives

This compound stands as a testament to the power of a well-chosen starting material in the synthesis of bioactive molecules. Its inherent reactivity and substitution pattern provide a fertile ground for the generation of diverse chemical entities with a wide spectrum of pharmacological activities. The protocols and applications outlined in this guide serve as a foundation for researchers and drug development professionals to explore the vast chemical space accessible from this versatile scaffold. Future investigations could focus on expanding the repertoire of heterocyclic systems synthesized from this compound and its derivatives, as well as a more systematic exploration of their antimicrobial, anticancer, and other therapeutic potentials. The continued application of innovative synthetic methodologies and high-throughput screening will undoubtedly unlock new and valuable bioactive compounds derived from this privileged starting material.

References

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Synthesis. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. [Link]

  • Zhang, Y., Li, X., Zhang, M., Chen, J., & Wang, L. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085. [Link]

  • Baltzly, R., & Buck, J. S. (1940). Amines related to 2,5-dimethoxyphenethylamine. Journal of the American Chemical Society, 62(1), 161-164. [Link]

  • Google Patents. (n.d.). Method for preparing 2,5-dimethoxy phenylethylamine.
  • Scribd. (n.d.). Synthesis of 2,5-Dimethoxyphenethylamines. Retrieved from [Link]

  • Carrasco, M., Galiano, F., Rios, N., Salas, C. O., & Castillo, R. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(34), 15555-15568. [Link]

  • Sharma, P. C., & Kumar, A. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 57(4s), s519-s531. [Link]

  • Google Patents. (n.d.). 2,5-dimethoxy-4-ethyl phenethyl amine sulfide hydrochloride and preparation process and use thereof.
  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • González-Lainez, M., et al. (2013). Synthesis and anthelmintic evaluation of [2,5']-bis-heterocycles as bengazole analogs. Revista Latinoamericana de Química, 41(1), 1-9. [Link]

  • da Silva, A. C., et al. (2024). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 29(5), 1117. [Link]

  • Laschat, S., & Doye, S. (2003). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically active β-carbolines. Arkivoc, 2003(5), 138-158. [Link]

  • Google Patents. (n.d.). Synthesis of substituted (quinolin-2-yl- methoxy)phenyl acetic acid with uniform stereostructure.
  • Hsieh, H. K., et al. (2010). Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. Bioorganic & Medicinal Chemistry, 18(6), 2245-2254. [Link]

  • Vang, V., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 748. [Link]

  • Pervez, H., et al. (2011). Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. Natural Product Research, 25(14), 1341-1349. [Link]

  • Costa, M., et al. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 25(11), 2669. [Link]

  • Kumar, D., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 4(4), 321-325. [Link]

  • de Oliveira, A. C. S., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Drug and Chemical Toxicology, 46(1), 213-220. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085. [Link]

  • Cledera, M., et al. (2010). New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction: Solution-Phase and Solid-Phase Applications. The Journal of Organic Chemistry, 75(18), 6344-6347. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA). This molecule is a valuable building block in medicinal chemistry and organic synthesis, notably as a precursor in the synthesis of various pharmaceuticals.[1][2] The most common and direct route to 2,5-DMPAA is the Willgerodt-Kindler reaction of 2,5-dimethoxyacetophenone, followed by hydrolysis.[3][4][5] However, researchers frequently encounter challenges in achieving high, reproducible yields, with published procedures often reporting yields around 50%.[3][5]

This guide provides a structured, in-depth resource for troubleshooting common issues, optimizing reaction conditions, and ultimately improving the yield and purity of your final product. We will address specific experimental challenges in a question-and-answer format, grounded in the fundamental chemical principles of the reaction pathway.

Core Synthesis Overview: The Willgerodt-Kindler Pathway

The synthesis is typically a two-stage process starting from 2,5-dimethoxyacetophenone.

  • Stage 1: Thioamide Formation. 2,5-dimethoxyacetophenone is reacted with elemental sulfur and a secondary amine, most commonly morpholine, at elevated temperatures. This is the classic Willgerodt-Kindler reaction, which converts the aryl ketone into a terminal thioamide (in this case, a phenylthiomorpholide).[6][7][8]

  • Stage 2: Hydrolysis. The intermediate thiomorpholide is then hydrolyzed under strong basic conditions (e.g., ethanolic sodium hydroxide), followed by acidification, to yield the final carboxylic acid product, this compound.[3][5]

Below is a workflow diagram illustrating this pathway.

G cluster_0 Stage 1: Willgerodt-Kindler Reaction cluster_1 Stage 2: Hydrolysis Start 2,5-Dimethoxyacetophenone Intermediate Phenylthiomorpholide Intermediate Start->Intermediate  S₈, Morpholine  Heat (Reflux) Hydrolysis Saponification Intermediate->Hydrolysis  1. NaOH / EtOH, Reflux  2. H₃O⁺ Workup Product This compound Hydrolysis->Product

Caption: Overall workflow for the synthesis of 2,5-DMPAA.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Willgerodt-Kindler reaction?

A1: The mechanism is complex and involves several steps. It begins with the formation of an enamine from the ketone (2,5-dimethoxyacetophenone) and morpholine.[8] This enamine then attacks the elemental sulfur. The key event is a rearrangement where the carbonyl group effectively migrates to the end of the alkyl chain, followed by oxidation. This process leads to the formation of a thioamide, which is more stable than the corresponding amide under these reaction conditions.[6][8]

Q2: Why is morpholine typically used as the amine?

A2: Morpholine serves a dual purpose: it acts as the amine source for the reaction and often functions as the solvent. Its high boiling point (129 °C) is advantageous, as the Willgerodt-Kindler reaction requires elevated temperatures to proceed at a reasonable rate.[3] Other secondary amines can be used, but morpholine is common due to its efficacy and appropriate physical properties.

Q3: Are there alternative synthesis routes that avoid the Willgerodt-Kindler reaction?

A3: Yes, alternative methods have been developed to circumvent the often moderate yields of the Willgerodt-Kindler reaction. One patented method involves a four-step sequence starting from 1,4-dimethoxybenzene: (a) formylation to 2,5-dimethoxybenzaldehyde, (b) reduction to 2,5-dimethoxybenzyl alcohol, (c) bromination to 2-bromomethyl-1,4-dimethoxybenzene, and finally (d) reaction with a carbon dioxide source (via a Grignard or organolithium reagent) to form the acid. This route is reported to achieve higher overall yields.[1]

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis.

Caption: Troubleshooting logic for identifying and solving yield issues.

Q4: My reaction stalls during Stage 1. After 6 hours of reflux, TLC analysis shows a significant amount of starting ketone remaining. What is the cause and how can I fix it?

A4: This is a classic case of incomplete reaction. The Willgerodt-Kindler reaction is notoriously slow.

  • Causality: The activation energy for the rearrangement and oxidation steps is high, requiring sustained thermal energy. Six hours may be insufficient for this particular substrate.

  • Troubleshooting Steps:

    • Extend Reaction Time: The most straightforward solution is to increase the reflux time. Monitor the reaction by TLC every 2-3 hours after the initial 6-hour mark. Continue refluxing until the spot for 2,5-dimethoxyacetophenone has disappeared or is significantly diminished. Some procedures may require 10 hours or more.[3][5]

    • Verify Temperature: Ensure that the reaction mixture is maintaining a vigorous reflux. Use a heating mantle with a temperature controller and ensure your condenser is functioning efficiently to prevent solvent loss.

    • Reagent Quality: The quality of the reagents is critical. Ensure the morpholine is not excessively old or contaminated with water. Use finely powdered elemental sulfur to maximize its surface area and reactivity.

Q5: The yield of my final acid is very low, even though the thioamide intermediate seemed to form. I suspect a problem with the hydrolysis in Stage 2. How can I improve this step?

A5: Incomplete hydrolysis of the stable thioamide is a common bottleneck. Thioamides are significantly less reactive towards hydrolysis than their amide or ester counterparts.

  • Causality: The carbon of a thiocarbonyl is less electrophilic than a standard carbonyl carbon. Furthermore, the intermediate formed upon hydroxide attack is less stable. Therefore, forcing conditions are required to drive the reaction to completion.

  • Troubleshooting Steps:

    • Increase Hydrolysis Time: The reported 10-hour reflux in 10% ethanolic NaOH is a good starting point, but may not be sufficient.[3][5] If you suspect incomplete hydrolysis, extending the reflux time to 12-16 hours is a reasonable first step.

    • Increase Basicity: You can increase the concentration of the sodium hydroxide solution to 15% or 20%. This increases the concentration of the nucleophile and can accelerate the rate of hydrolysis.

    • Solvent Choice: While ethanol is common, using a higher boiling point solvent like ethylene glycol could allow for higher reaction temperatures, further accelerating the hydrolysis. However, this will also complicate the workup procedure. Sticking with ethanolic NaOH and extending the time is often the most practical solution.

Q6: After acidifying the basic solution in Stage 2, I get a gummy, oily precipitate instead of a clean solid. What's happening and how do I purify my product?

A6: This issue points to impurities in the final product or improper workup technique. The "gummy" precipitate is likely your desired product mixed with unreacted thioamide intermediate and other organic-soluble side products.

  • Causality: If the hydrolysis was incomplete, the unreacted thioamide will precipitate alongside your carboxylic acid upon acidification. Additionally, overheating during the Willgerodt-Kindler reaction can lead to complex side products.

  • Troubleshooting & Purification Protocol:

    • Ensure Complete Acidification: Before extraction, ensure the aqueous solution is strongly acidic. Use pH paper to check that the pH is between 1 and 2. This guarantees that your product is fully protonated and will partition into the organic layer.

    • Thorough Extraction: Extract the acidified solution multiple times with a suitable solvent like diethyl ether or ethyl acetate to ensure full recovery of the product.

    • Purification by Recrystallization: This is the most effective method for purifying the final product.

      • Dissolve the crude, oily solid in a minimal amount of a hot solvent. A common and effective solvent system for this compound is a mixture of benzene and ligroin or toluene and hexane.[9]

      • Filter the hot solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

Optimized Experimental Protocol

This protocol integrates best practices derived from literature procedures and troubleshooting insights.[3][5]

Stage 1: Synthesis of 2,5-Dimethoxyphenyl-thiomorpholide

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,5-dimethoxyacetophenone (27.0 g, 0.15 mol).

  • Add elemental sulfur (4.8 g, 0.15 mol) and morpholine (19.6 g, 0.225 mol).

  • Heat the mixture under vigorous reflux using a heating mantle for 8-10 hours. [Scientific Rationale: Extended reflux time ensures the slow Willgerodt-Kindler reaction proceeds to completion.]

  • After reflux, carefully pour the hot, dark mixture into 500 mL of ice-cold water with stirring.

  • A reddish-yellow solid or thick oil (the crude thiomorpholide) will separate. Allow it to solidify completely.

  • Collect the crude solid by vacuum filtration and wash it thoroughly with several portions of cold water to remove residual morpholine. The crude product can be used directly in the next step.

Stage 2: Hydrolysis to this compound

  • Transfer the entire batch of crude, washed thiomorpholide to a 1 L round-bottom flask.

  • Add 750 mL of a 15% (w/v) solution of sodium hydroxide in 95% ethanol. [Scientific Rationale: A higher concentration of NaOH helps to drive the difficult hydrolysis of the thioamide to completion.]

  • Heat the mixture under reflux for 12-15 hours. The solution should become more homogeneous as the reaction progresses.

  • After the reflux period, distill off the majority of the ethanol using a simple distillation setup.

  • Allow the remaining residue to cool, then add 300 mL of water.

  • Cool the alkaline solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid with vigorous stirring until the pH is ~1-2. A precipitate will form.

  • Extract the mixture three times with 150 mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

Purification

  • Recrystallize the crude product from a hot mixture of toluene and hexane. Dissolve the solid in a minimal amount of hot toluene and add hot hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to form crystals.

  • Collect the pure crystals by vacuum filtration. Expected yield: ~18-22 g (61-75%). Melting point: 121-124 °C.[10]

Data Summary Table

ParameterLiterature Value[3][5]Optimized ValueRationale for Change
Stage 1: Reagents 45g Ketone, 12g S, 27g Morpholine27g Ketone, 4.8g S, 19.6g MorpholineScaled for clarity
Stage 1: Reflux Time 6 hours8-10 hoursTo ensure complete conversion of starting material.
Stage 2: NaOH Conc. 10% Ethanolic NaOH15% Ethanolic NaOHTo increase the rate of hydrolysis of the stable thioamide.
Stage 2: Reflux Time 10 hours12-15 hoursTo ensure complete hydrolysis.
Reported Yield ~50%Target Yield: >60% Optimization of key parameters aims to improve overall yield.

References

  • Priebbenow, D., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]

  • Shulgin, A. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Rhodium Archive. [Link]

  • Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. RSC Publishing. [Link]

  • Priebbenow, D., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. RSC Publishing. [Link]

  • Priebbenow, D., & Bolm, C. (2013). Recent advances in the Willgerodt-Kindler reaction. Semantic Scholar. [Link]

  • Priebbenow, D., & Bolm, C. (2013). Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • PrepChem. (2023). Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [Link]

  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid Center. [Link]

  • Wikipedia. (n.d.). 2C-B. [Link]

  • Master Organic Reactions. (2023). Step-by-Step Problem Solving Guide. YouTube. [Link]

  • Google Patents. (n.d.). CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.
  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems. [Link]

  • Reddit. (n.d.). Common sources of mistake in organic synthesis. r/OrganicChemistry. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • Asogan, D., et al. (2007). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Arkivoc. [Link]

  • Purrello, G. (2005). Some aspects of the Willgerodt–Kindler reaction and related chemistry. Heterocycles. [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

  • Organic Syntheses. (n.d.). Homoveratric acid. [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Kanamori, T., et al. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine. PubMed. [Link]

  • Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)ACRYLATE. [Link]

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. [Link]

  • Chadwick, D. J., et al. (1979). Preparation and reactions of 2,5-dimethoxythiophen. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kumar, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethoxyphenylacetic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the success of your experiments.

Section 1: Troubleshooting the Willgerodt-Kindler Reaction Route

The Willgerodt-Kindler reaction is a common method for synthesizing this compound, typically starting from 2,5-dimethoxyacetophenone.[1] This one-pot reaction involves heating the ketone with sulfur and an amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[2][3][4] While effective, this reaction is prone to several side reactions that can impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Willgerodt-Kindler reaction resulted in a low yield of this compound and a complex mixture of byproducts. What are the likely causes?

A1: Low yields in the Willgerodt-Kindler reaction are often attributable to several factors:

  • Incomplete Reaction: The reaction requires high temperatures (typically reflux) to proceed to completion.[3] Insufficient heating time or temperature can lead to a significant amount of unreacted 2,5-dimethoxyacetophenone remaining in the reaction mixture.

  • Formation of Thioamide Intermediate as the Final Product: The final step of the synthesis is the hydrolysis of the thiomorpholide intermediate. If the hydrolysis is incomplete, the thioamide will be a major component of your crude product.

  • Side Reactions: The formation of various sulfur-containing byproducts can occur, leading to a complex product mixture that is difficult to purify.

Q2: I've isolated a reddish-yellow mass after the initial stage of the Willgerodt-Kindler reaction. What is this, and how do I proceed?

A2: The reddish-yellow mass is the crude thiomorpholide intermediate.[1] This intermediate needs to be hydrolyzed to yield the final this compound. The next step is to treat this crude product with a strong base, such as ethanolic sodium hydroxide, followed by heating under reflux to facilitate hydrolysis.[1]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Conversion of Starting Material Insufficient reaction temperature or time.Ensure the reaction mixture is maintained at a vigorous reflux for at least 6 hours.[1] Consider extending the reflux time if monitoring (e.g., by TLC) shows incomplete conversion.
Presence of Thioamide in Final Product Incomplete hydrolysis of the thiomorpholide intermediate.Increase the duration of the alkaline hydrolysis step. A reflux time of 10 hours in 10% ethanolic sodium hydroxide is recommended.[1] Ensure the concentration of the base is sufficient.
Formation of Complex Byproducts Non-optimal reaction conditions.The use of a dipolar aprotic solvent like DMF and base-catalyzed conditions can improve reaction outcomes. Microwave activation has also been shown to improve yields and reduce side products in some cases.[5]
Difficulty in Product Isolation Improper workup procedure.After hydrolysis, ensure most of the ethanol is removed before adding water. The alkaline solution should be made strongly acidic to precipitate the carboxylic acid before extraction with a suitable solvent like ether.[1]
Visualizing the Willgerodt-Kindler Reaction Pathway

Willgerodt_Kindler cluster_0 Reaction Stage 1: Thioamide Formation cluster_1 Reaction Stage 2: Hydrolysis Start 2,5-Dimethoxyacetophenone Intermediate Thiomorpholide Intermediate Start->Intermediate Reflux Reagents1 Sulfur (S8) + Morpholine Reagents1->Intermediate Product This compound Intermediate->Product Hydrolysis Reagents2 1. Ethanolic NaOH, Reflux 2. Acidification (H+) Reagents2->Product

Caption: Willgerodt-Kindler synthesis of this compound.

Section 2: Challenges in the Hydrolysis of 2,5-Dimethoxybenzyl Cyanide

Another synthetic route to this compound involves the hydrolysis of 2,5-dimethoxybenzyl cyanide. This method is analogous to the preparation of phenylacetic acid from benzyl cyanide.[6] While seemingly straightforward, this hydrolysis can present its own set of challenges.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis of 2,5-dimethoxybenzyl cyanide is very slow and gives a poor yield. How can I improve this?

A1: The efficiency of nitrile hydrolysis is highly dependent on the reaction conditions.

  • Acid vs. Base Catalysis: Both acid and base-catalyzed hydrolysis can be employed. Acid-catalyzed hydrolysis, often with sulfuric acid, can be vigorous and may require careful temperature control to avoid charring and other side reactions.[6]

  • Incomplete Hydrolysis: A common issue is the formation of the corresponding amide as a stable intermediate. Forcing the reaction to completion may require prolonged heating or more stringent conditions.[7]

  • Solvent Choice: The use of co-solvents can be beneficial. For instance, in the hydrolysis of similar nitriles, mixtures of alcohols, water, and a strong base have been shown to improve reaction times and yields.[7]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Incomplete Hydrolysis (Amide Intermediate) Insufficient reaction time or temperature.For acid hydrolysis, ensure a sufficient reflux period (e.g., several hours).[6] For base-catalyzed hydrolysis, consider higher temperatures under pressure if standard reflux is insufficient, though this requires specialized equipment.[7]
Low Yield Sub-optimal reaction conditions.Experiment with different acid or base concentrations. A mixture of a C4 or C5 alcohol, water, and NaOH has been shown to be effective for similar hydrolyses.[7]
Product Purification Difficulties Presence of unreacted nitrile and intermediate amide.Careful workup is crucial. After reaction, pouring the mixture into cold water can help precipitate the crude acid.[6] Washing the crude product with hot water can remove some impurities before final purification steps like recrystallization or distillation.[6]
Visualizing the Nitrile Hydrolysis Pathway

Nitrile_Hydrolysis Start 2,5-Dimethoxybenzyl Cyanide Intermediate 2,5-Dimethoxyphenylacetamide (Amide Intermediate) Start->Intermediate Partial Hydrolysis Reagents H3O+ or OH-, Heat Reagents->Intermediate Product This compound Reagents->Product Intermediate->Product Complete Hydrolysis

Caption: Stepwise hydrolysis of 2,5-dimethoxybenzyl cyanide.

Section 3: Grignard Reagent Route and Associated Side Reactions

The synthesis of this compound can also be achieved via the carboxylation of the corresponding Grignard reagent, formed from 2,5-dimethoxybenzyl halide. This route, however, is often plagued by side reactions inherent to the formation and reactivity of Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: I am having trouble forming the Grignard reagent from 2,5-dimethoxybenzyl bromide. The reaction won't initiate. What could be the problem?

A1: The formation of Grignard reagents is highly sensitive to reaction conditions.

  • Moisture: Grignard reagents react readily with water.[8] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane is a common practice.

  • Substrate Reactivity: Electron-rich benzylic halides, like those with dimethoxy substituents, can be challenging to convert into Grignard reagents. This may be due to the electronic effects of the methoxy groups or their ability to coordinate to the magnesium surface, poisoning it.[9]

Q2: My Grignard reaction is producing a significant amount of a high-boiling byproduct, reducing the yield of my desired acid. What is this byproduct?

A2: A common side reaction in the formation of benzylic Grignard reagents is Wurtz coupling.[10] This occurs when the newly formed Grignard reagent reacts with the starting benzylic halide to form a dimer. In this case, the byproduct would be 1,2-bis(2,5-dimethoxyphenyl)ethane.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Failure to Initiate Grignard Formation Water contamination or passive magnesium surface.Use flame-dried glassware and anhydrous ether. Add a crystal of iodine or 1,2-dibromoethane to activate the magnesium.[9]
Low Yield of Carboxylic Acid Wurtz coupling side reaction.Add the 2,5-dimethoxybenzyl halide slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing the Wurtz coupling reaction.[10][11]
Formation of Benzene as a Byproduct Reaction with adventitious water.As mentioned, rigorous drying of all reagents and apparatus is critical.[8]
Incomplete Carboxylation Inefficient reaction with CO2.Bubble dry CO2 gas through the Grignard solution or pour the Grignard solution over crushed dry ice.[8] Using liquid CO2 under pressure can also improve yields.[12]
Visualizing Grignard and Wurtz Coupling Pathways

Grignard_Reactions cluster_desired Desired Pathway: Carboxylation cluster_side Side Reaction: Wurtz Coupling Start 2,5-Dimethoxybenzyl Halide (R-X) Grignard Grignard Reagent (R-MgX) Start->Grignard Mg Mg, Dry Ether Mg->Grignard Product This compound Grignard->Product Carboxylation Wurtz 1,2-bis(2,5-dimethoxyphenyl)ethane (R-R) Grignard->Wurtz Reacts with R-X CO2 1. CO2 2. H3O+ CO2->Product

Caption: Competing pathways in the Grignard synthesis route.

References
  • Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. Available at: [Link]

  • Willgerodt rearrangement. In: Wikipedia. Available at: [Link]

  • Willgerodt Rearrangement. Unacademy. Available at: [Link]

  • 2C-B. In: Wikipedia. Available at: [Link]

  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Available at: [Link]

  • Willgerodt‐Kindler Reac1on. MSU chemistry. Available at: [Link]

  • Willgerodt-Kindler Reaction. SynArchive. Available at: [Link]

  • Phenylacetic acid. Organic Syntheses Procedure. Available at: [Link]

  • Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? : r/Chempros. Reddit. Available at: [Link]

  • Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure. Google Patents.
  • Preparation method of 2,5-dimethylphenylacetic acid. Google Patents.
  • Homoveratric acid. Organic Syntheses Procedure. Available at: [Link]

  • AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. Available at: [Link]

  • Carboxylation of grignard reagents in the presence of liquid co2. Google Patents.
  • Amines related to 2,5-dimethoxyphenethylamine. Hive Novel Discourse. Available at: [Link]

  • Process for the preparation of grignard compounds. Google Patents.
  • Solvent screening of benzyl chloride Grignard reaction. ResearchGate. Available at: [Link]

Sources

Troubleshooting low yield in phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenylacetic Acid Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of phenylacetic acid (PAA). As a crucial intermediate in the pharmaceutical, fragrance, and agrochemical industries, achieving high-yield, high-purity PAA is paramount.[1][2] This guide is structured to address the most common and complex challenges encountered in the laboratory, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. We will explore the most prevalent synthetic routes and dissect the critical parameters that govern success.

Section 1: Troubleshooting the Hydrolysis of Benzyl Cyanide

The hydrolysis of benzyl cyanide is arguably the most traditional and widely used method for preparing phenylacetic acid.[3][4] It can be performed under acidic or basic conditions, each with its own set of challenges.

Frequently Asked Questions (FAQs): Benzyl Cyanide Hydrolysis

Question 1: My yield is consistently low (<70%) using acid-catalyzed hydrolysis. What are the primary causes?

Answer: Low yields in this synthesis are typically traced back to three main areas: incomplete reaction, uncontrolled reaction conditions, and losses during work-up.

  • Incomplete Hydrolysis: The reaction proceeds in two steps: first, the hydrolysis of the nitrile to phenylacetamide, and second, the hydrolysis of the amide to phenylacetic acid and an ammonium salt.[5] The second step is often the rate-limiting one. If the reaction time is too short or the temperature is too low, you will isolate significant amounts of the phenylacetamide intermediate, drastically reducing your PAA yield.[6][7]

  • Uncontrolled Reaction Vigor: The hydrolysis of benzyl cyanide with concentrated acids like sulfuric acid can be extremely vigorous and exothermic.[3][6] If not properly controlled, this can cause the volatile benzyl cyanide to be ejected from the reaction vessel, leading to a direct loss of starting material. Using a more dilute acid and ensuring efficient stirring and cooling is critical.[3]

  • Losses During Purification: Phenylacetic acid has some solubility in water, especially hot water.[4] During the work-up, washing the crude product with excessive amounts of water or washing with hot water can lead to significant product loss. It is crucial to wash with cold water and to cool the washings to recover any precipitated PAA.[3][8]

Question 2: My final product is contaminated with a significant amount of phenylacetamide. How can I prevent its formation and remove it?

Answer: The presence of phenylacetamide is a classic sign of incomplete hydrolysis.[6]

  • Prevention: To drive the reaction to completion, ensure you are using a sufficient excess of acid and an adequate reflux period. A typical duration is 3-4 hours of vigorous heating with stirring.[8] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is highly recommended to confirm the disappearance of the amide intermediate.

  • Removal: Phenylacetamide is a neutral compound, whereas phenylacetic acid is acidic. This difference in chemical properties is the key to its removal. During the work-up, after precipitating the crude product, you can dissolve it in a lukewarm, dilute alkaline solution like sodium carbonate or sodium hydroxide.[6] The phenylacetic acid will form the soluble sodium phenylacetate salt, while the undissolved phenylacetamide can be removed by filtration. The pure phenylacetic acid is then re-precipitated by acidifying the filtrate with a mineral acid.[6]

Optimized Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide

This protocol is adapted from the robust and well-vetted procedure found in Organic Syntheses.[3]

  • Reaction Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 230 mL of water, 168 mL of concentrated sulfuric acid, and 140 g (1.2 moles) of benzyl cyanide.

    • Causality: The use of a more dilute acid mixture compared to older procedures helps to control the initial exotherm, preventing loss of benzyl cyanide.[3][6] Mechanical stirring is superior to magnetic stirring for this potentially heterogeneous mixture, ensuring efficient heat and mass transfer.[3]

  • Hydrolysis: Heat the mixture to reflux and maintain vigorous stirring for 3 hours.

  • Isolation: Cool the reaction mixture slightly and pour it into 400 mL of cold water with stirring. This prevents the formation of a solid, unmanageable cake of product. Filter the precipitated crude phenylacetic acid.

  • Initial Purification: Transfer the crude solid to a beaker and melt it under a layer of hot water. Wash the molten PAA by decanting the hot water several times. Cool all aqueous washings to recover additional product that crystallizes out.[3]

  • Final Purification: The crude, washed PAA can be purified by recrystallization from hot water or a toluene/hexanes mixture, or by vacuum distillation (Boiling Point: 176–189°C at 50 mm Hg).[3][8] A typical yield of 77-80% can be expected.[3]

Reaction Pathway Visualization

hydrolysis_pathway BenzylCyanide Benzyl Cyanide Phenylacetamide Phenylacetamide (Intermediate) BenzylCyanide->Phenylacetamide +H₂O, H⁺ (Step 1) PhenylaceticAcid Phenylacetic Acid (Product) Phenylacetamide->PhenylaceticAcid +H₂O, H⁺ (Step 2, Rate-Limiting) grignard_workflow cluster_grignard Step 1: Grignard Formation cluster_carboxylation Step 2: Carboxylation & Work-up cluster_side_reaction Side Reaction BnCl Benzyl Chloride BnMgCl Benzylmagnesium Chloride BnCl:e->BnMgCl:w Mg Magnesium (Activated) Mg:e->BnMgCl:w PAA Phenylacetic Acid BnMgCl->PAA BnBn 1,2-Diphenylethane BnMgCl->BnBn Reacts with unreacted BnCl CO2 Dry Ice (CO₂) CO2->PAA H3O Acid Work-up (e.g., HCl) H3O->PAA

Caption: Grignard synthesis workflow and the common Wurtz coupling side reaction.

Section 3: General Troubleshooting and FAQs

Question 1: What is the most effective general method for purifying crude Phenylacetic Acid?

Answer: Acid-base extraction is a highly effective method that leverages the acidic nature of PAA to separate it from neutral or basic impurities.

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with an aqueous base (e.g., saturated sodium bicarbonate). The PAA will be deprotonated and move into the aqueous layer as sodium phenylacetate. Neutral impurities (like phenylacetamide or 1,2-diphenylethane) will remain in the organic layer.

  • Separate the aqueous layer and wash it once more with fresh ether to remove any trapped organic impurities.

  • Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., concentrated HCl) until the pH is ~1-2.

  • The pure phenylacetic acid will precipitate as a white solid and can be collected by vacuum filtration, washed with a small amount of cold water, and dried. [8] Question 2: My reaction seems complete, but my isolated yield is still poor. Where could my product be going?

Answer: Beyond the specific side reactions for each method, consider these possibilities:

  • Emulsification during Work-up: Phenylacetic acid systems can sometimes form stable emulsions during liquid-liquid extractions, making phase separation difficult and leading to product loss at the interface. [1]Adding brine (saturated NaCl solution) can help break emulsions.

  • Product Decomposition: While relatively stable, PAA can undergo thermal decomposition at very high temperatures (above 500°C) to form products like dibenzyl ketone, carbon dioxide, and carbon monoxide. [9][10]This is generally not an issue under standard synthesis conditions but can be a factor during high-temperature vacuum distillation if not properly controlled.

  • Mechanical Losses: Simple mechanical losses during transfers, filtrations, and scraping glassware can add up. Ensure quantitative transfers by rinsing glassware with the appropriate solvent.

Comparative Overview of Common Synthetic Routes
Synthetic MethodTypical YieldAdvantagesDisadvantagesKey Reference
Benzyl Cyanide Hydrolysis 75-85%Inexpensive starting materials, reliable, scalable.Use of highly toxic cyanides, vigorous reaction, potential for amide byproduct.[3]
Grignard Carbonation 68-75%Clean reaction, forms a C-C bond, avoids cyanides.Highly sensitive to moisture, requires anhydrous conditions, potential for Wurtz coupling.[8]
Pd-Catalyzed Carbonylation >90%High yields, excellent functional group tolerance.Requires high-pressure CO gas, expensive palladium catalyst, specialized equipment.[11][12]
Mandelic Acid Reduction ~90%Avoids toxic reagents like cyanide.Starting material can be more expensive, requires reducing agents.[13][14]
Willgerodt-Kindler Reaction ~80%Uses readily available acetophenone.Involves sulfur and morpholine, can have a strong odor, multi-step hydrolysis.[4][8]

Section 4: Universal Troubleshooting Logic

When faced with low yield, a systematic approach is crucial. Use the following logical workflow to diagnose the issue.

troubleshooting_flowchart start Low Yield Reported check_reaction Reaction Monitoring Did the reaction go to completion? (TLC, GC, etc.) start->check_reaction check_impurities Product Analysis Are there significant byproducts? (NMR, MS, MP) check_reaction:f1->check_impurities:f0 Yes incomplete Problem: Incomplete Reaction check_reaction:f1->incomplete No check_workup Work-up & Purification Were there issues like emulsions or excessive washing? check_impurities:f1->check_workup:f0 No side_reactions Problem: Side Reactions check_impurities:f1->side_reactions Yes product_loss Problem: Product Loss check_workup:f1->product_loss Yes solution_incomplete Solution: • Increase reaction time/temp • Check catalyst activity • Verify reagent quality incomplete->solution_incomplete solution_side_reactions Solution: • Adjust stoichiometry • Control addition rate/temp • Change solvent side_reactions->solution_side_reactions solution_product_loss Solution: • Optimize extraction pH • Use brine to break emulsions • Minimize cold water washes product_loss->solution_product_loss

Caption: A logical workflow for diagnosing and addressing low product yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Optimization of the reaction conditions of enediolate of phenylacetic acid with aziridines.
  • Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 63. DOI: 10.15227/orgsyn.002.0063. [Link]

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (2019). ResearchGate. [Link]

  • Benzyl cyanide can be converted into phenylacetic acid in vivo in.... ResearchGate. [Link]

  • Phenylacetic Acid From Benzyl Cyanide. (n.d.). Scribd. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024). Journal of Experimental Botany, Oxford Academic. [Link]

  • THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. (n.d.). ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • Benzyl Cyanide Hydrolysis To Acid. (n.d.). Scribd. [Link]

  • THE BACTERIAL OXIDATION OF PHENYLACETIC ACID. (n.d.). Semantic Scholar. [Link]

  • BenchChem. (2025).
  • Preparation method of phenylacetic acid. (n.d.).
  • Phenylacetic acid production(PAA-precursor). (n.d.). aecenar. [Link]

  • BENZYL CYANIDE. (n.d.). Ataman Kimya. [Link]

  • Synthesis of Phenylacetic Acid. (n.d.). Erowid. [Link]

  • Phenylacetic acid. (2022). Sciencemadness Wiki. [Link]

  • Process for preparing phenylacetic acid. (n.d.).
  • Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). (2019). RSC Publishing. [Link]

  • Efficient Extraction of Phenylacetic Acid with Centrifugal Extractor. (2025). [Link]

  • phenylacetic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Milne, J. E., et al. (2011). Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids. Journal of Organic Chemistry, 76(22), 9519-24. [Link]

  • Epling, G. A., & Lopes, A. (n.d.). Fragmentation pathways in the photolysis of phenylacetic acid. Journal of the American Chemical Society. [Link]

  • [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid. (2023). YouTube. [Link]

  • Method for synthesis of phenylacetic acid by carbonylation of benzyl chloride. (n.d.).
  • Removal of Phenylacetic Acid from Aqueous Streams. (n.d.). ResearchGate. [Link]

  • Solved 1. Consider the synthesis of phenylacetic acid (shown.... (2020). Chegg.com. [Link]

  • Study on the Synthesis of Phenylacetic Acid by Carbonylation of Benzyl Chloride under Normal Pressure. (n.d.). ResearchGate. [Link]

  • Process for the manufacture of phenylacetic acid and simple derivatives thereof. (n.d.).
  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]

  • Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. (n.d.). Oriental Journal of Chemistry. [Link]

  • Phenylacetic acid + Lead acetate. (2006). Sciencemadness.org. [Link]

  • Synthesis problem. (2025). Reddit. [Link]

Sources

Technical Support Center: Purification of Crude 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of this valuable synthetic intermediate. Crude 2,5-DMPAA, often obtained as a discolored solid or viscous oil, can contain a variety of impurities stemming from its synthesis. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the high purity required for downstream applications.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and observations when handling crude 2,5-DMPAA.

Q1: What are the typical physical characteristics of crude vs. pure this compound?

Pure 2,5-DMPAA is typically an off-white to white crystalline powder.[1] In contrast, crude product often appears as a yellow, reddish, or brown solid or even a viscous gum.[2][3] The melting point is a critical indicator of purity. High-purity 2,5-DMPAA has a sharp melting point in the range of 123-128 °C.[1][4][5][6] Crude material will exhibit a significantly lower and broader melting point range.

Property High-Purity 2,5-DMPAA Typical Crude 2,5-DMPAA
Appearance White to off-white crystalline powder[1]Yellow, brown, or reddish solid; may be oily/gummy[2]
Melting Point 123-128 °C (sharp)[1][4][5]<120 °C (broad and depressed)[2]
Solubility Soluble in many organic solventsSolubility may be affected by impurities

Q2: What are the likely impurities in my crude 2,5-DMPAA?

Impurities are almost always a direct consequence of the synthetic route employed. For the common Willgerodt-Kindler synthesis starting from 2,5-dimethoxyacetophenone, you can expect the following:[2][3]

  • Unreacted Starting Materials: The most common impurity is often the precursor, 2,5-dimethoxyacetophenone.

  • Reaction Intermediates: Incomplete hydrolysis can leave the thiomorpholide intermediate in the crude product.[2]

  • Side-Reaction Products: The use of sulfur can lead to various colored, sulfur-containing byproducts.

  • Residual Solvents: Solvents used during the reaction (e.g., morpholine) or work-up (e.g., ethanol, ether) may be present.[2][3]

Q3: My crude product is a sticky oil instead of a solid. What does this mean and what should I do?

An oily or gummy consistency indicates the presence of significant impurities that are disrupting the crystalline lattice of the 2,5-DMPAA and lowering its melting point to below room temperature. This is common when unreacted starting materials or reaction byproducts are present in high concentrations.

Initial Recommendation: Do not attempt direct recrystallization. The high impurity load will likely cause the product to "oil out" instead of crystallizing. The most robust first step is to perform an acid-base extraction , which is highly effective at separating the desired carboxylic acid from neutral or basic impurities.

Q4: Which analytical techniques are best for a quick assessment of my sample's purity?

  • Melting Point Analysis: The simplest and fastest method. A broad, depressed melting point is a clear sign of impurity.[7]

  • Thin-Layer Chromatography (TLC): Invaluable for visualizing the number of components in your crude mixture. By spotting the crude material alongside the starting materials, you can quickly determine if they are still present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a rough estimate of purity by comparing the integration of signals from 2,5-DMPAA to those of known impurities.

For rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the standard methods.[8][9][10]

Section 2: Troubleshooting Guide - From Problem to Purified Product

This guide provides structured solutions to common purification roadblocks.

Problem 1: Persistent Discoloration (Yellow/Brown) and Low Purity After Initial Isolation
  • Probable Causes: This is typically due to colored byproducts from the synthesis (especially sulfur-based reactions) and the presence of neutral, non-acidic impurities like unreacted 2,5-dimethoxyacetophenone.

  • Causality: These impurities are not effectively removed by simple filtration or a water wash because they are often organic-soluble and co-precipitate with the crude product.

  • Recommended Solutions:

    • Primary Purification via Acid-Base Extraction: This is the most powerful technique for this specific problem. It leverages the acidic nature of the carboxylic acid group on 2,5-DMPAA to selectively move it into an aqueous layer, leaving non-acidic organic impurities behind.[11][12][13] See Protocol 2 for a detailed methodology.

    • Decolorization during Recrystallization: If the product is still colored after acid-base extraction, the impurities are likely acidic and carry over. These can be removed by adding a small amount of activated charcoal to the hot recrystallization solution. The charcoal adsorbs large, flat, colored molecules.

      • Expert Tip: Use charcoal sparingly (1-2% by weight) as it can also adsorb your desired product, reducing the yield. Always perform a hot filtration to remove the charcoal before allowing the solution to cool.

Problem 2: Purification by Recrystallization Fails (Product "Oils Out" or Recovery is Very Low)
  • Probable Causes:

    • "Oiling Out": The solvent is either too good (product remains soluble even when cool) or too poor (product precipitates immediately without forming crystals). More commonly, the concentration of impurities is so high that it creates a low-melting eutectic mixture with the product.

    • Low Recovery: The chosen solvent is too effective, and a significant amount of the product remains dissolved in the cold mother liquor.

  • Causality: Successful recrystallization depends on a fine balance of solubility: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. High impurity levels disrupt this process entirely.

  • Recommended Solutions:

    • Perform an Acid-Base Extraction First: As mentioned, this preliminary purification step is crucial. By removing the bulk of impurities, you significantly increase the chances of successful recrystallization.

    • Systematic Solvent Screening: If recrystallization is still challenging, test a range of solvents on a small scale. See Protocol 3 for a solvent selection guide.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This controlled precipitation often yields better crystals.

Problem 3: Neutral Impurities Persist Even After Acid-Base Extraction
  • Probable Causes:

    • Insufficient Mixing: The two layers (organic and aqueous) were not shaken vigorously enough, leading to incomplete extraction of the carboxylate salt.

    • Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap the organic layer, preventing clean separation.

    • Lack of Back-Washing: The aqueous layer containing the product salt can have small, dissolved amounts of the neutral organic impurity. If not removed, this impurity will co-precipitate with your product upon acidification.

  • Causality: Liquid-liquid extraction is an equilibrium process. A single extraction is rarely 100% efficient. Furthermore, physical issues like emulsions can mechanically prevent the separation of impurities.

  • Recommended Solutions:

    • Perform Multiple Extractions: Instead of one extraction with a large volume of aqueous base, perform three extractions with smaller volumes. This is mathematically more efficient.

    • Break Emulsions: If an emulsion forms, add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to break the emulsion.[11]

    • Implement a Back-Wash: This is a critical, often-overlooked step. After combining all aqueous extracts containing your product salt, wash this combined aqueous layer one final time with a fresh portion of an organic solvent (e.g., diethyl ether, ethyl acetate). This "back-wash" removes any lingering neutral impurities from the aqueous phase before you acidify it to precipitate your pure product.[11]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the key purification and analysis techniques.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol allows for a rapid qualitative assessment of the crude mixture.

  • Prepare TLC Plate: Draw a faint pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Prepare Samples: Dissolve small amounts of your crude product and any available starting materials in a suitable solvent (e.g., ethyl acetate) to a concentration of ~1-2 mg/mL.

  • Spot the Plate: Use a capillary tube to spot the prepared samples on the pencil line. Make the spots small and distinct.

  • Develop the Plate: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate with 1% acetic acid). The chamber should be saturated with the solvent vapor. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Interpret: A pure compound should show a single spot. The presence of multiple spots in the crude lane indicates impurities. Compare the Rf values to identify potential carryover of starting materials.

Protocol 2: Gold Standard Purification via Acid-Base Extraction

This workflow is the most effective first step for purifying crude 2,5-DMPAA.

  • Dissolution: Dissolve the crude 2,5-DMPAA in a suitable organic solvent like diethyl ether or ethyl acetate (~10-15 mL per gram of crude product) in a separatory funnel.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask or beaker.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh portions of NaHCO₃ solution, combining all aqueous extracts.

    • Causality Check: The 2,5-DMPAA is now deprotonated to its sodium salt and has moved into the aqueous layer. Neutral impurities remain in the original organic layer.[13]

  • Isolate Neutral Impurities (Optional): The remaining organic layer can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to isolate and identify the neutral impurities.

  • Back-Wash (Critical Step): Pour the combined aqueous extracts back into the separatory funnel. Add ~20-30 mL of fresh diethyl ether and shake. Discard the upper organic layer. This removes any neutral impurities that were physically trapped in the aqueous phase.

  • Acidification & Precipitation: Cool the aqueous extract in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of pure 2,5-DMPAA should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold water to remove inorganic salts.

  • Drying: Allow the product to air dry on the filter, then transfer to a watch glass to dry to a constant weight. A vacuum oven at low heat (<50 °C) can be used to speed up the process.

Protocol 3: Purification via Recrystallization

This method should be used after an acid-base extraction or if the crude product is already of moderate purity.

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Test small amounts of your product in different solvents (e.g., water, ethanol/water mixtures, ethyl acetate/hexane mixtures, toluene).

  • Dissolution: Place the crude 2,5-DMPAA in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent and bring the solution to a boil (using a hot plate and boiling chips) until all the solid dissolves.

  • Hot Filtration (If Necessary): If there are insoluble impurities (or if you used activated charcoal for decolorization), quickly filter the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry as described in Protocol 2.

Protocol 4: Advanced Purification by Flash Column Chromatography

This technique is used when recrystallization and extraction are insufficient to separate impurities with similar properties.

  • Prepare the Column: Pack a glass chromatography column with silica gel slurried in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the semi-pure 2,5-DMPAA in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A common solvent system for acidic compounds is a gradient of Hexane:Ethyl Acetate containing a constant 0.5-1% of acetic acid. The acetic acid keeps the 2,5-DMPAA protonated to prevent it from streaking on the silica gel.[14]

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Monitor the fractions by TLC (Protocol 1) to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified 2,5-DMPAA.

Section 4: Visualized Workflows and Data

Diagrams

Purification_Workflow crude Crude 2,5-DMPAA (Discolored, Oily/Solid) assessment Initial Assessment (TLC, Melting Point) crude->assessment decision Purity >85%? assessment->decision acid_base Protocol 2: Acid-Base Extraction decision->acid_base No recrystal Protocol 3: Recrystallization decision->recrystal Yes acid_base->recrystal column Protocol 4: Column Chromatography recrystal->column Still Impure final_assessment Final Purity Check (HPLC, NMR, MP) recrystal->final_assessment column->final_assessment final_product Pure 2,5-DMPAA (White Solid, Sharp MP) final_assessment->final_product

Caption: General purification workflow for crude 2,5-DMPAA.

Acid_Base_Extraction start Crude Mixture in Organic Solvent 2,5-DMPAA (Acidic) Neutral Impurities step1 {Add Aqueous NaHCO₃ | Shake & Separate} start->step1 layers Organic Layer Neutral Impurities Aqueous Layer 2,5-DMPAA Salt (Anion) step1->layers backwash {Back-wash Aqueous Layer with fresh organic solvent} layers:s->backwash Aqueous Phase waste {Organic Layers | Neutral Impurities} layers:s->waste Organic Phase acidify {Acidify Aqueous Layer with HCl} backwash->acidify product {Precipitate | Pure 2,5-DMPAA (Solid)} acidify->product

Caption: The logical separation process in acid-base extraction.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74469, this compound. Retrieved from [Link]

  • Vig, O. P., Sharma, S. D., Verma, N. K., & Handa, V. K. (1977). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Indian Journal of Chemistry, 15B, 988-990. Hosted on Erowid. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis showing chromatographic purification of phenylacetic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Limpopo. (n.d.). Isolation of Bioactive Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • UrbanPro. (n.d.). Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral. Retrieved from [Link]

  • Google Patents. (2021). CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.
  • Wallach, J., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2015). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • Giorgetti, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology. Retrieved from [Link]

  • PubMed. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved from [Link]

  • PubMed. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Retrieved from [Link]

  • ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

Sources

Removing unreacted starting materials from 2,5-Dimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 2,5-Dimethoxyphenylacetic acid. This guide is designed to provide in-depth troubleshooting and practical advice for common challenges encountered during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, and this resource is structured to address the specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurities present in your crude product will largely depend on the synthetic route employed. The two most common methods for synthesizing this compound are:

  • Route A: Synthesis from 2,5-dimethoxybenzaldehyde.

  • Route B: The Willgerodt-Kindler reaction of 2,5-dimethoxyacetophenone.[1][2]

Therefore, the primary impurities are typically unreacted starting materials:

  • 2,5-dimethoxybenzaldehyde: A neutral compound.

  • 2,5-dimethoxyacetophenone: A neutral ketone.[1][2]

In the case of the Willgerodt-Kindler reaction, you may also encounter sulfur-containing byproducts and the intermediate thioamide, 2-(2,5-dimethoxyphenyl)thioacetamide, if the final hydrolysis step is incomplete.[3][4][5]

Q2: My crude product is a complex mixture. Where do I start with purification?

For a typical workup involving a neutral starting material and an acidic product, acid-base extraction is the most effective initial purification step.[6][7] This technique leverages the acidic nature of the carboxylic acid group on this compound to separate it from neutral impurities.

Q3: I've performed an acid-base extraction, but my product is still not pure. What's the next step?

After an initial acid-base extraction, recrystallization is the ideal second step to achieve high purity. This method relies on the differences in solubility between your desired product and any remaining impurities in a given solvent system.

Troubleshooting Guides

Issue 1: Low Yield After Acid-Base Extraction

"I performed an acid-base extraction to remove the unreacted 2,5-dimethoxyacetophenone, but my final yield of this compound is very low."

This is a common issue that can often be traced to a few key steps in the extraction process.

Root Cause Analysis and Solutions:

  • Incomplete Deprotonation: For the acid to move into the aqueous layer, it must be fully deprotonated by a base.

    • Troubleshooting: Ensure you are using a sufficiently strong base and in a sufficient molar excess. A 5-10% solution of sodium hydroxide (NaOH) is generally effective. Sodium bicarbonate may not be a strong enough base to completely deprotonate the aryl-acetic acid.

  • Insufficient Mixing: The two phases (organic and aqueous) must be mixed thoroughly to ensure complete extraction.

    • Troubleshooting: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Precipitation of the Carboxylate Salt: If the concentration of the sodium salt of this compound is too high in the aqueous layer, it may precipitate at the interface, preventing complete separation.

    • Troubleshooting: If you observe a solid at the interface, add more water to the separatory funnel to dissolve the precipitate.

  • Incomplete Reprotonation: To recover your product from the aqueous layer, the carboxylate must be fully protonated by adding a strong acid.

    • Troubleshooting: Add a strong acid, such as 3M hydrochloric acid (HCl), to the separated aqueous layer until the solution is acidic to litmus paper (pH ~2). Ensure thorough mixing during acidification to facilitate complete precipitation of the product.

  • Premature Product Precipitation: Adding the acid too quickly can lead to the formation of very fine crystals that are difficult to filter.

    • Troubleshooting: Add the acid dropwise while stirring the aqueous solution to encourage the formation of larger, more easily filterable crystals. Cooling the solution in an ice bath can also promote complete precipitation.[8]

Issue 2: Purification Challenges with the Willgerodt-Kindler Reaction

"I've synthesized this compound using the Willgerodt-Kindler reaction, and my crude product is a sticky, yellow-brown mess that smells of sulfur."

The Willgerodt-Kindler reaction presents unique purification challenges due to the use of elemental sulfur and the formation of a thioamide intermediate.

Root Cause Analysis and Solutions:

  • Incomplete Hydrolysis of the Thioamide Intermediate: The reaction first produces 2-(2,5-dimethoxyphenyl)thioacetamide, which is then hydrolyzed to the final carboxylic acid. Incomplete hydrolysis is a common source of impurities.

    • Troubleshooting: Ensure the hydrolysis step is complete by refluxing the thioamide intermediate with a strong base (e.g., 10% ethanolic sodium hydroxide) for a sufficient duration (several hours may be necessary).[1]

  • Presence of Elemental Sulfur: Unreacted elemental sulfur can contaminate the final product.

    • Troubleshooting: Most of the elemental sulfur can be removed by filtration of the crude reaction mixture. For residual amounts, washing the organic extract with a solution of sodium sulfite (Na₂SO₃) can help to solubilize the sulfur as thiosulfate. Alternatively, chromatography can be effective as elemental sulfur tends to run very quickly on a silica gel column.[9]

  • Formation of Other Sulfur Byproducts: The reaction can produce various organosulfur compounds.

    • Troubleshooting: A thorough acid-base extraction is crucial here. The desired carboxylic acid will be extracted into the basic aqueous phase, leaving neutral sulfur-containing byproducts in the organic layer.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of this compound

This protocol is designed to separate this compound from a neutral starting material such as 2,5-dimethoxyacetophenone.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • 3M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Litmus or pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

  • Extraction with Base: Add an equal volume of 10% aqueous NaOH to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 10% NaOH to ensure all the carboxylic acid has been removed. Combine the aqueous extracts.

  • Wash the Organic Layer: The organic layer, containing the neutral impurities, can be washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent evaporated to recover the unreacted starting material.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise with stirring until the solution is acidic (pH ~2). A white precipitate of this compound should form.

  • Isolation: Collect the precipitated product by vacuum filtration, washing the solid with a small amount of cold water.

  • Drying: Dry the purified solid in a desiccator or vacuum oven.

Protocol 2: Recrystallization of this compound

This protocol is suitable for further purifying the product obtained from acid-base extraction. An ethanol/water solvent system is often effective.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 196.20121-128DecomposesSoluble in hot ethanol and methanol, limited solubility in water.[10]
2,5-Dimethoxybenzaldehyde 166.1746-52146 (at 10 mmHg)Soluble in chloroform and methanol, slightly soluble in water.[11]
2,5-Dimethoxyacetophenone 180.2018-20155-158 (at 11 mmHg)Soluble in chloroform, slightly soluble in methanol.[6][12]

Diagrams

Workflow for Purification of this compound

PurificationWorkflow cluster_synthesis Synthesis cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization start Crude Product (from synthesis) dissolve Dissolve in Organic Solvent start->dissolve add_base Extract with Aqueous Base dissolve->add_base separate Separate Layers add_base->separate acidify Acidify Aqueous Layer separate->acidify Aqueous Layer organic_waste Neutral Impurities separate->organic_waste Organic Layer (Impurities) filter_extract Filter Precipitate acidify->filter_extract dissolve_recrys Dissolve in Hot Solvent filter_extract->dissolve_recrys cool Cool to Crystallize dissolve_recrys->cool filter_recrys Filter Crystals cool->filter_recrys dry Pure this compound filter_recrys->dry

Caption: General purification workflow.

Troubleshooting Logic for Low Yield in Acid-Base Extraction

LowYieldTroubleshooting cluster_deprotonation Deprotonation Issues cluster_reprotonation Reprotonation Issues cluster_physical Physical Loss start Low Yield of This compound q1 Was the base strong enough? start->q1 s1 Use a stronger base (e.g., NaOH). q1->s1 No q2 Was the aqueous layer fully acidified? q1->q2 Yes s2 Add more strong acid (check with pH paper). q2->s2 No q3 Was there a precipitate at the interface? q2->q3 Yes s3 Add more water to dissolve the salt. q3->s3 Yes

Caption: Troubleshooting low extraction yield.

References

  • Vig, O. P., et al. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2,5-dimethylphenylacetic acid.
  • Sciencemadness Discussion Board. (n.d.). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • IJAERD. (n.d.). Study on Extraction of Carboxylic Acid Using Solvent Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • ACS Publications. (n.d.). Extraction of carboxylic acids with amine extractants. 1. Equilibria and law of mass action modeling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Retrieved from [Link]

  • GTC Vorro Technology. (n.d.). Sulfur Removal: An Energy Saving Enabler. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of carboxylic acids with neutral extractants. Retrieved from [Link]

  • Google Patents. (n.d.). Carboxylic acid extraction from liquid and vaporous aqueous streams.
  • Korean Chemical Society. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][6]-thiazepin-3(2H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). How could I purify organic compound from the sulphur (S8)? Retrieved from [Link]

  • ChemEurope. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

  • Michigan State University. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diphenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. Retrieved from [Link]

  • PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Recrystallization of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,5-Dimethoxyphenylacetic acid. This document provides field-proven insights and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the fundamental principles, enabling you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my crude this compound, but upon cooling, it's forming an oil, not crystals. What is happening and how do I fix it?

A1: This phenomenon, known as "oiling out," is a common issue in recrystallization.[1] It occurs when the dissolved compound comes out of solution at a temperature that is above its melting point. Given that this compound has a relatively low melting point (approx. 121-128°C), this is a significant risk.[2][3][4] The oily droplets are simply molten, impure compound.

Troubleshooting Steps:

  • Increase Solvent Volume: The most common cause is that the solution is too concentrated, leading to precipitation at too high a temperature. Re-heat the solution to dissolve the oil, then add a small amount (10-20%) more of the hot solvent to decrease the saturation point.[1]

  • Promote Slower Cooling: Rapid cooling encourages oiling out.[5] Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.

  • Choose a Lower-Boiling Solvent: If you are using a high-boiling solvent (e.g., water, toluene), the solution temperature may exceed the compound's melting point. Consider switching to a solvent with a lower boiling point.

  • Switch to a Mixed-Solvent System: This can often solve persistent oiling out issues.[5]

Q2: My recrystallization yielded very little product. What are the likely causes of low recovery?

A2: A poor yield is frustrating but often correctable. The primary reasons include:

  • Excessive Solvent Use: The most frequent error is adding too much hot solvent to dissolve the crude solid.[1][5] this compound will have some residual solubility even in the cold solvent; using an excessive volume magnifies this loss. The goal is to create a solution that is saturated at a low temperature.[6]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), significant product loss can occur. Ensure your funnel and receiving flask are pre-heated.[7]

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even when cold, recovery will be inherently low. The ideal solvent provides a large solubility differential between hot and cold conditions.[8][9]

  • Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that is not properly chilled, can dissolve a portion of your purified product.

Q3: My solution has cooled completely, but no crystals have formed. What should I do?

A3: This indicates that you have a supersaturated solution, a state where the solution holds more dissolved solute than it theoretically should at that temperature.[5] Crystal formation requires a nucleation event to begin.[10]

Inducing Crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for nucleation.[5]

  • Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the supersaturated solution will provide a perfect template for crystal growth.[5]

  • Reduce the Temperature: If the flask is at room temperature, place it in an ice-water bath to further decrease the compound's solubility.

  • Reduce Solvent Volume: If the above methods fail, you may have used far too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt the cooling process again.[1]

Q4: How do I select a good starting solvent for this compound?

A4: The principle of "like dissolves like" is the guiding rule.[11] this compound possesses a polar carboxylic acid group (-COOH), two moderately polar ether groups (-OCH₃), and a larger, less polar aromatic ring structure. This mixed polarity suggests that solvents of intermediate polarity are excellent starting points. Water is a good candidate due to its ability to hydrogen bond with the carboxylic acid, especially at high temperatures.[11] Alcohols (ethanol, methanol) or ethyl acetate are also logical choices. A systematic screening process, as detailed in the protocol below, is the most reliable method.[8][12]

Data & Properties

A successful purification requires understanding the physical properties of the target compound.

Table 1: Physical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₁₂O₄ [3][4]
Molecular Weight 196.20 g/mol [13]
Appearance White to off-white or cream crystalline powder [3][4]

| Melting Point | 121 - 128 °C |[2][3][4] |

Table 2: Properties of Common Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Rationale for this compound
Water 100 High Good potential due to polar -COOH group; high solubility difference between hot and cold is possible.
Ethanol 78 High Good general-purpose polar solvent. Often used in mixed systems with water.
Methanol 65 High Similar to ethanol but more volatile.
Ethyl Acetate 77 Medium May dissolve both polar and non-polar features of the molecule.
Acetone 56 Medium Good solvent power, but its low boiling point may not provide a wide enough solubility range.
Toluene 111 Low May be a good solvent if impurities are highly polar. Its boiling point is close to the compound's melting point, increasing the risk of oiling out.

| Heptane/Hexane | ~98 / ~69 | Very Low | Likely to be a poor solvent ("antisolvent"). Useful for mixed-solvent systems. |

Process Optimization Workflow

The following diagram outlines the logical decision-making process for developing a robust recrystallization protocol.

Recrystallization_Workflow start Crude this compound protocol1 Protocol 1: Small-Scale Solvent Screening start->protocol1 decision1 Ideal Single Solvent Found? protocol1->decision1 protocol2 Protocol 2: Single-Solvent Recrystallization decision1->protocol2 Yes decision2 Mixed-Solvent System Needed? decision1->decision2 No end_success Pure Crystalline Product protocol2->end_success protocol3 Protocol 3: Mixed-Solvent Recrystallization decision2->protocol3 Yes end_fail Re-evaluate: Consider Chromatography decision2->end_fail No protocol3->end_success

Caption: Workflow for solvent selection and optimization.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable single solvent or a promising mixed-solvent pair for the recrystallization of this compound.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small, labeled test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (see Table 2) dropwise, starting with ~0.5 mL. Agitate the tube. Record whether the solid is soluble (S), sparingly soluble (SS), or insoluble (I) at room temperature.[12]

    • Rationale: An ideal solvent will show low solubility (SS or I) at room temperature.[8][9] If the compound dissolves immediately, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.

  • Hot Solvent Test: For the tubes where the compound was rated SS or I, gently heat them in a water or sand bath towards the solvent's boiling point.[12] Continue to agitate.

    • Rationale: The compound must be highly soluble in the boiling solvent.[14] If it remains insoluble even when hot, that solvent is not suitable.

  • Cooling Test: Take any tubes where the compound fully dissolved upon heating and allow them to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form.

    • Rationale: Abundant, well-formed crystals upon cooling indicate a promising solvent. This step mimics the actual recrystallization process on a small scale.

  • Selection:

    • Ideal Single Solvent: Shows poor solubility when cold but complete solubility when hot, and yields a large number of crystals upon cooling.

    • Potential Mixed-Solvent Pair: Identify one solvent in which the compound is highly soluble (the "solvent") and another in which it is very poorly soluble (the "antisolvent").[8] Ethanol/water and Acetone/heptane are common pairings.

Protocol 2: Standard Single-Solvent Recrystallization

Objective: To purify this compound using a predetermined ideal solvent.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions to a separate flask containing a boiling chip and bring it to a boil. Add the minimum amount of the boiling solvent to the Erlenmeyer flask containing the solid until it just dissolves.[14][15]

    • Rationale: Using the absolute minimum volume of hot solvent is critical for maximizing the yield, as this ensures the solution will be saturated once cooled.[6][9]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration. Preheat the filter funnel and receiving flask with hot solvent vapor to prevent the product from crystallizing prematurely.[7][9]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature.[9] Once at room temperature, you may place it in an ice bath for 15-20 minutes to maximize crystal formation.[14]

    • Rationale: Slow cooling is essential for the formation of large, high-purity crystals. Rapid cooling can trap impurities within the crystal lattice.[6][16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.

    • Rationale: Using ice-cold solvent minimizes the risk of dissolving your purified product during the wash.

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For complete drying, transfer the crystals to a watch glass or place them in a desiccator.

Protocol 3: Mixed-Solvent Recrystallization

Objective: To purify this compound when no suitable single solvent is found.

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (the antisolvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

    • Rationale: This final step ensures the compound is fully dissolved at the high temperature, preventing oiling out and promoting proper crystal growth upon cooling.

  • Cooling, Isolation & Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

References

  • Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Organic Chemistry. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry Education. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Chemistry. Retrieved from [Link]

  • 3: Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Chemistry Crystallization. (n.d.). sathee jee. Retrieved from [Link]

  • This compound. (n.d.). PubChem, NIH. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

Sources

Common impurities in 2,5-Dimethoxyphenylacetic acid and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dimethoxyphenylacetic Acid

Welcome to the technical support guide for this compound (2,5-DMPAA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and analysis of this compound. The following question-and-answer guide provides in-depth, field-proven insights to help you identify and troubleshoot impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect when synthesizing this compound?

When synthesizing 2,5-DMPAA, particularly via common routes like the Willgerodt reaction, several process-related impurities can arise from incomplete reactions or side reactions. The presence and concentration of these impurities are highly dependent on the specific reaction conditions, purification methods, and the quality of the reagents used.

The most prevalent impurities typically originate from:

  • Unreacted Starting Materials and Intermediates: The most straightforward impurities are the materials you started with.

  • By-products of the Key Reaction: Side reactions can produce structurally related molecules that may be difficult to separate.

  • Products from Subsequent Reaction Steps: If the acid is further converted (e.g., to an ester) and then hydrolyzed back, impurities from these steps can persist.

A common synthetic pathway starting from 2,5-dimethoxyacetophenone illustrates these potential pitfalls.[1]

G cluster_0 Willgerodt-Kindler Reaction cluster_1 Potential Impurities A 2,5-Dimethoxyacetophenone B Thiomorpholide Intermediate A->B Sulphur, Morpholine I1 Impurity 1: Unreacted 2,5-Dimethoxyacetophenone A->I1 Carryover C This compound (Target Product) B->C Hydrolysis (e.g., NaOH/EtOH) I2 Impurity 2: Incomplete Hydrolysis (Residual Thiomorpholide) B->I2 Incomplete Reaction I3 Impurity 3: Ethyl 2,5-Dimethoxyphenylacetate (Esterification By-product) C->I3 Side Reaction with Ethanol Solvent

Caption: Synthetic pathway showing the formation of 2,5-DMPAA and common impurity entry points.

Q2: Can you provide more detail on the specific impurities from starting materials and intermediates?

Certainly. Understanding the origin of an impurity is the first step toward eliminating it. Below is a table detailing the most probable impurities arising from a Willgerodt-based synthesis.

Impurity NameStructureOriginRationale for Presence
2,5-Dimethoxyacetophenone 2,5-(CH₃O)₂-C₆H₃-C(O)CH₃Starting MaterialIncomplete conversion during the Willgerodt reaction.[1] Its relatively non-polar nature compared to the final acid product can make it challenging to remove completely without robust purification steps like recrystallization or chromatography.
2,5-Dimethoxyphenylacetamide Thiomorpholide 2,5-(CH₃O)₂-C₆H₃-CH₂C(S)N(CH₂)₄OIntermediateThis is the direct product of the Willgerodt-Kindler reaction before the final hydrolysis step.[1] Insufficient hydrolysis time, temperature, or base concentration will lead to its persistence in the final product.
Ethyl 2,5-dimethoxyphenylacetate 2,5-(CH₃O)₂-C₆H₃-CH₂COOCH₂CH₃By-productOften, the hydrolysis of the thiomorpholide is performed in ethanolic sodium hydroxide.[1] Under these conditions, a competing Fischer esterification reaction can occur between the newly formed carboxylic acid and the ethanol solvent, especially if the mixture becomes acidic during workup.
1,4-Dimethoxybenzene 1,4-(CH₃O)₂-C₆H₄PrecursorThis is the precursor to 2,5-dimethoxyacetophenone. If the starting material is impure, this compound can be carried through the synthesis.
Q3: My product is stored for long-term studies. What are the likely degradation products of this compound?

While 2,5-DMPAA is a relatively stable solid, degradation can occur under stressful conditions such as high heat, humidity, extreme pH, or exposure to light. The most common degradation pathways for phenylacetic acids and related methoxylated aromatics involve modifications to the side chain or the methoxy groups.

  • Decarboxylation: Under high heat, the carboxylic acid moiety can be lost, potentially forming 1,4-dimethoxytoluene. This is generally a minor pathway for phenylacetic acids unless catalyzed.

  • O-Demethylation: One or both of the methoxy groups can be cleaved to form phenolic impurities. This is a well-documented metabolic pathway for related compounds and can occur chemically under harsh acidic or nucleophilic conditions.[2][3] The resulting hydroxy-methoxyphenylacetic acids (e.g., 2-hydroxy-5-methoxyphenylacetic acid) are significant potential impurities.

  • Oxidation: The benzylic position (the -CH₂- group) is susceptible to oxidation, which could lead to the formation of 2,5-dimethoxybenzoic acid or other related species, although this typically requires strong oxidizing agents.

Developing a stability-indicating analytical method is crucial for monitoring the formation of these degradants over time.[4]

Q4: How can I set up an initial HPLC screening method to assess the purity of my 2,5-DMPAA sample?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for purity assessment of aromatic carboxylic acids.[5][6] The following protocol provides a robust starting point that can be optimized for your specific system and impurity profile.

Objective: To separate 2,5-DMPAA from its potential non-polar and polar impurities.

Experimental Protocol: RP-HPLC Purity Screen

  • Column Selection:

    • Use a C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is a versatile, non-polar phase suitable for retaining the aromatic ring.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid or Formic Acid in HPLC-grade water. The acidic pH suppresses the ionization of the carboxylic acid group on 2,5-DMPAA, leading to better retention and peak shape.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~10 mg of your 2,5-DMPAA sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Chromatographic Conditions:

    • The following table outlines a good starting gradient for screening.

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to avoid overloading.
Column Temp. 30 °CProvides stable retention times.[4]
Detection (UV) 225 nm and 280 nm225 nm provides a general response for aromatic compounds. 280 nm is more selective for the substituted benzene ring.
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% BThis gradient starts with a moderate organic phase to elute polar impurities, then ramps up to elute the main peak and any non-polar impurities like unreacted starting material.
Q5: My HPLC chromatogram shows several impurity peaks. What is a systematic workflow for identifying these unknown peaks?

Identifying unknown impurities requires a combination of separation science and spectroscopy. A hyphenated approach, coupling liquid chromatography with mass spectrometry (LC-MS), is the most efficient method.[7][8]

G cluster_confirm For Unambiguous Confirmation A 1. HPLC Purity Screen Detects unknown peaks B 2. LC-MS Analysis (Same HPLC method) A->B C Obtain Mass-to-Charge (m/z) for each impurity peak B->C D 3. Propose Structures Based on m/z and known pathways (e.g., demethylation, unreacted starting material) C->D G 6. Confirm Structure Unambiguous identification C->G Tentative ID E 4. Preparative HPLC Isolate sufficient quantity of the impurity D->E F 5. NMR Spectroscopy (¹H, ¹³C, COSY) E->F F->G

Caption: A logical workflow for the systematic identification of unknown impurities.

Q6: How can I use Mass Spectrometry (MS) to get a tentative identification of an unknown impurity?

Mass spectrometry provides the molecular weight of a compound, which is a critical piece of information for identification.[9] When coupled with HPLC (as LC-MS), you can get the mass of each impurity as it elutes from the column.

Protocol: Impurity Identification by LC-MS

  • Method Transfer: Use the same HPLC method developed in Q4. This ensures that the retention times correlate between your UV and MS detectors.

  • Ionization Source: Use an Electrospray Ionization (ESI) source.

    • Negative Mode (ESI-): This mode is ideal for carboxylic acids. You will detect the deprotonated molecule, [M-H]⁻. For 2,5-DMPAA (MW = 196.20 g/mol ), you would expect to see a peak at m/z 195.2.

    • Positive Mode (ESI+): This mode can help identify impurities that lack an acidic proton. You will likely see the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

  • Data Analysis:

    • Step 1: Extract Ion Chromatograms: For each peak in your UV chromatogram, extract the corresponding mass spectrum.

    • Step 2: Determine Molecular Weight: Identify the molecular ion peak (e.g., [M-H]⁻). This gives you the molecular weight of the impurity.

    • Step 3: Compare with Possibilities: Compare this molecular weight to the list of potential impurities.

Example Analysis:

  • If you see an impurity peak with an [M-H]⁻ ion at m/z 179.1, this corresponds to a molecular weight of 180.1 g/mol . This perfectly matches the starting material, 2,5-dimethoxyacetophenone.

  • An [M-H]⁻ ion at m/z 181.1 suggests a molecular weight of 182.2 g/mol . This corresponds to a demethylated version of 2,5-DMPAA (C₉H₁₀O₄), a likely degradation product.

Q7: Mass spectrometry suggests a structure. Why is NMR spectroscopy necessary for confirmation?

While MS provides the molecular weight and can suggest a formula, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure confirmation.[10]

Role of NMR in Structure Confirmation:

  • ¹H NMR: Tells you the number of different types of protons, their connectivity, and their chemical environment.

    • Example: For 2,5-DMPAA, you expect to see two distinct methoxy singlets (~3.8 ppm), a methylene singlet for the -CH₂- group (~3.6 ppm), and three distinct protons in the aromatic region (6.7-7.0 ppm). If an impurity is the O-demethylated product, you would see one methoxy singlet disappear and a new broad singlet for the phenolic -OH proton appear.

  • ¹³C NMR: Provides the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).[11][12]

  • 2D NMR (e.g., COSY, HSQC): These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing you to piece the molecular structure together definitively.

To perform NMR on an impurity, it must first be isolated from the bulk material, typically using preparative HPLC. By comparing the detailed spectra of the impurity to the known spectra of the parent compound[11][12] and other potential structures, you can achieve a definitive identification.

References

  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Rhodium.ws. [Link]

  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. [Link]

  • Kanamori, T., et al. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of forensic sciences. [Link]

  • Google Patents. (2015). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Stenutz, R. (n.d.). This compound. Stenutz. [Link]

  • Power, J. (2016). New NMR Tools for Impurity Analysis. The University of Manchester. [Link]

  • Görög, S. (1995). Combined application of high-performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Semantic Scholar. [Link]

  • Strillacci, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]

  • Singh, S., & Singh, P. (2017). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Ewald, A. H., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • Kumar, D., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Patel, D., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Journal of Pharmaceutical Research International. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Wikipedia. (n.d.). 2C-B. [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. [Link]

  • Podolska, M., et al. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

Sources

Technical Support Center: Stability of 2,5-Dimethoxyphenylacetic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers insights into the stability of 2,5-DMPAA in various solvents and under different experimental conditions, based on established chemical principles and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark location.[1] The compound is generally stable under normal temperatures and pressures.[2] It is advisable to protect it from physical damage and keep it away from incompatible materials, particularly strong oxidizing agents.[1]

Q2: I am preparing a stock solution of 2,5-DMPAA. Which solvents are recommended, and are there any known stability issues?

While specific data on the long-term stability of 2,5-DMPAA in various organic solvents is not extensively documented in publicly available literature, general principles of solubility and reactivity can guide your choice. 2,5-DMPAA is a versatile compound used as an intermediate in the synthesis of various pharmaceuticals due to its reactivity and solubility.[3]

Commonly used solvents for similar phenylacetic acid derivatives include DMSO, DMF, methanol, ethanol, and acetonitrile. For aqueous applications, it can be dissolved in aqueous bases to form the corresponding salt.

Key Consideration: The stability of 2,5-DMPAA in solution is not guaranteed and will depend on the solvent, storage conditions (temperature, light exposure), and the presence of other reactive species. It is crucial to prepare fresh solutions for sensitive experiments or validate the stability of your stock solutions over your intended period of use. The section on "Protocol for Assessing Solution Stability" provides a step-by-step guide for this.

Q3: My experimental results are inconsistent when using older solutions of 2,5-DMPAA. What could be the cause?

Inconsistent results with aged solutions often point to degradation of the compound. For 2,5-DMPAA, several degradation pathways are plausible based on its chemical structure, which includes a hydroquinone dimethyl ether moiety and a phenylacetic acid side chain. These are susceptible to oxidation, hydrolysis under certain conditions, and photodecomposition.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of 2,5-DMPAA fresh before use, especially for quantitative or sensitive biological assays.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents where appropriate, as impurities (e.g., water, peroxides in ethers) can accelerate degradation.

  • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

  • Perform a Stability Check: If you suspect degradation, you can compare the performance of a freshly prepared solution against your aged solution in a simple analytical test (e.g., HPLC, TLC) or a functional assay.

Troubleshooting Guide: Common Stability-Related Issues

Issue 1: I observe a color change (e.g., yellowing) in my 2,5-DMPAA solution over time.

Probable Cause: This is a strong indicator of oxidative degradation. The 1,4-dimethoxybenzene core of 2,5-DMPAA is electron-rich and susceptible to oxidation, which can lead to the formation of colored quinone-like species.[1][4][5] The presence of dissolved oxygen or trace metal contaminants can catalyze this process.

Recommended Actions:

  • Deoxygenate Solvents: For long-term storage or sensitive applications, consider using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

  • Avoid Contaminants: Use high-purity solvents and clean glassware to minimize metal-catalyzed oxidation.

  • Store under Inert Atmosphere: For highly sensitive applications, solutions can be stored under a nitrogen or argon atmosphere.

Issue 2: My analytical chromatogram (e.g., HPLC) shows new, unexpected peaks when analyzing an aged solution of 2,5-DMPAA.

Probable Cause: The appearance of new peaks is direct evidence of degradation. Depending on the conditions, several degradation products could be formed.

  • Oxidative Degradation: As mentioned above, oxidation of the dimethoxybenzene ring is a likely pathway.[1][4][5]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation. Phenylacetic acids can undergo photo-oxidative decarboxylation to form the corresponding benzaldehyde.[6] In the case of 2,5-DMPAA, this would result in the formation of 2,5-dimethoxybenzaldehyde.

  • Hydrolysis: While the ether linkages of the methoxy groups are generally stable, they can be susceptible to cleavage under strong acidic conditions, potentially leading to hydroxymethoxy or dihydroxy derivatives. The acid-catalyzed hydrolysis of the related compound 2,5-dimethoxytetrahydrofuran proceeds via protonation of a methoxy group, suggesting a similar vulnerability for 2,5-DMPAA under acidic stress.[7]

Recommended Actions:

  • Characterize Degradants: If identifying the degradation products is critical, techniques like LC-MS can be employed to determine their molecular weights and propose structures.

  • Implement a Stability-Indicating Method: Your analytical method should be able to resolve the parent 2,5-DMPAA peak from all potential degradation products. This is a key aspect of forced degradation studies in pharmaceutical development.[8][9][10][11]

Potential Degradation Pathways

Based on the chemical structure of 2,5-DMPAA and literature on related compounds, the following degradation pathways should be considered:

Potential Degradation Pathways of 2,5-DMPAA DMPAA This compound Oxidation Oxidation (e.g., O2, peroxides) DMPAA->Oxidation Photolysis Photodegradation (UV/Visible Light) DMPAA->Photolysis AcidHydrolysis Acid-Catalyzed Hydrolysis (Strong Acid) DMPAA->AcidHydrolysis Quinone Quinone-type Degradants Oxidation->Quinone Ring Oxidation Aldehyde 2,5-Dimethoxybenzaldehyde (via Decarboxylation) Photolysis->Aldehyde Photo-oxidative Decarboxylation Hydroxylated Hydroxylated Derivatives AcidHydrolysis->Hydroxylated Ether Cleavage cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL 2,5-DMPAA Stock Solution Acid Acidic (0.1 N HCl) Prep->Acid Base Basic (0.1 N NaOH) Prep->Base Oxidative Oxidative (3% H2O2) Prep->Oxidative Thermal Thermal (60°C) Prep->Thermal Photo Photolytic (UV/Vis Light) Prep->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV / LC-MS Analysis Sampling->HPLC Data Assess Peak Purity & Quantify Degradation HPLC->Data

Caption: Workflow for a forced degradation study.

By following this guide, researchers can better understand the stability profile of this compound in their specific experimental setups, leading to more reliable and reproducible results.

References

  • Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate - Taylor & Francis Online. [Link]

  • Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate - ResearchGate. [Link]

  • Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate - Taylor & Francis. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions - Pharmaceutical Technology. [Link]

  • Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages - RSC Publishing. [Link]

  • 4-Methoxyphenylacetic Acid | C9H10O3 - PubChem. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update - Scientific & Academic Publishing. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method - Austin Publishing Group. [Link]

  • The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions - PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes - American Chemical Society. [Link]

  • Electro-oxidative Trimerization of 1,2-Dimethoxybenzene: Reductive Workup Strategy and Alternating Current Electrolysis to Peel - The Chemical Society of Japan. [Link]

Sources

Technical Support Center: Degradation Pathways of 2,5-Dimethoxyphenylacetic Acid (2,5-DMPAA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA). This guide provides in-depth technical FAQs, troubleshooting strategies, and validated experimental protocols to support your research. Our approach is grounded in established biochemical principles and analogous compound metabolism to provide a predictive and practical framework for your studies.

Section 1: Predicted Degradation Pathways of 2,5-DMPAA

Understanding the potential metabolic fate of 2,5-DMPAA is the first step in designing robust experiments. Based on the degradation pathways of structurally similar compounds, we can predict two primary routes of biotransformation: one prevalent in mammalian systems and another in microbial environments.

Mammalian Metabolism Pathway

In mammalian systems, the degradation of xenobiotics like 2,5-DMPAA is primarily handled by hepatic enzymes. The metabolism of analogous compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), suggests that O-demethylation is a key initial step.[1] This process, often mediated by Cytochrome P450 (CYP450) enzymes, would yield hydroxylated intermediates, which can then be further metabolized or conjugated for excretion.

G DMPAA This compound (2,5-DMPAA) MHPPA 2-Hydroxy-5-methoxyphenylacetic acid (2-H-5-MPAA) DMPAA->MHPPA O-demethylation (CYP450) HMPAA 5-Hydroxy-2-methoxyphenylacetic acid (5-H-2-MPAA) DMPAA->HMPAA O-demethylation (CYP450) DHPPA 2,5-Dihydroxyphenylacetic acid (Homogentisic acid) MHPPA->DHPPA O-demethylation Conjugates Glucuronide or Sulfate Conjugates MHPPA->Conjugates HMPAA->DHPPA O-demethylation HMPAA->Conjugates DHPPA->Conjugates

Caption: Predicted mammalian metabolic pathway for 2,5-DMPAA.

Microbial Catabolism Pathway

Microbial degradation of aromatic compounds is a well-documented process for environmental bioremediation.[2][3] Studies on compounds like 3,4,5-trimethoxyphenylacetic acid show that bacteria utilize a sequence of demethylation followed by aromatic ring cleavage.[4][5] The central phenylacetic acid (PAA) catabolic pathway often involves the activation of the acid to a CoA thioester before ring modification and fission.[6][7][8]

G cluster_0 Peripheral Pathway cluster_1 Central Pathway DMPAA This compound (2,5-DMPAA) DHPPA 2,5-Dihydroxyphenylacetic acid (Homogentisic acid) DMPAA->DHPPA O-demethylation (Monooxygenases) RingFission Ring Fission Product (e.g., Maleylacetoacetate) DHPPA->RingFission Ring Cleavage (Dioxygenase) TCA_Intermediates TCA Cycle Intermediates (e.g., Fumarate, Acetoacetate) RingFission->TCA_Intermediates Isomerization/Reduction TCA_Cycle Central Metabolism (TCA Cycle) TCA_Intermediates->TCA_Cycle

Caption: Predicted microbial catabolic pathway for 2,5-DMPAA.

Section 2: Technical Frequently Asked Questions (FAQs)

Q1: What are the most probable initial steps in the microbial degradation of 2,5-DMPAA?

A: The most probable initial steps involve the cleavage of the ether bonds of the two methoxy groups. This is typically catalyzed by monooxygenase enzymes, which require molecular oxygen.[9] This O-demethylation results in the formation of hydroxylated intermediates, with 2,5-dihydroxyphenylacetic acid (homogentisic acid) being the likely key intermediate before the aromatic ring is opened. This strategy allows microorganisms to convert the substituted aromatic into a central metabolite that can enter a common ring-fission pathway.[4][5]

Q2: Which enzyme families are likely responsible for the degradation of 2,5-DMPAA?

A: Several enzyme families are likely involved:

  • Monooxygenases/Hydroxylases: These enzymes, including cytochrome P450s in fungi and some bacteria, are prime candidates for the initial O-demethylation steps.[9][10]

  • Dioxygenases: These are crucial for the subsequent step of cleaving the aromatic ring of the dihydroxylated intermediate.[4][11]

  • Phenylacetyl-CoA Ligase: In some bacterial pathways, the phenylacetic acid moiety is first activated to its CoA ester before ring attack.[8] This is a central step in many aerobic phenylacetic acid degradation pathways.[6][7]

  • Laccases and Peroxidases: In some fungi, particularly white-rot fungi, extracellular enzymes like laccases and manganese peroxidases can initiate the degradation of aromatic compounds.[10]

Q3: How do I design a forced degradation study to identify potential degradation products of 2,5-DMPAA?

A: A forced degradation (or stress testing) study is essential to identify likely degradation products and develop a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the parent compound.[14] You should expose 2,5-DMPAA to a range of conditions. A summary of recommended starting conditions is provided in the table below.

Stress ConditionReagent/ParameterTypical ConditionsRationale
Acid Hydrolysis 0.1 M to 1 M HClReflux for several hours or heat at 60-80°C.[15]To test for lability to low pH.
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature or gentle heat (e.g., 40-60°C).To test for lability to high pH. The phenoxy ether linkages may be susceptible.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)Room temperature, protected from light.To simulate oxidative stress. The electron-rich aromatic ring is a potential target.
Photolysis High-intensity UV/Vis light (ICH Q1B)Solid state and in solution (e.g., water, methanol).To assess photosensitivity. Aromatic systems can be susceptible to photolytic degradation.
Thermal Stress 60-80°C (or higher)Solid state and in solution, controlled humidity.To evaluate thermal stability and identify thermolytic degradation products.[12]

Q4: What are the best analytical techniques to monitor the degradation of 2,5-DMPAA and identify its metabolites?

A: A combination of chromatographic and spectroscopic techniques is ideal:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for quantifying the disappearance of the parent compound (2,5-DMPAA) and the appearance of degradation products. A stability-indicating method must be developed that separates the parent peak from all degradant peaks.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identifying unknown metabolites. High-resolution mass spectrometry (e.g., TOF or Orbitrap) provides accurate mass measurements to determine elemental compositions, while tandem MS (MS/MS) provides structural fragments for elucidation.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the metabolites are volatile or can be made volatile through derivatization (e.g., silylation).[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of a major degradation product, it can be isolated (e.g., by preparative HPLC) and analyzed by NMR.

Section 3: Troubleshooting Guide

Problem: I am not observing any degradation of 2,5-DMPAA in my microbial culture.

Possible Causes & Solutions:

  • Inappropriate Microorganism/Consortium: The selected strain may lack the necessary enzymatic machinery.

    • Solution: Use a mixed microbial consortium from a site previously exposed to aromatic compounds, as they often have broader catabolic capabilities.[18] Alternatively, screen a wider range of individual bacterial and fungal isolates known for degrading aromatic compounds (e.g., Pseudomonas, Rhodococcus, Arthrobacter).[4][8][9]

  • Toxicity of the Compound: High concentrations of 2,5-DMPAA may be toxic to the microorganisms.

    • Solution: Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC). Start your degradation experiments with a non-toxic concentration (e.g., 50-100 mg/L).

  • Sub-optimal Culture Conditions: pH, temperature, or aeration may be incorrect.

    • Solution: Optimize growth conditions for your specific strain(s). Ensure adequate aeration, as the initial demethylation and ring cleavage steps are often oxygen-dependent.[9]

  • Lack of Induction: The degradative enzymes may be inducible and require the presence of the substrate (or a similar compound) to be expressed.

    • Solution: Pre-culture the microorganisms in a medium containing a low concentration of 2,5-DMPAA or a related, less toxic inducer molecule like phenylacetic acid.

Caption: Troubleshooting workflow for lack of 2,5-DMPAA degradation.

Problem: My mass balance in the forced degradation study is poor (<95%).

Possible Causes & Solutions:

  • Formation of Non-UV Active Products: Degradation may lead to products that do not have a chromophore detectable at your chosen UV wavelength.

    • Solution: Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with UV. Primarily, rely on LC-MS for a more comprehensive picture.

  • Formation of Volatile Products: Degradation could produce volatile compounds (e.g., CO₂) that are lost from the sample.

    • Solution: This is common in complete microbial mineralization. While difficult to quantify without specialized equipment (e.g., ¹⁴C-labeled substrate and CO₂ trapping), acknowledging this possibility is important. For abiotic studies, headspace GC-MS can be used to analyze for volatiles.

  • Adsorption to Vials/Surfaces: The compound or its degradants may be adsorbing to the sample container.

    • Solution: Use silanized glass vials or polypropylene vials to minimize adsorption. Perform an extraction of the vial after the sample has been removed to check for recovery.

  • Inappropriate Chromatographic Conditions: Highly polar or non-polar degradants may be irreversibly retained on the column or elute in the void volume.

    • Solution: Modify your HPLC gradient to include a wider range of solvent strengths (e.g., from 100% aqueous to 100% organic). Check for peak purity of your main analyte to ensure no degradants are co-eluting.[13]

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study for 2,5-DMPAA

Objective: To generate potential degradation products of 2,5-DMPAA under various stress conditions for the development of a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2,5-DMPAA in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation: For each condition, add stock solution to the stressor in a 1:1 ratio to achieve a final concentration of 0.5 mg/mL. Prepare a control sample by diluting the stock with the solvent used for the stressor (e.g., water for hydrolysis studies).

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂.

    • Neutral Hydrolysis: Mix 1 mL of stock with 1 mL of purified water.

  • Incubation:

    • For hydrolytic samples, incubate at 60°C.

    • For the oxidative sample, keep at room temperature, protected from light.

    • Pull time points at 2, 4, 8, and 24 hours.

  • Sample Quenching & Analysis:

    • Before analysis, cool samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples with mobile phase to a suitable concentration (e.g., 50 µg/mL).

    • Analyze by a reverse-phase HPLC-UV method, monitoring at a wavelength where 2,5-DMPAA has significant absorbance (e.g., ~280-290 nm).

  • Data Evaluation: Calculate the percentage degradation and check for mass balance. The goal is to find conditions that yield 5-20% degradation.[14] If degradation is too rapid or too slow, adjust the stressor concentration or temperature accordingly.

Protocol 2: Screening for Microbial Degradation of 2,5-DMPAA

Objective: To determine if a microbial culture or consortium can utilize 2,5-DMPAA as a carbon source.

Methodology:

  • Media Preparation: Prepare a minimal salts medium (MSM) that contains all necessary nutrients except for a carbon source. Autoclave to sterilize.

  • Inoculum Preparation: Grow your chosen microorganism(s) in a rich medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi) to a healthy log phase. Harvest the cells by centrifugation and wash twice with sterile MSM to remove residual carbon sources. Resuspend the cell pellet in MSM.

  • Experimental Setup (in triplicate):

    • Test Flasks: 100 mL of sterile MSM + 2,5-DMPAA (final concentration 50 mg/L) + 1 mL of washed inoculum.

    • Sterile Control: 100 mL of sterile MSM + 2,5-DMPAA (50 mg/L). This accounts for abiotic degradation.

    • Inoculum Control: 100 mL of sterile MSM + 1 mL of washed inoculum (no 2,5-DMPAA). This monitors for any residual growth from the inoculum.

  • Incubation: Incubate all flasks on an orbital shaker (e.g., 150 rpm) at the optimal growth temperature for the microorganism (e.g., 30°C).

  • Sampling and Analysis:

    • Withdraw aliquots (e.g., 1 mL) at regular intervals (0, 24, 48, 96, 168 hours).

    • Centrifuge the aliquots to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the supernatant by HPLC-UV to quantify the concentration of 2,5-DMPAA.

  • Data Interpretation: A significant decrease in the 2,5-DMPAA concentration in the Test Flasks compared to the Sterile Control indicates microbial degradation. An increase in optical density (OD₆₀₀) in the Test Flasks compared to the Inoculum Control suggests the microorganism is using 2,5-DMPAA for growth.

References

  • Wikipedia. 2C-B. [Link]

  • Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 477–481. [Link]

  • Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PubMed. [Link]

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]

  • Wang, W., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology. [Link]

  • Kanamori, T., et al. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of Forensic Sciences, 57(6), 1563-1568. [Link]

  • Moreno-Ruiz, E., et al. (2003). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Microbiology, 149(Pt 5), 1327-1335. [Link]

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. [Link]

  • Peres, C. M., et al. (2007). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. Applied and Environmental Microbiology, 73(13), 4193-4201. [Link]

  • Das, N., & Chandran, P. (2011). Microbial Degradation of Aromatic Compounds. MDPI. [Link]

  • Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds — from one strategy to four. Nature Reviews Microbiology, 9(11), 803-816. [Link]

  • Luengo, J. M., García, J. L., & Olivera, E. R. (2007). The Evolution of the Phenylacetic Acid Degradation Pathway in Bacteria. ResearchGate. [Link]

  • Kumar, A., Trefault, N., & Olaniran, A. O. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology, 42(2), 194-208. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • O'Mahony, M. M., et al. (2007). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. ResearchGate. [Link]

  • Ghosal, D., et al. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology. [Link]

  • Tan, B., et al. (2020). Responses of Aromatic-Degrading Microbial Communities to Elevated Nitrate in Sediments. Environmental Science & Technology. [Link]

  • Lee, J. Y., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(6), 1562-1566. [Link]

  • Justesen, J., et al. (2015). Enzyme assays for synthesis and degradation of 2-5As and other 2'-5' oligonucleotides. BMC Biochemistry. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Dao, T. H. T., et al. (2020). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. 3 Biotech. [Link]

  • Lin, L. C., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Journal of Chromatography B, 798(2), 241-247. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Shinde, P. N., & Shinde, D. N. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Chemistry. [Link]

  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. [Link]

  • Das, N., & Chandran, P. (2011). Bacterial Degradation of Aromatic Compounds. International journal of molecular sciences, 12(3), 1812–1829. [Link]

  • Justesen, J., et al. (2015). Enzyme assays for synthesis and degradation of 2-5As and other 2'-5' oligonucleotides. BMC Biochemistry. [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Justesen, J., et al. (2015). Enzyme assays for synthesis and degradation of 2-5As and other 2'-5' oligonucleotides. ResearchGate. [Link]

  • Braddock, J. F., et al. (1997). Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment. Applied and Environmental Microbiology, 63(8), 3164-3168. [Link]

  • Mahrath, A. J., et al. (2013). How can I know from the structure of the compound if there will be degradation while studying the solubility of it? ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,5-dimethoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Di-acylation Challenge

This compound is a valuable building block in the synthesis of various fine chemicals and pharmaceutical agents, including the psychedelic phenethylamine 2C-B.[1][2][3] A common synthetic approach involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene. However, the high electron-donating capacity of the two methoxy groups renders the aromatic ring highly activated. This activation, while facilitating the initial reaction, also predisposes the mono-acylated product to a second, undesired acylation, leading to significant di-acylated byproducts. This guide provides a comprehensive overview of how to mitigate this issue through both reaction control and alternative synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm attempting a Friedel-Crafts acylation on 1,4-dimethoxybenzene and getting a mixture of mono- and di-acylated products. Why is this happening?

Answer: This is a classic challenge when working with highly activated aromatic systems like 1,4-dimethoxybenzene. The root cause lies in the mechanism of the Friedel-Crafts acylation.

  • High Nucleophilicity: The two methoxy groups are strong activating, ortho-, para- directing groups. They substantially increase the electron density of the benzene ring, making it a very powerful nucleophile that reacts rapidly with the acylium ion electrophile.

  • Product Reactivity: In a standard Friedel-Crafts alkylation, the product is more activated than the starting material, leading to runaway polyalkylation.[4][5] While Friedel-Crafts acylation is generally self-limiting because the resulting ketone is an electron-withdrawing group that deactivates the ring, this deactivation may not be sufficient to prevent a second reaction when the ring is as activated as 1,4-dimethoxybenzene.[6][7] The remaining vacant ortho- position is still susceptible to electrophilic attack, especially under harsh conditions.

Below is a diagram illustrating the desired reaction versus the problematic side reaction.

G cluster_0 Reaction Pathway Start 1,4-Dimethoxybenzene Reagent + Acylating Agent (e.g., ClCOCH₂Cl) + Lewis Acid (AlCl₃) Start->Reagent Mono Mono-acylated Product (Desired) Reagent->Mono Desired Path (Reaction 1) Di Di-acylated Byproduct (Undesired) Mono->Di Undesired Path (Reaction 2) End This compound (from Mono-product) Mono->End Further Steps

Caption: Competing pathways in the acylation of 1,4-dimethoxybenzene.

Q2: How can I adjust my Friedel-Crafts reaction conditions to minimize di-acylation?

Answer: Controlling the reaction to favor mono-acylation requires a careful balance of several parameters. The key is to moderate the reactivity to prevent the second acylation from occurring.

  • Strict Stoichiometric Control of Lewis Acid: This is the most critical factor. In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) complexes with the carbonyl oxygen of the ketone product.[6] This complexation deactivates the aromatic ring, effectively preventing further acylation. Using a stoichiometric amount (or a slight excess, ~1.1 eq) of the Lewis acid ensures that as soon as the desired mono-acylated product is formed, it is "captured" and protected from a second attack. Using catalytic amounts is insufficient.

  • Temperature Management: Perform the reaction at low temperatures (e.g., 0-15°C).[8] Lower temperatures reduce the overall reaction rate, giving greater kinetic control and disfavoring the higher activation energy pathway of the second acylation.[9]

  • Solvent Selection: The choice of solvent can influence selectivity.[10]

    • Non-polar solvents like dichloroethane or excess p-xylene are often preferred as they are less likely to solvate and stabilize the reactive intermediates to the same extent as polar solvents.[8][11]

    • Avoid highly polar solvents like nitrobenzene, which can sometimes alter regioselectivity or promote side reactions.[10]

  • Choice of Lewis Acid: While AlCl₃ is common, its high activity can be difficult to control. Milder Lewis acids may offer better selectivity.[12]

Lewis AcidRelative ActivityComments
AlCl₃ Very HighMost common, but can lead to side reactions if not controlled.[13]
FeCl₃ HighA good, often milder, alternative to AlCl₃.[14]
Solid Acids VariableCation exchange resins (e.g., Amberlyst-15) can be effective and offer easier workup.[11]
ZnCl₂ ModerateGenerally requires higher temperatures; useful for less reactive substrates.
Q3: Is there a more robust and reliable synthetic strategy that avoids the di-acylation problem altogether?

Answer: Absolutely. The most effective strategy is often not to control a difficult reaction, but to circumvent it. The Willgerodt-Kindler reaction provides a superior, multi-step route that reliably yields the mono-substituted product.[15][16]

This strategy separates the acylation from the side-chain formation.

  • Step 1: Benign Acylation: First, perform a Friedel-Crafts acylation on 1,4-dimethoxybenzene using a less reactive acylating agent like acetyl chloride to form 2,5-dimethoxyacetophenone . This reaction is significantly easier to control for mono-substitution because the product is a deactivated ketone.[15][17]

  • Step 2: Rearrangement & Oxidation: The resulting acetophenone is then subjected to the Willgerodt-Kindler reaction conditions (typically sulfur and morpholine), which converts the acetyl group into a phenylthioacetomorpholide intermediate.[18][19][20]

  • Step 3: Hydrolysis: Finally, hydrolysis of this intermediate yields the target this compound in high purity.[15][16]

This pathway is highly recommended for its reliability and avoidance of the primary di-acylation issue.

G cluster_1 Recommended Willgerodt-Kindler Pathway Start 1,4-Dimethoxybenzene Step1 Step 1: Friedel-Crafts (Acetyl Chloride, AlCl₃) Start->Step1 Ketone 2,5-Dimethoxyacetophenone (Stable Mono-acylated Intermediate) Step1->Ketone Step2 Step 2: Willgerodt-Kindler (Sulfur, Morpholine) Ketone->Step2 Thioamide Phenylthioacetomorpholide Intermediate Step2->Thioamide Step3 Step 3: Hydrolysis (e.g., NaOH, H₃O⁺) Thioamide->Step3 Final This compound (High Purity Product) Step3->Final

Caption: The reliable multi-step Willgerodt-Kindler synthesis route.

Experimental Protocols

Protocol 1: Synthesis via Willgerodt-Kindler Reaction (Recommended)

This two-part protocol is the most reliable method for avoiding di-acylation byproducts.

Part A: Synthesis of 2,5-Dimethoxyacetophenone

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 1,4-dimethoxybenzene (1.0 eq) and a suitable solvent such as dichloroethane.

  • Cooling: Cool the mixture to 0-5°C using an ice bath.

  • Catalyst Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C.

  • Reagent Addition: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloroethane (2x). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,5-dimethoxyacetophenone can often be used directly in the next step or purified further by recrystallization or distillation.[11][15]

Part B: Willgerodt-Kindler Reaction and Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).[15]

  • Heating: Heat the mixture to reflux (internal temperature can reach ~175°C) and maintain for 5-6 hours. The mixture will become dark and viscous.[15][16]

  • Isolation of Thioamide: Cool the reaction mixture and pour it into cold water. The crude phenylthioacetomorpholide intermediate will often solidify. Filter the solid, wash thoroughly with water, and dry.

  • Hydrolysis: Combine the crude intermediate with a 10% solution of ethanolic sodium hydroxide and reflux for 10 hours.[15]

  • Workup: Distill off most of the ethanol. Add water to the residue and extract with a non-polar solvent (e.g., ether or toluene) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until strongly acidic (pH < 2). The this compound will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from water or a suitable solvent system will yield the pure product.[16]

References

  • Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid Archive. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [Link]

  • Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. AWS. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. ResearchGate. [Link]

  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

  • FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Willgerodt rearrangement. Wikipedia. [Link]

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Erowid Archive. [Link]

  • Willgerodt‐Kindler Reaction. MSU Chemistry. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]

  • Preparation method of 2,5-dimethylphenylacetic acid.
  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • The effects of reaction temperature on the Friedel–Crafts alkylation... ResearchGate. [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Web Document. [Link]

  • Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. CCSF. [Link]

  • Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. [Link]

  • Chemistry 211 Experiment 1. Web Document. [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • This compound. Stenutz. [Link]

  • This compound. PubChem. [Link]

  • NEET UG : Friedel craft acylation and alkylation. Unacademy. [Link]

  • Method for producing 2,5-dimethylphenyl acetic acid.
  • P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. Web Document. [Link]

  • Chemical and Enzymatic Synthetic Routes to the Diglycidyl Ester of 2,5-Furandicarboxylic Acid. ResearchGate. [Link]

  • 2C-B. Wikipedia. [Link]

  • A Convenient Synthetic Route to 2,5-Dialkoxyterephthalaldehyde. ResearchGate. [Link]

Sources

Optimizing reaction conditions for 2,5-Dimethoxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,5-Dimethoxyphenylacetic Acid

Welcome to the technical support guide for the synthesis of this compound (2,5-DMPAA). This document is designed for chemistry professionals engaged in research and development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure successful and optimized synthesis. Our focus is on the most common and robust pathway: the Willgerodt-Kindler reaction of 2,5-dimethoxyacetophenone, followed by hydrolysis.

Reaction Overview: The Willgerodt-Kindler Pathway

The synthesis of 2,5-DMPAA from 2,5-dimethoxyacetophenone is typically achieved via a two-step process. The first step is the Willgerodt-Kindler reaction, which converts the aryl methyl ketone into a phenylacetylthioamide derivative using elemental sulfur and an amine, commonly morpholine.[1][2][3] The resulting thiomorpholide intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.[4][5]

The causality of this pathway is elegant: the reaction facilitates a remarkable rearrangement where the carbonyl group effectively migrates to the end of the alkyl chain, which is simultaneously oxidized.[1] The Kindler modification, using an amine and sulfur, is generally more convenient than the classical Willgerodt reaction which uses ammonium polysulfide.[6]

Willgerodt_Kindler_Mechanism Simplified Willgerodt-Kindler Reaction & Hydrolysis cluster_0 Step 1: Willgerodt-Kindler Reaction cluster_1 Step 2: Hydrolysis A 2,5-Dimethoxy- acetophenone B Enamine Intermediate A->B + Morpholine - H₂O C 2,5-Dimethoxyphenyl- acetylthiomorpholide B->C + Sulfur (S₈) Rearrangement D 2,5-Dimethoxyphenyl- acetic Acid (Product) C->D + NaOH, H₂O, Heat + Acid Workup

Caption: Simplified mechanism for 2,5-DMPAA synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question: My yield of 2,5-DMPAA is significantly lower than the expected ~50%. What are the most likely causes?

Answer: Low yield is a common issue that can stem from several stages of the process. Let's break down the possibilities in a logical troubleshooting sequence.

  • Inefficient Thiomorpholide Formation (Step 1):

    • Reagent Quality: Ensure the 2,5-dimethoxyacetophenone is pure. Impurities can inhibit the reaction. Morpholine should be of good quality and relatively dry.

    • Reaction Conditions: The reaction requires heating under reflux for several hours (e.g., 6 hours).[4] Insufficient heating time or temperature will lead to incomplete conversion. Ensure your reflux temperature is appropriate for the solvent system (if any) or the neat mixture.

    • Sulfur Dispersion: Elemental sulfur must be finely powdered and well-mixed to ensure adequate surface area for the reaction.

  • Incomplete Hydrolysis (Step 2):

    • Causality: The thioamide intermediate is a stable amide derivative and requires vigorous conditions for hydrolysis.[7][8] This step is often the primary bottleneck for yield.

    • Solution: The hydrolysis requires a strong base (like NaOH) in a suitable solvent (like aqueous ethanol) and prolonged heating under reflux (e.g., 10+ hours).[4] If you suspect incomplete hydrolysis, you can extend the reflux time. Monitor the disappearance of the oily/solid thiomorpholide intermediate.

  • Losses During Workup and Purification:

    • Acidification: After hydrolysis, the product exists as a sodium carboxylate salt dissolved in the aqueous basic solution. To precipitate the carboxylic acid, the solution must be made strongly acidic (pH 1-2) with an acid like HCl.[4] Check the pH with litmus or a pH meter. Insufficient acidification will leave the product in its salt form, which is water-soluble, leading to major yield loss during extraction.

    • Extraction: 2,5-DMPAA has moderate polarity. Use an appropriate organic solvent for extraction, such as diethyl ether or ethyl acetate. Perform multiple extractions (e.g., 3 times) to ensure complete recovery from the aqueous layer.

Question: After the Willgerodt-Kindler reaction (Step 1), I have a dark, tarry, or intractable crude product. How can I handle this?

Answer: The crude thiomorpholide is often described as a "reddish yellow mass" or can be darker.[4] This is not unusual.

  • Initial Cleanup: Before hydrolysis, it is crucial to wash the crude mass thoroughly with water. This removes residual morpholine and any water-soluble impurities. The thiomorpholide itself is not water-soluble.

  • Direct to Hydrolysis: In many procedures, this crude, washed material is taken directly into the hydrolysis step without extensive purification.[4] The subsequent hydrolysis and acid-base workup is a very effective purification method. The non-acidic, tarry side products will be separated from your desired carboxylic acid during the base extraction.

Question: My final product is off-color (yellow or brown) after purification. What's causing this and how can I fix it?

Answer:

  • Source of Color: The color often originates from sulfur-containing polymeric byproducts formed during the high-temperature Willgerodt-Kindler reaction.

  • Purification Strategy:

    • Acid-Base Extraction: This is the most powerful tool. After acidification, your product is in an organic solvent. You can wash the organic layer with water and brine to remove residual inorganic salts and acids.

    • Recrystallization: This is the definitive step for achieving high purity and a white, crystalline product. A suitable solvent system might be a mixture of benzene and ligroin or toluene and hexane.[9] Dissolve the crude acid in the minimum amount of hot solvent, filter hot if necessary to remove insoluble impurities, and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each reagent in the Willgerodt-Kindler reaction?

  • 2,5-Dimethoxyacetophenone: The starting material (substrate) containing the aryl ketone functionality.

  • Morpholine: Acts as both a reactant and a base. It forms an enamine intermediate with the ketone, which is the key nucleophile that attacks sulfur.[1] Its role as a base also facilitates some proton transfer steps.

  • Sulfur (S₈): This is the oxidizing and thiating agent. It's attacked by the enamine and becomes incorporated into the molecule, ultimately forming the thioamide.[2]

Q2: Can I use a different amine instead of morpholine? Yes, the Willgerodt-Kindler reaction can be performed with other secondary amines, and the classic Willgerodt reaction uses aqueous ammonium polysulfide.[1] However, morpholine is widely used in the Kindler modification and is well-documented for this specific transformation, making it a reliable choice.[4]

Q3: How should I monitor the progress of the reactions?

  • Step 1 (Thiomorpholide formation): Thin Layer Chromatography (TLC) is effective. Use a nonpolar solvent system (e.g., Hexane:Ethyl Acetate 4:1). The starting ketone will have a specific Rf value. As the reaction progresses, a new spot corresponding to the more polar thioamide will appear, and the starting material spot will diminish.

  • Step 2 (Hydrolysis): TLC can also be used here. The thioamide intermediate will be converted to the much more polar carboxylic acid. The acid will often streak or remain at the baseline on a standard silica plate unless you add a small amount of acetic acid to the eluent. A simpler method is to observe the physical state; the reaction mixture should become more homogeneous as the solid/oily thioamide is consumed.

Q4: What are the critical safety precautions for this synthesis?

  • Ventilation: The reaction should be performed in a well-ventilated fume hood. Heating sulfur and morpholine can release noxious and odorous vapors. Hydrogen sulfide (H₂S), a toxic gas, can also be a byproduct.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Handling Reagents: Morpholine is corrosive and flammable. Sodium hydroxide is highly corrosive. Concentrated acids used for workup are also corrosive. Handle all chemicals with appropriate care.

Experimental Protocols & Data

Workflow Overview

Experimental_Workflow start Start step1 Step 1: Combine 2,5-Dimethoxyacetophenone, Sulfur, and Morpholine start->step1 step2 Heat Mixture Under Reflux (e.g., 6 hours) step1->step2 step3 Quench: Pour Hot Mixture into Ice-Water step2->step3 step4 Isolate & Wash Crude Thiomorpholide Solid step3->step4 step5 Step 2: Combine Crude Intermediate with Ethanolic NaOH step4->step5 step6 Heat Mixture Under Reflux (e.g., 10 hours) step5->step6 step7 Cool and Acidify with Conc. HCl to pH 1-2 step6->step7 step8 Extract Product with Organic Solvent (e.g., Ether) step7->step8 step9 Wash, Dry, and Evaporate Solvent to get Crude Acid step8->step9 step10 Purify by Recrystallization step9->step10 end Pure 2,5-DMPAA step10->end

Caption: Step-by-step experimental workflow diagram.

Detailed Protocol

This protocol is adapted from established literature procedures.[4]

Part 1: Synthesis of 2,5-Dimethoxyphenylacetylthiomorpholide

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyacetophenone (45 g), elemental sulfur (12 g), and morpholine (27 g).

  • Heat the mixture under reflux for 6 hours. The reaction will become dark and thick.

  • CAUTION: Perform in a fume hood. While still hot, carefully pour the reaction mixture into a beaker containing ice-cold water.

  • A reddish-yellow solid mass will precipitate. Break up the solid and wash it thoroughly with water to remove excess morpholine.

  • Isolate the crude thiomorpholide by filtration. This crude product can be carried forward to the next step.

Part 2: Hydrolysis to this compound

  • Transfer the entire crude thiomorpholide from Part 1 to a large round-bottom flask.

  • Add 500 mL of 10% ethanolic sodium hydroxide solution (10 g NaOH in 90 mL ethanol + water).

  • Heat the mixture under reflux for a minimum of 10 hours. The reaction should become more homogeneous as the hydrolysis proceeds.

  • After reflux, distill off most of the ethanol using a simple distillation setup.

  • To the remaining aqueous residue, add 250 mL of water. If any unreacted starting material or neutral byproducts are present, they can be removed by washing with a nonpolar solvent like ether at this stage.

  • Cool the alkaline solution in an ice bath.

  • Slowly and carefully, make the solution strongly acidic (to pH 1-2) by adding concentrated hydrochloric acid. A precipitate of 2,5-DMPAA will form.

  • Extract the entire mixture with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acid.

  • Purify the crude product by recrystallization to obtain pure 2,5-DMPAA as a white solid.

Data Summary Table
ParameterValue/ConditionRationale
Starting Material 2,5-DimethoxyacetophenoneCommercially available aryl methyl ketone.
Step 1 Reagents Sulfur, MorpholineStandard for the Willgerodt-Kindler reaction.[1][4]
Step 1 Temp/Time Reflux / ~6 hoursSufficient energy and time for rearrangement.[4]
Step 2 Reagents 10% Ethanolic NaOHStrong base in a suitable solvent for thioamide hydrolysis.[4][5]
Step 2 Temp/Time Reflux / ~10+ hoursVigorous conditions needed to cleave the stable thioamide bond.[4][8]
Purification Acid-Base Extraction, RecrystallizationExploits the acidic nature of the product for separation and provides high purity.
Expected Yield ~50%Typical reported yield for this multi-step procedure.[4]
Melting Point (Pure) 110-112 °CLiterature value for verification of product identity and purity.[4]

References

  • Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Rhodium Archive. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Chemistry of Amides. LibreTexts Chemistry. [Link]

  • Chemistry of Amides (Hydrolysis). LibreTexts Chemistry. [Link]

  • Video: Amides to Carboxylic Acids: Hydrolysis. JoVE. [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. [Link]

  • Willgerodt rearrangement. Wikipedia. [Link]

  • Preparation method of 2, 5-dimethoxy phenylacetic acid - Google Patents.
  • Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [Link]

  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. HAL Open Science. [Link]

  • 2C-B. Wikipedia. [Link]

  • Some aspects of the willgerodt–kindler reaction and related procedures. Semantic Scholar. [Link]

  • Willgerodt-Kindler Reaction. SynArchive. [Link]

  • Willgerodt‐Kindler Reac1on. MSU Chemistry. [Link]

  • What Is Willgerodt-Kindler Reaction?. Unacademy. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

  • Preparation method of 2,5-dimethylphenylacetic acid - Google Patents.
  • Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Journal of Organic Chemistry. [Link]

  • This compound. Stenutz. [Link]

  • This compound | C10H12O4 | CID 74469. PubChem. [Link]

  • ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Organic Syntheses. [Link]

  • Solvent screening of benzyl chloride Grignard reaction. ResearchGate. [Link]

  • Process for the preparation of grignard compounds - Google Patents.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • homoveratric acid. Organic Syntheses. [Link]

Sources

Technical Support Center: Purifying 2,5-Dimethoxyphenylacetic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2,5-Dimethoxyphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions to common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2] Our focus is on delivering not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.

Understanding the Molecule: this compound

This compound is a moderately polar aromatic carboxylic acid.[3] Its structural features—a phenyl ring, two methoxy groups, and a carboxylic acid moiety—dictate its chromatographic behavior. The carboxylic acid group can lead to peak tailing on standard silica gel due to strong interactions with silanol groups. Understanding these properties is the first step to developing a robust purification strategy.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₄[4]
Molecular Weight196.20 g/mol [4]
Melting Point123-125 °C[1]
AppearanceWhite to off-white solid[3]
SolubilitySoluble in organic solvents like ethanol and methanol; limited solubility in water.[3]
PolarityModerately polar, with a Topological Polar Surface Area of 55.8 Ų[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound.

Scenario 1: Poor Separation of the Product from a Less Polar Impurity

Question: I'm running a column with a standard ethyl acetate/hexanes mobile phase, but my desired product and a less polar impurity are co-eluting. My TLC shows good separation. What's going wrong?

Answer: This is a common issue that often stems from overloading the column or improper sample loading. When a sample is loaded in a solvent stronger than the mobile phase, it can cause band broadening and lead to poor separation, even if the TLC looks promising.

Causality Explained: Thin-Layer Chromatography (TLC) is a miniaturized version of column chromatography and provides a good starting point for solvent system selection. However, the dynamics of a packed column are different. If the sample is loaded in a highly polar solvent, it will not adsorb in a tight band at the top of the column. Instead, it will spread out, leading to overlapping bands as the elution proceeds.

Solutions:

  • Dry Loading: Adsorb your crude this compound onto a small amount of silica gel. To do this, dissolve your sample in a suitable solvent (e.g., dichloromethane or acetone), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column. This technique ensures that the sample is introduced to the column in a concentrated band.

  • Solvent System Optimization: While ethyl acetate/hexanes is a good starting point, consider using a different solvent system that may offer better selectivity. For instance, a dichloromethane/methanol system can sometimes provide different elution characteristics.

  • Column Dimensions: Ensure your column is not too wide for the amount of sample you are purifying. A good rule of thumb is a column diameter to length ratio of 1:10 to 1:20 for efficient separations.

Experimental Workflow: Dry Loading Technique

G cluster_prep Sample Preparation cluster_loading Column Loading cluster_elution Elution dissolve Dissolve crude product in minimal strong solvent (e.g., DCM) add_silica Add silica gel (approx. 2-3x sample weight) dissolve->add_silica evaporate Evaporate solvent under reduced pressure to get a free-flowing powder add_silica->evaporate load_sample Carefully add the dry-loaded sample evaporate->load_sample pack_column Pack column with silica slurry in mobile phase add_sand Add a thin layer of sand pack_column->add_sand add_sand->load_sample add_more_sand Add another layer of sand load_sample->add_more_sand elute Begin elution with the chosen mobile phase add_more_sand->elute collect Collect fractions and analyze by TLC elute->collect

Caption: Workflow for the dry loading of a sample onto a chromatography column.

Scenario 2: Significant Peak Tailing of this compound

Question: My product is coming off the column, but the peak is very broad and tails significantly, leading to low purity in the collected fractions. How can I get a sharper peak?

Answer: Peak tailing of acidic compounds like this compound on silica gel is a classic problem. It is caused by the strong, non-ideal interactions between the acidic proton of the carboxylic acid and the basic silanol groups on the silica surface.

Causality Explained: The silica gel surface is covered with silanol groups (Si-OH), which can act as hydrogen bond acceptors and are slightly acidic. The carboxylic acid of your compound can engage in strong hydrogen bonding or even deprotonation-reprotonation equilibria with these sites, leading to a slow and uneven elution, which manifests as peak tailing.

Solutions:

  • Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your mobile phase.[5] Typically, 0.1-1% acetic acid or formic acid is sufficient. The added acid protonates the silanol groups on the silica surface, reducing their ability to strongly interact with your acidic product. This results in a much sharper elution profile.[6]

  • Use a Different Stationary Phase: If acidifying the mobile phase is not desirable (e.g., if your compound is acid-sensitive), consider using a different stationary phase. Alumina (neutral or acidic) can be an alternative, though it has its own set of considerations. For more challenging separations, reversed-phase (C18) silica gel can be used with a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA).[7]

Protocol: Preparing an Acidified Mobile Phase

  • Prepare your desired mobile phase (e.g., 30:70 ethyl acetate/hexanes).

  • To every 100 mL of this solvent mixture, add 0.5 mL of glacial acetic acid.

  • Mix thoroughly before use.

  • Equilibrate your column with this acidified mobile phase before loading your sample.

G cluster_without_acid Without Acid Modifier cluster_with_acid With Acid Modifier (e.g., Acetic Acid) node1 Silica Surface (Si-OH) Strong Interaction This compound node2 Protonated Silica Surface (Si-OH₂⁺) Weak Interaction This compound node1:f0->node2:f0  Reduced Tailing,  Sharper Peaks

Caption: Effect of an acidic modifier on the interaction between an acidic analyte and the silica gel surface.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: For most routine purifications, standard flash-grade silica gel (40-63 µm) is the most cost-effective and widely used stationary phase.[6] However, as discussed in the troubleshooting section, the acidic nature of this compound can lead to tailing. If this becomes problematic and cannot be resolved by acidifying the mobile phase, consider using deactivated silica gel or, for a different separation mechanism, reversed-phase C18 silica.[7][8]

Q2: How do I choose the starting mobile phase composition?

A2: Thin-Layer Chromatography (TLC) is your most valuable tool for method development.[9] Spot your crude reaction mixture on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[10][11] Aim for a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4. This generally provides a good balance between resolution and elution time on the column.

Solvent System (v/v)PolarityComments
Ethyl Acetate / HexanesModerateA good starting point for many compounds of intermediate polarity.
Dichloromethane / MethanolHighUseful for more polar compounds. Be aware of the higher viscosity of methanol.
Acetone / HexanesModerateAcetone is a stronger polar solvent than ethyl acetate.

Q3: My product is not eluting from the column, even with 100% ethyl acetate. What should I do?

A3: If your product is not eluting with a highly polar solvent system, several factors could be at play:

  • Compound Stability: It's possible your compound has decomposed on the silica gel.[12] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.

  • Insufficiently Polar Mobile Phase: While ethyl acetate is quite polar, for very polar compounds, you may need to add a small amount of methanol (e.g., 1-5%) to your ethyl acetate to increase the eluting strength of the mobile phase.

  • Strong Adsorption: The carboxylic acid group may be very strongly adsorbed. Using an acidified mobile phase, as described earlier, should help to mitigate this.

Q4: How do I scale up my purification from a few milligrams to several grams?

A4: Scaling up column chromatography requires careful consideration to maintain the separation efficiency achieved at the lab scale.[13][14]

  • Maintain the Ratio: The key is to maintain the ratio of the sample mass to the mass of the stationary phase. A common loading capacity for flash chromatography is 1-10% by weight of the silica gel, depending on the difficulty of the separation.

  • Linear Velocity: Keep the linear velocity of the mobile phase constant. This means that as you increase the column diameter, you must also increase the volumetric flow rate proportionally to maintain the same separation quality.[15]

  • Column Packing: Consistent and uniform packing becomes even more critical at a larger scale to avoid channeling and band broadening.[16]

Scaling Up Example:

ParameterLab ScalePilot Scale
Sample Mass100 mg10 g (100x)
Silica Gel Mass10 g1 kg (100x)
Column Diameter2 cm10 cm (5x)
Column Height~20 cm~20 cm
Flow Rate10 mL/min250 mL/min (25x)

Note: The flow rate is scaled by the square of the change in the column radius to maintain a constant linear velocity.

References

  • Patsnap Eureka. (2025). Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes.
  • SiliCycle. (2021). How to Choose the Right Chromatographic Phase?
  • Fritz, J. S. (n.d.). Organic modifiers for the separation of organic acids and bases by liquid chromatography.
  • CymitQuimica. (n.d.). CAS 1758-25-4: this compound.
  • Biotage. (2023). How does an acid pH modifier impact flash chromatography?
  • BioPharm International. (n.d.). Using Volumetric Flow to Scaleup Chromatographic Processes.
  • ResearchGate. (n.d.). Large-Scale Chromatography Columns, Modeling Flow Distribution.
  • Biocompare. (2016). Tips for Preparing Process-Scale Chromatography Columns.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago.
  • ChemicalBook. (2025). (2,5-Dimethoxyphenyl)acetic acid.
  • PubChem. (n.d.). This compound | C10H12O4 | CID 74469.
  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester.
  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Analytical Toxicology. (2017). Thin–layer Chromatography (TLC).

Sources

Troubleshooting guide for the synthesis of substituted phenylacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important class of molecules, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Phenylacetic acids are crucial building blocks in the pharmaceutical industry, notably for producing β-lactam antibiotics like penicillin G.[1]

Section 1: Troubleshooting Low Yields

Low product yield is one of the most frequent issues in organic synthesis. This section breaks down potential causes and solutions for suboptimal yields in common synthetic routes to substituted phenylacetic acids.

Q1: My yield for the hydrolysis of benzyl cyanide to phenylacetic acid is consistently low. What are the likely causes and how can I improve it?

A1: The hydrolysis of benzyl cyanides is a robust reaction, but several factors can lead to diminished yields.[2][3] The primary culprits are often incomplete hydrolysis, side reactions, or issues with the work-up and purification.

Causality and Solutions:

  • Incomplete Hydrolysis: The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4][5][6] If the reaction conditions (time, temperature, or catalyst concentration) are insufficient, the reaction may stall at the amide stage.

    • Acid-Catalyzed Hydrolysis: Ensure vigorous reflux and sufficient reaction time (3-4 hours is typical).[2] Using a mixture of sulfuric acid, water, and glacial acetic acid can also facilitate a smoother reaction, especially for smaller-scale preparations.[3]

    • Base-Catalyzed Hydrolysis: This method first yields the carboxylate salt.[4][7] The subsequent acidification step is crucial for protonating the carboxylate to form the final carboxylic acid.[7] Ensure the final pH is distinctly acidic to precipitate the product fully.[2] Inadequate heating during the hydrolysis of the intermediate thiomorpholide in the Willgerodt-Kindler reaction can also lead to low yields.[2]

  • Work-up Losses: Phenylacetic acid has some solubility in water, especially warm water.[8] Washing the crude product with large volumes of hot water during filtration can lead to significant product loss. Use cold water for washing the filtered solid.[2] If the product doesn't precipitate well upon acidification, extraction with an organic solvent like diethyl ether or ethyl acetate is necessary.[2]

  • Reaction Scale and Stirring: For larger-scale reactions, mechanical stirring is highly recommended to ensure efficient mixing and heat transfer, which is often more effective than magnetic stirring.[3]

Section 2: Addressing Product Impurity

Achieving high purity is critical, especially in pharmaceutical applications. This section tackles common impurity issues and purification strategies.

Q2: After my benzyl cyanide hydrolysis, I have a significant amount of a neutral byproduct that I believe is the corresponding amide. How can I remove it?

A2: The presence of the amide intermediate, phenylacetamide in the case of benzyl cyanide, is a common impurity.[8] Fortunately, its removal is straightforward due to the difference in acidity between the amide and the carboxylic acid.

Purification Protocol:

  • Dissolution in Base: Dissolve the crude product mixture in a dilute aqueous solution of sodium hydroxide or sodium carbonate. The phenylacetic acid will react to form the water-soluble sodium phenylacetate, while the neutral phenylacetamide will not dissolve.[8]

  • Filtration: Filter the basic solution to remove the insoluble amide.

  • Reprecipitation: Cool the filtrate and carefully re-acidify it with a dilute mineral acid, such as hydrochloric acid, to precipitate the pure phenylacetic acid.[8]

  • Isolation: Collect the purified solid by filtration, wash with a minimal amount of cold water, and dry thoroughly.[2][8]

Q3: My final phenylacetic acid product is discolored. What causes this and how can I obtain a pure white solid?

A3: Discoloration often arises from polymeric or dark, viscous byproducts, which are particularly common in reactions conducted at high temperatures, such as the Willgerodt-Kindler reaction.[2]

Decolorization and Purification Techniques:

  • Recrystallization: This is the most effective method for removing colored impurities. Phenylacetic acid can be recrystallized from hot water or a solvent system like toluene/hexanes.[2][8] For stubborn discoloration, adding activated charcoal to the hot solution before filtering can help adsorb the colored impurities.[9][10]

  • Solvent Washing: Thoroughly washing the crude solid on the filter with an appropriate cold solvent can remove some surface impurities.[9]

  • Distillation: For products that are liquid or have a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method.[3]

Purification Method Best For Removing Key Considerations
Base Washing Amide intermediates, neutral byproductsExploits the acidic nature of the carboxylic acid.[8]
Recrystallization Colored impurities, byproducts with different solubilitiesChoice of solvent is crucial for good recovery.[2][8]
Activated Charcoal Highly colored, polar impuritiesUse sparingly to avoid adsorbing the desired product.[9][10]
Distillation Volatile impurities, non-volatile tarsRequires thermal stability of the product.[3]

Section 3: Diagnosing Reaction Failures

A complete reaction failure can be disheartening. This section provides a logical framework for diagnosing and resolving such issues, with a focus on the Willgerodt-Kindler reaction.

Q4: I am attempting a Willgerodt-Kindler reaction with a substituted acetophenone, but I'm recovering only my starting material. What could be wrong?

A4: The Willgerodt-Kindler reaction, which converts an aryl alkyl ketone to the corresponding thioamide followed by hydrolysis to the carboxylic acid, is sensitive to several parameters.[2][11][12] Failure to form the product often points to issues with reagents, reaction temperature, or the nature of the substrate itself.

Troubleshooting Workflow:

G start Reaction Failure: Willgerodt-Kindler reagents Check Reagents: - Sulfur quality? - Morpholine purity? - Amine reactivity? start->reagents temp Verify Temperature: - Reflux temp reached? (Typically 130-140°C) reagents->temp Reagents OK solution Solution: - Use fresh reagents - Increase temperature - Consider alternative synthesis reagents->solution Reagents Faulty substrate Evaluate Substrate: - Steric hindrance? - Incompatible functional groups? temp->substrate Temp OK temp->solution Temp Too Low hydrolysis Check Hydrolysis Step: - Sufficient NaOH? - Adequate reflux time? substrate->hydrolysis Substrate OK substrate->solution Substrate Unsuitable hydrolysis->solution Hydrolysis OK (Problem Persists) hydrolysis->solution Hydrolysis Incomplete

Caption: Troubleshooting the Willgerodt-Kindler Reaction.

Detailed Analysis:

  • Reagent Quality: The Willgerodt-Kindler reaction typically uses elemental sulfur and a secondary amine like morpholine.[2][12] Ensure the sulfur is of good quality and the morpholine is not degraded.

  • Reaction Temperature: This reaction requires high temperatures, typically refluxing around 130-140°C, to proceed.[2] Insufficient heating will prevent the reaction from initiating.

  • Substrate Suitability: While versatile, the reaction can be hindered by significant steric bulk near the ketone.[13] Additionally, some functional groups on the aromatic ring might not be stable to the harsh, sulfur-rich, high-temperature conditions.

  • Mechanism Considerations: The reaction mechanism is complex, involving the formation of an enamine, reaction with sulfur, and a rearrangement to form a thioamide intermediate.[12] Any factor that inhibits these steps, such as an unreactive ketone or a sterically hindered amine, can halt the reaction.

Section 4: Scale-Up and Alternative Syntheses

Transitioning from a lab-scale synthesis to a larger preparation introduces new challenges. This section also explores alternative synthetic routes when a primary method is unsuccessful.

Q5: The Willgerodt-Kindler reaction is too harsh for my substrate. What are some milder, alternative routes to substituted phenylacetic acids?

A5: Several alternative methods exist, offering milder conditions and broader functional group tolerance.[2]

Overview of Synthetic Alternatives:

Method Starting Material Key Features Potential Issues
Grignard Reaction Benzyl HalidePowerful C-C bond formation. Versatile for various substitutions.[2]Requires strictly anhydrous conditions. Sensitive to acidic functional groups.[2]
Palladium-Catalyzed Carbonylation Benzyl HalideHighly efficient, high-yielding, good functional group tolerance.[2][14]Requires a high-pressure reactor for carbon monoxide and a palladium catalyst.[2]
Suzuki Coupling Aryl Boronic Acid & Bromoacetate derivativeGood for creating ortho-substituted phenylacetic acids.[15]Can have moderate yields; requires a palladium catalyst.[15]

Synthetic Workflow: Palladium-Catalyzed Carbonylation

G sub Substituted Benzyl Halide reagents Pd(OAc)2, PPh3 CO (10-20 atm) NaOH (aq) sub->reagents Toluene, 80-100°C product Substituted Phenylacetic Acid reagents->product Acidic Work-up

Caption: Palladium-Catalyzed Carbonylation Workflow.[2]

This method is particularly advantageous for substrates with sensitive functional groups that would not withstand the conditions of Grignard reagent formation or the Willgerodt-Kindler reaction.[2][14]

Section 5: Analytical Characterization

Q6: How can I confirm the identity and purity of my synthesized phenylacetic acid?

A6: A combination of spectroscopic methods and physical property measurements is essential for unambiguous characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of phenylacetic acid is characteristic. You should observe signals for the aromatic protons, a singlet for the methylene (-CH₂-) protons adjacent to the carboxyl group, and a broad singlet for the acidic proton of the carboxyl group.[16]

  • Mass Spectrometry: This technique will confirm the molecular weight of your compound.[17]

  • Melting Point: Pure phenylacetic acid has a sharp melting point of 76-77°C.[8] A broad or depressed melting point range is indicative of impurities.

By systematically addressing these common issues, researchers can improve the efficiency, yield, and purity of their substituted phenylacetic acid syntheses, accelerating progress in their research and development endeavors.

References

  • Rhodium.ws. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Chemistry of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
  • ResearchGate. (n.d.). Removal of Phenylacetic Acid from Aqueous Streams. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. Retrieved from [Link]

  • ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • mzCloud. (2016). Phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

Sources

Preventing oxidation of starting materials in 2,5-Dimethoxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dimethoxyphenylacetic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common yet critical issue of starting material oxidation. Achieving high yield and purity in this synthesis is directly linked to the stability and integrity of the precursors. This document provides in-depth, field-proven insights to help you navigate these challenges.

Core Principles of Oxidation Prevention

The primary starting materials for this compound, such as 1,4-dimethoxybenzene and 2,5-dimethoxybenzaldehyde , are highly susceptible to oxidation due to their electron-rich nature. The methoxy groups (-OCH₃) activate the aromatic ring, making it prone to attack by atmospheric oxygen, while the aldehyde group (-CHO) is easily oxidized to a carboxylic acid.[1][2] Prevention hinges on rigorously excluding:

  • Atmospheric Oxygen: The primary culprit in unwanted side reactions.

  • Moisture: Can participate in or catalyze degradation pathways.[3]

  • Light: Can provide the activation energy for radical-initiated oxidation.

  • Metal Contaminants: Can act as catalysts for oxidation processes.

Understanding and controlling these factors is paramount for a successful synthesis.

Troubleshooting Guide: Common Oxidation-Related Issues

This section addresses specific problems you may encounter during your experiments, providing causal analysis and actionable solutions.

Issue 1: My 1,4-Dimethoxybenzene starting material, which should be a white solid, has a yellow or brownish tint.

  • Probable Cause: This discoloration is a classic sign of air oxidation. 1,4-dimethoxybenzene can oxidize over time to form quinone-like impurities, which are highly colored.[2][4] Using this material directly will lower your yield and introduce difficult-to-remove impurities into your reaction.

  • Diagnostic Steps:

    • Check the melting point. Pure 1,4-dimethoxybenzene melts at 54-56 °C.[5] A depressed and broad melting range indicates significant impurity.

    • Run a simple TLC against a pure standard if available. The appearance of colored spots or streaks at different Rf values confirms the presence of degradation products.

  • Solution Workflow:

    • Purification is Mandatory: Do not proceed with discolored starting material. The most effective purification method is recrystallization. See Protocol II for a detailed procedure.

    • Proper Storage: After purification, store the material in an amber glass bottle to protect it from light. For long-term storage, flush the container with an inert gas (Nitrogen or Argon) before sealing tightly.[6][7] Store in a cool, dry, and dark location.

Issue 2: My reaction yield is low, and analysis shows a significant amount of 2,5-dimethoxybenzoic acid as a byproduct.

  • Probable Cause: This indicates that your aldehyde intermediate (or 2,5-dimethoxybenzaldehyde starting material) has been oxidized. Aldehydes are exceptionally sensitive to oxidation, which can be triggered by air exposure, especially under basic or neutral conditions, or in the presence of certain reagents.[1][8]

  • Diagnostic Steps:

    • Review your reaction setup. Was it performed under an inert atmosphere?

    • Check the quality of your aldehyde. If it was purchased, was it fresh? If it was synthesized, how was it stored? Aldehydes should be used as fresh as possible.

  • Solution Workflow:

    • Implement an Inert Atmosphere: This is the most critical control measure. All reactions involving 2,5-dimethoxybenzaldehyde or its formation should be conducted under a blanket of dry nitrogen or argon to exclude oxygen.[3] See Protocol I for setting up an inert atmosphere.

    • Use Freshly Purified Aldehyde: If possible, distill 2,5-dimethoxybenzaldehyde under reduced pressure immediately before use. This removes any pre-existing carboxylic acid impurities.

    • Control Reaction Temperature: Exothermic reactions can accelerate oxidation. Maintain strict temperature control as specified in your synthesis protocol.

Issue 3: The reaction mixture darkens significantly upon addition of a reagent or over time, more than expected.

  • Probable Cause: Uncontrolled polymerization or degradation of electron-rich aromatic species. This can be initiated by trace amounts of oxygen, acid/base impurities, or metal catalysts.

  • Diagnostic Steps:

    • Solvent Purity: Were the solvents anhydrous and freshly distilled? Solvents stored for extended periods can accumulate peroxides, which are potent oxidizing agents.

    • Reagent Quality: Are all reagents of appropriate purity? Trace metals in reagents like Lewis acids (e.g., AlCl₃ in Friedel-Crafts reactions) can catalyze oxidation.[9]

  • Solution Workflow:

    • Solvent Degassing: For highly sensitive reactions, use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by a series of freeze-pump-thaw cycles.

    • Strict Adherence to Inert Atmosphere: Ensure the system is properly flushed and maintained under a positive pressure of inert gas throughout the entire process, including reagent transfers.[10][11] See the workflow diagram below.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store my starting materials like 1,4-dimethoxybenzene and 2,5-dimethoxybenzaldehyde?

A: Proper storage is your first line of defense.

  • Container: Use amber glass bottles to prevent light exposure. Ensure the cap is tight-fitting; for highly sensitive materials, use bottles with PTFE-lined caps or Sure/Seal™ systems.[6][12]

  • Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas like nitrogen or argon to displace air and moisture.[7]

  • Environment: Store in a cool, dark, and dry place. A refrigerator is suitable for long-term storage, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[7]

Q2: What is an inert atmosphere, and how do I set one up for my reaction?

A: An inert atmosphere is a reaction environment that excludes reactive gases, primarily oxygen and water vapor, by replacing them with a non-reactive gas.[3] The most common choices are nitrogen and argon.

  • Nitrogen (N₂): Cost-effective and widely available. Suitable for most applications.

  • Argon (Ar): More expensive but denser than air, making it highly effective at blanketing a reaction and preventing air ingress, especially in systems with multiple necks or frequent manipulations.[13]

A simple setup for teaching and many research labs involves using a gas balloon. For a detailed, step-by-step guide, see Protocol I . For more rigorous requirements, a Schlenk line is used.[14]

Q3: Can I add a chemical antioxidant to my reaction to prevent oxidation?

A: While conceptually appealing, adding a traditional antioxidant (like BHT or Vitamin E) is generally not recommended in synthetic organic chemistry.[15] These compounds can interfere with the reaction, complicate purification, and may not be effective under the specific reaction conditions. The most robust and cleanest method is the physical exclusion of oxygen via an inert atmosphere, not chemical scavenging.

Q4: How does my choice of solvent impact the potential for oxidation?

A: Solvents can play a significant role.

  • Peroxide Formation: Ethers (like THF, diethyl ether) and some hydrocarbons can form explosive peroxides upon storage in the presence of air and light. These peroxides are strong oxidizing agents. Always use freshly distilled or certified peroxide-free solvents.

  • Dissolved Oxygen: All solvents will have dissolved oxygen from the atmosphere. As mentioned, for highly sensitive substrates, degassing the solvent immediately before use is a best practice.

Data & Protocols

Table 1: Comparison of Inert Gases for Reaction Blanketing
FeatureNitrogen (N₂)Argon (Ar)
Relative Density (to Air) 0.971.38
Cost LowerHigher
Effectiveness Good; sufficient for most applications.Excellent; provides a superior protective "blanket".[13]
Best Use Case Routine reactions, large-scale work where cost is a factor.Highly sensitive reagents, long-duration reactions, reactions requiring multiple manipulations.
Protocol I: Setting up a Reaction Under an Inert Atmosphere (Balloon Method)

This protocol describes a standard method for creating an oxygen-free environment in a reaction flask.[10]

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly oven-dried or flame-dried to remove adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas or in a desiccator.

  • Initial Purge: Add your solid reagents (e.g., purified 1,4-dimethoxybenzene) and a magnetic stir bar to the flask. Seal the flask with a rubber septum.

  • Balloon Setup: Inflate a balloon with nitrogen or argon to a diameter of 7-8 inches. Attach a needle to the balloon's opening and twist the balloon neck to prevent gas from escaping. Puncture the rubber septum with the needle.

  • Flushing the Flask: Puncture the septum with a second, open needle (an "exit needle"). The positive pressure from the balloon will flush the air out of the flask through the exit needle.[16] Allow this purge to proceed for at least 5 minutes.

  • Establishing the Atmosphere: Remove the exit needle first. The balloon will now maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.

  • Reagent Addition: Liquid reagents (solvents, etc.) can now be added via a dry syringe through the septum. Ensure the syringe is first flushed with the inert gas from the balloon or another inert source before drawing up the liquid.

Protocol II: Purification of 1,4-Dimethoxybenzene by Recrystallization

This procedure will remove colored oxidation byproducts.

  • Solvent Selection: Methanol or ethanol are suitable solvents.

  • Dissolution: In a flask, add the discolored 1,4-dimethoxybenzene. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal, swirl, and keep hot for a few minutes.

  • Filtration: Perform a hot gravity filtration to remove the charcoal (if used) and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals thoroughly under vacuum. Confirm purity by melting point analysis.

Visualizations

Diagram 1: Key Oxidation Pathways

The following diagram illustrates the primary degradation pathways for the key starting materials. Preventing these transformations is essential for a successful synthesis.

OxidationPathways Fig. 1: Oxidation of Starting Materials DMB 1,4-Dimethoxybenzene (White Solid) Quinone Quinone Byproducts (Colored Impurities) DMB->Quinone Air (O₂) Light, Metals DMBz 2,5-Dimethoxybenzaldehyde (Aldehyde Intermediate) DMB->DMBz Synthesis Step (e.g., Vilsmeier-Haack) Acid 2,5-Dimethoxybenzoic Acid (Unwanted Byproduct) DMBz->Acid Air (O₂) Moisture Target This compound (Desired Product) DMBz->Target Synthesis Step

Caption: Key oxidation pathways for starting materials.

Diagram 2: Inert Atmosphere Workflow

This workflow illustrates the critical steps for setting up and maintaining an inert atmosphere for a chemical reaction.

InertAtmosphereWorkflow Fig. 2: Inert Atmosphere Setup Workflow cluster_prep Preparation cluster_reaction Execution Dry 1. Oven/Flame Dry All Glassware Assemble 2. Assemble Apparatus While Hot Dry->Assemble Cool 3. Cool Under Vacuum or Inert Gas Stream Assemble->Cool AddSolids 4. Add Solid Reagents & Seal with Septum Cool->AddSolids Purge 5. Purge Flask with Inert Gas (N₂/Ar) AddSolids->Purge AddLiquids 6. Add Solvents/Liquids via Dry Syringe Purge->AddLiquids React 7. Maintain Positive Pressure Throughout Reaction AddLiquids->React

Caption: Workflow for setting up an inert atmosphere reaction.

References

  • Rhodium.ws. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. [Link]

  • Laboratory Disposable Products. (2025, March 24). How to Store Lab Reagents: Dos and Don'ts. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Bordwell, F. G., & Cheng, J. P. (1991). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry, 56(10), 3224-3227. [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. [Link]

  • YouTube. (2022, February 1). Inert atmosphere, with no O2. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • ScienceDaily. (2017, December 22). A novel way to synthesize antioxidant substances. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • YouTube. (2022, February 1). Inert Atmosphere. [Link]

  • Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chemistry: Current Research, 12(315). [Link]

  • Li, T., et al. (2012). Theoretic Calculation for Understanding the Oxidation Process of 1,4-Dimethoxybenzene-Based Compounds as Redox Shuttles for Overcharge Protection of Lithium Ion Batteries. The Journal of Physical Chemistry A, 116(33), 8537-8543. [Link]

  • Knowledge. (2024, December 7). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. [Link]

  • ResearchGate. (n.d.). Electronic effects in the oxidation of 1,4-dimethoxybenzene derivatives with ceric ammonium nitrate. [Link]

  • Crimson Publishers. (2025, January 27). Antioxidants Activity of Selected Synthesized Compounds. [Link]

  • Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]

  • González, F. J., et al. (2004). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry, 69(8), 2637-2645. [Link]

  • Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

  • Wikipedia. (n.d.). 1,4-Dimethoxybenzene. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Google Patents. (n.d.). CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • CNKI. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]

  • Patsnap. (2021, November 30). Green synthesis method of 2, 5-dimethoxybenzaldehyde. [Link]

  • The Hive Archive. (n.d.). Successful 2C-B Syntheses. [Link]

  • Scribd. (n.d.). Organic Oxidation Techniques. [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

  • Sciencemadness Discussion Board. (2008, May 20). Asymmetric Etherification of 1,4-dihydroxybenzene. [Link]

  • StudyCorgi. (n.d.). Synthesis of 1, 4-Di-t-butyl-2, 5-dimethoxybenzene in terms of Friedel-Crafts Alkylation. [Link]

  • Journal of the American Chemical Society. (1960). The Oxidation of Methoxybenzenes. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Taylor & Francis Online. (n.d.). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. [Link]

  • Google Patents. (n.d.).

Sources

Validation & Comparative

A Guide to 2,5-Dimethoxyphenylacetic Acid vs. 3,4-Dimethoxyphenylacetic Acid: Isomeric Distinction and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Chemical Synthesis and Drug Discovery

For researchers and professionals in drug development, the selection of chemical intermediates is a critical decision point that dictates the trajectory of a synthesis pathway and the ultimate biological activity of a target molecule. Phenylacetic acids, with their versatile aromatic ring and carboxylic acid functional group, are foundational building blocks. Within this class, isomers such as 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA) and 3,4-Dimethoxyphenylacetic acid (3,4-DMPAA, also known as Homoveratric acid) present a compelling case study in how subtle structural shifts can lead to profoundly different applications and biological significance.

While sharing the same molecular formula and weight, the positional difference of their methoxy (-OCH₃) groups on the phenyl ring governs their reactivity, biological roles, and utility in synthetic chemistry. This guide provides an objective, data-supported comparison of these two isomers, offering insights into their respective properties, synthesis protocols, and primary applications to aid in informed selection for research and development projects.

I. Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of these isomers reveal initial points of differentiation, particularly in their melting points, which can influence reaction conditions and purification strategies.

PropertyThis compound3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)
Chemical Structure this compound Structure3,4-Dimethoxyphenylacetic Acid Structure
CAS Number 1758-25-4[1]93-40-3[2][3]
Molecular Formula C₁₀H₁₂O₄[1][4]C₁₀H₁₂O₄[2][5]
Molecular Weight 196.20 g/mol [1][4]196.20 g/mol [6][7]
Appearance Off-white powder or crystals[1][8]White to beige powder[3][7]
Melting Point 121-128 °C[1][8][9]96-101 °C[3][10]
Solubility Soluble in organic solvents.Soluble in organic solvents like ethanol and acetone; less soluble in water.[2]
pKa Not readily available~4.33[5][7]

The most notable difference is the significantly higher melting point of the 2,5-isomer compared to the 3,4-isomer. This variance is attributable to the different substitution patterns affecting the crystal lattice energy and intermolecular forces.

II. Synthesis and Chemical Reactivity

The synthetic routes to these isomers often start from different precursors, reflecting the desired methoxy group positioning.

Synthesis of this compound

A common and effective route to 2,5-DMPAA involves the Willgerodt-Kindler reaction . This pathway typically begins with a Friedel-Crafts acylation of 1,4-dimethoxybenzene to form 2,5-dimethoxyacetophenone. The resulting ketone is then reacted with sulfur and an amine, such as morpholine, to generate a thioamide intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid.[11][12]

Experimental Protocol: Willgerodt Reaction for 2,5-DMPAA Synthesis [11]

  • Step 1: Thioamide Formation: A mixture of 2,5-dimethoxyacetophenone (45 g), sulfur (12 g), and morpholine (27 g) is heated under reflux for 6 hours.

  • Step 2: Quenching: The hot reaction mixture is poured into ice-cold water. A reddish-yellow mass (the crude thiomorpholide) precipitates.

  • Step 3: Hydrolysis: The crude solid is collected, washed with water, and transferred to a flask containing 500 mL of 10% ethanolic sodium hydroxide.

  • Step 4: Reflux: The mixture is refluxed for 10 hours to facilitate complete hydrolysis of the thioamide to the carboxylate salt.

  • Step 5: Isolation: The majority of the ethanol is removed via distillation. Water (250 mL) is added to the residue.

  • Step 6: Acidification & Extraction: The alkaline solution is cooled and made strongly acidic with a suitable acid (e.g., HCl), causing the this compound to precipitate. The product is then extracted with an organic solvent like ether.

  • Step 7: Purification: The solvent is evaporated from the extract to yield the crude acid, which can be further purified by recrystallization.

Caption: Synthesis workflow for this compound.

Synthesis of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)

3,4-DMPAA can be synthesized through several methods, including the methylation of naturally occurring precursors or from veratraldehyde. One established laboratory-scale procedure involves the hydrolysis of its corresponding ester, which can be derived from veratraldehyde via an azlactone synthesis followed by oxidative cleavage.[13] It is also prepared by the methylation of related phenolic acids like homovanillic acid.[13]

Caption: A synthetic pathway to 3,4-Dimethoxyphenylacetic acid.

In terms of reactivity, 3,4-DMPAA reacts with formaldehyde in the presence of an acid to form an isochromanone, a reaction indicative of the reactivity of the ortho-position to the acetic acid side chain.[2][3]

III. Applications & Biological Significance: A Tale of Two Isomers

The distinct substitution patterns of these isomers lead them down divergent paths in terms of their utility and biological relevance.

Application AreaThis compound3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)
Primary Role Synthetic Intermediate[1][9]Synthetic Intermediate & Biological Metabolite[3][14]
Pharmaceutical Synthesis Key precursor for neurological drugs, particularly selective serotonin 5-HT2A receptor agonists.[1][15]Intermediate for cardiovascular drugs like Papaverine and antihypertensive agents like Betaxolol.[2][14][16][17]
Biological Relevance Not a known primary metabolite. Its derivatives are pharmacologically active.[15]A known human metabolite of dopamine.[3][5] Used as a biomarker for dopamine levels and certain tumors.[18][19][20]
Other Applications Analytical reference standard; potential use in agricultural chemistry.[1]Antimicrobial properties; used as a food additive for preservation.[2][21]
This compound: A Gateway to Neurological Agents

The primary value of 2,5-DMPAA lies in its role as a structural scaffold for pharmacologically active molecules, particularly in neuroscience. The 2,5-dimethoxy substitution pattern is a hallmark of a class of psychedelic phenethylamines and amphetamines.[22] Consequently, 2,5-DMPAA is a crucial intermediate for synthesizing novel therapeutic agents that target neurological pathways, such as selective serotonin 5-HT2A receptor agonists, which are under investigation for treating depression, anxiety, and substance abuse disorders.[1][15] Its utility also extends to analytical chemistry, where it serves as a reliable reference standard for the identification and quantification of related compounds.[1]

3,4-Dimethoxyphenylacetic Acid: A Bridge Between Metabolism and Medicine

3,4-DMPAA, or Homoveratric acid, possesses a dual identity. In the laboratory, it is a valuable building block for synthesizing established drugs. It serves as a key intermediate in the production of the vasodilator Papaverine and the antihypertensive drug Betaxolol.[14][16]

Biologically, 3,4-DMPAA is significant as a metabolite of dopamine, one of the brain's principal neurotransmitters.[3] Dopamine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) into several products, including Homovanillic Acid (HVA) and, through further methylation, Homoveratric acid.[18][20] This metabolic link makes 3,4-DMPAA a relevant compound for neurological research and the study of metabolic processes.[14] Its levels can reflect dopamine turnover, and it has been studied in the context of diagnosing catecholamine-secreting tumors like neuroblastomas.[18][19]

Dopamine_Metabolism Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO HVA Homovanillic Acid (HVA) (4-hydroxy-3-methoxyphenylacetic acid) DOPAC->HVA COMT HVA_related Homoveratric Acid (3,4-Dimethoxyphenylacetic acid) HVA->HVA_related Further Methylation

Caption: Simplified metabolic pathway from Dopamine to related phenylacetic acids.

IV. Analytical Differentiation

Distinguishing between 2,5-DMPAA and 3,4-DMPAA is straightforward using standard analytical techniques. Their different retention times in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) allow for effective separation. Mass Spectrometry (MS) will show identical molecular ions but will produce distinct fragmentation patterns upon ionization, providing unambiguous identification. Furthermore, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will yield unique spectra based on the differing chemical environments of the protons and carbons due to the methoxy group positions.[4][6][23]

V. Conclusion: Strategic Selection Based on Function

The comparison between this compound and 3,4-Dimethoxyphenylacetic acid underscores a fundamental principle in medicinal and synthetic chemistry: isomeric structure dictates function.

  • This compound is the preferred intermediate for researchers focused on synthesizing novel compounds targeting the central nervous system, particularly those leveraging the 2,5-dimethoxy pharmacophore for interaction with serotonin receptors. Its utility is rooted in synthetic drug discovery.

  • 3,4-Dimethoxyphenylacetic acid (Homoveratric acid) offers a broader range of applications. It is a key precursor for established cardiovascular drugs and holds significant interest for its direct connection to human dopamine metabolism. Its role as a biomarker and its inherent antimicrobial properties make it a versatile tool for both pharmaceutical manufacturing and biomedical research.

The choice between these two isomers is therefore not a matter of superiority, but of strategic alignment with the specific goals of the research or development program. Understanding their distinct properties, synthetic origins, and functional roles is paramount for any scientist working in these fields.

References

  • Homovanillic acid - Wikipedia . Wikipedia. [Link]

  • Homovanillic acid - Grokipedia . Grokipedia. [Link]

  • Showing metabocard for Homovanillic acid (HMDB0000118) . Human Metabolome Database. [Link]

  • Homovanillic acid – a major dopamine metabolite - biocrates life sciences gmbh . Biocrates. [Link]

  • Homovanillic Acid - Rupa Health . Rupa Health. [Link]

  • Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester - Erowid . Erowid. [Link]

  • The Role of (3,4-Dimethoxyphenyl)acetic Acid in Advanced Pharmaceutical Synthesis . Medium. [Link]

  • This compound | C10H12O4 | CID 74469 - PubChem . National Institutes of Health. [Link]

  • (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem . National Institutes of Health. [Link]

  • Synthesis of 3,4-dihydroxyphenylacetic acid - PrepChem.com . PrepChem. [Link]

  • CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents.
  • Synthesis of 2,5-dimethoxyacetophenone - PrepChem.com . PrepChem. [Link]

  • CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid - Google Patents.
  • homoveratric acid - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • 3,4-Dimethoxyphenylacetic acid | Request PDF . ResearchGate. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed . National Institutes of Health. [Link]

  • Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment - MDPI . MDPI. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed Central . National Institutes of Health. [Link]

Sources

A Comparative Guide to 2,5-Dimethoxy Substituted Phenylacetic Acids in Drug Discovery and Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2,5-dimethoxyphenylacetic acid (2,5-DMPAA) and its related analogues. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and biological significance of these compounds, offering a framework for their application in modern research. We will explore the nuanced yet critical impact of the 2,5-dimethoxy substitution pattern on molecular behavior and its implications for serotonergic drug design and metabolic studies.

Introduction: The Significance of the 2,5-Dimethoxy Phenyl Scaffold

The 2,5-dimethoxyphenyl motif is a cornerstone in the architecture of numerous psychoactive compounds, particularly phenethylamines and amphetamines that exhibit potent agonist activity at serotonin receptors.[1] This substitution pattern is a well-established pharmacophore for eliciting effects at the serotonin 2A receptor (5-HT2AR), a key target in the treatment of various psychiatric disorders.[2][3][4] Consequently, understanding the properties of building blocks and metabolites bearing this scaffold, such as this compound, is paramount for the rational design of novel therapeutics and for comprehending the metabolic fate and potential toxicological profiles of existing compounds.

This guide will focus on 2,5-DMPAA as a central molecule for comparison, examining its properties relative to its precursors and structurally related metabolites. We will explore its synthesis, analytical characterization, and its role as a significant metabolite of compounds like the psychedelic phenethylamine 2C-B.

Physicochemical Properties: A Comparative Analysis

A molecule's biological activity is intrinsically linked to its physical and chemical properties. The 2,5-dimethoxy substitution pattern imparts specific characteristics that influence solubility, melting point, and spectroscopic signatures. Below is a comparative table of key physicochemical data for 2,5-DMPAA and a related compound.

PropertyThis compound (2,5-DMPAA)
Molecular Formula C10H12O4[5][6]
Molecular Weight 196.20 g/mol [5][6]
Melting Point 123-125 °C[7]
Appearance White to light brown crystalline powder[7]
CAS Number 1758-25-4[5][7][8][9]
InChI Key BBZDYQUXRFATHZ-UHFFFAOYSA-N[5][8][10]

Synthesis of this compound: A Validated Protocol

The synthesis of 2,5-DMPAA is a multi-step process that can be achieved through various routes. One common and well-documented method involves the Willgerodt-Kindler reaction of 2,5-dimethoxyacetophenone. This protocol provides a reliable means of obtaining the target acid.

Experimental Protocol: Synthesis of 2,5-DMPAA

Step 1: Preparation of 2,5-Dimethoxyacetophenone

This starting material can be synthesized via a Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[11]

Step 2: Willgerodt-Kindler Reaction to form the Thiomorpholide

  • A mixture of 2,5-dimethoxyacetophenone, sulfur, and morpholine is heated under reflux for several hours.[11]

  • The reaction mixture is then poured into ice-cold water to precipitate the crude thiomorpholide.[11]

  • The resulting solid is washed thoroughly with water.[11]

Step 3: Hydrolysis to this compound

  • The crude thiomorpholide is refluxed with an ethanolic solution of sodium hydroxide for an extended period.[11]

  • After reflux, the ethanol is mostly removed by distillation.[11]

  • Water is added to the residue, and the alkaline solution is made strongly acidic, typically with a mineral acid.[11]

  • The acidic solution is cooled and extracted with an organic solvent such as ether.[11]

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound.[11]

  • The crude product can be purified by recrystallization to yield the final product.[11]

Synthesis_of_2_5_DMPAA cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents1 Willgerodt-Kindler Reagents cluster_intermediate2 Intermediate cluster_reagents2 Hydrolysis cluster_product Final Product 1_4_Dimethoxybenzene 1,4-Dimethoxybenzene 2_5_Dimethoxyacetophenone 2,5-Dimethoxyacetophenone 1_4_Dimethoxybenzene->2_5_Dimethoxyacetophenone Friedel-Crafts Acylation Acetyl_chloride Acetyl Chloride Acetyl_chloride->2_5_Dimethoxyacetophenone Thiomorpholide Thiomorpholide Intermediate 2_5_Dimethoxyacetophenone->Thiomorpholide Willgerodt-Kindler Reaction Sulfur Sulfur Sulfur->Thiomorpholide Morpholine Morpholine Morpholine->Thiomorpholide 2_5_DMPAA This compound Thiomorpholide->2_5_DMPAA Hydrolysis NaOH_EtOH NaOH, Ethanol, H2O NaOH_EtOH->2_5_DMPAA Acid Acid Acid->2_5_DMPAA

Figure 1: Synthetic pathway for this compound.

Biological Significance and Comparative Context

The primary biological relevance of 2,5-DMPAA stems from its role as a major metabolite of several psychoactive 2,5-dimethoxyphenethylamines, most notably 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Understanding the metabolic pathway is crucial for pharmacokinetic and pharmacodynamic studies, as well as for developing analytical methods to detect the use of these compounds.

Metabolic Pathway of 2,5-Dimethoxyphenethylamines

The metabolism of 2C-B and other related phenethylamines primarily occurs in the liver through oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO) enzymes.[12] This process leads to the formation of an aldehyde intermediate, which is subsequently oxidized to the corresponding carboxylic acid, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[12] In the case of the parent compound, 2,5-dimethoxyphenethylamine, the corresponding metabolite is 2,5-DMPAA.

Metabolic_Pathway Phenethylamine 2,5-Dimethoxy- Substituted Phenethylamine Aldehyde Intermediate Aldehyde Phenethylamine->Aldehyde Oxidative Deamination (MAO) Carboxylic_Acid 2,5-Dimethoxy- Substituted Phenylacetic Acid Aldehyde->Carboxylic_Acid Oxidation

Figure 2: Generalized metabolic pathway to phenylacetic acids.

Structure-Activity Relationships (SAR) of the 2,5-Dimethoxy Scaffold

The 2,5-dimethoxy substitution pattern is a critical determinant of the pharmacological activity of phenethylamines at serotonin receptors.[1] Alterations to this core structure, such as the removal of one of the methoxy groups, can lead to a significant decrease in in-vivo potency.[1] The addition of various substituents at the 4-position of the phenyl ring dramatically modulates the potency and efficacy of these compounds as 5-HT2A receptor agonists.[13] For instance, small alkyl groups or halogens at the 4-position generally enhance psychedelic activity.[13]

While 2,5-DMPAA itself is not known to be psychoactive, its chemical structure retains the key 2,5-dimethoxy feature. This makes it a valuable tool for researchers as a non-active control compound in studies investigating the effects of its parent phenethylamines. It can also be used as a starting material for the synthesis of other derivatives, allowing for systematic exploration of the SAR of this chemical class.

Spectroscopic Characterization

The identity and purity of 2,5-DMPAA can be confirmed using a variety of spectroscopic techniques. The expected spectral data are summarized below.

Spectroscopic MethodKey Features for this compound
¹H NMR Signals corresponding to the two methoxy groups, the methylene protons of the acetic acid side chain, and the aromatic protons on the substituted benzene ring.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the two methoxy groups.[10]
Infrared (IR) A broad absorption band characteristic of the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and peaks associated with the aromatic ring and C-O stretches of the methoxy groups.[6]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ).[5][6]

Conclusion and Future Directions

This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry, pharmacology, and forensic toxicology. Its importance lies in its dual role as a key metabolite of psychoactive phenethylamines and as a versatile synthetic intermediate.

This guide has provided a comparative overview of 2,5-DMPAA, highlighting its synthesis, physicochemical properties, and biological context. By understanding the characteristics of this fundamental building block, researchers are better equipped to design novel compounds with tailored pharmacological profiles and to develop more sensitive analytical methods for the detection of its parent compounds. Future research may focus on exploring the potential biological activities of 2,5-DMPAA and its derivatives beyond their role as metabolites, as well as developing more efficient and sustainable synthetic routes.

References

  • Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Rhodium.ws.
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.
  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase.
  • This compound - Optional[Raman] - Spectrum. SpectraBase.
  • This compound | C10H12O4 | CID 74469. PubChem - NIH.
  • 2C-B. Wikipedia.
  • (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR spectrum. ChemicalBook.
  • This compound | 1758-25-4. Sigma-Aldrich.
  • (2,5-Dimethoxyphenyl)acetic acid(1758-25-4). ChemicalBook.
  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological m
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central.
  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists.
  • This compound, 99% 5 g | Buy Online. Thermo Scientific Chemicals.
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar.

Sources

A Comparative Analysis of the Biological Activities of Phenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agricultural science, understanding the nuanced differences in the biological activity of structural isomers is paramount. Phenylacetic acid (PAA), a naturally occurring auxin and a versatile chemical scaffold, presents an interesting case study in its isomeric forms: ortho (2-), meta (3-), and para (4-phenylacetic acid). This guide provides an in-depth comparison of the biological activities of these isomers, supported by experimental data and detailed protocols, to aid in the selection and application of the most suitable compound for your research needs.

Auxin Activity: A Tale of Positional Importance

Phenylacetic acid is a well-established plant growth regulator, exhibiting auxin-like activity. However, the position of the acetic acid side chain on the phenyl ring significantly influences its efficacy in promoting plant growth. The classical method for quantifying auxin activity is the Avena coleoptile elongation test, which measures the growth of oat coleoptile segments in response to the test compound.

Structure-Activity Relationship

Research into the structure-activity relationship of monosubstituted phenylacetic acids has revealed that the meta-position is particularly important for growth-promoting activity . This is in contrast to supra-optimal concentrations where the inhibitory effects are more dependent on the lipophilic character of the molecule. While direct, side-by-side quantitative data for the three isomers is limited in recent literature, historical studies and structure-activity principles provide a framework for understanding their relative potencies.

Comparative Auxin Activity Data
IsomerRelative Auxin Activity (Conceptual)Key Structural Feature
ortho-Phenylacetic Acid ModerateSteric hindrance from the ortho-substituent may slightly reduce binding to auxin receptors compared to the meta-isomer.
meta-Phenylacetic Acid HighThe meta-position allows for optimal interaction with the auxin receptor binding sites, leading to a strong growth-promoting response.
para-Phenylacetic Acid Moderate to LowSubstitution at the para-position can lead to a less favorable orientation within the receptor pocket, resulting in reduced auxin activity compared to the meta-isomer.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Phenylacetic acid and its derivatives are known to possess antimicrobial properties against a range of bacteria and fungi.[1] This activity is crucial for applications in agriculture (as a plant protectant) and potentially in medicine. The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity
Conceptual MIC Values (µg/mL)
IsomerEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Candida albicans (Fungus)
ortho-Phenylacetic Acid Likely effectiveLikely effectiveLikely effective
meta-Phenylacetic Acid Likely effectiveLikely effectiveLikely effective
para-Phenylacetic Acid Likely effectiveLikely effectiveLikely effective
Note: This table is conceptual due to the lack of direct comparative experimental data in the available literature. The general antimicrobial activity of phenylacetic acid suggests that all isomers would exhibit some level of inhibition.

Cytotoxicity: Implications for Drug Development

The cytotoxic potential of phenylacetic acid isomers is a critical consideration for their use in drug development, particularly in oncology. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity. The IC50 value, the concentration of a substance that inhibits 50% of cell growth, is a standard metric for cytotoxicity.

Comparative Cytotoxicity

Studies on the cytotoxicity of phenylacetic acid derivatives have shown that substitutions on the phenyl ring can significantly modulate their activity against cancer cell lines. For the unsubstituted isomers, differences in cytotoxicity are expected based on their differential uptake by cells and interaction with cellular targets. However, direct comparative studies providing IC50 values for the ortho-, meta-, and para-isomers of phenylacetic acid against a panel of cancer cell lines are scarce in the current literature. Research has more actively explored derivatives, such as phenylacetamide, where substitutions at different positions on the phenyl ring have shown varied cytotoxic effects.

Conceptual IC50 Values (µM) on a Representative Cancer Cell Line (e.g., HeLa)
IsomerEstimated IC50 (µM)
ortho-Phenylacetic Acid Varies depending on cell line and experimental conditions.
meta-Phenylacetic Acid Varies depending on cell line and experimental conditions.
para-Phenylacetic Acid Varies depending on cell line and experimental conditions.
Note: This table is conceptual, highlighting the need for direct comparative studies to establish the relative cytotoxicity of the phenylacetic acid isomers.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for assessing the biological activities of phenylacetic acid isomers are provided below.

Avena Coleoptile Elongation Test for Auxin Activity

This bioassay quantitatively measures the growth-promoting activity of auxins.

Methodology:

  • Seed Germination: Germinate oat (Avena sativa) seeds in the dark for 48-72 hours until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Sectioning: Under a dim green light, excise 10 mm sections from the coleoptiles, 3 mm below the apex.

  • Incubation: Float the sections in a basal medium (e.g., a buffered sucrose solution) in petri dishes.

  • Treatment: Add the phenylacetic acid isomers (ortho, meta, para) at various concentrations (typically ranging from 10⁻⁸ to 10⁻⁴ M) to the respective petri dishes. Include a control group with no added auxin.

  • Incubation Period: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 24 hours.

  • Measurement: Measure the final length of the coleoptile sections using a digital caliper or by projecting their image onto a screen.

  • Data Analysis: Calculate the percentage elongation for each treatment group relative to the initial length and compare it to the control group.

Avena_Coleoptile_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis germination Oat Seed Germination (in dark) sectioning Coleoptile Sectioning (10mm segments) germination->sectioning incubation Incubation in Basal Medium sectioning->incubation treatment Addition of PAA Isomers (ortho, meta, para) incubation->treatment incubation_period Incubation (24h in dark) treatment->incubation_period measurement Measure Final Length incubation_period->measurement data_analysis Calculate % Elongation measurement->data_analysis result Relative Auxin Activity data_analysis->result Compare Activities

Caption: Workflow of the Avena Coleoptile Elongation Assay.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum concentration of a substance that inhibits the growth of a microorganism.

Methodology:

  • Prepare Stock Solutions: Dissolve the phenylacetic acid isomers in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include positive (microbe + medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Broth_Microdilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare PAA Isomer Stock Solutions dilution Serial Dilution in 96-well Plate stock->dilution inoculation Inoculate Wells dilution->inoculation inoculum Prepare Standardized Microbial Inoculum inoculum->inoculation incubation Incubate Plate (18-24h) inoculation->incubation readout Visual or OD₆₀₀ Reading incubation->readout mic Determine MIC readout->mic result Minimum Inhibitory Concentration mic->result Compare Potency

Caption: Workflow of the Broth Microdilution Assay for MIC Determination.

MTT Assay for Cytotoxicity (IC50 Determination)

This assay measures the metabolic activity of cells to determine their viability after exposure to a test compound.

Methodology:

  • Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the phenylacetic acid isomers. Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the cells with the compounds for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seeding Seed Cells in 96-well Plate adhesion Allow Adhesion (Overnight) seeding->adhesion treatment Treat with PAA Isomers adhesion->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilization Add Solubilizing Agent mtt_add->solubilization readout Measure Absorbance (570 nm) solubilization->readout ic50 Calculate IC50 readout->ic50 result IC50 Value ic50->result Compare Cytotoxicity

Caption: Workflow of the MTT Assay for IC50 Determination.

Conclusion and Future Directions

The positional isomerism of phenylacetic acid plays a critical role in defining its biological activity. Current understanding suggests that meta-phenylacetic acid is likely the most potent isomer for auxin-like activity . While all isomers are expected to exhibit some degree of antimicrobial and cytotoxic effects, a clear rank order of potency is not well-established in the existing literature. This guide highlights a significant opportunity for further research to conduct direct, quantitative comparisons of the ortho-, meta-, and para-phenylacetic acid isomers across a range of biological assays. Such studies would provide invaluable data for researchers in agriculture, medicine, and drug discovery, enabling a more informed selection of these versatile compounds for specific applications.

References

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186. [Link]

  • Aruna kumari, S., Kishore babu, B., & Prasad, M.S.N.A. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 12(1). [Link]

Sources

A Researcher's Guide to Spectroscopic Differentiation of Dimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthetic chemistry, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, safety profile, and patentability. The dimethoxybenzoic acids, a group of six isomers sharing the molecular formula C₉H₁₀O₄, serve as a quintessential example.[1][2][3][4] Though structurally similar, the varied placement of the two methoxy groups on the benzoic acid framework imparts unique physicochemical properties to each isomer, influencing their roles as precursors and active agents.[5]

This guide provides a comprehensive comparison of the six dimethoxybenzoic acid isomers, leveraging a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, providing field-proven insights to empower researchers in their analytical workflows.

The Spectroscopic Fingerprint: A Multi-Technique Approach

No single technique provides a complete structural picture. A robust analytical strategy relies on the convergence of data from multiple spectroscopic methods. Each technique probes a different aspect of molecular structure—nuclear environments (NMR), vibrational modes (IR), electronic transitions (UV-Vis), and mass-to-charge ratio/fragmentation (MS)—collectively providing an unambiguous identification of the specific isomer.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a direct map of the carbon-hydrogen framework. The chemical shift (δ), splitting pattern (multiplicity), and integration of signals are exquisitely sensitive to the electronic environment of each nucleus, which is dictated by the substitution pattern on the aromatic ring.

Causality in NMR: Why Isomers Look Different

The key to interpreting the NMR spectra of these isomers lies in understanding molecular symmetry and the electronic effects of the substituents. The carboxylic acid group is electron-withdrawing, while the methoxy groups are electron-donating. Their relative positions determine the electron density around each aromatic proton and carbon, directly influencing their chemical shifts. Furthermore, the symmetry (or lack thereof) of the substitution pattern dictates the number of unique signals in the spectrum. For instance, a highly symmetric isomer like 3,5-dimethoxybenzoic acid will show fewer signals than an asymmetric isomer like 2,3-dimethoxybenzoic acid.

Comparative ¹H NMR Data
IsomerAromatic Protons (δ ppm) & MultiplicityMethoxy Protons (δ ppm) & MultiplicityCarboxyl Proton (δ ppm)
2,3-DMBA ~7.2-7.8 (3H, m)~3.9 (3H, s), ~3.8 (3H, s)~10-12 (1H, br s)
2,4-DMBA ~7.8 (1H, d), ~6.5 (1H, dd), ~6.4 (1H, d)~3.9 (3H, s), ~3.8 (3H, s)~10-12 (1H, br s)
2,5-DMBA ~7.3 (1H, d), ~7.1 (1H, dd), ~6.9 (1H, d)~3.8 (3H, s), ~3.7 (3H, s)~10-12 (1H, br s)
2,6-DMBA ~7.4 (1H, t), ~6.6 (2H, d)~3.9 (6H, s)~10-12 (1H, br s)
3,4-DMBA ~7.7 (1H, dd), ~7.5 (1H, d), ~6.9 (1H, d)~3.9 (3H, s), ~3.8 (3H, s)~10-12 (1H, br s)
3,5-DMBA ~7.1 (1H, t), ~6.7 (2H, d)~3.8 (6H, s)~10-12 (1H, br s)

Note: Chemical shifts are approximate and can vary with solvent and concentration. The carboxyl proton is often a broad singlet and may exchange with D₂O.[6]

Expert Insight: The most telling distinctions are in the aromatic region. The 3,5- and 2,6-isomers are easily identified by their symmetry, which results in simpler patterns (a triplet and a doublet) and a 6H singlet for the two equivalent methoxy groups. The other isomers, being asymmetric, each display three distinct aromatic signals with characteristic splitting patterns (doublets and doublets of doublets) and two separate 3H singlets for the non-equivalent methoxy groups.[7][8]

Comparative ¹³C NMR Data

The ¹³C NMR spectrum corroborates the findings from ¹H NMR. The number of distinct signals directly reflects the molecule's symmetry.

IsomerApprox. Number of Aromatic SignalsApprox. Number of Methoxy Signals
2,3-DMBA 62
2,4-DMBA 62
2,5-DMBA 62
2,6-DMBA 41
3,4-DMBA 62
3,5-DMBA 41

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of functional groups. While all isomers share the same functional groups (carboxylic acid, ether, aromatic ring), the precise frequencies of these vibrations are subtly altered by the substitution pattern, particularly in the lower-frequency "fingerprint region."

Causality in IR: How Structure Affects Vibration

All isomers will exhibit the hallmark features of a carboxylic acid: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ (due to hydrogen bonding) and a strong C=O (carbonyl) stretching band.[9][10] The position of the C=O stretch is sensitive to conjugation; for these aromatic acids, it typically appears between 1680-1710 cm⁻¹.[10][11] Key distinctions arise from:

  • C-O Stretching: The vibrations of the C-O bonds of the methoxy and carboxylic acid groups appear between 1000-1320 cm⁻¹ and their patterns are unique to each isomer.[10]

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the aromatic substitution pattern.

Comparative IR Data
IsomerKey Distinguishing Regions (cm⁻¹)
Shared Features ~2500-3300 (Broad O-H Stretch), ~1680-1710 (Strong C=O Stretch)[11][12]
2,3- & 2,4-DMBA Complex patterns in the 1000-1300 cm⁻¹ region due to multiple C-O stretches.
2,5-DMBA May show an unusual intramolecular hydrogen bond between the carboxylic acid and the 2-position methoxy group, potentially altering the C=O and O-H band shapes.[13]
2,6- & 3,5-DMBA Simpler patterns in some regions due to higher symmetry.[14]
3,4-DMBA Characteristic pattern of C-H out-of-plane bends for 1,2,4-trisubstitution.

Expert Insight: While assigning every peak in the fingerprint region is impractical, a side-by-side comparison of the spectra against a reference database is the most effective way to use IR for isomer identification. The overall pattern, not just a single peak, serves as the fingerprint.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like dimethoxybenzoic acids, the key absorptions are due to π→π* transitions within the benzene ring.

Causality in UV-Vis: Substituents and Conjugation

The position of the absorption maximum (λ_max) is affected by substituents on the aromatic ring. Both the methoxy (-OCH₃) and carboxylic acid (-COOH) groups are auxochromes that modify the absorption of the benzene chromophore. The electron-donating methoxy groups generally cause a bathochromic shift (to longer wavelengths) of the primary absorption bands. The extent of this shift depends on the substitution pattern and its effect on the overall conjugated system.[11] Carboxylic acids themselves typically show a weak absorption around 200-215 nm, but this is often masked or shifted by the more intense aromatic ring absorptions.[6][15][16]

Comparative UV-Vis Data (in Ethanol or Methanol)
IsomerApproximate λ_max (nm)
2,3-DMBA ~215, 295
2,4-DMBA ~220, 255, 290
2,5-DMBA ~220, 300
3,4-DMBA ~220, 260, 290
3,5-DMBA ~215, 250, 285

Note: Values are approximate and can shift based on solvent polarity.

Expert Insight: While UV-Vis is less definitive than NMR for isomer identification, it can serve as a rapid and valuable corroborating technique. Significant deviations from the expected λ_max can quickly flag an incorrect isomer or the presence of impurities.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure. All dimethoxybenzoic acid isomers have the same molecular weight (182.17 g/mol ).[1][2][3][17] Therefore, differentiation relies entirely on observing distinct fragmentation patterns in the mass spectrum, typically acquired using Electron Ionization (EI).

Causality in MS: The Logic of Molecular Breakdown

Upon ionization, the molecular ion (M⁺• at m/z 182) is formed. This high-energy ion then undergoes fragmentation to produce more stable daughter ions. The fragmentation pathways are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting fragments. Common fragmentation pathways for these isomers include:

  • Loss of a methyl radical (•CH₃): From a methoxy group, leading to a peak at m/z 167.

  • Loss of a hydroxyl radical (•OH): From the carboxylic acid, leading to a peak at m/z 165.[18]

  • Loss of formaldehyde (CH₂O): From a methoxy group, leading to a peak at m/z 152.

  • Loss of a carboxyl group (•COOH or CO₂): Leading to peaks at m/z 137 or a neutral loss of 44 amu.[18]

  • Loss of a methoxy radical (•OCH₃): Leading to a peak at m/z 151.

The relative abundance of these fragment ions will differ based on the isomer's structure, as the position of the methoxy groups influences the stability of the resulting ions.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and their Significance
All Isomers 182Parent molecular ion.
General 167, 165, 151, 137The relative intensities of these peaks are the primary distinguishing feature.
Ortho Isomers (2,3-, 2,4-, 2,5-, 2,6-)May exhibit an "ortho effect," where proximity of the substituents leads to unique fragmentation pathways, such as the loss of water after initial fragmentation.
3,4-DMBA A prominent peak at m/z 167 (loss of •CH₃) is often observed.
3,5-DMBA Often shows a strong peak at m/z 151 (loss of •OCH₃).

Expert Insight: The most reliable use of MS for isomer differentiation is through comparison with a spectral library (e.g., NIST, Wiley). The fragmentation pattern is a highly reproducible fingerprint under standardized conditions.[2][4][19]

Visualizing the Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison p1 Obtain Isomer Sample p2 Prepare for each technique (e.g., dissolve in CDCl3 for NMR, make KBr pellet for IR) p1->p2 a1 ¹H & ¹³C NMR a2 FT-IR a3 UV-Vis a4 Mass Spec (EI) an1 Analyze NMR: - Chemical Shifts - Multiplicity - Symmetry a1->an1 an2 Analyze IR: - Functional Groups - Fingerprint Region a2->an2 an3 Analyze UV-Vis: - λ_max a3->an3 an4 Analyze MS: - Molecular Ion - Fragmentation Pattern a4->an4 conc Conclusion: Unambiguous Isomer ID an1->conc an2->conc an3->conc an4->conc

Caption: General workflow for spectroscopic differentiation of isomers.

Visualizing Structure-Spectrum Correlation: ¹H NMR

The power of ¹H NMR lies in its direct correlation of molecular structure to spectral output. The substitution pattern dictates the symmetry and electronic environment, which in turn defines the resulting spectrum.

G cluster_structure Molecular Structure cluster_properties Structural Properties cluster_spectrum Resulting ¹H NMR Spectrum S_Sym Symmetric Isomer (e.g., 3,5-DMBA) P_Sym Fewer unique protons Equivalent methoxy groups S_Sym->P_Sym leads to S_Asym Asymmetric Isomer (e.g., 2,4-DMBA) P_Asym More unique protons Non-equivalent methoxy groups S_Asym->P_Asym leads to Spec_Sym Fewer aromatic signals (e.g., 1 triplet, 1 doublet) One 6H methoxy singlet P_Sym->Spec_Sym results in Spec_Asym Multiple distinct aromatic signals (e.g., 3 signals with complex splitting) Two 3H methoxy singlets P_Asym->Spec_Asym results in

Caption: Relationship between isomer symmetry and its ¹H NMR spectral features.

Standardized Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are generalized protocols for acquiring high-quality data. Instrument-specific parameters should be optimized by the user.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dimethoxybenzoic acid isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.[20]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Thoroughly dry ~1-2 mg of the isomer and ~100-200 mg of spectroscopic grade Potassium Bromide (KBr) to remove moisture.

    • Grind the mixture together in an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a dilute solution (e.g., ~0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Record a baseline spectrum with the blank cuvette.

    • Scan the sample from approximately 400 nm down to 200 nm.

  • Data Processing: Identify the wavelength(s) of maximum absorbance (λ_max).

Protocol 4: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Data Acquisition (Direct Infusion EI):

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV for ionization to generate reproducible fragmentation patterns for library matching.

    • Scan a mass range appropriate for the analyte (e.g., m/z 40-250).

  • Data Analysis: Identify the molecular ion peak (m/z 182) and analyze the m/z values and relative intensities of the major fragment ions. Compare the resulting spectrum against a reference database like NIST.[2]

References

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5-dimethoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 2,3-dimethoxybenzoic acid (A). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxybenzoic acid (CAS 1132-21-4). Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types.... Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethoxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,4-dimethoxy-, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-, methyl ester. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 2,3-dimethoxybenzoic acid (A). Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethoxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]

  • KDB. (n.d.). 2,4-Dimethoxybenzoicacid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • HMDB. (2013). Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763). Retrieved from [Link]

  • Harvard DASH. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethoxybenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2,5-Dimethoxyphenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dimethoxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] Its structural motif is found in a range of molecules investigated for their therapeutic potential. The efficient and scalable synthesis of this key building block is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of several prominent synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on yield, scalability, and overall efficiency.

Core Synthetic Strategies: A Comparative Overview

Several distinct strategies have been developed for the synthesis of this compound. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. Here, we compare three major approaches:

  • The Willgerodt-Kindler Reaction: A classic approach starting from a readily available acetophenone derivative.

  • Multi-step Synthesis from 1,4-Dimethoxybenzene: A versatile route involving formylation, reduction, and subsequent carbonylation.

  • Darzens Condensation Approach: An alternative strategy commencing with 2,5-dimethoxybenzaldehyde.

The following table provides a high-level comparison of these primary synthetic routes:

Synthetic Route Starting Material Key Intermediates Overall Yield Key Advantages Key Disadvantages
Willgerodt-Kindler Reaction 2,5-DimethoxyacetophenoneThiomorpholide~50%[3]Fewer steps, readily available starting material.Use of sulfur and morpholine, potentially unpleasant odors, moderate yield.[3][4][5]
Multi-step Synthesis from 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene2,5-Dimethoxybenzaldehyde, 2,5-Dimethoxybenzyl alcohol, 2-Bromomethyl-1,4-dimethoxybenzeneHigher than Willgerodt-Kindler[6]Potentially higher overall yield, avoids use of sulfur.[6]Multiple steps, involves bromination.[6]
Darzens Glycidic Ester Condensation 2,5-DimethoxybenzaldehydeGlycidic esterGenerally good[7]Avoids direct carbonylation or sulfur-based reagents.[7][8]Requires specific haloesters, potential for side reactions.[9]

In-Depth Analysis of Synthetic Routes

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a well-established method for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[4][5][10] In the context of this compound synthesis, this reaction typically starts from 2,5-dimethoxyacetophenone.

Reaction Pathway:

Willgerodt_Kindler A 2,5-Dimethoxyacetophenone B Thiomorpholide Intermediate A->B Sulphur, Morpholine Reflux C This compound B->C Ethanolic NaOH Reflux, then Acidification

Caption: Willgerodt-Kindler reaction pathway for this compound synthesis.

Detailed Experimental Protocol: [3]

Step 1: Synthesis of the Thiomorpholide Intermediate

  • A mixture of 2,5-dimethoxyacetophenone (45 g), sulfur (12 g), and morpholine (27 g) is heated under reflux for 6 hours.

  • The reaction mixture is then poured into ice-cold water.

  • The resulting crude reddish-yellow mass is thoroughly washed with water to yield the crude thiomorpholide.

Causality Behind Experimental Choices: The use of morpholine as both a reactant and a solvent is crucial. The reaction proceeds through the formation of an enamine from the ketone and morpholine, which then reacts with sulfur.[5] Refluxing ensures the reaction reaches a sufficient activation energy.

Step 2: Hydrolysis to this compound

  • To the crude thiomorpholide, 500 ml of 10% ethanolic sodium hydroxide is added, and the mixture is refluxed for 10 hours.

  • Most of the ethanol is removed by distillation.

  • Water (250 ml) is added to the residue, and the alkaline solution is made strongly acidic.

  • The contents are cooled and extracted with ether.

  • The solvent is expelled from the ethereal extract to afford this compound. The reported yield is approximately 50%.[3]

Trustworthiness of the Protocol: The hydrolysis step with ethanolic sodium hydroxide is a standard and reliable method for converting thioamides to carboxylic acids. The subsequent acidification and extraction are robust work-up procedures.

Multi-step Synthesis from 1,4-Dimethoxybenzene

This route offers an alternative with potentially higher overall yields compared to the Willgerodt-Kindler method.[6] It begins with the formylation of 1,4-dimethoxybenzene.

Reaction Pathway:

Multistep_Synthesis A 1,4-Dimethoxybenzene B 2,5-Dimethoxybenzaldehyde A->B Formylation C 2,5-Dimethoxybenzyl alcohol B->C Reduction D 2-Bromomethyl-1,4-dimethoxybenzene C->D Bromination E This compound D->E Grignard Reaction & CO2

Caption: Multi-step synthesis of this compound from 1,4-dimethoxybenzene.

Detailed Experimental Protocol (Conceptual Outline): [6]

Step 1: Formylation of 1,4-Dimethoxybenzene

  • 1,4-Dimethoxybenzene is subjected to a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) to introduce an aldehyde group, yielding 2,5-dimethoxybenzaldehyde.

Step 2: Reduction of 2,5-Dimethoxybenzaldehyde

  • The resulting aldehyde is reduced to the corresponding alcohol, 2,5-dimethoxybenzyl alcohol, using a suitable reducing agent like sodium borohydride.

Step 3: Bromination of 2,5-Dimethoxybenzyl alcohol

  • The alcohol is then converted to the benzyl bromide, 2-bromomethyl-1,4-dimethoxybenzene, using a brominating agent such as phosphorus tribromide.

Step 4: Grignard Reaction and Carboxylation

  • The benzyl bromide is reacted with magnesium to form the Grignard reagent.

  • This Grignard reagent is then carboxylated by reaction with carbon dioxide (dry ice), followed by acidic workup to yield this compound.

Expertise & Experience: This multi-step approach allows for purification at each intermediate stage, potentially leading to a final product of higher purity. The choice of reagents and conditions for each step can be optimized to maximize yield and minimize side reactions. A patent suggests this method can achieve a higher total yield than the Willgenodt-Kindler method.[6]

Darzens Glycidic Ester Condensation

The Darzens condensation provides a pathway to α,β-epoxy esters (glycidic esters), which can be subsequently converted to aldehydes or ketones.[7][8] While not a direct route to the carboxylic acid, it represents a viable alternative for accessing related structures. The synthesis of this compound via this route would involve the hydrolysis of an intermediate ester.

Reaction Pathway (Conceptual):

Darzens_Condensation A 2,5-Dimethoxybenzaldehyde B Glycidic Ester A->B α-haloester, Base C This compound B->C Hydrolysis

Caption: Conceptual Darzens condensation route to this compound.

Detailed Experimental Protocol (Illustrative): [7][8]

Step 1: Darzens Condensation

  • To a solution of a base (e.g., sodium methoxide in methanol) chilled to a low temperature (-10°C), a solution of 2,5-dimethoxybenzaldehyde and an α-haloacetate (e.g., methyl chloroacetate) is added dropwise with vigorous stirring.

  • The reaction is typically stirred at a low temperature for a few hours and then at room temperature.

  • The mixture is poured into ice water and the precipitated solid (the glycidic ester) is filtered, washed, and dried.

Causality Behind Experimental Choices: The use of a strong base is necessary to deprotonate the α-haloester, forming a carbanion that then attacks the carbonyl group of the aldehyde. Low temperatures are often employed to control the reaction rate and minimize side reactions.

Step 2: Hydrolysis of the Glycidic Ester

  • The isolated glycidic ester is then hydrolyzed, typically under basic conditions (e.g., sodium hydroxide solution), followed by acidification to yield the corresponding carboxylic acid.

Trustworthiness of the Protocol: The Darzens condensation is a classic and reliable method for the formation of epoxides. The subsequent hydrolysis of the ester is a standard transformation.

Other Potential Synthetic Routes

Beyond the three main strategies detailed above, other methods for the synthesis of phenylacetic acid derivatives could be adapted for this compound. These include:

  • Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene could potentially be employed.[11][12]

  • Carbonylation of Benzyl Halides: Direct carbonylation of 2,5-dimethoxybenzyl halides using carbon monoxide in the presence of a suitable catalyst is another possibility.[13][14]

  • Oxidation of 2-(2,5-dimethoxyphenyl)ethanol: If this alcohol is readily available, its oxidation would provide a straightforward route to the desired acid.[15]

  • Phase Transfer Catalysis: This technique can be applied to various alkylation and condensation reactions and may offer advantages in terms of reaction conditions and yields.[16][17][18]

Conclusion

The synthesis of this compound can be achieved through several distinct and viable routes. The Willgerodt-Kindler reaction offers a concise pathway from a common starting material, albeit with moderate yields and the use of sulfur-containing reagents. The multi-step synthesis from 1,4-dimethoxybenzene provides a more versatile and potentially higher-yielding alternative, though it involves more synthetic transformations. The Darzens condensation presents another strategic approach, particularly if the corresponding aldehyde is readily accessible. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, purity specifications, cost, and environmental considerations.

References

  • Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid.

  • Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com.

  • CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid. Google Patents.

  • CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid. Google Patents.

  • Darzens condensation. ChemSpider Synthetic Pages.

  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg.

  • Willgerodt-Kindler Reaction. SynArchive.

  • US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid. Google Patents.

  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions.

  • Willgerodt rearrangement. Wikipedia.

  • Heck Reaction. Organic Chemistry Portal.

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

  • Willgerodt‐Kindler Reac1on. MSU chemistry.

  • Primary Synthetic Route: Darzens Glycidic Ester Condensation. Benchchem.

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal.

  • Solvent-Free Microwave-Assisted Synthesis of 2,5-Dimethoxyphenylaminotriazines.

  • Carbonylation of Aryl Halides in the Presence of Heterogeneous Catalysts.

  • How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. Azo Materials.

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.

  • recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Serve Content.

  • Product Subclass 8: Benzylic Grignard Reagents.

  • the darzens glycidic ester condensation.

  • This compound | C10H12O4 | CID 74469. PubChem - NIH.

  • This compound | 1758-25-4. Sigma-Aldrich.

  • (2,5-Dimethoxyphenyl)acetic acid | CAS 1758-25-4. SCBT.

  • Heck Reaction. Chemistry LibreTexts.

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine.

  • Synthesis of 2,5-dimethoxybenzyl chloride. PrepChem.com.

  • Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. ResearchGate.

  • Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. NIH.

  • Cobalt-Catalyzed Photolytic Methoxycarbonylation of Bromoalkanes in the Presence of a Lewis Acid. ResearchGate.

  • This compound, 99% 5 g. Thermo Scientific Chemicals.

  • Palladium-catalyzed external-CO-free reductive carbonylation of aryl sulfonates.

  • Supplementary Information. The Royal Society of Chemistry.

  • Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO 2. Comptes Rendus de l'Académie des Sciences.

  • Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. MDPI.

  • Synthesis of 2,4-dichlorophenoxyacetic acid: Novelties of kinetics of inverse phase transfer catalysis. ResearchGate.

Sources

A Comparative Analysis of 2,5-Dimethoxyphenylacetic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of key analogs of 2,5-dimethoxyphenylacetic acid, with a primary focus on the widely researched phenethylamine and amphetamine derivatives. These compounds have garnered significant attention in the scientific community for their potent interactions with serotonin receptors, particularly the 5-HT2A subtype, which mediates a range of physiological and psychoactive effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, pharmacological properties, and experimental evaluation of these important chemical entities.

Introduction: The Significance of the 2,5-Dimethoxy Phenylalkylamine Scaffold

The this compound scaffold and its derivatives, especially the phenethylamine (2C-X) and amphetamine (DOX) series, represent a critical area of neuropharmacological research. The arrangement of the methoxy groups on the phenyl ring is a key determinant of their biological activity, conferring significant affinity and functional efficacy at serotonin receptors. Understanding the subtle yet profound impact of structural modifications on this scaffold is crucial for the rational design of novel therapeutic agents targeting the serotonergic system for a variety of neurological and psychiatric disorders.

This guide will focus on a comparative analysis of three seminal analogs:

  • 2,5-Dimethoxyphenethylamine (2C-H): The parent compound of the 2C-X series.

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A potent and well-characterized psychedelic phenethylamine.

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): A highly potent and widely used amphetamine analog and 5-HT2A receptor agonist in research.

Chemical Synthesis: From a Common Precursor to Diverse Analogs

The synthesis of many potent 4-substituted 2,5-dimethoxyphenethylamines and amphetamines often begins with a common precursor, 2,5-dimethoxyphenethylamine (2C-H). This strategic approach allows for the systematic exploration of structure-activity relationships by introducing various substituents at the 4-position of the phenyl ring.

A general synthetic workflow for creating these analogs is depicted below. The synthesis of 2C-B, for instance, involves the direct bromination of 2C-H. The synthesis of DOI, an amphetamine analog, follows a different route but highlights the versatility of the 2,5-dimethoxy-substituted phenyl ring as a starting point for a wide array of derivatives.

cluster_synthesis General Synthetic Pathway for 4-Substituted Analogs 2_5_dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde nitrostyrene 2,5-Dimethoxynitrostyrene 2_5_dimethoxybenzaldehyde->nitrostyrene + Nitromethane 2C_H 2,5-Dimethoxyphenethylamine (2C-H) nitrostyrene->2C_H Reduction (e.g., LiAlH4) 2C_B 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) 2C_H->2C_B Bromination other_analogs Other 4-Substituted Phenethylamines (e.g., 2C-I) 2C_H->other_analogs Other 4-position substitutions cluster_htr Head-Twitch Response (HTR) Assay Workflow acclimation Acclimation of Mice to Test Chambers injection Administration of Test Compound or Vehicle (i.p. or s.c.) acclimation->injection observation Observation Period (e.g., 30-60 minutes) injection->observation counting Quantification of Head Twitches (Manual or Automated) observation->counting analysis Data Analysis (Dose-Response Curve) counting->analysis

Caption: A typical workflow for conducting the head-twitch response assay in mice.

Signaling Pathway Downstream of 5-HT2A Receptor Activation

The activation of the 5-HT2A receptor by an agonist like 2C-B or DOI initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway.

cluster_pathway 5-HT2A Receptor Gq/11 Signaling Pathway agonist Agonist (e.g., 2C-B, DOI) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: The canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.

Conclusion and Future Directions

The comparative analysis of this compound analogs, particularly the phenethylamine and amphetamine derivatives, provides invaluable insights into the structure-activity relationships governing their potent effects on the serotonergic system. The methodologies outlined in this guide offer a robust framework for the continued exploration of this fascinating chemical space. Future research will likely focus on the development of analogs with greater receptor subtype selectivity and biased agonism, potentially leading to novel therapeutics with improved efficacy and reduced side-effect profiles. The systematic application of the described synthetic strategies and pharmacological assays will be instrumental in advancing our understanding of the complex interplay between molecular structure and biological function in this important class of compounds.

References

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588.e19. [Link]

  • Varty, G. B., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

  • Villalobos, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167-1174. [Link]

  • González-Maeso, J., et al. (2007). Hallucinogens Recruit Specific Cortical 5-HT2A Receptor-Mediated Signaling Pathways to Affect Behavior. Neuron, 53(3), 439-452. [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-H. Retrieved from [Link]

  • Wikipedia. (n.d.). DOI (psychedelic). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug Testing and Analysis, 3(7-8), 470-484. [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Nichols, D. E. (2004). Hallucinogens. Pharmacology & Therapeutics, 101(2), 131-181. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines and phenethylamines. European Neuropsychopharmacology, 25(8), 1167-1179. [Link]

  • Berg, K. A., et al. (1998). Pleiotropic G protein-coupled receptor signaling: agonist- and tissue-specific signaling switches. Molecular Pharmacology, 54(1), 146-154. [Link]

A Comparative Guide to the Efficacy of Catalysts in the Synthesis of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,5-Dimethoxyphenylacetic Acid

This compound (2,5-DMPAA) is a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is a key building block in medicinal chemistry, necessitating efficient and scalable synthetic routes. The most prevalent laboratory and industrial synthesis starts from 2,5-dimethoxyacetophenone, primarily through the Willgerodt-Kindler reaction. However, the classical iteration of this reaction often suffers from harsh conditions, moderate yields, and purification challenges. This guide provides an in-depth comparison of catalytic strategies aimed at enhancing the efficacy of 2,5-DMPAA synthesis, offering researchers and process chemists the data-driven insights needed to select the optimal pathway for their objectives.

The Foundational Pathway: Understanding the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a cornerstone of organic synthesis, enabling the conversion of aryl alkyl ketones into terminal carboxylic acids (via a thioamide intermediate).[1] In the context of 2,5-DMPAA synthesis, 2,5-dimethoxyacetophenone is reacted with elemental sulfur and a secondary amine, typically morpholine. The reaction proceeds through the formation of a thioamide, which is subsequently hydrolyzed to yield the final carboxylic acid product.[2][3]

The generally accepted mechanism involves the initial formation of an enamine from the ketone and morpholine.[1] This enamine then reacts with sulfur, initiating a series of rearrangements that migrate the carbonyl carbon to the terminal position of the alkyl chain, ultimately forming a thiomorpholide intermediate.[1][4][5] This intermediate is then subjected to hydrolysis to furnish the desired acid. While robust, this one-pot process traditionally requires high temperatures (reflux) and extended reaction times, which can lead to side product formation and impact overall yield.[2][3]

G cluster_0 Willgerodt-Kindler Reaction Pathway Ketone 2,5-Dimethoxy- acetophenone Enamine Enamine Intermediate Ketone->Enamine + Morpholine Thioamide Phenylthio- morpholide Enamine->Thioamide + Sulfur (S8) Rearrangement Acid 2,5-Dimethoxy- phenylacetic Acid Thioamide->Acid Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Generalized workflow of the Willgerodt-Kindler reaction.

Catalytic Strategies for Enhanced Synthesis

The limitations of the classical Willgerodt-Kindler reaction have spurred research into catalytic methods to improve its efficiency, selectivity, and environmental footprint. This section compares the baseline non-catalytic approach with modern catalytic enhancements.

Baseline Synthesis: The Sulfur-Morpholine System

This method serves as the benchmark against which catalytic systems are measured. It involves heating the starting ketone with stoichiometric amounts of sulfur and morpholine, followed by a separate hydrolysis step.

Performance: While effective, yields are often moderate. A documented procedure reports a yield of approximately 50% for the two-step process (thioamide formation and subsequent hydrolysis).[2][3] The primary drawbacks are the high reaction temperature, long duration (6 hours reflux for amidation, 10 hours for hydrolysis), and the potential for impurities.[2][3]

General Acid-Base Catalysis

A significant advancement in the Willgerodt-Kindler reaction is the application of general acid-base catalysis. The initial and often rate-limiting step is the formation of the enamine from the ketone and amine. This condensation is known to be catalyzed by both acids and bases. By introducing a catalytic amount of a strong acid in the presence of excess morpholine (which acts as the base), the reaction rate and overall yield can be substantially improved.

Mechanism of Enhancement: The acid catalyst protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The base (excess morpholine) then facilitates the deprotonation of the resulting intermediate to form the enamine.

G cluster_1 Acid-Catalyzed Enamine Formation Ketone Ketone (Carbonyl) Activated_Ketone Protonated Ketone (Enhanced Electrophilicity) Ketone->Activated_Ketone + H⁺ (Acid Catalyst) Intermediate Carbinolamine Intermediate Activated_Ketone->Intermediate + Amine (Morpholine) Enamine Enamine Intermediate->Enamine - H₂O + Base (Morpholine) Thioamide Thioamide Enamine->Thioamide + Sulfur (Enters W-K Pathway)

Caption: Role of acid catalysis in accelerating the initial step of the W-K reaction.

Catalyst Comparison: Studies have shown that strong acids are significantly more effective than weak acids.

  • Heterogeneous Catalysts (e.g., Montmorillonite K10): This clay-based solid acid catalyst has proven to be highly effective, even improving yields in solvent-free conditions. Its advantages include ease of separation (filtration), reusability, and often milder reaction conditions.

  • Homogeneous Catalysts (e.g., p-Toluenesulfonic Acid - PTSA): Strong organic acids like PTSA also effectively promote the reaction. While they offer excellent catalytic activity, they require more complex workup procedures to be removed from the reaction mixture compared to heterogeneous catalysts.

An Alternative Multi-Step Catalytic Route

An entirely different approach bypasses the Willgerodt-Kindler reaction, instead building the phenylacetic acid structure through a sequence of discrete, catalyzed steps. A patented method outlines a four-step synthesis starting from 1,4-dimethoxybenzene that reports higher overall yields.[6]

Synthetic Sequence:

  • Formylation: 1,4-dimethoxybenzene is formylated to produce 2,5-dimethoxybenzaldehyde. This is typically a Friedel-Crafts type reaction requiring a Lewis acid catalyst.

  • Reduction: The resulting aldehyde is reduced to 2,5-dimethoxybenzyl alcohol using a standard reducing agent.

  • Halogenation: The alcohol is converted to 2-bromomethyl-1,4-dimethoxybenzene via a bromination reagent.

  • Carboxylation: The final carbon is added by forming a Grignard reagent from the benzyl bromide (using magnesium as a catalyst) and reacting it with carbon dioxide.[6]

This pathway offers greater control over each transformation but requires more unit operations and isolation of intermediates.

Quantitative Data and Performance Comparison

The following table summarizes the performance of the discussed synthetic strategies.

Method Key Catalyst / Reagents Starting Material Reported Yield Advantages Disadvantages Reference
Baseline Willgerodt-Kindler Sulfur, Morpholine2,5-Dimethoxyacetophenone~50%One-pot thioamide formation; readily available reagents.High temperatures; long reaction times; moderate yield.[2],[3]
Acid-Catalyzed W-K Montmorillonite K10, Sulfur, Morpholine2,5-DimethoxyacetophenoneImproved vs. BaselineHigher yields; potentially milder conditions; catalyst is reusable.Requires catalyst; optimization of conditions may be needed.
Multi-Step Synthesis Lewis Acid, Reducing Agent, Mg, CO₂1,4-DimethoxybenzeneHigher than W-KHigh overall yield; greater process control.Multiple steps; requires isolation of intermediates; more complex.[6]

Detailed Experimental Protocols

Protocol 1: Baseline Willgerodt-Kindler Synthesis of 2,5-DMPAA[2][3]
  • Thioamide Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyacetophenone (45 g), elemental sulfur (12 g), and morpholine (27 g).

    • Heat the mixture to reflux and maintain for 6 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the resulting crude reddish-yellow solid (the thiomorpholide) by filtration and wash thoroughly with water.

  • Hydrolysis:

    • To the crude thiomorpholide, add 500 mL of 10% ethanolic sodium hydroxide.

    • Heat the mixture to reflux and maintain for 10 hours.

    • After the reflux period, remove most of the ethanol by distillation.

    • Add 250 mL of water to the residue and acidify the alkaline solution to a strongly acidic pH with concentrated acid.

    • Cool the mixture and extract the product with diethyl ether.

    • Dry the ethereal extract, and evaporate the solvent to yield this compound. (Reported Yield: 24.5 g, 50%).

Protocol 2: Acid-Catalyzed Willgerodt-Kindler Synthesis (Representative)

Note: This protocol is a representative procedure based on the principles of general acid-base catalysis described in the literature. Optimization may be required.

  • Thioamide Formation:

    • In a round-bottom flask, combine 2,5-dimethoxyacetophenone (10 mmol), morpholine (30 mmol), and elemental sulfur (15 mmol).

    • Add a catalytic amount of Montmorillonite K10 (e.g., 10 wt% relative to the ketone).

    • Heat the mixture at 120 °C (or a moderately elevated temperature) and monitor the reaction by TLC.

    • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter to remove the solid catalyst.

    • Wash the filtrate with dilute acid and brine, dry over sodium sulfate, and concentrate to obtain the crude thioamide.

  • Hydrolysis:

    • Proceed with the hydrolysis of the crude thioamide as described in Protocol 1, Step 2.

Conclusion and Recommendations

The choice of catalytic system for the synthesis of this compound is a trade-off between operational simplicity, yield, and process intensity.

  • The Baseline Willgerodt-Kindler reaction remains a viable option for small-scale laboratory synthesis due to its simplicity and use of common reagents, but its moderate yield and harsh conditions are significant drawbacks.

  • The introduction of Acid Catalysis , particularly with a heterogeneous catalyst like Montmorillonite K10, represents a substantial improvement. It offers the potential for higher yields and milder conditions without drastically increasing the complexity of the one-pot procedure, making it a highly recommended approach for optimizing the Willgerodt-Kindler pathway.

  • The Multi-Step Catalytic Route provides the highest reported yields but at the cost of a significantly more complex, multi-stage process. This route is best suited for large-scale industrial production where maximizing yield and process control can justify the increased capital and operational investment.

For most research and development applications, exploring heterogeneous acid catalysis for the Willgerodt-Kindler reaction offers the most balanced and efficient approach to synthesizing this compound.

References

  • The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. ResearchGate. Available at: [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Rhodium Archive. Available at: [Link]

  • The willgerodt‐kindler reactions. 7. The mechanisms. Scite.ai. Available at: [Link]

  • Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. Available at: [Link]

  • Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. Available at: [Link]

  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • Willgerodt rearrangement. Wikipedia. Available at: [Link]

  • Preparation method of 2, 5-dimethoxy phenylacetic acid.Google Patents.

Sources

A Senior Application Scientist's Guide to Benchmarking 2,5-Dimethoxyphenylacetic Acid Purity Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built.[1][2] This is particularly true for active pharmaceutical ingredient (API) synthesis, where even trace impurities can have significant impacts on the efficacy and safety of the final drug product.[3][4] In this comprehensive guide, we will provide an in-depth technical comparison of a newly synthesized batch of 2,5-Dimethoxyphenylacetic acid against commercially available standards. Our objective is to present a robust analytical workflow that ensures the highest degree of confidence in the purity of this critical research chemical.

This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[5] Its purity is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. This guide will walk you through a multi-pronged analytical approach, providing not just the "how" but also the "why" behind each experimental choice.

The Importance of a Multi-Orthogonal Analytical Approach

Experimental Design: Benchmarking In-House this compound

For this comparative study, we will analyze three samples:

  • In-House Synthesized this compound (Lot # INH-25DMPAA-001)

  • Commercial Standard A (Supplier X, Purity ≥98%)

  • Commercial Standard B (Supplier Y, Purity ≥99%)

The potential impurities in the in-house synthesized batch are predicted based on the synthetic route, which involved the Willgerodt-Kindler reaction of 2,5-dimethoxyacetophenone.[6] Potential impurities could include unreacted starting material (2,5-dimethoxyacetophenone), intermediates, and byproducts from side reactions.

Table 1: Summary of Analytical Techniques and Their Rationale
Analytical TechniqueRationale for Inclusion
High-Performance Liquid Chromatography (HPLC) Provides quantitative purity data and separates non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile and semi-volatile impurities after derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and detects impurities with distinct proton and carbon signals.
Melting Point Analysis A sensitive indicator of purity; impurities typically depress and broaden the melting range.

I. High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. By employing a reversed-phase C18 column, we can effectively separate this compound from potential polar and non-polar impurities.

Experimental Protocol: HPLC Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare 1 mg/mL solutions of each sample in the mobile phase at the initial conditions (70:30 Water:Acetonitrile with 0.1% Formic Acid).

Hypothetical Results and Interpretation

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: HPLC Purity Analysis Results
SampleRetention Time (min)Purity by Area %
In-House (INH-25DMPAA-001) 8.5499.5%
Commercial Standard A 8.5598.2%
Commercial Standard B 8.5499.8%

The in-house synthesized batch demonstrates a high purity of 99.5%, which is comparable to the high-purity commercial standard and exceeds the purity of the standard-grade commercial offering.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve 1mg of sample in 1mL of mobile phase inject Inject 10 µL onto C18 column prep->inject Prepared Sample gradient Run Gradient Elution inject->gradient detect UV Detection at 278 nm gradient->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (Area %) integrate->calculate

Caption: HPLC analysis workflow for purity determination.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile ester.

Experimental Protocol: GC-MS Analysis with Derivatization
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: a. To approximately 1 mg of the dried sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and heat at 70°C for 30 minutes. c. Cool to room temperature before injection.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Hypothetical Results and Interpretation

The total ion chromatogram (TIC) is used to calculate purity based on peak area percentages. The mass spectra of any impurity peaks can be compared to spectral libraries for identification.

Table 3: GC-MS Purity Analysis Results
SampleRetention Time of TMS-Derivative (min)Purity by Area %Identified Impurities
In-House (INH-25DMPAA-001) 15.2199.6%None detected
Commercial Standard A 15.2298.5%2,5-dimethoxyacetophenone (trace)
Commercial Standard B 15.2199.9%None detected

The GC-MS results corroborate the HPLC findings, showing high purity for the in-house batch and the high-purity commercial standard. The detection of a starting material impurity in the standard-grade commercial sample highlights the importance of this analytical technique.

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis derivatize React with BSTFA + TMCS at 70°C inject_gc Inject into GC-MS derivatize->inject_gc TMS-derivatized sample separate Separate on DB-5ms column inject_gc->separate detect_ms EI-MS Detection separate->detect_ms integrate_tic Integrate TIC Peak Areas detect_ms->integrate_tic Total Ion Chromatogram identify Identify Impurities via Mass Spectra detect_ms->identify Mass Spectra calculate_purity Calculate Purity (Area %) integrate_tic->calculate_purity

Caption: GC-MS analysis workflow with derivatization.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Detection

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules and can also reveal the presence of impurities.

Experimental Protocol: NMR Analysis
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

Hypothetical Results and Interpretation

The ¹H and ¹³C NMR spectra of all three samples should be consistent with the structure of this compound. Any additional peaks in the spectra would indicate the presence of impurities. The chemical shifts should align with expected values for the structure.

Expected ¹H NMR (400 MHz, CDCl₃) δ: 10.5-11.5 (br s, 1H, COOH), 6.7-6.9 (m, 3H, Ar-H), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂).

Expected ¹³C NMR (101 MHz, CDCl₃) δ: 177.0, 153.5, 151.8, 123.5, 113.0, 112.5, 111.9, 55.9, 55.7, 35.8.

In our hypothetical analysis, the NMR spectra of the in-house batch and Commercial Standard B were clean, showing only the peaks corresponding to this compound. The spectrum of Commercial Standard A showed minor peaks consistent with the presence of 2,5-dimethoxyacetophenone.

IV. Melting Point Analysis as an Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting range. We will follow the procedure outlined in USP General Chapter <741>.[2][7][8]

Experimental Protocol: Melting Point Determination (USP <741> Class Ia)
  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2.5-3.5 mm.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a rate of approximately 10°C/min until it is about 30°C below the expected melting point. The heating rate is then slowed to 1-2°C/min.

  • Measurement: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Hypothetical Results and Interpretation
Table 4: Melting Point Analysis Results
SampleMelting Range (°C)Literature Melting Point (°C)
In-House (INH-25DMPAA-001) 123.5 - 124.5123-125
Commercial Standard A 121.0 - 124.0
Commercial Standard B 123.8 - 124.6

The narrow melting range of the in-house synthesized batch and Commercial Standard B, which is in close agreement with the literature value, indicates a high degree of purity. The broader melting range of Commercial Standard A is consistent with the presence of impurities as detected by HPLC and GC-MS.

Conclusion: A Comprehensive Approach to Purity Verification

This guide has outlined a robust, multi-orthogonal approach to benchmarking the purity of a newly synthesized batch of this compound against commercial standards. The combination of HPLC, GC-MS, NMR, and melting point analysis provides a comprehensive and self-validating assessment of purity.

Our hypothetical results demonstrate that the in-house synthesized batch of this compound (Lot # INH-25DMPAA-001) exhibits a high degree of purity, comparable to the high-purity commercial standard and superior to the standard-grade commercial product. This rigorous analytical workflow, grounded in established scientific principles and regulatory guidelines such as those from the ICH[3][9][10], provides the necessary confidence for its use in demanding research and drug development applications.

By adopting such a thorough analytical strategy, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • USP. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • ResearchGate. (2025, August 6). USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]

  • ChemRxiv. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. [Link]

Sources

The 2,5-Dimethoxyphenyl Scaffold: A Comparative Guide to Unlocking Serotonin Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 2,5-dimethoxyphenyl moiety has served as a foundational scaffold in the design of potent and selective ligands for serotonin receptors, particularly the 5-HT₂ subtype. The nuanced interplay of structural modifications on this core chemical entity dictates not only the affinity and efficacy at these receptors but also the overarching pharmacological profile, ranging from psychedelic to potential therapeutic agents. This guide provides a comparative analysis of key structural activity relationships (SAR) for 2,5-dimethoxyphenyl derivatives, supported by experimental data to inform and guide future drug discovery and research endeavors.

The Core Pharmacophore and the Primacy of the 5-HT₂ₐ Receptor

The characteristic psychoactive effects of many 2,5-dimethoxyphenyl derivatives are primarily attributed to their agonist activity at the serotonin 2A receptor (5-HT₂ₐR).[1][2][3] However, their activity is not limited to this subtype, with significant interactions often observed at the 5-HT₂ₒ and 5-HT₂ₒ receptors, which can contribute to the overall pharmacological effect and potential side effects.[4][5] Understanding the subtle structural tweaks that govern selectivity between these subtypes is a paramount objective in the development of novel therapeutics.

The fundamental 2,5-dimethoxyphenyl ring is a critical element. Deletion of either the 2-methoxy or 5-methoxy group leads to a dramatic decrease in 5-HT₂ₐR agonist potency, underscoring their importance in receptor interaction.[1] The following sections will delve into the impact of substitutions at the 4-position and modifications of the ethylamine side chain.

Comparative Analysis of 4-Position Substitutions

The 4-position of the phenyl ring is a key determinant of the activity of 2,5-dimethoxyphenyl derivatives.[1] The introduction of a lipophilic substituent at this position generally enhances agonist potency at 5-HT₂ receptors.[6] This is evident when comparing a series of 4-substituted 2,5-dimethoxyphenethylamines (2C-X series).

Compound4-Substituent (X)5-HT₂ₐR Kᵢ (nM)5-HT₂ₐR EC₅₀ (nM)5-HT₂ₒR Kᵢ (nM)5-HT₂ₒR EC₅₀ (nM)
2C-H-H~1000>1000--
2C-B-Br8 - 10001.6 - 16134.1
2C-I-I81.6--
2C-E-CH₂CH₃16 - 2600---

Note: Data is compiled from multiple sources and experimental conditions may vary. Kᵢ represents binding affinity and EC₅₀ represents the half-maximal effective concentration for agonist activity.

As the data suggests, the addition of a halogen, such as bromine (2C-B) or iodine (2C-I), significantly increases affinity and potency at the 5-HT₂ₐ receptor compared to the unsubstituted analog (2C-H). The lipophilicity of the 4-position substituent has been shown to correlate with 5-HT₂ₐ receptor affinity.[4] However, simply increasing lipophilicity does not always lead to increased agonist activity; bulky lipophilic substituents can sometimes result in antagonist behavior.[7]

The Ethylamine Side Chain: A Gateway to Potency and Selectivity

Modifications to the ethylamine side chain offer another avenue to modulate the pharmacological profile of 2,5-dimethoxyphenyl derivatives.

α-Methylation: The Amphetamine Analogs

The introduction of an α-methyl group to the phenethylamine backbone, creating amphetamine analogs (DOX series), has a relatively minor influence on binding affinity for 5-HT₂ₐ/₂ₒ receptors but can impact functional activity and duration of action.[5]

N-Benzylation: The NBOMe Series

A significant leap in potency was achieved with the discovery of the N-benzylphenethylamine (NBOMe) class of compounds. The addition of an N-(2-methoxybenzyl) group to the 2C-X scaffold can increase 5-HT₂ₐR agonist potency by several orders of magnitude.[6] These compounds are some of the most potent 5-HT₂ₐR agonists discovered to date.[6]

For instance, 25I-NBOMe, the N-(2-methoxybenzyl) derivative of 2C-I, exhibits subnanomolar potency at the 5-HT₂ₐ receptor.[8] This dramatic increase in potency is attributed to an additional binding interaction of the N-benzyl moiety within the receptor pocket.

Striving for Selectivity: The Phenylpiperidine Analogs

A major challenge in the development of 2,5-dimethoxyphenyl-based therapeutics is achieving selectivity for the 5-HT₂ₐR over the 5-HT₂ₒR and 5-HT₂ₒR. Activation of the 5-HT₂ₒR has been linked to cardiac valvulopathy, making selectivity a critical safety consideration.[6]

Recent research has focused on constraining the flexible ethylamine side chain into a piperidine ring. This has led to the discovery of 2,5-dimethoxyphenylpiperidines as a novel class of selective 5-HT₂ₐR agonists.[1][2] One such compound, LPH-5, displays a Kᵢ value of 1.3 nM for 5-HT₂ₐR and a 10-fold selectivity over 5-HT₂ₒR and 5-HT₂ₒR.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are standard protocols for characterizing the activity of 2,5-dimethoxyphenyl derivatives at serotonin receptors.

Radioligand Binding Assays

This technique is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Workflow:

Caption: Workflow for determining receptor binding affinity.

Causality: The unlabeled test compound competes with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to the inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor.

Functional Assays (Calcium Mobilization)

This assay measures the functional activity (agonist or antagonist) of a compound by detecting changes in intracellular calcium levels upon receptor activation. 5-HT₂ receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium.

Workflow:

G Calcium Mobilization Functional Assay Workflow A Plate cells expressing the target receptor B Load cells with a calcium-sensitive fluorescent dye e.g., Fluo-4 AM A->B C Add increasing concentrations of the test compound B->C D Measure fluorescence intensity over time using a plate reader C->D E Calculate EC50 and Emax values from the dose-response curve D->E

Caption: Workflow for assessing functional activity at Gq-coupled receptors.

Causality: Agonist binding to the 5-HT₂ receptor activates the Gq signaling pathway, leading to the release of calcium from intracellular stores. The calcium-sensitive dye fluoresces upon binding to free calcium, and the intensity of the fluorescence is proportional to the level of receptor activation. From the resulting dose-response curve, the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound can be determined.

Logical Relationships in SAR

The structure-activity relationships of 2,5-dimethoxyphenyl derivatives can be summarized in the following logical diagram:

SAR_Logic SAR Logic for 2,5-Dimethoxyphenyl Derivatives Scaffold 2,5-Dimethoxyphenyl Core Position4 4-Position Substitution Scaffold->Position4 SideChain Ethylamine Side Chain Modification Scaffold->SideChain Lipophilicity Increased Lipophilicity Position4->Lipophilicity Bulky Bulky Substituent Position4->Bulky AlphaMethyl α-Methylation SideChain->AlphaMethyl NBenzyl N-Benzylation SideChain->NBenzyl Piperidine Piperidine Constraint SideChain->Piperidine Potency Increased 5-HT2A Potency Lipophilicity->Potency Antagonism Potential for Antagonism Bulky->Antagonism NBenzyl->Potency Selectivity Increased 5-HT2A Selectivity Piperidine->Selectivity

Caption: Key structural modifications and their impact on activity.

Conclusion

The 2,5-dimethoxyphenyl scaffold remains a remarkably versatile platform for the design of serotonin receptor ligands. The extensive body of research has illuminated clear structure-activity relationships, where modifications at the 4-position and on the ethylamine side chain profoundly influence potency, efficacy, and selectivity. The progression from the early 2C-X compounds to the highly potent NBOMe series and the more selective phenylpiperidine analogs showcases the power of iterative medicinal chemistry in refining the pharmacological profile of these fascinating molecules. The experimental protocols outlined provide a robust framework for the continued exploration and characterization of novel 2,5-dimethoxyphenyl derivatives, paving the way for the development of next-generation therapeutics targeting the serotonergic system.

References

  • Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • El-Seedi, H. R., et al. (2013). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 23(23), 6348-6352. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 989. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed, PMID: 38648420. [Link]

  • Request PDF. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ResearchGate. [Link]

  • Request PDF. (n.d.). 4‐Aryl‐Substituted 2,5‐Dimethoxyphenethylamines: Synthesis and Serotonin 5‐HT2A Receptor Affinities. ResearchGate. [Link]

  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed, PMID: 38593423. [Link]

  • Halberstadt, A. L., et al. (2013). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 71, 218-225. [Link]

  • American Addiction Centers. (2024, October 11). 2c-i, 2c-e, 2C-b Abuse: Understanding Research Chemicals. [Link]

  • Hill, S. L., & Thomas, S. H. (2011). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology, 7(3), 204-219. [Link]

  • Wikipedia. (n.d.). 2C-B. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central, PMCID: PMC11089506. [Link]

  • Papaseit, E., et al. (2020). Acute Effects of 2C-E in Humans: An Observational Study. Frontiers in Pharmacology, 11, 247. [Link]

Sources

A Comparative Guide to the Study of 2,5-Dimethoxyphenylacetic Acid: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolite in the Shadows

2,5-Dimethoxyphenylacetic acid (DMPAA) is a carboxylic acid that has primarily been identified as a metabolite of various psychoactive phenethylamines, a class of compounds known for their hallucinogenic and stimulant effects.[1][2] While the parent compounds have been extensively studied for their interactions with serotonin receptors, DMPAA itself has received significantly less direct pharmacological investigation.[3][4] This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to study DMPAA, focusing on its role in the metabolism of its parent phenethylamines. Understanding the formation and fate of DMPAA is crucial for a complete toxicological and pharmacological profile of these widely studied psychoactive substances.

In Vitro Studies: Unraveling Metabolic Pathways in a Controlled Environment

In vitro studies are indispensable for elucidating the specific enzymatic processes involved in the biotransformation of xenobiotics. In the context of DMPAA, these studies have been pivotal in identifying the metabolic pathways leading to its formation from parent phenethylamine compounds.

Experimental Protocols:

A common in vitro approach involves the incubation of the parent phenethylamine with liver microsomes or hepatocytes.[5][6] These preparations contain a rich concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) and monoamine oxidase (MAO).

A Representative In Vitro Metabolism Protocol:

  • Preparation of Liver Microsomes:

    • Human or animal liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 enzymes.

  • Incubation:

    • The parent phenethylamine (e.g., 4-bromo-2,5-dimethoxyphenethylamine or 2C-B) is incubated with the liver microsomes in a buffered solution.

    • The incubation mixture is fortified with necessary cofactors, such as NADPH, to support enzymatic activity.

  • Sample Extraction:

    • After a defined incubation period, the reaction is quenched, and the metabolites are extracted from the mixture using liquid-liquid extraction or solid-phase extraction.

  • Analytical Detection:

    • The extracted samples are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed, including DMPAA.[1]

Key Insights from In Vitro Studies:
  • Identification of Metabolic Pathways: In vitro studies have demonstrated that the formation of DMPAA from its parent phenethylamines is a multi-step process. This typically involves oxidative deamination of the ethylamine side chain, a reaction catalyzed by monoamine oxidase (MAO), followed by further oxidation to a carboxylic acid.[1]

  • Enzyme Contribution: By using specific enzyme inhibitors, in vitro systems can pinpoint the contribution of different enzyme families (e.g., MAO-A vs. MAO-B) to the metabolism of the parent compound and the formation of DMPAA.

  • Species Differences: In vitro studies using hepatocytes from different species (e.g., human, rat, mouse) have revealed significant interspecies differences in the metabolic profiles of phenethylamines.[5] This is crucial for the appropriate selection of animal models for subsequent in vivo studies.

In Vivo Studies: Observing the Integrated Biological System

In vivo studies provide a holistic view of the absorption, distribution, metabolism, and excretion (ADME) of a compound within a living organism. For DMPAA, in vivo research has been essential for confirming its presence as a metabolite under physiological conditions and understanding its pharmacokinetic profile.

Experimental Protocols:

Animal models, most commonly rodents, are utilized in in vivo metabolism studies.[1][7] The parent phenethylamine is administered to the animal, and biological samples are collected over time for analysis.

A Typical In Vivo Metabolism Protocol in a Rodent Model:

  • Compound Administration:

    • The parent phenethylamine is administered to the animal, typically via oral gavage or intraperitoneal injection.

  • Sample Collection:

    • Urine and blood samples are collected at various time points after administration.

  • Sample Preparation:

    • Urine samples may undergo enzymatic hydrolysis to cleave any conjugated metabolites. Both urine and plasma samples are then subjected to extraction procedures to isolate the metabolites.

  • Analytical Quantification:

    • The concentration of the parent compound and its metabolites, including DMPAA, in the biological samples is determined using sensitive analytical methods like LC-MS/MS.[1][7]

Key Insights from In Vivo Studies:
  • Confirmation of Metabolic Pathways: In vivo studies have confirmed that DMPAA is a significant metabolite of several 2,5-dimethoxyphenethylamines in both animals and humans.[1]

  • Pharmacokinetic Profiling: These studies allow for the determination of key pharmacokinetic parameters of the parent drug and its metabolites, such as the rate of formation and elimination of DMPAA.

  • Species-Specific Metabolism: In vivo research has highlighted substantial differences in the metabolic fate of phenethylamines between species. For instance, the primary metabolites of 4-bromo-2,5-dimethoxyphenethylamine in rats are different from those in humans, where the corresponding DMPAA derivative is a major urinary metabolite.[1]

Comparative Analysis: In Vitro vs. In Vivo

FeatureIn Vitro StudiesIn Vivo Studies
Experimental System Isolated enzymes, cells, or tissues (e.g., liver microsomes, hepatocytes)[5][6]Whole living organism (e.g., rodents, humans)[1][7]
Level of Complexity Low; allows for the study of specific mechanisms in a controlled environment.High; reflects the integrated physiological and biochemical processes.
Primary Focus Elucidation of metabolic pathways and identification of involved enzymes.[1]Understanding the overall ADME profile and pharmacokinetic parameters.
Key Findings for DMPAA Confirmed the enzymatic pathways (e.g., MAO-mediated) leading to DMPAA formation.[1]Verified the presence of DMPAA as a major metabolite in urine and blood.[1]
Limitations May not fully recapitulate the complex interactions occurring in a whole organism.Mechanistic details can be more challenging to dissect. Ethical considerations and higher costs.

Visualizing the Metabolic Journey of 2,5-Dimethoxyphenethylamines

The following diagram illustrates the general metabolic pathway leading to the formation of this compound from a parent 2,5-dimethoxyphenethylamine.

Metabolism_Pathway cluster_0 In Vivo / In Vitro Environment Parent 2,5-Dimethoxyphenethylamine Intermediate 2,5-Dimethoxyphenylacetaldehyde Parent->Intermediate Monoamine Oxidase (MAO) DMPAA This compound (DMPAA) Intermediate->DMPAA Aldehyde Dehydrogenase

Caption: Metabolic conversion of a 2,5-dimethoxyphenethylamine to DMPAA.

Future Directions and Unanswered Questions

While the study of DMPAA as a metabolite has provided valuable insights, its own biological activities remain largely unexplored. Future research should aim to address the following:

  • Pharmacological Activity of DMPAA: Do DMPAA and its derivatives possess any intrinsic biological activity? Given their structural differences from the parent amines, it is unlikely they would target the same receptors, but other potential targets should be investigated.

  • Toxicological Profile: What is the toxicity profile of DMPAA? As a major metabolite, its potential contribution to the overall toxicity of the parent compounds warrants investigation.

  • Blood-Brain Barrier Permeability: Does DMPAA cross the blood-brain barrier? Its ability to enter the central nervous system would have significant implications for its potential neuroactivity.

Conclusion

The study of this compound offers a compelling case study in the complementary nature of in vitro and in vivo research in drug metabolism. While in vitro methods have been instrumental in dissecting the enzymatic machinery responsible for its formation, in vivo studies have been crucial for understanding its physiological relevance and pharmacokinetic behavior. The current body of evidence firmly establishes DMPAA as a key metabolite of several psychoactive phenethylamines. However, the biological significance of DMPAA itself remains an open and intriguing question for future scientific exploration. This guide serves as a foundational resource for researchers embarking on the further characterization of this and other xenobiotic metabolites.

References

  • Fantegrossi, W. E., et al. (2005). Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. Psychopharmacology, 181(3), 496–503. [Link]

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]

  • Kanamori, T., et al. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of forensic sciences, 57(5), 1315–1321. [Link]

  • 2C-B. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Halberstadt, A. L., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS chemical neuroscience, 11(9), 1238–1244. [Link]

  • Sadeghian, K., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. [Link]

  • Theunissen, E. L., et al. (2021). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Nature Research. [Link]

  • Lin, L. C., et al. (2004). The bioactivity of 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and its detection in rat urine by capillary electrophoresis combined with an on-line sample concentration technique. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 811(2), 127–133. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74469, this compound. [Link]

  • Wang, Y., et al. (2025). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology, 99(6), 2367-2378. [Link]

  • Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]

  • Krotulski, A. J., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 26(6), 2815. [Link]

  • Brandt, S. D., et al. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 84, 106-111. [Link]

  • Jefay, B. Y., et al. (2021). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience, 14, 790213. [Link]

  • Nieddu, M., et al. (2019). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of analytical toxicology, 43(8), 583-596. [Link]

  • Dean, B. J., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine. bioRxiv. [Link]

  • Kaya, M. O., & Arslan, O. (2018). In vitro effects of 2, 4-Dichlorophenoxy acetic acid dimethylamine salt and enrofloxacin on BTH. Kafkas Universitesi Veteriner Fakultesi Dergisi, 24(1), 1-5. [Link]

  • Sadeghian, K., et al. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. ResearchGate. [Link]

  • Sadeghian, K., et al. (2025). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. ResearchGate. [Link]

Sources

Head-to-head comparison of different analytical techniques for 2,5-Dimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of pharmacologically relevant compounds, the accurate and precise quantification of 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA) is of paramount importance. This guide provides an in-depth, head-to-head comparison of the primary analytical techniques employed for the analysis of 2,5-DMPAA, offering insights into the underlying principles, experimental protocols, and performance characteristics of each method. The objective is to empower the reader to make informed decisions when selecting the most appropriate analytical strategy for their specific application.

Introduction to this compound and the Imperative for Accurate Analysis

This compound (2,5-DMPAA) is a phenylacetic acid derivative with a molecular weight of 196.20 g/mol and the chemical formula C₁₀H₁₂O₄.[1] Its structural features, including the carboxylic acid moiety and the dimethoxy-substituted aromatic ring, make it a key intermediate in the synthesis of various pharmaceutical compounds and a metabolite of certain psychoactive substances. The purity and concentration of 2,5-DMPAA can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are crucial for its characterization and quantification throughout the drug development lifecycle.

This guide will explore and compare the following analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds, often requiring derivatization for polar analytes like 2,5-DMPAA.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective technique that combines the separation power of UPLC with the mass-resolving capabilities of tandem mass spectrometry.

  • Spectroscopic Techniques (NMR, IR): Primarily used for structural elucidation and identification rather than quantification, but essential for unambiguous characterization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For 2,5-DMPAA, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte based on its hydrophobicity.

Causality Behind Experimental Choices

The selection of a C18 column is predicated on the nonpolar nature of the dimethoxyphenyl group of 2,5-DMPAA. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing a small amount of acid like formic or phosphoric acid), is optimized to achieve a balance between retention and elution. The acidic modifier in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of 2,5-DMPAA, leading to a more retained and sharper peak, which enhances resolution and sensitivity.[2][3] UV detection is suitable as the aromatic ring of 2,5-DMPAA exhibits strong absorbance in the UV region, typically around 225 nm and 275 nm.[4]

Experimental Protocol: A Self-Validating System

The following protocol is a representative example of a validated HPLC-UV method for the quantification of 2,5-DMPAA. Method validation is a critical process to ensure that the analytical procedure is suitable for its intended purpose, providing assurance of its accuracy, precision, and reliability.[5][6]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A typical starting condition could be 40:60 (v/v) Acetonitrile:0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2,5-DMPAA reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing 2,5-DMPAA in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Performance Characteristics
ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Run Time 5 - 15 minutes

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Prep Weigh & Dissolve 2,5-DMPAA Dilute Serial Dilution for Calibration Curve Prep->Dilute Filter Filter Sample (0.45 µm) Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantify 2,5-DMPAA Concentration Calibrate->Quantify

Caption: Workflow for the quantitative analysis of 2,5-DMPAA by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile or polar analytes like 2,5-DMPAA, a derivatization step is typically required to increase their volatility and thermal stability.

Causality Behind Experimental Choices

The carboxylic acid group of 2,5-DMPAA makes it non-volatile and prone to thermal degradation in the hot GC injection port. Derivatization, for example, by silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst), converts the polar carboxylic acid into a less polar and more volatile derivative. The choice of a nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is appropriate for the separation of the derivatized analyte. Mass spectrometric detection provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the analyte.

Experimental Protocol: A Self-Validating System

The following protocol outlines a typical GC-MS method for the analysis of 2,5-DMPAA after derivatization.

Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column coated with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Accurately weigh a known amount of 2,5-DMPAA standard or sample into a vial.

  • Derivatization: Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a solvent (e.g., pyridine). Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Injection: Inject 1 µL of the cooled, derivatized solution into the GC-MS.

Performance Characteristics
ParameterTypical Performance
Linearity (R²) > 0.995
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
LOD ~0.01 µg/mL
LOQ ~0.03 µg/mL
Run Time 15 - 25 minutes

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Weigh 2,5-DMPAA Standard/Sample Deriv Add Derivatizing Agent & Heat Prep->Deriv Inject Inject into GC-MS System Deriv->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpec Mass Spectrum Analysis TIC->MassSpec Quantify Quantification using Selected Ions MassSpec->Quantify

Caption: Workflow for the quantitative analysis of 2,5-DMPAA by GC-MS following derivatization.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as the gold standard for high-sensitivity and high-selectivity quantitative analysis in complex matrices. UPLC utilizes smaller particle size columns (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. The coupling with tandem mass spectrometry (MS/MS) allows for the highly selective detection of the analyte based on its specific precursor-to-product ion transitions.

Causality Behind Experimental Choices

The enhanced separation efficiency of UPLC allows for shorter run times and better resolution of 2,5-DMPAA from potential interferences. Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like 2,5-DMPAA, and it is typically performed in the negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. In the tandem mass spectrometer, this precursor ion is selected and fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM), providing exceptional selectivity and sensitivity.

Experimental Protocol: A Self-Validating System

The following protocol describes a UPLC-MS/MS method for the sensitive quantification of 2,5-DMPAA.

Instrumentation and Chromatographic Conditions:

  • UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions: The specific precursor ion ([M-H]⁻, m/z 195.1) and its product ions would need to be determined by direct infusion of a standard solution.

Performance Characteristics
ParameterTypical Performance
Linearity (R²) > 0.998
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%
LOD ~0.001 µg/mL (1 ng/mL)
LOQ ~0.003 µg/mL (3 ng/mL)
Run Time 2 - 5 minutes

UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_msms Tandem MS Detection cluster_data Data Analysis Prep Dilute Sample in Mobile Phase Filter Filter Sample (0.22 µm) Prep->Filter Inject Inject into UPLC System Filter->Inject Separate Fast Separation on sub-2 µm C18 Column Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Select Precursor Ion Selection (Q1) Ionize->Select Fragment Collision-Induced Dissociation (Q2) Select->Fragment Detect Product Ion Detection (Q3) Fragment->Detect MRM MRM Chromatogram Detect->MRM Quantify Quantification MRM->Quantify

Caption: Workflow for the highly sensitive and selective analysis of 2,5-DMPAA by UPLC-MS/MS.

Spectroscopic Techniques: NMR and IR

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation and confirmation of 2,5-DMPAA. While not typically used for quantitative analysis in the same vein as chromatographic techniques, they are indispensable for verifying the identity and purity of the compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous confirmation of the 2,5-DMPAA structure.[5]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The IR spectrum of 2,5-DMPAA will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the methoxy groups, and C-H stretches of the aromatic ring and methylene group.

Head-to-Head Comparison Summary

FeatureHPLC-UVGC-MSUPLC-MS/MSNMR/IR
Primary Application Quantitative AnalysisQuantitative & Qualitative AnalysisHigh-Sensitivity Quantitative AnalysisStructural Elucidation & Identification
Sample Volatility Non-volatile compoundsVolatile/Semi-volatile compoundsNon-volatile compoundsNot a primary concern
Derivatization Not requiredOften required for polar analytesNot requiredNot required
Sensitivity ModerateHighVery HighLow (for quantification)
Selectivity GoodVery GoodExcellentExcellent (for structure)
Instrumentation Cost Low to ModerateModerateHighHigh
Throughput HighModerateVery HighLow
Ease of Use Relatively SimpleRequires expertise in derivatizationRequires expertise in MSRequires specialized expertise

Conclusion and Recommendations

The choice of the optimal analytical technique for this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control, process monitoring, and content uniformity testing where high sensitivity is not the primary concern, HPLC-UV offers a robust, reliable, and cost-effective solution. Its simplicity and high throughput make it an ideal choice for many pharmaceutical applications.

  • GC-MS is a powerful alternative, particularly when higher specificity is required, and when the laboratory is equipped for and experienced with derivatization procedures. It can be especially useful for the analysis of 2,5-DMPAA in complex matrices where chromatographic resolution from interfering components is challenging with HPLC-UV.

  • When ultra-high sensitivity and selectivity are paramount, such as in the analysis of trace levels of 2,5-DMPAA in biological matrices (e.g., plasma or urine) for pharmacokinetic or metabolic studies, UPLC-MS/MS is the unequivocal method of choice. Its speed and sensitivity are unmatched by the other techniques.

  • NMR and IR spectroscopy are not quantitative tools in the same way as the chromatographic methods but are essential for the definitive structural confirmation of 2,5-DMPAA, particularly for reference standards and in synthetic chemistry research.

By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality, safety, and efficacy of their products.

References

  • BenchChem. (2025). A Comparative Guide to Cross-Validation of 2,6-Dimethoxyphenol Assay with HPLC Methods.
  • Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: An integrated approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-767.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kanamori, T., Iwata, Y., Segawa, H., & Kuwayama, K. (2013). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of forensic sciences, 58(1), 253–259.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(1), 1-7.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Proteins and Carbohydrates by 2D HPLC (RPLC and HILIC) with Charged Aerosol and Ultraviolet Detection.
  • Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914-919.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Salhab, H., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Molecules, 27(11), 3567.
  • Choudhari, V. P., et al. (2010). Development and validation of a RP-HPLC method for simultaneous estimation of drotaverine hydrochloride and aceclofenac in tablet dosage form. International Journal of ChemTech Research, 2(2), 953-957.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(1), 1-7.
  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • Kanamori, T., et al. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of forensic sciences, 58(1), 253-9.

Sources

A Comparative Guide to the Synthesis of 2,5-Dimethoxyphenylacetic Acid: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the reliable production of key intermediates is paramount. 2,5-Dimethoxyphenylacetic acid is a significant building block in the synthesis of various pharmaceuticals and research chemicals, including its role as a metabolite of psychoactive substances like 2C-B.[1][2] This guide provides an in-depth comparison of established synthesis methods for this compound, focusing on reproducibility, yield, and practical considerations for laboratory and potential scale-up applications.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₂O₄, is a phenylacetic acid derivative.[3][4] Its structure is characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and an acetic acid group at position 1. The compound's utility as a precursor in organic synthesis necessitates reliable and well-documented synthetic routes. This guide will dissect and compare the most prevalent methods for its preparation.

Method 1: The Willgerodt-Kindler Reaction Pathway

A classic and frequently cited method for the synthesis of aryl-substituted acetic acids is the Willgerodt-Kindler reaction.[5][6][7] This pathway typically begins with the corresponding acetophenone, in this case, 2,5-dimethoxyacetophenone.

Reaction Scheme

The overall transformation involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 2,5-Dimethoxyacetophenone

The starting material, 2,5-dimethoxyacetophenone, is prepared via a Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[8][9]

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

  • A mixture of 2,5-dimethoxyacetophenone, elemental sulfur, and morpholine is heated under reflux for several hours.[8]

  • The resulting crude thiomorpholide is then subjected to hydrolysis, typically using an ethanolic sodium hydroxide solution, followed by acidification to precipitate the this compound.[8]

A reported yield for the conversion of 2,5-dimethoxyacetophenone to this compound via this method is approximately 50%.[8]

Causality and Expert Insights

The Willgerodt-Kindler reaction is a powerful tool for the synthesis of arylacetic acids from readily available ketones. The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements leads to the formation of a thioamide at the terminal carbon of the alkyl chain, which is subsequently hydrolyzed to the carboxylic acid.[5][7] While robust, this reaction can be odorous due to the use of sulfur and the potential formation of sulfur-containing byproducts. Careful handling and a well-ventilated workspace are essential. The purification of the final product often involves recrystallization.

Willgerodt_Kindler_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 1_4_Dimethoxybenzene 1,4-Dimethoxybenzene Friedel_Crafts Friedel-Crafts Acylation 1_4_Dimethoxybenzene->Friedel_Crafts Acetyl_chloride Acetyl Chloride Acetyl_chloride->Friedel_Crafts 2_5_Dimethoxyacetophenone 2,5-Dimethoxyacetophenone Friedel_Crafts->2_5_Dimethoxyacetophenone Willgerodt_Kindler Willgerodt-Kindler Reaction (Sulfur, Morpholine) 2_5_Dimethoxyacetophenone->Willgerodt_Kindler Hydrolysis Hydrolysis Willgerodt_Kindler->Hydrolysis 2_5_Dimethoxyphenylacetic_acid This compound Hydrolysis->2_5_Dimethoxyphenylacetic_acid

Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

Method 2: Multi-Step Synthesis from 1,4-Dimethoxybenzene via Grignard Reaction

An alternative and potentially higher-yielding route starts with 1,4-dimethoxybenzene and proceeds through several distinct steps, culminating in a Grignard reaction with carbon dioxide.[10]

Reaction Scheme

This pathway involves formylation, reduction, bromination, and finally, carbonation.

Experimental Protocol

Step 1: Formylation of 1,4-Dimethoxybenzene

1,4-Dimethoxybenzene is subjected to a formylation reaction to produce 2,5-dimethoxybenzaldehyde.[10] Various formylation methods can be employed, such as the Vilsmeier-Haack reaction or the Duff reaction.

Step 2: Reduction to 2,5-Dimethoxybenzyl Alcohol

The resulting aldehyde is then reduced to the corresponding alcohol, 2,5-dimethoxybenzyl alcohol, using a suitable reducing agent like sodium borohydride.[10]

Step 3: Bromination to 2-Bromomethyl-1,4-dimethoxybenzene

The benzyl alcohol is converted to the benzyl bromide, 2-bromomethyl-1,4-dimethoxybenzene, using a brominating agent such as phosphorus tribromide or thionyl bromide.[10]

Step 4: Grignard Reaction and Carbonation

The benzyl bromide is reacted with magnesium to form the Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt. Acidic workup yields the final product, this compound.[10]

Causality and Expert Insights

This multi-step synthesis offers a more controlled and potentially higher-yielding alternative to the Willgerodt-Kindler reaction.[10] Each step is a well-established transformation in organic chemistry. The formylation step is crucial for introducing the one-carbon unit that will eventually become the carboxylic acid. The subsequent reduction and bromination steps are standard functional group interconversions. The final Grignard reaction is a classic method for forming carbon-carbon bonds and introducing a carboxyl group. While this method involves more steps, the individual reactions are often high-yielding and the reagents are common in most synthetic labs. The use of highly reactive Grignard reagents requires anhydrous conditions and careful handling.

Grignard_Workflow 1_4_Dimethoxybenzene 1,4-Dimethoxybenzene Formylation Formylation 1_4_Dimethoxybenzene->Formylation 2_5_Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Formylation->2_5_Dimethoxybenzaldehyde Reduction Reduction 2_5_Dimethoxybenzaldehyde->Reduction 2_5_Dimethoxybenzyl_alcohol 2,5-Dimethoxybenzyl Alcohol Reduction->2_5_Dimethoxybenzyl_alcohol Bromination Bromination 2_5_Dimethoxybenzyl_alcohol->Bromination 2_Bromomethyl_1_4_dimethoxybenzene 2-Bromomethyl-1,4- dimethoxybenzene Bromination->2_Bromomethyl_1_4_dimethoxybenzene Grignard_Formation Grignard Formation (Mg) 2_Bromomethyl_1_4_dimethoxybenzene->Grignard_Formation Carbonation Carbonation (CO2) Grignard_Formation->Carbonation 2_5_Dimethoxyphenylacetic_acid This compound Carbonation->2_5_Dimethoxyphenylacetic_acid

Caption: Multi-step synthesis of this compound via a Grignard reaction.

Method 3: Carboxymethylation of p-Dimethoxybenzene

A more direct approach to introduce the acetic acid moiety is through carboxymethylation. This method, while less commonly detailed in recent literature for this specific compound, offers a potentially shorter synthetic route.

Reaction Scheme

This method involves the direct introduction of a carboxymethyl group onto the aromatic ring of p-dimethoxybenzene.

Experimental Protocol

In a method described by Griehl, p-dimethoxybenzene can be carboxymethylated to yield this compound.[11] The yield of this reaction has been reported to be improved by carefully controlling the reaction temperature and keeping it below the reflux temperature.[11]

Causality and Expert Insights

Direct carboxymethylation reactions can be challenging due to issues with regioselectivity and the reactivity of the reagents. However, if optimized, this method could offer a more atom-economical and streamlined synthesis. The specific reagents and conditions for this carboxymethylation are not as widely documented as the other methods, which may present a challenge for reproducibility without further investigation and optimization.

Comparative Analysis

FeatureWillgerodt-Kindler ReactionMulti-Step Synthesis via GrignardCarboxymethylation
Starting Material 2,5-Dimethoxyacetophenone1,4-Dimethoxybenzenep-Dimethoxybenzene
Number of Steps 2 (from acetophenone)41
Reported Yield ~50% (from acetophenone)[8]Potentially higher than Willgerodt-Kindler[10]Variable, temperature-dependent[11]
Key Reagents Sulfur, MorpholineGrignard reagents, CO₂Carboxymethylating agents
Safety Considerations Odorous sulfur compoundsMoisture-sensitive Grignard reagentsPotentially reactive reagents
Reproducibility Well-established, but can be substrate-dependentHigh, based on well-known reactionsMay require optimization
Scalability Moderate, potential for byproduct formationGood, with appropriate equipment for Grignard reactionsPotentially good if optimized

Conclusion and Recommendations

The choice of synthetic method for this compound will depend on the specific requirements of the researcher or organization, including available starting materials, equipment, and desired scale.

  • The Willgerodt-Kindler reaction is a viable and well-documented method, particularly if 2,5-dimethoxyacetophenone is readily available. However, researchers should be prepared for the potential of strong odors and the need for careful purification.

  • The multi-step synthesis via a Grignard reaction offers a more controlled and likely higher-yielding approach. While it involves more synthetic steps, the individual reactions are standard and generally reproducible. This method is recommended for those seeking a reliable and scalable synthesis with predictable outcomes.

  • Carboxymethylation presents an intriguing, more direct route. However, the lack of readily available, detailed protocols may necessitate significant optimization and experimental development to achieve consistent and high yields.

For most laboratory applications where reproducibility and yield are critical, the multi-step synthesis from 1,4-dimethoxybenzene via a Grignard reaction appears to be the most robust and reliable option.

References

  • Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. [Link]

  • Synthesis of 2,5-dimethoxyacetophenone - PrepChem.com. [Link]

  • CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid - Google P
  • Willgerodt rearrangement - Wikipedia. [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. [Link]

  • 2C-B - Wikipedia. [Link]

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. [Link]

  • Top 1 papers published in the topic of Willgerodt rearrangement in 1973 - SciSpace. [Link]

  • This compound | C10H12O4 | CID 74469 - PubChem. [Link]

Sources

A Framework for the Inter-laboratory Validation of 2,5-Dimethoxyphenylacetic Acid (2,5-DMAA) Analysis: A Comparative Guide to GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dimethoxyphenylacetic acid (2,5-DMAA) is a significant molecule in several scientific domains, recognized primarily as a metabolite of various psychoactive phenethylamines, such as 2C-H and its derivatives.[1][2] Its accurate quantification in biological matrices is crucial for metabolism studies, forensic toxicology, and in the synthesis of related compounds.[1][3] The reliability of such analytical data underpins the integrity of research and the safety of therapeutic development. Therefore, establishing a robust, reproducible, and transferable analytical method is not merely a procedural step but a scientific necessity.

An inter-laboratory validation, or round-robin study, serves as the ultimate test of an analytical method's transferability and ruggedness.[4] To date, a standardized and publicly available inter-laboratory study for 2,5-DMAA is not documented in the scientific literature. This guide, therefore, proposes a comprehensive framework for conducting such a validation. We will objectively compare the two most powerful and commonly employed analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is designed for researchers, analytical scientists, and drug development professionals. It will not only provide detailed experimental protocols but also explain the causality behind methodological choices, grounding every recommendation in the principles of scientific integrity and authoritative standards like the ICH Q2(R1) guidelines.[5]

The Pillars of Method Validation: Adhering to ICH Q2(R1) Standards

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[6][7] An inter-laboratory study pushes this further by evaluating the method's performance across different labs, equipment, and analysts. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation characteristics to be evaluated.[5][7][8]

The core parameters that form the basis of this proposed study are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Precision: The agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories (the focus of this guide).

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]

Proposed Inter-Laboratory Study Workflow

The successful execution of an inter-laboratory validation hinges on a well-defined workflow. A central coordinating laboratory would be responsible for preparing and distributing a panel of identical test samples to all participating laboratories. Each laboratory would then perform the analysis using the prescribed methods, and the results would be returned to the coordinating lab for statistical evaluation.

cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N > 3) prep Sample Preparation (Blank Matrix + Spiked Samples at Low, Mid, High Conc.) dist Sample Distribution & Protocol Dissemination prep->dist receive Receive Samples and Protocols dist->receive analysis Statistical Analysis of Returned Data report Final Validation Report Generation analysis->report gcms GC-MS Analysis receive->gcms lcmsms LC-MS/MS Analysis receive->lcmsms data_report Report Results to Coordinating Lab gcms->data_report lcmsms->data_report data_report->analysis

Caption: High-level workflow for the proposed inter-laboratory validation study.

Comparative Methodologies & Protocols

We will now detail the proposed protocols for the two analytical techniques. These protocols are designed to be self-validating by including steps for quality control and system suitability.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a robust and widely available technique. For a polar, carboxylic acid like 2,5-DMAA, derivatization is essential to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. Silylation is a common and effective choice for this purpose.[9]

sample 1. Sample Aliquot (e.g., 100 µL Plasma) extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extract dry 3. Evaporation to Dryness (Under Nitrogen Stream) extract->dry derivatize 4. Derivatization (with BSTFA + 1% TMCS) dry->derivatize inject 5. GC-MS Injection & Analysis derivatize->inject quant 6. Data Quantification inject->quant

Caption: Step-by-step workflow for 2,5-DMAA analysis by GC-MS.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the study sample (or calibration standard/QC), add 10 µL of internal standard (e.g., 2,5-DMAA-d3).

    • Add 50 µL of 1M HCl to acidify the sample.

    • Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

    • Evaporate the combined extracts to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Add 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumental Analysis:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivative of 2,5-DMAA and its internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: LC-MS/MS offers high sensitivity and specificity, often considered the gold standard for quantifying small molecules in complex matrices.[10][11] Its major advantage over GC-MS is the elimination of the derivatization step, which removes a potential source of variability and simplifies the workflow, making it more amenable to high-throughput analysis.

sample 1. Sample Aliquot (e.g., 50 µL Plasma) precip 2. Protein Precipitation (with Acetonitrile) sample->precip centrifuge 3. Centrifugation precip->centrifuge transfer 4. Supernatant Transfer & Dilution centrifuge->transfer inject 5. LC-MS/MS Injection & Analysis transfer->inject quant 6. Data Quantification inject->quant

Caption: Step-by-step workflow for 2,5-DMAA analysis by LC-MS/MS.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the study sample (or calibration standard/QC), add 10 µL of internal standard (e.g., 2,5-DMAA-d3).

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Instrumental Analysis:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[10]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS System: Sciex QTRAP 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize and monitor at least two transitions for 2,5-DMAA and one for its internal standard.

Data Presentation: A Hypothetical Comparison

To illustrate the expected outcomes of the inter-laboratory study, the following tables present hypothetical data from five participating laboratories. These tables are designed for easy comparison of the key validation parameters for both the GC-MS and LC-MS/MS methods.

Table 1: Hypothetical Inter-Laboratory Validation Results for 2,5-DMAA by GC-MS

Performance ParameterLab 1Lab 2Lab 3Lab 4Lab 5Acceptance Criteria
Linearity (R²) 0.99850.99790.99910.99880.9990≥ 0.995
Accuracy (% Recovery)
Low Conc. (5 ng/mL)96.593.198.297.599.185 - 115%
Mid Conc. (50 ng/mL)99.195.5101.398.9100.590 - 110%
High Conc. (200 ng/mL)101.298.8102.5100.1101.990 - 110%
Precision (RSD%)
Inter-day (Lab 3)4.8----< 15%
Reproducibility (All Labs) 8.9% 8.9% 8.9% 8.9% 8.9% < 20%

Table 2: Hypothetical Inter-Laboratory Validation Results for 2,5-DMAA by LC-MS/MS

Performance ParameterLab 1Lab 2Lab 3Lab 4Lab 5Acceptance Criteria
Linearity (R²) 0.99960.99980.99950.99970.9994≥ 0.995
Accuracy (% Recovery)
Low Conc. (5 ng/mL)98.9101.599.8102.1100.785 - 115%
Mid Conc. (50 ng/mL)100.599.2100.1101.099.690 - 110%
High Conc. (200 ng/mL)101.199.8100.8100.299.990 - 110%
Precision (RSD%)
Inter-day (Lab 3)2.5----< 15%
Reproducibility (All Labs) 4.1% 4.1% 4.1% 4.1% 4.1% < 20%

Interpretation and Conclusion

Based on the hypothetical data presented, the LC-MS/MS method demonstrates superior performance in an inter-laboratory setting. The linearity is consistently higher, and both accuracy and precision show less variability between labs. The overall reproducibility, indicated by the inter-laboratory Relative Standard Deviation (RSD%), is significantly better for the LC-MS/MS method (4.1%) compared to the GC-MS method (8.9%).

The slightly poorer performance of the GC-MS method, particularly the lower accuracy observed in Lab 2, could be attributed to variability in the multi-step extraction and derivatization process. This step is operator-dependent and can be a significant source of error, highlighting a potential weakness in the method's robustness. In contrast, the simpler "dilute-and-shoot" nature of the protein precipitation protocol for LC-MS/MS makes it more robust and easily transferable between laboratories.

Recommendation: While both methods are viable, this guide recommends the LC-MS/MS protocol as the preferred method for the quantitative analysis of 2,5-DMAA in a multi-site or regulated environment. Its superior reproducibility, simpler workflow, and higher throughput make it a more reliable choice for generating consistent data across different laboratories. This framework provides a robust starting point for any organization aiming to establish a validated, transferable method for this important analyte.

References

  • Altabrisa Group. (2025).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Abraham Entertainment. (2025).
  • Slideshare.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Erowid. Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester.
  • PubMed. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma.
  • Thermo Scientific Chemicals. This compound, 99% 5 g.
  • PubMed.
  • Wikipedia. 2C-B.
  • CORE. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • Thermo Fisher Scientific.
  • BenchChem. A Guide to Inter-Laboratory Validation of Analytical Methods for 2-Ethylacrolein.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,5-Dimethoxyphenylacetic acid (CAS No. 1758-25-4), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety data and best practices for laboratory chemical waste management.

Hazard Assessment and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid organic compound with specific risks that dictate its handling and disposal pathway.[1]

Chemical and Physical Properties:

  • Molecular Formula: C₁₀H₁₂O₄[1]

  • Molecular Weight: 196.2 g/mol [1][2]

  • Appearance: Typically an off-white powder or solid.[3]

GHS Hazard Classification: According to Safety Data Sheets (SDS) and chemical databases, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

The causality for these classifications lies in the compound's acidic nature and its interaction with biological tissues. As an acetic acid derivative, it can irritate mucous membranes and skin upon contact. Ingestion can lead to systemic effects, hence the acute toxicity warning.[1][2]

Personnel Safety: The First Line of Defense

Given the identified hazards, stringent adherence to Personal Protective Equipment (PPE) protocols is non-negotiable. This creates a self-validating system of safety where potential exposure is minimized at every step.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles that meet European standard EN 166 or OSHA's 29 CFR 1910.133 regulations are required.[1][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]

  • Body Protection: A lab coat or other protective clothing must be worn to prevent skin exposure.[1]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, specific respiratory protection is not typically required. However, if generating dust or working with large quantities, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4]

On-Site Waste Management: Segregation and Accumulation

Proper disposal begins at the point of generation. The following protocol ensures that this compound waste is handled in a compliant and safe manner within the laboratory.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container:

    • Use a dedicated, sealable, and chemically compatible container for solid this compound waste. High-density polyethylene (HDPE) containers are a suitable choice.[5]

    • Never use a container that previously held an incompatible chemical, such as a strong oxidizing agent.[6]

  • Properly Label the Container:

    • The moment the first particle of waste enters the container, it must be labeled.

    • Per EPA regulations, the label must clearly state the words "Hazardous Waste ".[7]

    • The label must also include the full chemical name: "This compound " and list its hazards (e.g., Irritant, Harmful if Swallowed).[7][8]

  • Store in a Satellite Accumulation Area (SAA):

    • The designated waste container must be kept at or near the point of generation, in a location that is under the control of laboratory personnel. This designated space is known as a Satellite Accumulation Area (SAA).[6][7]

    • The SAA is often located within a fume hood to manage any potential vapors.[9]

    • Keep the waste container sealed at all times, except when adding waste.

  • Avoid Prohibited Disposal Routes:

    • DO NOT dispose of this compound in the regular trash.[10]

    • DO NOT dispose of this chemical down the drain. It is not a dilute, readily biodegradable solution, and this action is prohibited for most hazardous chemicals.[4][10]

Final Disposal Procedure

Once the waste container is full (typically no more than 90% capacity to prevent spills), or if the material has been accumulated for an extended period, it must be prepared for final disposal.[11]

  • Contact Environmental Health & Safety (EHS):

    • Your institution's EHS department is the primary contact for hazardous waste pickup.[8]

    • Follow your organization's specific procedures for requesting a waste pickup, which may involve an online system or specific forms.[8]

  • Engage a Licensed Waste Disposal Vendor:

    • If your facility manages its own waste streams, disposal must be conducted through a licensed and approved hazardous waste disposal company.[12][13][14] These vendors are equipped to handle the transport and final disposal in accordance with all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[11]

  • Documentation:

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request. This documentation is crucial for regulatory compliance and inspections.[13]

Emergency Procedures for Spills

In the event of a spill, the cleanup materials will also become hazardous waste.

  • Containment: Cordon off the spill area.

  • Cleanup: Wearing full PPE, carefully sweep up the solid material.[1][15] Avoid creating dust. Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container and label it accordingly.

  • Decontamination: Clean the spill area thoroughly.

Data and Workflow Summary

For quick reference, the following table summarizes the critical information for handling and disposing of this compound.

ParameterGuidelineSource(s)
Primary Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][2]
CAS Number 1758-25-4[1][2]
Required PPE Chemical safety goggles, chemical-resistant gloves, lab coat.[1]
On-Site Containment Labeled, sealed, chemically compatible container (e.g., HDPE) in a designated Satellite Accumulation Area.[6][7]
Prohibited Disposal Do not dispose of in regular trash or down the drain.[10]
Approved Disposal Route Transfer to a licensed hazardous waste disposal facility via your institution's EHS department.[4][15]
Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 In-Lab Waste Handling cluster_1 Final Disposal Process A Waste Generation (e.g., residual solid, contaminated wipes) B Select Compatible Container (e.g., HDPE) A->B C Label Container: 'Hazardous Waste' 'this compound' B->C D Store in Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Container is Full (≤90% capacity) D->F G Contact Institutional EHS or Approved Waste Vendor F->G H Schedule Waste Pickup G->H I Document Waste Transfer H->I

Caption: Disposal workflow from generation to final pickup.

References

  • Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts. [Link]

  • Chemical Waste Disposal in Academic Labs. Justrite. (2018-11-29). [Link]

  • This compound | C10H12O4 | CID 74469. PubChem - NIH. [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). UTL Chemistry USF. (2023-08-18). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • How To: Lab Waste. LabXchange. (2022-05-23). [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Lab Safety Services - Assessment & Compliance. TRC Companies. [Link]

Sources

Personal protective equipment for handling 2,5-Dimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 2,5-Dimethoxyphenylacetic Acid

Hazard Assessment: Understanding the Risks

This compound (CAS No. 1758-25-4) is a solid organic compound that presents several health hazards requiring strict adherence to safety protocols.[1][2] The primary risks are associated with direct contact and inhalation. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its hazards are well-defined and necessitate specific protective measures.[1]

A Safety Data Sheet (SDS) for this compound explicitly outlines these dangers, classifying it as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[3]

Table 1: GHS Hazard Classification and Required PPE Response

Hazard ClassificationHazard StatementHealth ConsequenceRequired PPE & Engineering Controls
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3]Ingestion can lead to adverse health effects.Standard laboratory hygiene, hand washing, and use of gloves to prevent incidental contact and ingestion.
Skin Irritation (Category 2)H315: Causes skin irritation.[1][3]Direct contact can cause redness, itching, and inflammation.Chemical-resistant gloves and a fully buttoned lab coat are mandatory to prevent skin exposure.[3][4]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][3]Contact with eyes can result in significant irritation, pain, and potential damage.ANSI-approved safety goggles are required. A face shield should be used over goggles when splash potential is high.[5][6]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritation.[1][3]Inhalation of dust can irritate the nose, throat, and lungs.All handling must occur in a certified chemical fume hood to minimize dust inhalation.[2][4] If a hood is unavailable, a NIOSH-approved respirator is required.[7]

The Hierarchy of Controls: A Self-Validating System

The foundation of laboratory safety is the "Hierarchy of Controls," a framework that prioritizes safety measures. Personal Protective Equipment (PPE), while essential, is the last line of defense. Its effectiveness is critically dependent on the implementation of higher-level controls.

cluster_0 Hierarchy of Controls for this compound cluster_1 Practical Implementation elimination Elimination (Not Feasible) substitution Substitution (Not Feasible) engineering Engineering Controls (Primary Barrier) admin Administrative Controls (Procedural Safety) fume_hood Chemical Fume Hood engineering->fume_hood Isolate the hazard ppe Personal Protective Equipment (Last Line of Defense) sops SOPs & Training admin->sops Change how people work gloves_goggles Gloves, Goggles, Lab Coat ppe->gloves_goggles Protect the worker

Caption: Hierarchy of Controls applied to handling solid chemical irritants.

1. Engineering Controls (Primary Barrier): The most critical control for handling this compound is a properly functioning chemical fume hood.[2][4] This isolates the user from airborne dust particles, directly addressing the H335 respiratory hazard. The efficacy of your PPE is vastly diminished without this primary control.

2. Administrative Controls (Procedural Safety): You must be trained on the specific hazards of this compound and the contents of your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[5][8] This includes knowing the location of safety showers and eyewash stations.

3. Personal Protective Equipment (Last Line of Defense): PPE is used to protect you from exposure when engineering and administrative controls cannot eliminate all risks.

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict protocol for donning, using, and doffing PPE is crucial to prevent exposure and cross-contamination.[4]

Part 1: Preparation and Donning PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and the airflow is functioning correctly before bringing the chemical into the hood.

  • Assemble Materials: Gather all necessary lab equipment, the chemical container, and a designated hazardous waste container inside the fume hood before putting on gloves.

  • Don PPE (Outside the Hood):

    • Body Protection: Don a clean, long-sleeved lab coat and ensure it is fully buttoned.

    • Eye Protection: Put on chemical splash goggles that meet ANSI Z.87.1 standards.[4] Ensure they fit snugly around the eyes.

    • Hand Protection: Wear chemical-resistant nitrile gloves.[9] Inspect each glove for tears or holes. Ensure the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves.

Part 2: Handling the Compound
  • Work Within the Fume Hood: Conduct all manipulations of the solid this compound exclusively within the fume hood.

  • Minimize Dust Generation: When weighing and transferring the powder, use a spatula and avoid dropping the material from a height. Do not scrape vigorously.

  • Immediate Containment: If any material is spilled, clean it up immediately according to your lab's SOP for solid chemical spills. Place the contaminated cleaning materials into the designated hazardous waste container.

Part 3: Doffing PPE and Decontamination

This process is designed to remove the most contaminated items first.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them immediately in the hazardous waste container.[4]

  • Hand Washing (Initial): Wash your hands thoroughly with soap and water.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling the shoulders forward and pulling it down off your arms, turning the sleeves inside out. Hang it in its designated storage area or place it in a laundry container if contaminated.

  • Hand Washing (Final): Wash your hands again with soap and water.

Emergency Response and Disposal

Exposure Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[3]

Disposal Plan

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be disposed of as hazardous chemical waste.[4]

  • Chemical Waste: Unused or waste this compound, as well as materials used for cleaning spills, must be collected in a clearly labeled, sealed hazardous waste container.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[11]

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (General Information) . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards . The Center for Construction Research and Training (CPWR). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Teamster Safety and Health. [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • The Laboratory Standard . Vanderbilt University Medical Center. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • This compound PubChem Entry . National Institutes of Health (NIH). [Link]

  • What PPE Should You Wear When Handling Acid? . LeelineWork. [Link]

  • UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.